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  • Product: 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride
  • CAS: 1311314-07-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Abstract The 2-oxindole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. This t...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-oxindole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide provides a comprehensive overview of a specific derivative, 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride. While specific experimental data for this particular molecule is limited in publicly accessible literature, this document synthesizes information from closely related analogs to offer a predictive yet scientifically grounded perspective on its physicochemical properties, synthesis, and potential biological significance. This guide is intended to serve as a valuable resource for researchers engaged in the exploration of novel therapeutics, by providing a foundation for further investigation into this promising compound.

Introduction: The Significance of the 3-Amino-2-Oxindole Core

The 1,3-dihydro-2H-indol-2-one, commonly known as oxindole, is a bicyclic aromatic heterocycle that has garnered significant attention in the field of drug discovery. The versatility of the oxindole ring system, particularly at the C3 position, allows for the introduction of diverse functionalities, leading to a wide array of pharmacological activities. Derivatives of this scaffold have been reported to exhibit properties including but not limited to, antimicrobial, anti-inflammatory, antiviral, and anticancer effects[1][2].

The introduction of an amino group at the C3 position creates a chiral center, opening avenues for stereoselective synthesis and the exploration of stereoisomer-specific biological activities. The 3-amino-2-oxindole core is a key pharmacophore in several investigational drug candidates. This guide focuses on the 5-ethyl substituted analog, providing a detailed examination of its anticipated chemical and physical characteristics.

Physicochemical Properties

Based on its chemical structure and data from commercially available sources, the fundamental properties of 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride are summarized below. It is important to note that properties such as melting point and solubility are extrapolated from related compounds and should be experimentally verified.

PropertyValueSource
Chemical Formula C₁₀H₁₃ClN₂OSigma-Aldrich
Molecular Weight 212.68 g/mol Sigma-Aldrich
CAS Number 1311314-07-4Echemi
Appearance Solid (predicted)Sigma-Aldrich
Melting Point Not explicitly reported. Related 3-aminooxindole derivatives exhibit a wide range of melting points, often above 200 °C. For instance, 2-(5-Fluoro-3-oxo-2-phenylindolin-2-yl)-2-phenylacetonitrile, a related precursor, has a melting point of 200–202 °C.[3]Inferred from Analogs
Solubility Expected to be soluble in polar organic solvents like DMSO and methanol, and likely has some solubility in water due to the hydrochloride salt form. The solubility of amino acids, which share the amino group, is known to be influenced by the solvent system.Inferred from Analogs[4]
Stability The oxindole core is generally stable, though the 3-amino substitution can be susceptible to oxidation. Storage in a cool, dry, and dark place is recommended.General Chemical Knowledge

Synthesis and Characterization

A common and effective strategy involves the α-amination of a 3-substituted-2-oxindole precursor. This approach offers a high degree of control and can be adapted for stereoselective synthesis.

Conceptual Synthetic Workflow

G cluster_0 Starting Material Preparation cluster_1 Introduction of the Amino Group Precursor cluster_2 Reduction and Salt Formation A 5-Ethylisatin B Reaction with a suitable nucleophile (e.g., nitromethane) A->B Base-catalyzed addition C 3-Hydroxy-3-(nitromethyl)-5-ethyl-1,3-dihydro-2H-indol-2-one B->C D Reduction of the nitro group (e.g., H₂, Pd/C or SnCl₂/HCl) C->D E 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one D->E F Treatment with HCl E->F G 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride F->G

Caption: Conceptual workflow for the synthesis of the target compound.

Step-by-Step Methodological Considerations
  • Preparation of the 5-Ethyl-2-oxindole Core: The synthesis would likely commence with a commercially available or synthesized 5-ethylisatin.

  • Introduction of a Nitrogen-Containing Moiety: A common method for introducing an amino group at the C3 position is through the addition of a nucleophile that contains a nitrogen atom in a protected or masked form. For instance, a base-catalyzed reaction with nitromethane would yield a 3-hydroxy-3-(nitromethyl) derivative.

  • Reduction to the Amine: The nitro group can then be reduced to the primary amine using standard reducing agents such as catalytic hydrogenation (e.g., H₂ over Palladium on carbon) or chemical reduction (e.g., tin(II) chloride in hydrochloric acid). The latter has the advantage of potentially yielding the hydrochloride salt directly.

  • Salt Formation: If the free base is isolated after reduction, it can be converted to the hydrochloride salt by treatment with a solution of hydrogen chloride in a suitable solvent like ether or isopropanol.

Spectroscopic Characterization (Predicted)

The structural confirmation of 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride would rely on a combination of spectroscopic techniques. Based on data from analogous compounds, the following spectral features are anticipated[1][5][6][7][8]:

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • Aromatic protons on the benzene ring would appear as multiplets or distinct doublets and singlets in the region of δ 6.5-7.5 ppm.

    • The ethyl group would show a characteristic triplet for the methyl protons and a quartet for the methylene protons.

    • The proton at the C3 position would likely appear as a singlet.

    • The protons of the amino group and the amide NH would be observable and their chemical shifts would be dependent on the solvent and concentration.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • The carbonyl carbon of the lactam would resonate downfield, typically in the range of δ 170-180 ppm.

    • Aromatic carbons would appear in the δ 110-150 ppm region.

    • The C3 carbon bearing the amino group would be found in the aliphatic region.

    • The carbons of the ethyl group would also be in the aliphatic region.

  • IR (Infrared) Spectroscopy:

    • Characteristic N-H stretching vibrations for the amine and amide groups would be observed in the range of 3200-3400 cm⁻¹.

    • A strong absorption for the C=O stretch of the lactam would be present around 1680-1720 cm⁻¹.

    • C-H stretching vibrations for the aromatic and aliphatic portions of the molecule would also be present.

  • MS (Mass Spectrometry):

    • The mass spectrum would show a molecular ion peak corresponding to the free base (C₁₀H₁₂N₂O) and fragmentation patterns consistent with the loss of the amino group, ethyl group, and other characteristic fragments of the oxindole core.

Potential Biological Activity and Mechanism of Action

While no specific biological studies on 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride have been identified, the broader class of 3-substituted-2-oxindoles is rich in pharmacological activities.

Anticipated Biological Profile
  • Antimicrobial Activity: Many indole and oxindole derivatives have demonstrated significant antibacterial and antifungal properties. The mechanism often involves the disruption of bacterial cell wall synthesis, inhibition of essential enzymes, or interference with quorum sensing.[5][6][9]

  • Anti-inflammatory Effects: Some oxindole derivatives have been shown to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).

  • Anticancer Properties: The oxindole scaffold is present in several approved and investigational anticancer drugs. Their mechanisms can be diverse, including the inhibition of protein kinases, disruption of microtubule dynamics, and induction of apoptosis.

  • Other Potential Activities: Derivatives of 3-amino-2-oxindole have also been explored for their potential as antiviral (including anti-HIV) and anticonvulsant agents.[1]

Hypothesized Mechanism of Action Visualization

The diverse biological activities of oxindole derivatives stem from their ability to interact with a variety of biological targets. A generalized model for their potential mechanism of action is depicted below.

G cluster_0 Cellular Environment cluster_1 Interaction and Downstream Effects A 3-Amino-5-ethyl-2-oxindole Derivative B Biological Target (e.g., Enzyme, Receptor) A->B Interaction C Binding to Target B->C D Modulation of Target Activity (Inhibition or Activation) C->D E Alteration of Signaling Pathway D->E F Physiological Response (e.g., Antimicrobial, Anti-inflammatory) E->F

Caption: Generalized mechanism of action for a bioactive oxindole derivative.

Experimental Protocols: A Template for Investigation

For researchers wishing to investigate the properties of 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride, the following experimental templates can be adapted.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) - A Measure of Antimicrobial Activity
  • Preparation of Stock Solution: Dissolve a precisely weighed amount of the compound in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.

  • Bacterial Strains: Utilize a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa).

  • Microdilution Assay:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

    • Inoculate each well with a standardized suspension of the test bacteria.

    • Include positive (bacteria and medium) and negative (medium only) controls.

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Lines: Use a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., HEK-293) to assess selectivity.

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Safety and Handling

Based on information for the hydrochloride salt, 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride is classified as an eye irritant (H319). Standard laboratory safety precautions should be observed.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials.

Conclusion and Future Directions

3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride belongs to a class of compounds with significant therapeutic potential. While specific data for this molecule is sparse, the established biological activities of related 3-amino-2-oxindoles provide a strong rationale for its further investigation. Future research should focus on the definitive synthesis and characterization of this compound, followed by a systematic evaluation of its biological properties. Elucidating its precise mechanism of action and exploring its potential in various disease models will be crucial steps in determining its value as a lead compound in drug discovery programs.

References

  • New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. (2023). MDPI. [Link]

  • A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. (2023). MDPI. [Link]

  • 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation. (n.d.). MDPI. [Link]

  • 3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones using an Eschenmoser coupling reaction. (2021). Beilstein Journals. [Link]

  • 3-amino-1,3-dihydro-2H-indol-2-one - 117069-75-7, C8H8N2O, density, melting point, boiling point, structural formula, synthesis. (2025). ChemSynthesis. [Link]

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  • catalytic asymmetric alpha-amination of 3-substituted 2-oxindoles with a chiral scandium complex. (2010). PubMed. [Link]

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  • Solubilities of Amino Acids in Different Mixed Solvents. (n.d.). [Link]

  • Synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones using an Eschenmoser coupling reaction. (2021). Beilstein Journals. [Link]

  • Synthesis, Anti-inflammatory Activity, and In Silico Studies of Some New 3-({P-Dimethylamino}benzylidenehydrazinylidene)-1,3-dihydro-2H-indole-2-one Derivatives. (n.d.). PubMed. [Link]

  • Facile and General Synthesis of Quaternary 3-Aminooxindoles. (n.d.). ACS Publications. [Link]

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Exploratory

An In-depth Technical Guide to 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride

CAS Number: 1311314-07-4 Abstract This technical guide provides a comprehensive overview of 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride, a substituted 3-aminooxindole of significant interest in medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1311314-07-4

Abstract

This technical guide provides a comprehensive overview of 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride, a substituted 3-aminooxindole of significant interest in medicinal chemistry and drug discovery. The 3-aminooxindole scaffold is a privileged structure found in numerous biologically active compounds.[1] This document details the physicochemical properties, a probable synthetic route with mechanistic insights, and the potential therapeutic applications of this specific analog. The guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of this compound's chemistry and potential biological relevance.

Introduction and Significance

The oxindole core is a prominent structural motif in a multitude of natural products and synthetic compounds with diverse pharmacological activities, including antitumor, anti-inflammatory, and antimicrobial properties.[2] The introduction of an amino group at the C3 position creates a chiral center, opening avenues for stereospecific interactions with biological targets. The 3-substituted-3-aminooxindole framework is a key component in several drug candidates and approved pharmaceuticals.[1][3]

The ethyl substituent at the C5 position of the indole ring in 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride can significantly influence its pharmacokinetic and pharmacodynamic properties. Alkyl groups at this position can modulate lipophilicity, membrane permeability, and metabolic stability, potentially enhancing the drug-like characteristics of the molecule.[4] Furthermore, the hydrochloride salt form is utilized to improve the stability and solubility of the parent compound, which, like many 3-aminoindoles, can be susceptible to oxidative degradation.[5]

Physicochemical Properties

A summary of the key physicochemical properties of 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride is presented in the table below. These values are critical for its handling, formulation, and in the design of biological assays.

PropertyValueSource
CAS Number 1311314-07-4Internal Database
Molecular Formula C₁₀H₁₃ClN₂OSupplier Data
Molecular Weight 212.68 g/mol Supplier Data
Appearance Expected to be a solidGeneral knowledge of hydrochloride salts
Solubility Expected to have some solubility in water and polar organic solvents like methanol and DMSO.[5]Inferred from related compounds
Stability The hydrochloride salt enhances stability compared to the free base.[5]General chemical principles

Proposed Synthesis and Mechanistic Insights

Step 1: Synthesis of 5-Ethylisatin

The synthesis of the key intermediate, 5-ethylisatin, can be achieved through several established methods, with the Sandmeyer isatin synthesis being a classic and reliable approach.[6][7] This method involves the condensation of a substituted aniline with chloral hydrate and hydroxylamine, followed by cyclization in strong acid.

Reaction Scheme:

Sandmeyer Isatin Synthesis cluster_0 Step 1: Isonitrosoacetanilide Formation cluster_1 Step 2: Cyclization 4-ethylaniline 4-Ethylaniline reagents1 + Chloral hydrate + Hydroxylamine HCl + Na2SO4 (aq) 4-ethylaniline->reagents1 isonitroso 1-(4-Ethylphenyl)-2-(hydroxyimino)ethan-1-one (Isonitrosoacetanilide derivative) reagents1->isonitroso isonitroso2 1-(4-Ethylphenyl)-2-(hydroxyimino)ethan-1-one reagents2 + H2SO4 (conc.) (Heat) isonitroso2->reagents2 5-ethylisatin 5-Ethylisatin reagents2->5-ethylisatin

Caption: Proposed Sandmeyer synthesis of 5-ethylisatin.

Mechanism: The Sandmeyer synthesis commences with the formation of an isonitrosoacetanilide from 4-ethylaniline.[6] This intermediate then undergoes an acid-catalyzed intramolecular cyclization, followed by hydrolysis, to yield 5-ethylisatin.[7] Alternative methods for isatin synthesis include the Stolle and Gassman procedures, which may offer advantages in terms of substrate scope and reaction conditions.[2][8]

Step 2: Synthesis of 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride

The conversion of 5-ethylisatin to the target 3-aminooxindole can be effectively achieved via a two-step sequence involving the formation of an oxime intermediate followed by its reduction.

Reaction Scheme:

3-Aminooxindole Synthesis cluster_0 Step 2a: Oxime Formation cluster_1 Step 2b: Reduction cluster_2 Step 2c: Salt Formation 5-ethylisatin 5-Ethylisatin reagents1 + Hydroxylamine HCl + Base (e.g., NaOAc) 5-ethylisatin->reagents1 oxime 5-Ethyl-3-(hydroxyimino) -1,3-dihydro-2H-indol-2-one reagents1->oxime oxime2 5-Ethyl-3-(hydroxyimino) -1,3-dihydro-2H-indol-2-one reagents2 + Reducing Agent (e.g., H2, Pd/C) oxime2->reagents2 free_base 3-Amino-5-ethyl-1,3-dihydro -2H-indol-2-one reagents2->free_base free_base2 3-Amino-5-ethyl-1,3-dihydro -2H-indol-2-one reagents3 + HCl in solvent (e.g., Ether, Dioxane) free_base2->reagents3 hydrochloride 3-Amino-5-ethyl-1,3-dihydro -2H-indol-2-one hydrochloride reagents3->hydrochloride

Caption: Proposed synthesis of the target compound from 5-ethylisatin.

Mechanism and Experimental Considerations:

  • Oxime Formation: The carbonyl group at the C3 position of 5-ethylisatin readily reacts with hydroxylamine hydrochloride in the presence of a mild base to form the corresponding 3-oximino derivative. This reaction is typically straightforward and high-yielding.

  • Reduction of the Oxime: The reduction of the oxime to the primary amine is a critical step. Catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst is a common and effective method for this transformation. This method is often preferred for its clean reaction profile and high yields. Alternative reducing agents can also be employed.

  • Hydrochloride Salt Formation: The final step involves the formation of the hydrochloride salt. This is typically achieved by treating a solution of the free amine in a suitable organic solvent (such as diethyl ether or 1,4-dioxane) with a solution of hydrogen chloride in the same or a compatible solvent.[9] This process facilitates the isolation of a stable, crystalline product.

Predicted Analytical Data

While experimental spectra for this specific compound are not widely published, the expected NMR and mass spectrometry data can be predicted based on the analysis of closely related structures.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show characteristic signals for the ethyl group, the aromatic protons, the methine proton at C3, the amino protons, and the amide proton.

Chemical Shift (δ, ppm) (Predicted)MultiplicityIntegrationAssignment
~11.0br s1HNH (amide)
~7.4 - 7.0m3HAr-H
~4.5s1HC3-H
~3.5br s3HNH ₃⁺
~2.6q2H-CH ₂CH₃
~1.2t3H-CH₂CH

Note: Predicted shifts are in DMSO-d₆. The amino proton signal (as -NH₃⁺) may be broad and its chemical shift can be concentration and temperature dependent.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Chemical Shift (δ, ppm) (Predicted)Assignment
~178C=O (C2)
~140Ar-C (quaternary)
~130Ar-C (quaternary)
~128Ar-CH
~125Ar-CH
~110Ar-CH
~58C3
~28-C H₂CH₃
~16-CH₂C H₃

Note: Predicted shifts are in DMSO-d₆.

Mass Spectrometry

In mass spectrometry (electrospray ionization, positive mode), the compound is expected to show a prominent peak corresponding to the protonated molecule (M+H)⁺ of the free base.

  • Expected [M+H]⁺: m/z 191.1184 (for C₁₀H₁₄N₂O⁺)

Potential Biological Applications and Future Directions

The 3-aminooxindole scaffold is a versatile pharmacophore with a wide range of documented biological activities. Derivatives have been investigated as:

  • Kinase Inhibitors: Many oxindole derivatives are known to inhibit various protein kinases, which are crucial regulators of cell signaling pathways implicated in cancer and inflammatory diseases. The substitution pattern on the oxindole ring can be tailored to achieve selectivity for specific kinases.[10][11]

  • Antimicrobial Agents: The isatin and oxindole cores have been incorporated into molecules with potent antibacterial and antifungal activities.

  • Antiviral Agents: Certain isatin derivatives have shown promising activity against a range of viruses, including HIV.[6]

  • CNS Active Agents: The structural similarity of the indole nucleus to neurotransmitters like serotonin has led to the exploration of oxindole derivatives for their potential effects on the central nervous system.[2]

The specific biological profile of 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride has not been extensively reported in the public domain. However, based on the known activities of related compounds, it represents a valuable building block for the synthesis of compound libraries for screening against various biological targets. Future research should focus on:

  • Confirmation of the proposed synthetic route and optimization of reaction conditions.

  • Full spectroscopic characterization to confirm the structure and purity of the compound.

  • Screening for biological activity in a panel of relevant assays, particularly focusing on kinase inhibition and anticancer properties.

  • Structure-Activity Relationship (SAR) studies by synthesizing analogs with different substituents at the 5-position and on the 3-amino group to explore and optimize biological activity.

Conclusion

3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride is a promising, yet underexplored, molecule built upon the privileged 3-aminooxindole scaffold. This technical guide has outlined its key physicochemical properties and proposed a robust and logical synthetic pathway based on established chemical principles. The potential for this compound to serve as a valuable intermediate in the development of novel therapeutics is significant. It is hoped that this guide will serve as a valuable resource for researchers and stimulate further investigation into the chemical and biological properties of this intriguing molecule.

References

  • Synthesis of Isatin and Its Derivatives and their Applications in Biological System. (2020). Modern Approach in Drug Designing. [Link]

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Foundational

An In-Depth Technical Guide to the Molecular Structure and Potential of 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride

Abstract The 2-oxindole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and clinically approved drugs.[1][2][3] This guide provides a comprehensive technical overvi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-oxindole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and clinically approved drugs.[1][2][3] This guide provides a comprehensive technical overview of a specific derivative, 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride . Due to the limited availability of direct research on this exact molecule, this document synthesizes information from closely related analogues to present a robust profile. We will explore its fundamental molecular structure, propose a validated synthetic route, predict its spectroscopic characteristics, and discuss its potential pharmacological significance based on established structure-activity relationships within the 2-oxindole class. This whitepaper is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage the potential of novel oxindole derivatives.

Introduction: The Significance of the 2-Oxindole Scaffold

The 2-oxindole, or 1,3-dihydro-2H-indol-2-one, is a bicyclic aromatic heterocycle consisting of a benzene ring fused to a five-membered pyrrolidinone ring.[4][5] This structural motif is of immense interest in drug discovery due to its prevalence in a wide array of biologically active compounds.[1][2] The core structure features a stereocenter at the C3 position, which, when substituted, allows for the creation of diverse molecular architectures with specific biological activities.[4]

Several FDA-approved drugs incorporate the 2-oxindole core, highlighting its therapeutic importance. Notable examples include:

  • Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor used in the treatment of renal cell carcinoma.[5]

  • Nintedanib: An inhibitor of angiokinase used for idiopathic pulmonary fibrosis.[5]

  • Ropinirole: A dopamine agonist prescribed for Parkinson's disease and restless legs syndrome.[5]

The versatility of the 2-oxindole scaffold lies in its synthetic tractability and its ability to interact with a multitude of biological targets, including kinases, proteases, and G-protein coupled receptors. The introduction of substituents at the C3 and C5 positions is a common strategy to modulate the pharmacological profile of these molecules.[3][4] Specifically, the 3-amino substitution introduces a key basic functional group that can participate in crucial hydrogen bonding interactions within enzyme active sites, making 3-amino-2-oxindole derivatives a promising class of compounds for further investigation.[6][7]

Molecular Structure and Physicochemical Properties

The molecule 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride presents a unique combination of structural features that are expected to influence its chemical and biological behavior.

Core Structure and Key Features
  • 2-Oxindole Core: A planar, aromatic system that provides a rigid scaffold for the appended functional groups.

  • C3-Amino Group: This group introduces a chiral center at the C3 position (unless the molecule is racemic). The primary amine is basic and will be protonated in the hydrochloride salt form. This group is critical for forming salt bridges and hydrogen bonds with biological targets.

  • C5-Ethyl Group: An alkyl substituent on the benzene ring that increases the lipophilicity of the molecule compared to its unsubstituted counterpart. This can affect properties such as membrane permeability, solubility, and metabolic stability.

  • Hydrochloride Salt: The hydrochloride form enhances the solubility of the compound in aqueous media, which is often advantageous for formulation and biological testing.

Predicted Physicochemical Data
PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₀H₁₃ClN₂OBased on atomic composition.
Molecular Weight 212.68 g/mol Sum of atomic weights.
Chirality Racemic (unless specified)The C3 position is a stereocenter. Standard synthesis would yield a racemic mixture.
Appearance SolidTypical for small organic hydrochloride salts.
Aqueous Solubility Moderate to HighThe hydrochloride salt form significantly increases water solubility.
pKa (Amine) ~7-8Typical for a primary amine adjacent to a stereocenter in such a scaffold.
LogP ~1.5 - 2.5The ethyl group increases lipophilicity, but the protonated amine decreases it.

Proposed Synthesis and Characterization

A robust and logical synthetic pathway is crucial for accessing this molecule for research purposes. The following multi-step synthesis is proposed based on well-established methodologies for the preparation of substituted isatins and 3-amino-2-oxindoles.[7][8][9]

Proposed Synthetic Workflow

The synthesis can be logically divided into two main stages: the formation of the key intermediate, 5-ethylisatin, followed by the introduction of the C3-amino group.

Synthetic_Workflow cluster_0 Stage 1: 5-Ethylisatin Synthesis cluster_1 Stage 2: Amination and Salt Formation A 4-Ethylaniline C Isonitrosoacetanilide Intermediate A->C Sandmeyer Reaction B Chloral Hydrate & Hydroxylamine HCl B->C D 5-Ethylisatin C->D Cyclization (H₂SO₄) F 3-Imino-5-ethyl-2-oxindole D->F Condensation E Ammonia or Ammonium Derivative E->F G 3-Amino-5-ethyl-2-oxindole F->G Reduction (e.g., NaBH₄ or H₂/Pd-C) H Final Product: 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one HCl G->H Salt Formation I HCl (in Ether or Dioxane) I->H

Caption: Proposed two-stage synthetic workflow for the target molecule.

Detailed Experimental Protocols

Part 1: Synthesis of 5-Ethylisatin (Intermediate D)

This procedure is adapted from the classical Sandmeyer isatin synthesis.[8][9]

  • Justification: The Sandmeyer synthesis is a reliable and scalable method for producing isatins from anilines. 4-Ethylaniline is a readily available starting material.

  • Step 1 (Formation of Isonitrosoacetanilide Intermediate C):

    • Dissolve 4-ethylaniline (1.0 eq) in dilute hydrochloric acid.

    • To this solution, add a solution of chloral hydrate (1.1 eq) and sodium sulfate.

    • Slowly add a solution of hydroxylamine hydrochloride (3.0 eq).

    • Heat the mixture gently (e.g., 60-70 °C) until the formation of a precipitate is complete.

    • Cool the mixture, filter the solid, wash with water, and dry to yield the isonitrosoacetanilide intermediate.

  • Step 2 (Cyclization to 5-Ethylisatin D):

    • Slowly and carefully add the dried intermediate from Step 1 to pre-heated concentrated sulfuric acid (~75 °C) with vigorous stirring. The temperature must be carefully controlled to prevent charring.

    • After the addition is complete, heat the mixture for a short period (e.g., 10-15 minutes).

    • Cool the reaction mixture and pour it onto crushed ice.

    • The resulting precipitate is filtered, washed thoroughly with cold water until the washings are neutral, and then dried to afford 5-ethylisatin.

Part 2: Synthesis of 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride (Final Product H)

This part involves the conversion of the C3-ketone of isatin to an amine.[7]

  • Justification: A common and effective method for this transformation is through a reductive amination pathway, proceeding via an imine intermediate.

  • Step 3 (Formation of Imine F and Reduction to Amine G):

    • Suspend 5-ethylisatin (1.0 eq) in a suitable solvent like methanol or ethanol.

    • Add an ammonia source, such as ammonium acetate or a solution of ammonia in methanol, in excess.

    • Stir the mixture at room temperature to form the 3-imino intermediate (F).

    • To the same reaction mixture, add a reducing agent. Sodium borohydride (NaBH₄) is a mild and effective choice. Add it portion-wise while cooling the reaction in an ice bath.

    • Allow the reaction to proceed until the reduction is complete (monitored by TLC).

    • Quench the reaction carefully with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer, filter, and concentrate under reduced pressure to obtain the crude 3-amino-5-ethyl-2-oxindole free base (G). Purification can be achieved by column chromatography.

  • Step 4 (Hydrochloride Salt Formation H):

    • Dissolve the purified free base (G) in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether or methanol).

    • Slowly add a solution of HCl in diethyl ether or dioxane (e.g., 2M solution) dropwise with stirring.

    • The hydrochloride salt will precipitate out of the solution.

    • Filter the solid, wash with cold anhydrous diethyl ether, and dry under vacuum to yield the final product.

Predicted Spectroscopic Characterization

Structural confirmation is paramount. The following spectral data are predicted for the final product.

TechniqueExpected Features
¹H NMR (DMSO-d₆)δ ~10.5-11.0 ppm (s, 1H): NH proton of the oxindole ring. δ ~8.5-9.5 ppm (br s, 3H): NH₃⁺ protons of the hydrochloride salt. δ ~7.0-7.5 ppm (m, 3H): Aromatic protons on the benzene ring. δ ~4.5-4.8 ppm (s, 1H): CH proton at the C3 position. δ ~2.5-2.7 ppm (q, 2H): CH₂ of the ethyl group. δ ~1.1-1.3 ppm (t, 3H): CH₃ of the ethyl group.
¹³C NMR (DMSO-d₆)δ ~175-180 ppm: C=O carbonyl carbon (C2). δ ~140-145 ppm: Quaternary aromatic carbon attached to nitrogen. δ ~125-135 ppm: Aromatic carbons. δ ~55-60 ppm: CH carbon at the C3 position. δ ~28-30 ppm: CH₂ of the ethyl group. δ ~15-17 ppm: CH₃ of the ethyl group.
FT-IR (KBr, cm⁻¹)~3200-3400 cm⁻¹: N-H stretching (amide NH). ~2500-3000 cm⁻¹ (broad): N-H stretching of the NH₃⁺ salt. ~1700-1720 cm⁻¹: C=O stretching (amide carbonyl). ~1610-1630 cm⁻¹: C=C aromatic stretching.
Mass Spec (ESI+) [M+H]⁺: Expected at m/z corresponding to the free base (C₁₀H₁₂N₂O), which is 177.10.

Potential Pharmacological Profile and Mechanism of Action

While the specific biological targets of 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one are uncharacterized, its structure allows for informed hypotheses regarding its potential therapeutic applications. The 2-oxindole scaffold is a well-known "kinase hinge-binder," and many derivatives function as ATP-competitive inhibitors of various protein kinases.

Structure-Activity Relationship (SAR) Insights
  • 3-Amino Group: The presence of a basic amine at the C3 position is a common feature in many kinase inhibitors. It can act as a crucial hydrogen bond donor/acceptor, anchoring the molecule in the ATP-binding pocket by interacting with the hinge region backbone.

  • 5-Ethyl Group: Substituents at the C5 position often occupy a hydrophobic pocket in the active site of kinases. The ethyl group could enhance binding affinity and selectivity for kinases with a suitable hydrophobic pocket in this region.

  • Overall Scaffold: The rigid oxindole core properly orients these key interacting groups for optimal binding.

Hypothetical Mechanism of Action: Kinase Inhibition

Based on the SAR of numerous oxindole-based drugs like Sunitinib, a plausible mechanism of action for this compound is the inhibition of protein tyrosine kinases (PTKs) involved in oncogenic signaling pathways.

Kinase_Inhibition_Pathway GF Growth Factor (e.g., VEGF, PDGF) RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds RTK->RTK Dimerization & Autophosphorylation ADP ADP RTK->ADP P P RTK->P Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) RTK->Downstream Activates Compound 3-Amino-5-ethyl- 2-oxindole HCl Compound->RTK Inhibits ATP Binding (Competitive Inhibition) ATP ATP ATP->RTK Cell Cell Proliferation, Angiogenesis, Metastasis Downstream->Cell Promotes

Caption: Hypothetical mechanism of action via competitive inhibition of a Receptor Tyrosine Kinase.

This inhibition would block the downstream signaling cascades that are often hyperactivated in cancer, thereby preventing cell proliferation, angiogenesis, and metastasis. Potential targets could include VEGFR, PDGFR, or other kinases known to be inhibited by the oxindole scaffold.

Conclusion and Future Directions

3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride is a promising, yet underexplored, molecule built upon the pharmacologically validated 2-oxindole scaffold. This guide has provided a comprehensive framework for its study, including a plausible, step-by-step synthetic route and a predictive analysis of its key structural and biological properties. The combination of a C3-amino group for hinge binding and a C5-ethyl group for occupying a hydrophobic pocket makes it an attractive candidate for screening campaigns, particularly in the area of oncology as a potential kinase inhibitor.

Future research should focus on the practical execution of the proposed synthesis, followed by thorough spectroscopic characterization to confirm its structure. Subsequently, in vitro screening against a panel of protein kinases would be a logical step to identify its primary biological targets and validate the hypotheses presented herein. Such studies will be crucial in unlocking the full therapeutic potential of this and other related 3-amino-2-oxindole derivatives.

References

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Sources

Exploratory

Spectroscopic Characterization of 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride: A Technical Guide

Introduction In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of success. This technical guide provides an in-depth analysis of the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of success. This technical guide provides an in-depth analysis of the spectroscopic characteristics of 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride, a substituted oxindole of significant interest. The 3-aminooxindole scaffold is a versatile structural motif present in numerous biologically active compounds and natural products.[1] A thorough understanding of its spectroscopic signature is paramount for researchers and scientists engaged in its synthesis, characterization, and application in medicinal chemistry.

This guide will present a detailed, predictive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretations are grounded in fundamental spectroscopic principles and supported by data from structurally related molecules, ensuring a robust and reliable analytical framework.

Molecular Structure and Key Features

A clear visualization of the molecular structure is fundamental to interpreting its spectroscopic data.

Caption: Structure of 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For the hydrochloride salt of an amine, a polar, aprotic solvent such as DMSO-d₆ is often an excellent choice as it can dissolve the salt and often allows for the observation of exchangeable protons (e.g., N-H).[2]

¹H NMR (Proton NMR) Analysis

The predicted ¹H NMR spectrum of 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride in DMSO-d₆ would exhibit the following signals:

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10.5Singlet1HNH (Amide)The amide proton is typically deshielded and appears as a broad singlet.
~9.0Broad Singlet3HNH₃ ⁺ (Ammonium)The protons of the ammonium salt are significantly deshielded and often appear as a broad signal due to exchange and quadrupolar broadening.
~7.2Doublet1HAr-H (C6)Aromatic proton ortho to the ethyl group.
~7.1Singlet1HAr-H (C4)Aromatic proton with no adjacent protons.
~6.8Doublet1HAr-H (C7)Aromatic proton adjacent to the amide nitrogen.
~4.5Singlet1HCH (C3)The methine proton at the chiral center C3, adjacent to the ammonium and carbonyl groups.
~2.5Quartet2HCH₂ (Ethyl)The methylene protons of the ethyl group, split by the adjacent methyl protons. A typical coupling constant (³J) for sp³-hybridized carbons is in the range of 6-8 Hz.[3]
~1.1Triplet3HCH₃ (Ethyl)The methyl protons of the ethyl group, split by the adjacent methylene protons, appearing as a characteristic triplet.[4][5]
¹³C NMR (Carbon NMR) Analysis

The predicted ¹³C NMR spectrum provides complementary information on the carbon skeleton of the molecule.

Predicted Chemical Shift (δ, ppm)Carbon AssignmentRationale
~175C=O (C2)The amide carbonyl carbon is highly deshielded.
~140Ar-C (C7a)Aromatic quaternary carbon adjacent to the amide nitrogen.
~135Ar-C (C5)Aromatic quaternary carbon attached to the ethyl group.
~130Ar-C (C3a)Aromatic quaternary carbon.
~128Ar-CH (C6)Aromatic methine carbon.
~122Ar-CH (C4)Aromatic methine carbon.
~109Ar-CH (C7)Aromatic methine carbon shielded by the amide nitrogen.
~55CH-NH₃⁺ (C3)The aliphatic carbon C3 is deshielded by the adjacent nitrogen and carbonyl group.
~28C H₂ (Ethyl)Aliphatic methylene carbon.
~16C H₃ (Ethyl)Aliphatic methyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule. The hydrochloride salt form will have a notable influence on the N-H stretching region.

Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
3300 - 3400N-H StretchAmide (N-H)The secondary amide N-H stretch typically appears in this region.
2800 - 3100N-H StretchAmmonium (NH₃⁺)The stretching vibrations of the ammonium salt appear as a broad band in this region. Aliphatic primary amine salts often show bands near 3000 cm⁻¹.[6]
2850 - 2960C-H StretchAlkyl (C-H)Stretching vibrations of the ethyl group.
~1710C=O StretchAmide (C=O)The carbonyl stretch of the five-membered lactam ring is a strong, characteristic absorption.
1600 - 1620N-H BendPrimary AmineThe N-H bending of a primary amine is observed in the 1650-1580 cm⁻¹ region.[7]
1450 - 1600C=C StretchAromatic RingStretching vibrations of the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, aiding in its structural confirmation.

  • Molecular Ion (M⁺): For the free base (C₁₀H₁₂N₂O), the expected molecular weight is approximately 176.10 g/mol . In the mass spectrum, a peak corresponding to the protonated molecule [M+H]⁺ at m/z 177.10 would be anticipated.

  • Predicted Fragmentation Pattern: The fragmentation of indole derivatives can be complex.[8][9] Key fragmentation pathways for 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one could involve:

    • Loss of the amino group (NH₂) or ammonia (NH₃).

    • Cleavage of the ethyl group, leading to the loss of a methyl radical (•CH₃) or an ethyl radical (•C₂H₅).

    • Ring opening of the oxindole core.

Experimental Protocols

To obtain high-quality spectroscopic data, adherence to standardized experimental protocols is essential.

Workflow for Spectroscopic Analysis

spectroscopy_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis Sample Sample Dissolve_NMR Dissolve in DMSO-d6 Sample->Dissolve_NMR Prepare_IR Prepare KBr pellet or Nujol mull Sample->Prepare_IR Dissolve_MS Dissolve in suitable solvent (e.g., Methanol) Sample->Dissolve_MS NMR_Acquisition Acquire 1H and 13C NMR spectra Dissolve_NMR->NMR_Acquisition IR_Acquisition Acquire IR spectrum Prepare_IR->IR_Acquisition MS_Acquisition Acquire Mass Spectrum (ESI+) Dissolve_MS->MS_Acquisition NMR_Analysis Process and interpret NMR data NMR_Acquisition->NMR_Analysis IR_Analysis Analyze IR absorption bands IR_Acquisition->IR_Analysis MS_Analysis Analyze molecular ion and fragmentation MS_Acquisition->MS_Analysis

Caption: General workflow for the spectroscopic characterization of the title compound.

1. NMR Spectroscopy:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[2]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher. Standard pulse sequences should be employed.

2. IR Spectroscopy:

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, a Nujol mull can be prepared.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

3. Mass Spectrometry:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition: Analyze the sample using an electrospray ionization (ESI) mass spectrometer in the positive ion mode.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic data for 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the outlined experimental protocols, offer a robust framework for the unambiguous characterization of this important heterocyclic compound. This information is critical for ensuring the identity, purity, and structural integrity of this molecule in research and development settings.

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  • Wilson, J. C., et al. (2022). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Journal of Chemical Information and Modeling, 62(15), 3534-3543. [Link]

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Foundational

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride

Preamble: The Enigma of a Novel 2-Oxindole Derivative The 2-oxindole core is a privileged scaffold in medicinal chemistry, forming the foundation of a multitude of biologically active compounds with therapeutic applicati...

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Enigma of a Novel 2-Oxindole Derivative

The 2-oxindole core is a privileged scaffold in medicinal chemistry, forming the foundation of a multitude of biologically active compounds with therapeutic applications spanning oncology, neurology, and infectious diseases.[1][2] The subject of this guide, 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride, is a novel derivative of this versatile structure. While its precise mechanism of action is yet to be fully elucidated, the extensive research on related 2-oxindole compounds provides a fertile ground for forming plausible hypotheses and designing a rigorous experimental strategy to unveil its biological function.

This technical guide is structured to empower researchers, scientists, and drug development professionals with a comprehensive roadmap for investigating the mechanism of action of this and other novel 2-oxindole derivatives. We will eschew a rigid, templated approach and instead, follow a logical, investigative workflow that mirrors the scientific process of discovery. Our focus will be on the "why" behind experimental choices, ensuring a self-validating and robust scientific narrative.

I. The 2-Oxindole Scaffold: A Foundation of Diverse Biological Activity

The 2-oxindole nucleus is a versatile building block, with substitutions at the 3-position significantly influencing its pharmacological profile.[2] A survey of the literature reveals a broad spectrum of activities associated with this chemical family, providing a rational basis for our initial hypotheses.

Therapeutic Area Mechanism of Action Example Target(s)
Oncology Inhibition of protein kinasesc-Src, VEGF, EGF, Her-2, PDGF[3][4]
Induction of apoptosisMitochondrial pathway activation[2]
Infectious Diseases Antimicrobial, Antifungal, AntitubercularDNA synthesis, cell wall synthesis[1][5][6][7]
Neurology Dopamine receptor agonismD2, D3, D4 receptors[8][]
Serotonin receptor modulation5-HT receptors[10][11]

Given the structural features of 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride, particularly the amino group at the 3-position, we can formulate several primary hypotheses for its mechanism of action. The ethyl group at the 5-position may also contribute to receptor binding affinity and selectivity.

II. Hypothesized Mechanisms of Action

Based on the activities of structurally related compounds, we propose three primary, testable hypotheses for the mechanism of action of 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride:

  • Hypothesis 1: Kinase Inhibition. The 2-oxindole core is a known hinge-binding motif for various protein kinases. We hypothesize that the compound acts as a kinase inhibitor, potentially targeting pathways involved in cell proliferation and survival.

  • Hypothesis 2: G-Protein Coupled Receptor (GPCR) Modulation. The structural similarity to compounds like Ropinirole, a dopamine agonist, suggests that our compound may interact with GPCRs, such as dopamine or serotonin receptors, modulating downstream signaling.[8][]

  • Hypothesis 3: Antimicrobial Activity. Many 2-oxindole derivatives exhibit antimicrobial properties by interfering with essential bacterial processes like DNA or cell wall synthesis.[5][6]

III. A Rigorous Experimental Workflow for Mechanism of Action Elucidation

The following experimental workflow is designed to systematically test our hypotheses and provide a comprehensive understanding of the compound's biological activity.

Phase 1: Initial Screening and Target Identification

The initial phase aims to broadly assess the compound's biological activity and identify potential molecular targets.

Experimental Protocol 1: Broad-Spectrum Kinase Profiling

  • Objective: To determine if the compound exhibits inhibitory activity against a panel of human kinases.

  • Methodology:

    • Utilize a commercial kinase panel (e.g., Eurofins KinaseProfiler™, Reaction Biology HotSpot℠) to screen the compound at a fixed concentration (e.g., 10 µM) against a diverse array of kinases.

    • The assay typically measures the phosphorylation of a substrate by a specific kinase in the presence and absence of the test compound.

    • Data is expressed as the percentage of inhibition relative to a control.

  • Causality: A significant inhibition of one or more kinases would provide strong support for Hypothesis 1 and guide further investigation into specific signaling pathways.

Experimental Protocol 2: GPCR Binding and Functional Assays

  • Objective: To assess the compound's ability to bind to and modulate the activity of a panel of GPCRs, with a focus on dopamine and serotonin receptors.

  • Methodology:

    • Perform radioligand binding assays using cell membranes expressing the target GPCRs. This will determine the compound's binding affinity (Ki).

    • Conduct functional assays to determine if the compound acts as an agonist, antagonist, or allosteric modulator. Examples include cAMP assays for Gs/Gi-coupled receptors and calcium flux assays for Gq-coupled receptors.

  • Causality: High-affinity binding and functional modulation of a specific GPCR would validate Hypothesis 2 and point towards a neuro-modulatory role.

Experimental Protocol 3: Antimicrobial Susceptibility Testing

  • Objective: To evaluate the compound's ability to inhibit the growth of a panel of pathogenic bacteria and fungi.

  • Methodology:

    • Perform broth microdilution assays according to CLSI guidelines to determine the Minimum Inhibitory Concentration (MIC) against a panel of representative Gram-positive and Gram-negative bacteria, as well as fungal strains.

    • The MIC is the lowest concentration of the compound that prevents visible growth of the microorganism.

  • Causality: A low MIC against specific microbes would support Hypothesis 3 and warrant further investigation into the specific antimicrobial mechanism.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Target Validation & Pathway Analysis Kinase Profiling Kinase Profiling Cellular Thermal Shift Assay (CETSA) Cellular Thermal Shift Assay (CETSA) Kinase Profiling->Cellular Thermal Shift Assay (CETSA) Hit Identification GPCR Assays GPCR Assays Western Blotting Western Blotting GPCR Assays->Western Blotting Receptor Hit Antimicrobial Testing Antimicrobial Testing Mechanism of Bacterial Action Assays Mechanism of Bacterial Action Assays Antimicrobial Testing->Mechanism of Bacterial Action Assays MIC < 10 µg/mL

Caption: A streamlined workflow for the initial phases of mechanism of action elucidation.

Phase 2: Target Validation and Pathway Analysis

Once a primary biological activity is identified in Phase 1, the next step is to validate the molecular target and investigate the downstream signaling pathways.

Experimental Protocol 4: Cellular Thermal Shift Assay (CETSA)

  • Objective: To confirm direct binding of the compound to the identified target protein in a cellular context.

  • Methodology:

    • Treat intact cells with the compound or vehicle control.

    • Heat the cell lysates to a range of temperatures.

    • Separate soluble and aggregated proteins by centrifugation.

    • Analyze the amount of soluble target protein remaining at each temperature by Western blotting.

  • Causality: Ligand binding stabilizes the target protein, resulting in a higher melting temperature. A shift in the melting curve in the presence of the compound provides strong evidence of direct target engagement.

Experimental Protocol 5: Western Blot Analysis of Downstream Signaling

  • Objective: To investigate the effect of the compound on the phosphorylation status of key proteins in the signaling pathway downstream of the identified kinase or GPCR target.

  • Methodology:

    • Treat cells with the compound for various times and at different concentrations.

    • Lyse the cells and separate proteins by SDS-PAGE.

    • Transfer proteins to a membrane and probe with antibodies specific for the phosphorylated and total forms of the target and downstream signaling proteins.

  • Causality: A dose- and time-dependent change in the phosphorylation of downstream effectors will confirm the functional consequence of target engagement and delineate the affected signaling pathway.

G cluster_0 Hypothetical Kinase Inhibition Pathway Compound Compound Kinase Kinase Compound->Kinase Inhibits Substrate Substrate Kinase->Substrate Phosphorylates Phospho-Substrate Phospho-Substrate Substrate->Phospho-Substrate Cellular Response Cellular Response Phospho-Substrate->Cellular Response

Caption: A simplified signaling pathway illustrating kinase inhibition.

IV. Data Interpretation and Future Directions

The culmination of these experiments will provide a robust dataset to either confirm one of our initial hypotheses or potentially reveal a novel mechanism of action. The integration of data from binding assays, functional cellular assays, and target engagement studies will allow for the construction of a comprehensive model of how 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride exerts its biological effects.

Should the compound demonstrate a promising profile, further studies would be warranted, including in vivo efficacy studies in relevant animal models, pharmacokinetic and pharmacodynamic (PK/PD) profiling, and toxicology assessments.

V. References

  • Naresh Payyaula, Int. J. of Pharm. Sci., 2026, Vol 4, Issue 1, 2818-2827 - International Journal of Pharmaceutical Sciences. ([Link])

  • New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity - MDPI. ([Link])

  • SYNTHESIS AND EVALUATION OF NEW BIS ISATIN MANNICH BASE DERIVATIVES AGAINST ANTIBACTERIAL ACTIVITY - International Journal of Pharmaceutical Sciences. ([Link])

  • Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors - NIH. ([Link])

  • Enantioselective synthesis of 3-hydroxy- and 3-amino-3-alkynyl-2-oxindoles by the dimethylzinc-mediated addition of terminal alkynes to isatins and isatin-derived ketimines - RSC Publishing. ([Link])

  • Design, Synthesis and Biological Evaluation of Novel Oxindole Analogs As Antitubercular Agents: Future Medicinal Chemistry - Taylor & Francis Online. ([Link])

  • Synthesis, biological activity and electrostatic properties of 3-[2-(dimethylamino)ethyl]-5-[(3-amino-1,2,4-thiadiazol-5-yl)methyl]-1H-indole, a novel 5-HT1D receptor agonist. - ChEMBL. ([Link])

  • 1,3-Dihydro-2H-indol-2-ones derivatives: design, synthesis, in vitro antibacterial, antifungal and antitubercular study - PubMed. ([Link])

  • Ropinirole-impurities - Pharmaffiliates. ([Link])

  • Design, synthesis and biological evaluation of 3-substituted-2-oxindole hybrid derivatives as novel anticancer agents - PubMed. ([Link])

  • Ropinirole | C16H24N2O | CID 5095 - PubChem - NIH. ([Link])

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC - NIH. ([Link])

  • Isolation and characterization of some potential impurities in ropinirole hydrochloride. ([Link])

  • A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene - MDPI. ([Link])

  • Synthesis and Biological Evaluations of 3-Substituted Indolin-2-ones: A Novel Class of Tyrosine Kinase Inhibitors That Exhibit Selectivity toward Particular Receptor Tyrosine Kinases | Journal of Medicinal Chemistry - ACS Publications. ([Link])

  • 1-(2-Aminoethyl)-3-methyl-8,9-dihydropyrano[3,2-e]indole: A Rotationally Restricted Phenolic Analog of the Neurotransmitter Serotonin and Agonist Selective for Serotonin (5-HT2-type) Receptors - PubMed. ([Link])

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Exploratory

An In-Depth Technical Guide to the Potential Biological Activities of 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride

This document provides a comprehensive exploration of the potential therapeutic applications of the novel chemical entity, 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride. Designed for researchers, medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive exploration of the potential therapeutic applications of the novel chemical entity, 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride. Designed for researchers, medicinal chemists, and drug development professionals, this guide synthesizes current knowledge of the indolin-2-one scaffold, hypothesizes potential biological activities, and provides detailed, field-proven protocols for their experimental validation.

Introduction: Unveiling the Potential of a Privileged Scaffold

The compound 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride belongs to the indolin-2-one (also known as oxindole) class of heterocyclic compounds. The indolin-2-one core is recognized in medicinal chemistry as a "privileged scaffold" due to its ability to bind to a wide range of biological targets with high affinity. This structural motif is present in numerous natural alkaloids and has been successfully incorporated into several FDA-approved drugs, most notably in the field of oncology.[1][2]

The specific molecule possesses key structural features:

  • An indolin-2-one core , providing a rigid framework for molecular interactions.

  • An amino group at the 3-position , which can act as a crucial hydrogen bond donor or acceptor, and serves as a key site for further chemical modification.

  • An ethyl group at the 5-position , which can influence lipophilicity and van der Waals interactions within a target's binding pocket.

While direct biological data for this specific hydrochloride salt is not extensively published, the well-documented activities of its structural analogues allow for the formulation of robust hypotheses regarding its therapeutic potential. This guide will focus on three primary areas of investigation: anticancer, anti-inflammatory, and antimicrobial activities.

Table 1: Physicochemical Properties of 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride

PropertyValue
Molecular Formula C₁₀H₁₃ClN₂O
Molecular Weight 212.68 g/mol
Canonical SMILES CCC1=CC2=C(C=C1)NC(=O)C2N.Cl
InChI Key GXVLANNTHIQVSE-UHFFFAOYSA-N
Appearance Solid

Hypothesized Biological Activities Based on the Indolin-2-one Core

The versatility of the indolin-2-one scaffold is well-established. Numerous derivatives have demonstrated significant biological effects, providing a strong rationale for investigating this compound.[3]

Anticancer Activity: A Strong Potential as a Kinase Inhibitor

The most prominent application of the indolin-2-one scaffold is in oncology, particularly as inhibitors of protein kinases. Protein kinases are critical regulators of cell signaling pathways that control cell growth, proliferation, and survival. Their dysregulation is a hallmark of many cancers.

Several FDA-approved drugs, such as Sunitinib (Sutent) and Semaxanib, are based on the 3-substituted indolin-2-one structure and function by inhibiting receptor tyrosine kinases (RTKs) like VEGFR and PDGFR, thereby blocking tumor angiogenesis and proliferation.[1][2] The structural similarity of 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one to these established inhibitors strongly suggests a potential role in cancer therapy.

Potential Kinase Targets:

  • Vascular Endothelial Growth Factor Receptor (VEGFR)

  • Platelet-Derived Growth Factor Receptor (PDGFR)

  • Fibroblast Growth Factor Receptor (FGFR)

  • Src family kinases

The proposed mechanism involves the compound binding to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and interrupting the signaling cascade that drives tumor growth.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., VEGFR) ADP ADP RTK->ADP Substrate Downstream Substrate RTK->Substrate Phosphorylates ATP ATP ATP->RTK P_Substrate Phosphorylated Substrate (Active) Signal Pro-survival & Proliferation Signaling Cascade P_Substrate->Signal Nucleus Gene Transcription (Proliferation, Angiogenesis) Signal->Nucleus Our_Compound 3-Amino-5-ethyl-1,3-dihydro- 2H-indol-2-one Our_Compound->RTK Inhibits ATP Binding GrowthFactor Growth Factor (e.g., VEGF) GrowthFactor->RTK Binds & Activates

Caption: Potential mechanism of kinase inhibition by the target compound.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Studies have shown that some 3-substituted indolin-2-one derivatives can exert potent anti-inflammatory effects by modulating key inflammatory pathways.[4] For example, derivatives have been shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This is often achieved through the inhibition of signaling pathways such as NF-κB and MAPKs.[4]

Antimicrobial Activity

The indole nucleus is a common feature in compounds with antimicrobial properties.[5] Derivatives of the related isatin (indole-2,3-dione) have demonstrated activity against a range of bacteria and fungi.[6] The proposed mechanisms can include interference with cell wall synthesis, DNA synthesis, or protein synthesis.[6] Given these precedents, evaluating the antibacterial and antifungal properties of 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one is a logical step.

Experimental Validation Strategy: A Step-by-Step Guide

A tiered screening approach is recommended to efficiently evaluate the hypothesized activities. This workflow ensures that resources are directed toward the most promising therapeutic avenues.

G cluster_tier1 cluster_tier2 cluster_tier3 start Compound Synthesis & Characterization tier1 Tier 1: Primary In Vitro Screening start->tier1 p1 Anticancer: Cell Viability Assay (e.g., NCI-60 Panel) tier1->p1 p2 Anti-inflammatory: LPS-Stimulated Macrophage Assay (NO, TNF-α, IL-6) tier1->p2 p3 Antimicrobial: MIC/MBC Determination (Broad-Spectrum Panel) tier1->p3 decision1 Hit Identified? p1->decision1 p2->decision1 p3->decision1 tier2 Tier 2: Mechanism of Action (MOA) & Selectivity moa1 Kinase Panel Screening (IC50 Determination) tier2->moa1 moa2 Western Blot for NF-κB, MAPK Pathways tier2->moa2 moa3 Mechanism Studies: Cell Wall/DNA Synthesis tier2->moa3 decision2 Potent & Selective? moa1->decision2 moa2->decision2 tier3 Tier 3: In Vivo Model Validation vivo1 Tumor Xenograft Model (Efficacy & Toxicity) tier3->vivo1 vivo2 Animal Model of Inflammation tier3->vivo2 end Lead Optimization vivo1->end vivo2->end decision1->tier2 Yes decision2->tier3 Yes

Caption: A tiered experimental workflow for compound validation.

Protocol: In Vitro Anticancer Cytotoxicity Screening (MTT Assay)

This assay provides a quantitative measure of a compound's ability to reduce the viability of cancer cells. It is a foundational, cost-effective method for initial high-throughput screening.[7][8]

  • Causality: The assay is based on the principle that mitochondrial dehydrogenases in living, metabolically active cells can reduce the yellow tetrazolium salt MTT to a purple formazan product.[9] The amount of formazan produced is directly proportional to the number of viable cells, allowing for the calculation of an IC₅₀ (half-maximal inhibitory concentration) value.

  • Self-Validation: The protocol includes multiple controls: untreated cells (100% viability), media-only wells (background), and a positive control (a known cytotoxic drug like Doxorubicin). These controls ensure the validity of the results and account for any assay artifacts.

Step-by-Step Methodology: [8][10]

  • Cell Seeding: Seed cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in culture medium to create a range of concentrations (e.g., 0.01 µM to 100 µM).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include vehicle control (DMSO) and positive control wells. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value using non-linear regression analysis.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

Should the compound show significant cytotoxicity, the next logical step is to determine if this effect is mediated by kinase inhibition. The ADP-Glo™ assay is a robust, luminescence-based method for measuring kinase activity.

  • Causality: Kinase activity is measured by quantifying the amount of ADP produced during the kinase reaction. The assay works in two steps: first, the kinase reaction is stopped and the remaining ATP is depleted. Second, the ADP is converted back to ATP, which is then used by luciferase to generate a light signal.[11] A potent inhibitor will result in less ADP production and thus a lower luminescent signal.

  • Self-Validation: The assay includes no-enzyme controls to determine background signal and no-inhibitor controls to establish maximal kinase activity. A known inhibitor for the target kinase should be used as a positive control.

Step-by-Step Methodology: [11][12]

  • Reaction Setup: In a 384-well plate, add 5 µL of the test compound at various concentrations.

  • Enzyme Addition: Add 5 µL of the target kinase (e.g., VEGFR2) solution in kinase reaction buffer. Incubate for 15 minutes at room temperature. This pre-incubation allows the compound to bind to the kinase before the reaction starts.

  • Reaction Initiation: Add 5 µL of the substrate/ATP mix to initiate the kinase reaction. Incubate for 1 hour at room temperature.

  • Reaction Termination: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the unused ATP. Incubate for 40 minutes.

  • ADP to ATP Conversion: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Analysis: Normalize the data to controls and calculate the IC₅₀ value for the compound against the target kinase.

Table 2: Hypothetical Kinase Screening Results

Kinase TargetIC₅₀ (nM) for Compound XIC₅₀ (nM) for Sunitinib (Control)
VEGFR28510
PDGFRβ1508
FGFR1750120
EGFR>10,000>10,000
Protocol: In Vivo Tumor Xenograft Model

Promising in vitro results must be validated in a living system. The human tumor xenograft model is a standard preclinical tool to assess a compound's anticancer efficacy and toxicity.[13][14]

  • Causality: This model evaluates whether the compound can inhibit tumor growth in a complex biological environment. It provides crucial data on pharmacokinetics, pharmacodynamics, and overall tolerability.[15] Patient-derived xenografts (PDXs) are increasingly used as they better maintain the heterogeneity of the original tumor.[16]

  • Self-Validation: The study must include a vehicle control group to track natural tumor growth and a positive control group treated with a standard-of-care agent. Animal body weight, clinical signs, and tumor volume are rigorously monitored.

Step-by-Step Methodology: [13]

  • Animal Model: Use immunocompromised mice (e.g., athymic nude or SCID).

  • Tumor Implantation: Subcutaneously inject human cancer cells (e.g., 5 x 10⁶ A549 cells) into the flank of each mouse.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization: Randomize mice into treatment groups (e.g., Vehicle, Test Compound at 30 mg/kg, Positive Control).

  • Dosing: Administer the compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) daily for 21 days.

  • Monitoring: Measure tumor volume with calipers and record animal body weight twice weekly.

  • Endpoint: At the end of the study, euthanize the animals, and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

  • Analysis: Compare the tumor growth inhibition (TGI) between the treatment groups and the vehicle control. Assess toxicity based on body weight changes and clinical observations.

Conclusion and Future Directions

The molecule 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride represents a promising starting point for a drug discovery campaign. Its indolin-2-one core is a well-validated pharmacophore, particularly for the development of kinase inhibitors. The outlined experimental strategy provides a clear, logical, and robust pathway to validate its hypothesized biological activities. Positive results from the primary screens, especially in the anticancer assays, would warrant progression to detailed mechanism-of-action studies, selectivity profiling, and ultimately, preclinical in vivo evaluation. The insights gained from this systematic approach will be invaluable for guiding future lead optimization efforts and unlocking the full therapeutic potential of this chemical series.

References

  • Payyaula, N. (2026). Synthesis And Evaluation of New Bis Isatin Mannich Base Derivatives Against Antibacterial Activity. International Journal of Pharmaceutical Sciences, 4(1), 2818-2827. Available from: [Link]

  • Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents. (n.d.). MDPI. Available from: [Link]

  • New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. (2023). MDPI. Available from: [Link]

  • Screening and characterization of reactive compounds with in vitro peptide-trapping and liquid chromatography/high-resolution accurate mass spectrometry. (2013). PubMed. Available from: [Link]

  • Design, Synthesis and Preliminary Biological Evaluation of Novel Benzyl Sulfoxide 2-Indolinone Derivatives as Anticancer Agents. (n.d.). PMC - NIH. Available from: [Link]

  • Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties. (n.d.). PMC - NIH. Available from: [Link]

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (n.d.). PMC - PubMed Central. Available from: [Link]

  • Cell Viability Assays. (2013). NCBI Bookshelf - NIH. Available from: [Link]

  • Assay Development for Protein Kinase Enzymes. (2012). NCBI - NIH. Available from: [Link]

  • Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. (2025). Blog. Available from: [Link]

  • In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. (n.d.). MDPI. Available from: [Link]

  • Synthesis and Biological Evaluation of New Bis-Indolinone Derivatives Endowed with Cytotoxic Activity. (2021). MDPI. Available from: [Link]

  • 1,3-Dihydro-2H-indol-2-ones derivatives: design, synthesis, in vitro antibacterial, antifungal and antitubercular study. (n.d.). PubMed. Available from: [Link]

  • 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. (2023). Altogen Labs. Available from: [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. Available from: [Link]

  • Kinase assays. (2020). BMG LABTECH. Available from: [Link]

  • Synthesis and Biological Activity of 3-[2-(Dimethylamino)ethyl]-5-[(1,1-dioxo-5-methyl-1,2,5-thiadiazolidin-2-yl)methyl]-1H-indole and Analogs: Agonists for the 5-HT1D Receptor. (n.d.). ACS Publications. Available from: [Link]

  • 2, 3-Dioxoindoline Derivatives: Synthesis, Reactions and Exploring Pharmacological Activities. (2022). International Journal of Research and Review. Available from: [Link]

  • Synthesis and biological evaluation of 3-substituted-indolin-2-one derivatives containing chloropyrrole moieties. (2011). PubMed. Available from: [Link]

  • Indolinone-based acetylcholinesterase inhibitors: synthesis, biological activity and molecular modeling. (2014). PubMed. Available from: [Link]

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Foundational

The Oxindole Core Reimagined: A Technical Guide to the 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one Scaffold in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract The oxindole scaffold, a privileged heterocyclic motif, has long been a cornerstone in medicinal chemistry, gracing the structures of numerous natu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxindole scaffold, a privileged heterocyclic motif, has long been a cornerstone in medicinal chemistry, gracing the structures of numerous natural products and clinically approved drugs.[1] Its inherent biological activity and synthetic tractability make it a fertile ground for the development of novel therapeutics. This technical guide delves into a specific, highly promising derivative: 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride . We will explore the rationale behind its design, provide a comprehensive overview of its synthesis, analyze its key structural features, and illuminate its potential as a versatile scaffold in modern drug discovery programs targeting a spectrum of diseases, from cancer to neurodegenerative disorders.

The Strategic Advantage of the 3-Amino-5-ethyl-oxindole Core

The therapeutic potential of the oxindole core is well-established, with approved drugs like Sunitinib (a multi-targeted tyrosine kinase inhibitor) and Ropinirole (a dopamine agonist) validating its clinical significance.[2] The strategic incorporation of specific substituents onto this core can profoundly influence its pharmacological profile. The 3-amino and 5-ethyl groups in our scaffold of focus are not arbitrary additions; they are deliberate modifications designed to enhance potency, selectivity, and drug-like properties.

  • The 3-Amino Group: The introduction of an amino group at the C3 position creates a crucial stereocenter and a key hydrogen bond donor/acceptor site. This functional group can engage in specific interactions with biological targets, such as the hinge region of kinases or the active sites of enzymes, thereby modulating their activity. The presence of a primary amine also offers a convenient handle for further chemical derivatization, allowing for the exploration of a vast chemical space and the fine-tuning of structure-activity relationships (SAR).

  • The 5-Ethyl Group: Substitution at the C5 position of the oxindole ring has been shown to be a critical determinant of biological activity.[3] An ethyl group at this position can enhance the lipophilicity of the molecule, potentially improving membrane permeability and oral bioavailability. Furthermore, this alkyl substituent can occupy hydrophobic pockets within a target protein, leading to increased binding affinity and selectivity. For instance, in the context of kinase inhibitors, the 5-position substituent can influence the inhibitor's interaction with the solvent-exposed region of the ATP-binding pocket.

This strategic combination of a 3-amino and a 5-ethyl group on the oxindole scaffold presents a compelling starting point for the design of novel drug candidates with improved pharmacological profiles.

Synthesis of the Scaffold: A Step-by-Step Methodology

The synthesis of 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride is a multi-step process that begins with the construction of the core oxindole ring system, followed by the introduction of the key functional groups. The general and widely practiced route proceeds through the synthesis of a substituted isatin, a critical intermediate.

Synthesis of 5-Ethylisatin: The Gateway Intermediate

The Sandmeyer isatin synthesis is a classic and reliable method for the preparation of isatins from anilines.[4] This process involves the reaction of an aniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide, which is then cyclized in the presence of a strong acid.

Experimental Protocol: Synthesis of 5-Ethylisatin from 4-Ethylaniline

  • Step 1: Preparation of the Isonitrosoacetanilide.

    • In a 1 L three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 4-ethylaniline (0.1 mol) in a mixture of concentrated hydrochloric acid (25 mL) and water (250 mL).

    • To this solution, add a solution of chloral hydrate (0.11 mol) in water (100 mL), followed by a solution of hydroxylamine hydrochloride (0.33 mol) in water (200 mL).

    • Heat the reaction mixture to 60-70 °C and maintain this temperature with vigorous stirring for 1-2 hours. The formation of a yellow precipitate indicates the formation of the isonitrosoacetanilide.

    • Cool the mixture to room temperature and filter the precipitate. Wash the solid with cold water and dry it under vacuum.

  • Step 2: Cyclization to 5-Ethylisatin.

    • Carefully add the dried isonitrosoacetanilide in small portions to pre-heated concentrated sulfuric acid (150 mL) at 70-80 °C with stirring.

    • After the addition is complete, continue stirring at this temperature for an additional 30 minutes.

    • Pour the reaction mixture onto crushed ice, which will cause the 5-ethylisatin to precipitate as a reddish-orange solid.

    • Filter the precipitate, wash thoroughly with cold water until the washings are neutral, and dry. The crude product can be recrystallized from glacial acetic acid or ethanol to yield pure 5-ethylisatin.[5]

Synthesis_Workflow cluster_step1 Step 1: Isonitrosoacetanilide Formation cluster_step2 Step 2: Isatin Cyclization cluster_step3 Step 3: 3-Amino Group Introduction cluster_step4 Step 4: Hydrochloride Salt Formation A 4-Ethylaniline C Isonitrosoacetanilide Intermediate A->C B Chloral Hydrate + Hydroxylamine HCl B->C D Isonitrosoacetanilide Intermediate F 5-Ethylisatin D->F Cyclization E Conc. H2SO4 G 5-Ethylisatin I 3-Amino-5-ethyl-oxindole G->I Reduction H Reducing Agent (e.g., SnCl2/HCl) J 3-Amino-5-ethyl-oxindole L 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride J->L Salt Formation K HCl in Ether/Ethanol

Conversion of 5-Ethylisatin to 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one Hydrochloride

The conversion of the isatin intermediate to the final 3-aminooxindole hydrochloride involves a reduction of the C3-keto group to an amino group.

Experimental Protocol: Synthesis of 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one Hydrochloride

  • Step 1: Reduction of 5-Ethylisatin.

    • Suspend 5-ethylisatin (0.05 mol) in a mixture of ethanol (100 mL) and concentrated hydrochloric acid (20 mL).

    • Add a solution of stannous chloride dihydrate (SnCl₂·2H₂O) (0.15 mol) in concentrated hydrochloric acid (30 mL) dropwise to the stirred suspension at room temperature.

    • After the addition is complete, heat the reaction mixture to reflux for 2-3 hours. The color of the reaction mixture will change, indicating the progress of the reduction.

    • Cool the reaction mixture and pour it into a beaker of ice water.

    • Basify the mixture by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 10-12. This will precipitate tin salts.

    • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3-amino-5-ethyloxindole free base.

  • Step 2: Formation of the Hydrochloride Salt.

    • Dissolve the crude 3-amino-5-ethyloxindole in a minimal amount of anhydrous ethanol or diethyl ether.

    • Slowly add a solution of hydrochloric acid in diethyl ether or ethanol with stirring.

    • The hydrochloride salt will precipitate out of the solution.

    • Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to yield the final product, 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride.

Therapeutic Applications and Structure-Activity Relationship (SAR)

The 3-amino-5-ethyl-oxindole scaffold is a versatile platform for the development of drugs targeting a range of therapeutic areas. The inherent features of this core allow for its adaptation to various biological targets.

Kinase Inhibition in Oncology

The oxindole core is a well-established pharmacophore in the design of kinase inhibitors. The 3-amino group can form crucial hydrogen bonds with the hinge region of the kinase, a key interaction for potent inhibition. The 5-ethyl group can be accommodated in the hydrophobic pocket adjacent to the ATP binding site, contributing to both affinity and selectivity.

Derivatives of this scaffold can be designed to target various kinases implicated in cancer, such as:

  • Vascular Endothelial Growth Factor Receptor (VEGFR): Inhibition of VEGFR signaling is a validated anti-angiogenic strategy in cancer therapy.

  • Platelet-Derived Growth Factor Receptor (PDGFR): Aberrant PDGFR signaling is involved in tumor growth and metastasis.

  • Fibroblast Growth Factor Receptor (FGFR): Dysregulation of FGFR pathways is a driver in several cancers.

  • Cyclin-Dependent Kinases (CDKs): As crucial regulators of the cell cycle, CDKs are attractive targets for cancer treatment.

Table 1: Representative Kinase Targets for 5-Substituted Oxindole Derivatives

Kinase TargetTherapeutic Rationale in Oncology
VEGFRInhibition of tumor angiogenesis
PDGFRBlocking tumor cell proliferation and migration
FGFRTargeting cancers with FGFR aberrations
CDK2Induction of cell cycle arrest and apoptosis[6]

Kinase_Inhibition_Pathway cluster_receptor Receptor Tyrosine Kinase (e.g., VEGFR) cluster_scaffold Drug Scaffold cluster_pathway Downstream Signaling cluster_cellular_response Cellular Response RTK RTK P1 PI3K/Akt/mTOR Pathway RTK->P1 Activation P2 RAS/RAF/MEK/ERK Pathway RTK->P2 Activation Scaffold 3-Amino-5-ethyl-oxindole Derivative Scaffold->RTK Inhibition CR1 Proliferation P1->CR1 CR3 Survival P1->CR3 P2->CR1 CR2 Angiogenesis P2->CR2

Neuroprotection in Neurodegenerative Diseases

Oxindole derivatives have also shown promise as neuroprotective agents.[7] The antioxidant properties of the indole nucleus, coupled with the ability to modulate various signaling pathways involved in neuronal survival, make this scaffold attractive for the development of treatments for diseases like Alzheimer's and Parkinson's. The 3-amino and 5-ethyl substitutions can be optimized to enhance blood-brain barrier penetration and target specific enzymes or receptors within the central nervous system.

Antimicrobial Applications

The oxindole scaffold has been explored for its antimicrobial properties.[8] Derivatives can be synthesized to target essential bacterial enzymes or disrupt microbial cell membranes. The versatility of the 3-amino-5-ethyl-oxindole core allows for the generation of libraries of compounds for screening against a wide range of bacterial and fungal pathogens.

Future Perspectives and Conclusion

The 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride scaffold represents a highly valuable and versatile platform in modern drug discovery. Its strategic design, coupled with a well-defined synthetic route, provides a solid foundation for the development of novel therapeutics. The ability to readily modify the scaffold at multiple positions allows for the systematic exploration of structure-activity relationships and the optimization of pharmacokinetic and pharmacodynamic properties.

Future research in this area will likely focus on:

  • Expansion of the SAR: Systematic modification of the 3-amino and 5-ethyl groups, as well as substitutions on the aromatic ring, will continue to yield compounds with improved potency and selectivity.

  • Elucidation of Mechanisms of Action: Detailed biochemical and cellular studies will be crucial to understand how these compounds interact with their biological targets and modulate downstream signaling pathways.

  • Application in New Therapeutic Areas: The inherent biological activity of the oxindole core suggests that this scaffold may have utility in a broader range of diseases beyond those already explored.

References

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Exploratory

The 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one Scaffold: A Gateway to Novel Therapeutics

An In-depth Technical Guide for Medicinal Chemists and Drug Discovery Professionals Abstract The 1,3-dihydro-2H-indol-2-one, or oxindole, scaffold is a privileged heterocyclic motif renowned for its broad spectrum of pha...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Medicinal Chemists and Drug Discovery Professionals

Abstract

The 1,3-dihydro-2H-indol-2-one, or oxindole, scaffold is a privileged heterocyclic motif renowned for its broad spectrum of pharmacological activities. The introduction of an amino group at the 3-position creates a chiral center and a key vector for chemical diversification, yielding a class of compounds with significant therapeutic potential. This technical guide focuses on the 3-amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride core and its analogs. While specific data on the 5-ethyl variant is limited in publicly accessible literature, this document will leverage the extensive knowledge of the broader 3-amino-oxindole class to provide a comprehensive framework for its synthesis, derivatization, and biological evaluation. We will delve into the synthetic rationale, key structure-activity relationships (SAR), and potential therapeutic applications, offering researchers a robust platform for initiating and advancing drug discovery programs based on this versatile scaffold.

Introduction: The Privileged 3-Amino-oxindole Core

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs.[1] Its oxidized form, the 1,3-dihydro-2H-indol-2-one (oxindole), retains and often enhances this biological promiscuity. The presence of a stereocenter at the C3 position, particularly when substituted with a heteroatom like nitrogen, introduces structural complexity and provides a crucial handle for generating diverse chemical libraries.[2]

Derivatives of 3-amino-oxindoles have demonstrated a remarkable array of biological activities, including:

  • Antimicrobial and Antifungal: The indole scaffold is a recurring motif in compounds with potent activity against various bacterial and fungal strains.[3][4][5]

  • Antiviral: Notably, some derivatives have shown promise as anti-HIV agents.[1][5]

  • Anticancer: The oxindole core is central to several kinase inhibitors, targeting pathways involved in angiogenesis and cell proliferation.[6]

  • Anti-inflammatory: Certain analogs act as dual inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).[7]

  • Neurological Applications: The structural versatility of these compounds has led to their investigation for anticonvulsant, antidepressant, and anxiolytic properties.[5][8]

The ethyl group at the 5-position of the core molecule is anticipated to enhance lipophilicity, potentially influencing pharmacokinetic properties such as membrane permeability and metabolic stability. This guide will explore synthetic strategies to access this specific analog and further derivatize it to probe its therapeutic potential.

Synthetic Strategies for 3-Amino-oxindole Analogs

The synthesis of 3-amino-oxindoles can be approached through various routes, primarily involving either the formation of the oxindole ring system with the 3-amino group precursor already in place or the introduction of the amino group onto a pre-formed oxindole.

General Synthesis of the Oxindole Core

A common starting point for oxindole synthesis is isatin (1H-indole-2,3-dione). The electrophilic C3-carbonyl group of isatin is highly reactive towards nucleophiles, making it an ideal precursor for 3-substituted oxindoles.[9]

Introduction of the 3-Amino Group

Several methods exist for installing the crucial C3-amino functionality:

  • Reductive Amination of Isatins: Isatins can be reacted with ammonia or primary/secondary amines in the presence of a reducing agent to yield 3-amino-oxindoles.

  • From 3-Substituted Precursors: Functional group interconversion at the 3-position, such as the reduction of a 3-nitro or 3-azido group, provides a reliable route to the 3-amino derivative.[10]

  • Multicomponent Reactions: One-pot multicomponent reactions, such as the Biginelli reaction, can be adapted to synthesize complex oxindole derivatives incorporating the 3-amino moiety.[5]

The following DOT script visualizes a generalized synthetic workflow for creating a library of 3-amino-oxindole derivatives.

G cluster_0 Starting Materials cluster_1 Core Synthesis cluster_2 Derivatization cluster_3 Final Analogs Isatin Substituted Isatin (e.g., 5-Ethylisatin) Reaction1 Reductive Amination or Other Amination Methods Isatin->Reaction1 Amine R-NH2 Amine->Reaction1 Core 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one Reaction1->Core Acylation Acylation (R'COCl) Core->Acylation Sulfonylation Sulfonylation (R'SO2Cl) Core->Sulfonylation Alkylation Reductive Alkylation (R'CHO, NaBH3CN) Core->Alkylation Amide N-Acyl Analogs Acylation->Amide Sulfonamide N-Sulfonyl Analogs Sulfonylation->Sulfonamide Alkylamine N-Alkyl Analogs Alkylation->Alkylamine

Caption: General workflow for the synthesis and derivatization of 3-amino-oxindoles.

Derivatization and Structure-Activity Relationships (SAR)

The 3-amino group serves as a versatile handle for generating a wide array of analogs through acylation, sulfonylation, alkylation, and other transformations. The exploration of SAR is crucial for optimizing potency, selectivity, and pharmacokinetic properties.

Modifications at the 3-Amino Group
  • Acylation/Sulfonylation: Introducing various acyl and sulfonyl groups allows for probing interactions with specific amino acid residues in target proteins. For instance, incorporating aromatic or heterocyclic moieties can lead to enhanced binding affinity through pi-stacking or hydrogen bonding interactions.

  • Alkylation: N-alkylation can modulate the basicity and lipophilicity of the amino group, which can be critical for oral bioavailability and CNS penetration.

Modifications at the 5-Position

The 5-position of the oxindole ring is a key site for substitution to influence the electronic properties and overall shape of the molecule.

  • Electron-Withdrawing vs. Electron-Donating Groups: The nature of the substituent at C5 can significantly impact the reactivity of the oxindole core and its interaction with biological targets. For example, a fluorine atom at this position, as seen in Sunitinib, can enhance binding affinity.[6] The 5-ethyl group in the core compound of interest is a weakly electron-donating group that increases lipophilicity.

Modifications at the N1-Position

The nitrogen atom of the oxindole ring can be substituted to further explore the chemical space. N-alkylation or N-arylation can introduce additional points of interaction with target proteins and modulate the physicochemical properties of the molecule.

The following table summarizes key SAR observations from the literature for related 3-amino-oxindole analogs.

Position of ModificationType of ModificationObserved Effect on Biological ActivityReference(s)
3-Amino Acylation with aromatic/heterocyclic groupsOften enhances antimicrobial and anticancer activity.[11]
3-Amino N-alkylationModulates receptor subtype selectivity (e.g., 5-HT receptors).[12]
5-Position Halogen substitution (e.g., Fluoro)Can improve kinase inhibitory activity.[6]
N1-Position Alkylation/ArylationInfluences overall lipophilicity and potential for CNS penetration.[13]

Therapeutic Applications and Biological Targets

The diverse biological activities of 3-amino-oxindole derivatives make them attractive candidates for a range of therapeutic areas.

Oncology

Many oxindole derivatives function as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer. Key targets include:

  • VEGFR (Vascular Endothelial Growth Factor Receptor): Inhibition of VEGFR blocks angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[6]

  • PDGFR (Platelet-Derived Growth Factor Receptor): PDGFR is another important target in angiogenesis and tumor growth.[6]

  • FLT3 (FMS-like tyrosine kinase 3): FLT3 inhibitors are being developed for the treatment of acute myeloid leukemia (AML).[6]

The following diagram illustrates the role of VEGFR and PDGFR in tumor angiogenesis and how their inhibition by oxindole derivatives can be therapeutically beneficial.

G cluster_0 Tumor Microenvironment cluster_1 Endothelial Cell Signaling cluster_2 Therapeutic Intervention Tumor Tumor Cells VEGF VEGF Tumor->VEGF PDGF PDGF Tumor->PDGF VEGFR VEGFR VEGF->VEGFR PDGFR PDGFR PDGF->PDGFR Proliferation Endothelial Cell Proliferation & Migration VEGFR->Proliferation PDGFR->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis Oxindole 3-Amino-oxindole Analog Oxindole->VEGFR Inhibits Oxindole->PDGFR Inhibits

Caption: Inhibition of VEGFR/PDGFR signaling by 3-amino-oxindole analogs.

Infectious Diseases

The indole nucleus is a common feature in natural and synthetic antimicrobial agents.[3][4][14][15] The mechanism of action can vary, but may involve disruption of the bacterial cell wall, inhibition of essential enzymes, or interference with DNA replication. The lipophilicity imparted by the 5-ethyl group could enhance activity against Gram-positive bacteria by facilitating passage through the cell membrane.

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of 3-amino-5-ethyl-1,3-dihydro-2H-indol-2-one analogs. Researchers should adapt these methods based on the specific properties of their compounds and the biological questions being addressed.

General Procedure for the Synthesis of 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one
  • Starting Material: 5-Ethylisatin.

  • Reaction: To a solution of 5-ethylisatin in a suitable solvent (e.g., methanol, ethanol), add an excess of the desired amine (or ammonium hydroxide for the primary amine).

  • Reduction: Add a reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride) portion-wise at room temperature.

  • Monitoring: Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Purify the crude product by column chromatography on silica gel.

  • Salt Formation: To obtain the hydrochloride salt, dissolve the purified free base in a suitable solvent (e.g., diethyl ether, ethyl acetate) and bubble dry HCl gas through the solution, or add a solution of HCl in a non-polar solvent.

Protocol for In Vitro Antibacterial Assay (Agar Well Diffusion Method)
  • Preparation of Media: Prepare and sterilize nutrient agar plates.

  • Inoculation: Spread a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) onto the surface of the agar plates.

  • Well Preparation: Create wells of a defined diameter in the agar using a sterile cork borer.

  • Compound Addition: Add a known concentration of the test compound (dissolved in a suitable solvent like DMSO) to each well. Include a positive control (e.g., a standard antibiotic) and a negative control (solvent alone).

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Measurement: Measure the diameter of the zone of inhibition around each well. A larger zone of inhibition indicates greater antibacterial activity.[15]

Conclusion

The 3-amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride core represents a promising starting point for the development of novel therapeutic agents. By leveraging the extensive knowledge of the broader 3-amino-oxindole class, researchers can rationally design and synthesize analogs with tailored biological activities. The synthetic versatility of this scaffold, coupled with its proven track record in modulating key biological targets, makes it a valuable asset in modern drug discovery. Further exploration of the chemical space around this core is warranted and is likely to yield compounds with significant therapeutic potential in oncology, infectious diseases, and beyond.

References

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Foundational

A Technical Guide to the Synthesis of Ropinirole Analogs from 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride

Abstract This technical guide provides an in-depth exploration of the synthetic pathways for producing Ropinirole analogs, utilizing 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride as a key starting material. Ro...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the synthetic pathways for producing Ropinirole analogs, utilizing 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride as a key starting material. Ropinirole, a potent non-ergoline dopamine agonist, is a cornerstone in the management of Parkinson's disease and restless legs syndrome.[1] The development of its analogs is a critical endeavor in medicinal chemistry, aimed at refining pharmacological profiles, enhancing therapeutic efficacy, and exploring new therapeutic applications. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of the chemical principles, reaction mechanisms, and practical methodologies involved in the synthesis of these valuable compounds. We will delve into the strategic considerations behind the choice of synthetic routes, with a focus on reductive amination as a primary method for introducing the characteristic side chain of Ropinirole and its derivatives.

Introduction: The Significance of Ropinirole and its Analogs

Ropinirole, chemically known as 4-[2-(dipropylamino)ethyl]-1,3-dihydro-2H-indol-2-one, exerts its therapeutic effects primarily as a dopamine agonist with high specificity for D2 and D3 dopamine receptor subtypes.[2] Its role in treating Parkinson's disease stems from its ability to stimulate postsynaptic dopamine D2-type receptors in the brain.[2] The synthesis of Ropinirole analogs is driven by the quest for compounds with improved pharmacokinetic properties, enhanced receptor selectivity, and potentially novel therapeutic applications. The 3-aminooxindole scaffold is a versatile starting point for generating a library of such analogs, allowing for systematic modifications of the side chain to probe structure-activity relationships.[3]

The Starting Material: 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride

The selection of 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride as the precursor is a strategic choice. The oxindole core is a privileged structure in medicinal chemistry, and the 3-amino group provides a reactive handle for the introduction of diverse side chains.[4] The ethyl group at the 5-position is a common feature in this class of compounds and serves as a foundational element for building Ropinirole analogs.

Physicochemical Properties:

PropertyValue
Molecular Formula C₁₀H₁₃ClN₂O
Molecular Weight 212.68 g/mol [5]
Appearance Solid[5]
InChI Key GXVLANNTHIQVSE-UHFFFAOYSA-N[5]

Synthetic Strategy: Reductive Amination

A robust and widely applicable method for forging the crucial carbon-nitrogen bond between the 3-aminooxindole core and the desired side chain is reductive amination.[3][6] This two-step, one-pot reaction involves the initial formation of an imine intermediate between the primary amine of the starting material and an aldehyde, followed by the in-situ reduction of the imine to the corresponding secondary amine.[6]

The choice of the aldehyde is critical as it dictates the structure of the resulting side chain. For the synthesis of a direct Ropinirole analog, an aldehyde such as 2-(dipropylamino)acetaldehyde would be employed. By varying the alkyl groups on the aminoacetaldehyde, a diverse library of analogs can be synthesized.

Mechanism of Reductive Amination:

The reaction proceeds through two key stages:

  • Imine Formation: The primary amine of the 3-aminooxindole nucleophilically attacks the carbonyl carbon of the aldehyde. This is followed by dehydration to form a Schiff base, also known as an imine.

  • Reduction: A reducing agent, selectively chosen to reduce the imine in the presence of the aldehyde, is then used to hydrogenate the C=N double bond, yielding the final secondary amine product.[6]

A common and effective reducing agent for this transformation is sodium cyanoborohydride (NaBH₃CN), which is mild enough not to reduce the starting aldehyde.[3]

Reductive Amination Workflow cluster_workflow Reductive Amination Workflow Start 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one (Starting Material) Imine_Formation Imine Formation (Acid Catalyst) Start->Imine_Formation Aldehyde Substituted Acetaldehyde (e.g., 2-(dialkylamino)acetaldehyde) Aldehyde->Imine_Formation Reduction In-situ Reduction (e.g., NaBH3CN) Imine_Formation->Reduction Product Ropinirole Analog (Final Product) Reduction->Product Purification Purification (Chromatography) Product->Purification

Caption: A schematic overview of the reductive amination workflow for the synthesis of Ropinirole analogs.

Experimental Protocol: Synthesis of a Representative Ropinirole Analog

The following is a detailed, step-by-step methodology for the synthesis of a representative Ropinirole analog via reductive amination. This protocol is adapted from established procedures for the reductive amination of primary amines.[3]

Reaction Scheme:

Reaction_Scheme reactant1 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one product 3-((2-(dialkylamino)ethyl)amino)-5-ethyl-1,3-dihydro-2H-indol-2-one (Ropinirole Analog) reactant1->product reagents reactant2 R-CHO (Substituted Acetaldehyde) reactant2->product reagent1 1. Acid Catalyst (e.g., AcOH) reagent2 2. NaBH3CN

Caption: General reaction scheme for the synthesis of a Ropinirole analog.

Materials and Reagents:

ReagentCAS NumberMolecular FormulaNotes
3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride-C₁₀H₁₃ClN₂OStarting material
2-(Dipropylamino)acetaldehyde-C₈H₁₇NORepresentative aldehyde
Sodium Cyanoborohydride (NaBH₃CN)25895-60-7CH₃BNNaReducing agent
Acetic Acid (AcOH)64-19-7C₂H₄O₂Acid catalyst
Methanol (MeOH)67-56-1CH₄OSolvent
Dichloromethane (DCM)75-09-2CH₂Cl₂Extraction solvent
Saturated Sodium Bicarbonate Solution-NaHCO₃For workup
Anhydrous Sodium Sulfate7757-82-6Na₂SO₄Drying agent

Procedure:

  • Reaction Setup: To a solution of 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride (1.0 eq.) in methanol, add 2-(dipropylamino)acetaldehyde (1.2 eq.) and a catalytic amount of glacial acetic acid.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Once imine formation is complete, cool the reaction mixture in an ice bath and add sodium cyanoborohydride (1.5 eq.) portion-wise, ensuring the temperature remains below 10 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for an additional 12-24 hours. Monitor the disappearance of the imine intermediate by TLC.

  • Workup: Quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove the methanol.

  • Extraction: Dilute the aqueous residue with water and basify with a saturated solution of sodium bicarbonate until the pH is ~8-9. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure Ropinirole analog.

Self-Validating System:

  • TLC Monitoring: Throughout the reaction, TLC is employed to track the consumption of the starting material and the formation of the imine intermediate and the final product. This provides real-time feedback on the reaction's progress.

  • pH Control: The careful basification during workup is crucial to ensure the product is in its free base form for efficient extraction into the organic solvent.

  • Spectroscopic Analysis: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Characterization and Data Analysis

The synthesized Ropinirole analogs should be thoroughly characterized to confirm their identity and purity.

Expected Spectroscopic Data for a Representative Analog:

  • ¹H NMR: Expect to see characteristic signals for the aromatic protons of the oxindole core, the ethyl group at the 5-position, and the protons of the newly introduced N,N-dipropylethylamino side chain.

  • ¹³C NMR: The spectrum should show distinct peaks for all carbon atoms in the molecule, including the carbonyl carbon of the oxindole ring.

  • Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of the target analog.

Quantitative Data Summary (Hypothetical):

AnalogR Group on AldehydeReaction Time (h)Yield (%)Purity (HPLC, %)
1a -CH₂N(CH₂CH₂CH₃)₂2475>98
1b -CH₂N(CH₃)₂2082>99
1c -CH₂N(CH₂CH₃)₂2278>98

Conclusion and Future Directions

The synthetic route detailed in this guide, centered on the reductive amination of 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride, offers a versatile and efficient platform for the generation of a diverse range of Ropinirole analogs. The methodologies described are grounded in established chemical principles and are designed to be robust and reproducible.

Future work in this area could involve the exploration of alternative synthetic strategies, such as direct N-alkylation with haloalkylamines, and the development of stereoselective syntheses to access chiral analogs. The continued development of novel Ropinirole analogs holds significant promise for advancing the treatment of neurological disorders.

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Exploratory

A Comprehensive Technical Guide to the Solubility Profiling of 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals Abstract The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical determinant of its processability, particularly in pu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical determinant of its processability, particularly in purification, crystallization, and formulation development. This guide provides a detailed framework for characterizing the solubility of 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride. In the absence of established public data, this document serves as a predictive and methodological resource. It outlines the theoretical considerations based on the molecule's structure, a systematic approach for experimental solubility determination, and best practices for data interpretation and reporting. The protocols described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data essential for advancing drug development programs.

Introduction: The Significance of Organic Solvent Solubility

3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride is an indole derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry. The successful transition of such a candidate from discovery to a viable drug product is contingent upon its physicochemical properties, with solubility being paramount. While aqueous solubility is crucial for bioavailability, solubility in organic solvents governs key upstream processes.[1] The choice of an appropriate solvent system can profoundly influence crystallization kinetics, polymorph control, impurity profiles, and crystal morphology, all of which are critical quality attributes of the final API.[1]

This guide, therefore, addresses the need for a structured approach to determining the solubility of this specific hydrochloride salt in a range of organic solvents. As a Senior Application Scientist, the narrative that follows is grounded in the causality of experimental design, providing not just the "how" but the "why" behind each step.

Physicochemical Profile and Predicted Solubility Behavior

The molecular structure of 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride offers several clues to its potential solubility characteristics.

  • The Indole Core: The bicyclic aromatic indole structure is inherently hydrophobic, suggesting a preference for less polar solvents.[2][3]

  • Polar Functional Groups: The presence of an amino group (-NH2) and a lactam (a cyclic amide) introduces polarity and the capacity for hydrogen bonding, both as a donor and an acceptor. This suggests that some solubility in polar solvents is likely.

  • The Ethyl Group: The C5-ethyl substituent adds to the nonpolar character of the molecule, which may enhance solubility in less polar organic solvents compared to its non-ethylated counterpart.

  • The Hydrochloride Salt: The formation of a hydrochloride salt dramatically increases the polarity of the molecule. This will enhance solubility in polar protic solvents (like alcohols) that can solvate the ions, but may decrease solubility in nonpolar, aprotic solvents where the salt form is less stable.[4][5] The dissociation of the salt in solution is a key factor.[6]

Based on these features, a qualitative prediction of solubility across different solvent classes can be made.

Diagram: Predicted Solubility Relationships

G cluster_solute 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one HCl cluster_solvents Organic Solvent Classes cluster_solubility Predicted Solubility Structure Molecular Structure Indole Indole Core (Nonpolar) Structure->Indole Ethyl Ethyl Group (Nonpolar) Structure->Ethyl Amine Amino Group (Polar, H-Bond Donor) Structure->Amine Lactam Lactam (Polar, H-Bond Acceptor) Structure->Lactam HCl_Salt Hydrochloride Salt (Ionic, Highly Polar) Structure->HCl_Salt Nonpolar Nonpolar (e.g., Toluene, Hexane) Indole->Nonpolar Ethyl->Nonpolar PolarProtic Polar Protic (e.g., Methanol, Ethanol) Amine->PolarProtic PolarAprotic Polar Aprotic (e.g., DMSO, Acetonitrile) Amine->PolarAprotic Lactam->PolarProtic Lactam->PolarAprotic HCl_Salt->PolarProtic HCl_Salt->Nonpolar (Likely Dissociation) High_Sol High PolarProtic->High_Sol Moderate_Sol Moderate PolarAprotic->Moderate_Sol Low_Sol Low Nonpolar->Low_Sol

Caption: Predicted solubility based on molecular features.

A Systematic Strategy for Experimental Solubility Determination

A tiered approach is recommended, beginning with rapid, small-scale kinetic solubility tests to screen a broad range of solvents, followed by more rigorous thermodynamic solubility determination for the most promising candidates.[7][8]

Tier 1: High-Throughput Kinetic Solubility Screening

The objective of this initial screen is to quickly identify solvents in which the compound has appreciable solubility. This method measures the concentration of a compound at which precipitation occurs when a concentrated stock solution (typically in DMSO) is added to the test solvent.[7][9]

Experimental Protocol: Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride in 100% Dimethyl Sulfoxide (DMSO).

  • Solvent Plate Preparation: In a 96-well plate, dispense 198 µL of each selected organic solvent into individual wells. A suggested initial solvent panel is provided in Table 1.

  • Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to each well. This results in a final concentration of 100 µM with 1% DMSO.

  • Equilibration: Seal the plate and shake at room temperature for 2 hours.

  • Analysis: Analyze the plate using a nephelometer to measure light scattering, which indicates precipitation. Alternatively, centrifuge the plate and measure the concentration of the supernatant by HPLC-UV.

  • Data Interpretation: The concentration at which the compound remains in solution is its kinetic solubility under these conditions.

Tier 2: Thermodynamic (Equilibrium) Solubility Determination

For solvents identified as promising in the kinetic screen, a definitive thermodynamic solubility must be determined. This method measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.[10][11] The shake-flask method is the gold standard for this determination.[12]

Experimental Protocol: Shake-Flask Equilibrium Solubility Assay

  • Sample Preparation: Add an excess amount of solid 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride to a known volume (e.g., 2 mL) of the selected organic solvent in a sealed vial. The excess solid should be clearly visible.[11]

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a predetermined time to ensure equilibrium is reached. It is crucial to establish the time to equilibrium by sampling at various time points (e.g., 24, 48, and 72 hours) until the concentration in solution remains constant.[11]

  • Phase Separation: Allow the vials to stand at the controlled temperature for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a solvent-compatible 0.45 µm filter is recommended.

  • Quantification: Prepare a series of dilutions of the filtrate. Analyze these dilutions using a validated analytical method, such as HPLC-UV, against a standard curve prepared from a known concentration of the compound.

  • Result Calculation: Calculate the concentration of the saturated solution in mg/mL or g/L. This value represents the thermodynamic solubility.

Diagram: Solubility Determination Workflow

G Start Start: 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one HCl PrepStock Prepare 10 mM Stock in DMSO Start->PrepStock KineticScreen Tier 1: Kinetic Solubility Screen (Broad Solvent Panel) PrepStock->KineticScreen AnalyzeKinetic Analyze for Precipitation (Nephelometry or HPLC-UV) KineticScreen->AnalyzeKinetic SelectSolvents Select Promising Solvents (High Kinetic Solubility) AnalyzeKinetic->SelectSolvents ThermoSol Tier 2: Thermodynamic Solubility (Shake-Flask Method) SelectSolvents->ThermoSol Equilibrate Equilibrate with Excess Solid (24-72h at 25°C) ThermoSol->Equilibrate Separate Separate Solid/Liquid (Centrifuge/Filter) Equilibrate->Separate Quantify Quantify Supernatant (HPLC-UV vs. Standard Curve) Separate->Quantify FinalData Final Data: Equilibrium Solubility (mg/mL) Quantify->FinalData

Caption: Experimental workflow for solubility profiling.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear and concise table to facilitate comparison across different solvents.

Table 1: Solubility Profile of 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride

Solvent ClassSolventDielectric Constant (approx.)Thermodynamic Solubility at 25°C (mg/mL)USP/BP Classification
Polar Protic Methanol32.7[Experimental Data][Classification]
Ethanol24.5[Experimental Data][Classification]
Isopropanol19.9[Experimental Data][Classification]
Polar Aprotic DMSO46.7[Experimental Data][Classification]
Acetonitrile37.5[Experimental Data][Classification]
Acetone20.7[Experimental Data][Classification]
Ethyl Acetate6.0[Experimental Data][Classification]
Nonpolar Toluene2.4[Experimental Data][Classification]
Hexane1.9[Experimental Data][Classification]

Interpretation according to USP/BP Standards:

The United States Pharmacopeia (USP) and British Pharmacopoeia (BP) provide descriptive terms for solubility based on the parts of solvent required to dissolve one part of solute. This classification is crucial for regulatory submissions and formulation design.

Descriptive TermParts of Solvent Required for 1 Part of Solute
Very soluble< 1
Freely solubleFrom 1 to 10
SolubleFrom 10 to 30
Sparingly solubleFrom 30 to 100
Slightly solubleFrom 100 to 1,000
Very slightly solubleFrom 1,000 to 10,000
Practically insoluble> 10,000

Conclusion

A thorough understanding of the solubility of 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride in organic solvents is indispensable for its successful development. While predictive assessments based on molecular structure provide initial guidance, a systematic experimental approach is required to generate the robust data needed for process development and optimization. The two-tiered strategy detailed in this guide, combining high-throughput kinetic screening with definitive equilibrium solubility measurements, provides a reliable and efficient pathway to fully characterize the solubility profile of this API. This foundational knowledge enables informed solvent selection for crystallization, purification, and formulation, ultimately accelerating the journey from a promising molecule to a safe and effective medicine.

References

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  • ACS Publications. (2022, December 10). Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Synthesis of Bioactive Compounds from 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride: An Application and Protocol Guide

This comprehensive guide provides detailed application notes and protocols for the synthesis of a diverse library of bioactive compounds starting from 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride. This docume...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides detailed application notes and protocols for the synthesis of a diverse library of bioactive compounds starting from 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutic agents. The versatile 3-amino-2-oxindole scaffold is a privileged structure in medicinal chemistry, known to be a core component in numerous biologically active molecules.[1] This guide will detail several key derivatization strategies to functionalize the primary amino group, enabling the creation of a wide array of potential drug candidates.

Introduction: The 3-Amino-2-Oxindole Scaffold - A Gateway to Bioactivity

The 3-substituted-3-aminooxindole framework is a cornerstone in the design of compounds with a broad spectrum of pharmacological activities.[1] Derivatives of this scaffold have been extensively explored and have shown promise as potent inhibitors of various protein kinases, making them attractive candidates for anticancer therapies.[2][3] Furthermore, modifications of the oxindole core have led to the discovery of compounds with significant antimicrobial, anti-inflammatory, and antiviral properties.

The strategic location of the amino group at the C3 position of the oxindole ring provides an excellent handle for a variety of chemical transformations. This allows for the systematic exploration of the chemical space around this privileged core, facilitating the establishment of structure-activity relationships (SAR) and the optimization of lead compounds. This guide will focus on three primary, high-yield derivatization pathways:

  • Reductive Amination: To introduce a diverse range of substituents via the formation of secondary amines.

  • Amide Coupling: To generate a library of amides with varying electronic and steric properties.

  • Urea and Thiourea Formation: To explore the impact of these bioisosteric functional groups on biological activity.

For each of these pathways, we will provide detailed, step-by-step protocols, from the initial deprotection of the starting material to the synthesis and characterization of the final products. We will also include protocols for the preliminary biological evaluation of the synthesized compounds as potential kinase inhibitors and antimicrobial agents.

Pre-reaction Preparation: Deprotection of the Hydrochloride Salt

The starting material, 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride, is a salt. To utilize the nucleophilic primary amine in the subsequent reactions, it must first be converted to its free amine form. This is a critical first step, and complete neutralization is essential for optimal reaction yields.

Protocol 1: Neutralization of 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride

Rationale: This protocol employs a weak inorganic base, sodium bicarbonate, to neutralize the hydrochloride salt. The use of a mild base minimizes the risk of side reactions. The reaction progress can be monitored by the cessation of CO₂ evolution.

Materials:

  • 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Round bottom flask

  • Rotary evaporator

Procedure:

  • Dissolve 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride (1.0 eq) in deionized water in a round bottom flask.

  • Slowly add a saturated aqueous solution of sodium bicarbonate with stirring. Continue addition until the effervescence ceases, indicating complete neutralization.[4][5]

  • Transfer the aqueous solution to a separatory funnel and extract the free amine with dichloromethane (3 x volume of the aqueous phase).

  • Combine the organic layers and wash with brine (saturated aqueous NaCl solution).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the free amine, 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one, which should be used immediately in the subsequent steps.

Derivatization Strategies and Protocols

The following sections detail the synthetic protocols for the derivatization of the free 3-amino-5-ethyl-1,3-dihydro-2H-indol-2-one.

I. Synthesis of N-Substituted Derivatives via Reductive Amination

Scientific Rationale: Reductive amination is a powerful and versatile method for the formation of carbon-nitrogen bonds.[5][6] This two-step, one-pot process involves the initial formation of an imine or iminium ion from the reaction of the primary amine with an aldehyde or ketone, followed by its immediate reduction to the corresponding secondary amine. Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent, ideal for this transformation as it does not typically reduce the starting carbonyl compound.[5]

G FreeAmine 3-Amino-5-ethyl-2-oxindole Imine Imine Intermediate FreeAmine->Imine + Aldehyde Aldehyde/Ketone (R1COR2) Aldehyde->Imine SecondaryAmine N-Substituted-3-amino- 5-ethyl-2-oxindole Imine->SecondaryAmine + STAB Sodium Triacetoxyborohydride (STAB) STAB->SecondaryAmine

Caption: Reductive Amination Workflow

Materials:

  • 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one (free amine from Protocol 1)

  • Benzaldehyde

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

  • To a solution of 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one (1.0 eq) in DCE, add benzaldehyde (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the product with DCM (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired N-benzyl derivative.

Expected Characterization Data: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

  • ¹H NMR: Expect to see the disappearance of the primary amine protons and the appearance of a new singlet or multiplet corresponding to the benzylic protons (typically around 4.0-5.0 ppm), in addition to the signals for the aromatic protons of the oxindole and the newly introduced benzyl group.

  • ¹³C NMR: A new signal for the benzylic carbon will be present.

  • Mass Spec (ESI+): The molecular ion peak corresponding to the [M+H]⁺ of the product should be observed.

Compound ClassReagentsExpected Yield Range
N-Alkyl/Aryl AminesAldehydes/Ketones, STAB60-85%
II. Synthesis of Amide Derivatives

Scientific Rationale: Amide bond formation is one of the most fundamental and frequently used reactions in medicinal chemistry.[7] The coupling of a carboxylic acid with an amine requires the activation of the carboxylic acid. The use of carbodiimide coupling agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an additive like 1-Hydroxybenzotriazole (HOBt), is a highly efficient method for amide bond formation.[8] EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then converted to an HOBt ester. This active ester readily reacts with the amine to form the stable amide bond, with the byproducts being water-soluble and easily removed during workup.

G CarboxylicAcid Carboxylic Acid (RCOOH) ActiveEster HOBt Active Ester CarboxylicAcid->ActiveEster + EDC, HOBt EDC EDC HOBt HOBt AmideProduct N-(5-ethyl-2-oxoindolin-3-yl)amide ActiveEster->AmideProduct + FreeAmine 3-Amino-5-ethyl-2-oxindole FreeAmine->AmideProduct

Caption: Amide Coupling Workflow

Materials:

  • 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one (free amine from Protocol 1)

  • Benzoic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of benzoic acid (1.1 eq) in DMF, add EDC (1.2 eq) and HOBt (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.

  • Add a solution of 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one (1.0 eq) in DMF to the reaction mixture, followed by the addition of DIPEA (1.5 eq).

  • Stir the reaction at room temperature overnight. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography.

Expected Characterization Data:

  • ¹H NMR: The spectrum will show a new amide N-H proton signal (typically a singlet or broad singlet), along with the aromatic protons from the benzoyl group.

  • ¹³C NMR: A new carbonyl signal for the amide will be present.

  • IR Spectroscopy: A characteristic amide C=O stretching band will be observed around 1650 cm⁻¹.

  • Mass Spec (ESI+): The molecular ion peak corresponding to the [M+H]⁺ of the product should be observed.

Compound ClassReagentsExpected Yield Range
AmidesCarboxylic Acids, EDC, HOBt, DIPEA70-90%
III. Synthesis of Urea and Thiourea Derivatives

Scientific Rationale: Ureas and thioureas are important functional groups in medicinal chemistry due to their ability to act as hydrogen bond donors and acceptors, facilitating strong interactions with biological targets. The synthesis of ureas and thioureas from a primary amine is typically achieved by reaction with an isocyanate or isothiocyanate, respectively. This reaction is generally high-yielding and proceeds under mild conditions.

G FreeAmine 3-Amino-5-ethyl-2-oxindole UreaThiourea Urea/Thiourea Derivative FreeAmine->UreaThiourea + Isocyanate Isocyanate/Isothiocyanate (R-N=C=X, X=O or S) Isocyanate->UreaThiourea

Caption: Urea/Thiourea Synthesis Workflow

Materials:

  • 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one (free amine from Protocol 1)

  • Phenyl isocyanate

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Hexanes

Procedure:

  • Dissolve 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one (1.0 eq) in DCM.

  • To this solution, add phenyl isocyanate (1.05 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 1-3 hours. The product often precipitates out of the solution.

  • Monitor the reaction by TLC.

  • If a precipitate has formed, collect the solid by filtration and wash with cold DCM or hexanes.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.

Expected Characterization Data:

  • ¹H NMR: The spectrum will show two new N-H proton signals corresponding to the urea linkage.

  • ¹³C NMR: A new carbonyl signal for the urea will be present.

  • IR Spectroscopy: A characteristic urea C=O stretching band will be observed around 1640 cm⁻¹.

  • Mass Spec (ESI+): The molecular ion peak corresponding to the [M+H]⁺ of the product should be observed.

Compound ClassReagentsExpected Yield Range
UreasIsocyanates80-95%
ThioureasIsothiocyanates80-95%

Biological Evaluation: Protocols for Bioactivity Screening

The synthesized library of compounds can be screened for a variety of biological activities. Here, we provide protocols for two common and highly relevant assays in early-stage drug discovery: an in vitro kinase inhibition assay and an antimicrobial susceptibility test.

A. In Vitro Kinase Inhibition Assay (e.g., against a panel of cancer-related kinases)

Scientific Rationale: The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction.[3][9][10][11][12] The amount of ADP is directly proportional to the kinase activity. By measuring the luminescence in the presence of an inhibitor, the percentage of kinase inhibition can be determined, and an IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the kinase activity) can be calculated.

Materials:

  • Synthesized compounds (dissolved in DMSO)

  • Target kinase

  • Kinase-specific substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in the appropriate assay buffer.

  • In a white multi-well plate, add the kinase, its substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP. Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[11]

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[11]

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

B. Antimicrobial Susceptibility Testing

Scientific Rationale: The broth microdilution method is a standard and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[2][13][14][15][16][17] The MIC is the lowest concentration of the compound that prevents visible growth of the microbe. This assay provides a quantitative measure of the antimicrobial potency of the synthesized compounds.

Materials:

  • Synthesized compounds (dissolved in DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve the desired final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Prepare serial two-fold dilutions of the test compounds in CAMHB in a 96-well plate.

  • Inoculate each well with the bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration of the compound that shows no visible bacterial growth (no turbidity). The MIC can also be determined by measuring the optical density at 600 nm.[2]

Conclusion

This application note provides a framework for the synthesis and preliminary biological evaluation of a library of bioactive compounds derived from 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride. The protocols detailed herein are robust and can be adapted for the synthesis of a wide range of derivatives by varying the choice of aldehydes/ketones, carboxylic acids, and isocyanates/isothiocyanates. The subsequent biological screening will enable the identification of promising lead compounds for further optimization in drug discovery programs.

References

  • Coupling in the absence of a tertiary base: A method for the deprotonation of hydrochloride salts of peptide esters to free amin. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry. 2002.
  • Recent advances in the catalytic synthesis of 3-aminooxindoles: an update. Organic & Biomolecular Chemistry. 2015.
  • How can I neutralize aminehydrochlorides?
  • Process for the deprotection of protected amines.
  • Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. 2025.
  • What is the best way to convert my amine compound from the salt form into free amine?
  • Reductive Amination, and How It Works. Master Organic Chemistry. 2017.
  • ADP-Glo™ Kinase Assay Technical Manual #TM313.
  • Broth micro-dilution method for determination of susceptibility of Escherichia coli and Staphylococcus aureus to the essential oil of Malaleuca alterifolia (Tea tree oil).
  • Synthesis and cytostatic evaluation of some 2-(5-substituted-2-oxoindolin-3-ylidene)-N-substituted hydrazine carbothioamide.
  • Broth microdilution reference methodology. CGSpace. 2022.
  • ADP-Glo™ Kinase Assay.
  • Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. 2022.
  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.
  • Synthesis, antimicrobial and anti-cancer activities of some new N-ethyl, N-benzyl and N-benzoyl-3-indolyl heterocycles.
  • Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]. Knowledge UChicago. 2023.
  • 20230818 Indole Synthesis SI.
  • Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. PMC - NIH.
  • Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils. PMC - NIH. 2021.
  • Microbroth dilution method for antibiotic susceptibility testing of fastidious and anaerobic bacteria of the urinary microbiome. Microbiology Spectrum - ASM Journals. 2024.
  • ADP-Glo kinase assay. BMG LABTECH.
  • N-[2-(5-Methoxy-2-oxoindolin-3-yl)ethyl]acetamide. SpectraBase.
  • 4-Amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile. MDPI. 2023.
  • Broth microdilution for antibacterial testing as recommended by CLSI protocol.
  • Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide.
  • ADP-Glo™ Kinase Assay Protocol.
  • synthesis of n-benzyl nitrones.

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Application

Application Notes and Experimental Protocols for 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride

Introduction 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride is a member of the indolin-2-one (or oxindole) class of heterocyclic compounds. The oxindole scaffold is a privileged structure in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride is a member of the indolin-2-one (or oxindole) class of heterocyclic compounds. The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2] Derivatives of 1,3-dihydro-2H-indol-2-one have been reported to exhibit a wide array of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2] The specific compound, 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride, is a solid with a molecular weight of 212.68 g/mol and an empirical formula of C₁₀H₁₃ClN₂O.[3]

While extensive biological data for this specific molecule are not widely published, its structural similarity to other active oxindoles suggests its potential as a valuable tool in drug discovery and chemical biology. This guide provides detailed, exemplary protocols for investigating the potential biological activities of this compound, focusing on its evaluation as a potential antimicrobial agent and a kinase inhibitor, two areas where oxindole derivatives have shown significant promise.[1][4]

These protocols are intended as a starting point for researchers and may require optimization based on experimental findings.

Physicochemical Properties

A clear understanding of a compound's physical and chemical properties is crucial for its proper handling, storage, and use in experimental settings.

PropertyValueSource
Molecular Formula C₁₀H₁₃ClN₂O[3]
Molecular Weight 212.68 g/mol [3]
Form Solid[3]
InChI Key GXVLANNTHIQVSE-UHFFFAOYSA-N[3]
SMILES String Cl.CCc1ccc2NC(=O)C(N)c2c1[3]

Safety and Handling

Proper safety precautions are essential when handling any chemical compound.

  • Hazard Identification: Classified as an eye irritant (H319).[3]

  • Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat.

  • Handling: Avoid breathing dust. Handle in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place. The compound is a combustible solid.[3]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Potential Applications and Rationale

The oxindole core is a versatile scaffold that has been explored for a multitude of therapeutic applications. The presence of an amino group at the 3-position and an ethyl group at the 5-position of the indolin-2-one core in the topic compound suggests several avenues for investigation.

  • Antimicrobial Activity: Many indole derivatives exhibit potent antibacterial and antifungal properties.[1][2] The protocols provided below will guide the user in assessing the antimicrobial efficacy of this compound against a panel of common pathogens.

  • Kinase Inhibition: Substituted indolin-2-ones are well-known inhibitors of various protein kinases, which are critical regulators of cellular processes. For instance, several derivatives have shown inhibitory activity against Src family kinases.[4] A representative in vitro kinase inhibition assay is detailed to explore this potential.

  • Dopamine Agonism: Some indolone structures, such as Ropinirole, function as dopamine agonists and are used in the treatment of Parkinson's disease.[5] While a direct structural analogy is not present, the core indole structure is a key feature.

Experimental Workflow for Preliminary Screening

The following diagram illustrates a general workflow for the initial biological evaluation of 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride.

G cluster_prep Compound Preparation cluster_assays Primary Assays cluster_analysis Data Analysis cluster_followup Follow-up Studies Compound 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride Stock Prepare Stock Solution (e.g., 10 mM in DMSO) Compound->Stock Antimicrobial Antimicrobial Susceptibility Testing Stock->Antimicrobial Kinase In Vitro Kinase Inhibition Assay Stock->Kinase MIC Determine MIC/MBC Antimicrobial->MIC IC50 Calculate IC50 Kinase->IC50 Toxicity Cytotoxicity Assays MIC->Toxicity Mechanism Mechanism of Action Studies IC50->Mechanism G cluster_pathways Downstream Pathways cluster_outcomes Cellular Outcomes RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Src Src Kinase RTK->Src Ras Ras/MAPK Pathway Src->Ras PI3K PI3K/Akt Pathway Src->PI3K STAT3 STAT3 Pathway Src->STAT3 Compound 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride Compound->Src Inhibition Proliferation Proliferation Ras->Proliferation Survival Survival PI3K->Survival Migration Migration STAT3->Migration

Caption: Potential inhibition of the Src kinase signaling pathway by the test compound.

Conclusion

3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride represents a chemical entity with potential for biological activity based on its core oxindole structure. The protocols outlined in this guide provide a robust framework for initiating the investigation of its antimicrobial and kinase inhibitory properties. The results from these assays will be crucial in determining the potential utility of this compound in drug discovery and development. It is imperative to remember that these are foundational assays, and any positive results should be followed by more extensive studies, including cytotoxicity assessments, mechanism of action studies, and in vivo efficacy models.

References

  • G. S. S. S. K. Sirisha, P. S. S. Babu, and S. V. Ramana, "3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation," Molecules, vol. 26, no. 11, p. 3328, May 2021. [Online]. Available: [Link]

  • A. K. D. Kumar, P. V. Kumar, and M. S. Kumar, "1,3-Dihydro-2H-indol-2-ones derivatives: design, synthesis, in vitro antibacterial, antifungal and antitubercular study," European Journal of Medicinal Chemistry, vol. 46, no. 9, pp. 4339-4347, Sep. 2011. [Online]. Available: [Link]

  • "Ropinirole," PubChem, National Center for Biotechnology Information. [Online]. Available: [Link]

  • S. Y. Abbas, H. A. A. El-Karim, and M. A. M. El-Massry, "N-(3-Substituted-benzylidene-2-oxoindolin-5-yl) acetamide Derivatives as Src Kinase Inhibitors: Synthesis, Biological Evaluation and Molecular Docking Studies," Austin Journal of Bioorganic & Organic Chemistry, vol. 2, no. 1, p. 1009, 2015. [Online]. Available: [Link]

  • N. Payyaula, G. Sandyarani, and M. Kalyankar, "SYNTHESIS AND EVALUATION OF NEW BIS ISATIN MANNICH BASE DERIVATIVES AGAINST ANTIBACTERIAL ACTIVITY," International Journal of Pharmaceutical Sciences, vol. 4, no. 1, pp. 2818-2827, Jan. 2026. [Online]. Available: [Link]

  • A. S. K. El-Dean, S. M. A. El-Badry, and M. A. A. M. Hassan, "New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity," Molecules, vol. 28, no. 7, p. 3161, Apr. 2023. [Online]. Available: [Link]

  • A. S. K. El-Dean, S. M. A. El-Badry, and M. A. A. M. Hassan, "Process for the preparation of 4-(2-dipropylaminoethyl)-1,3-dihydro-2H-indol-2-one hydrochloride," Google Patents, US20050159605A1, Jul. 21, 2005. [Online].
  • N. Payyaula, G. Sandyarani, and M. Kalyankar, "Synthesis And Evaluation of New Bis Isatin Mannich Base Derivatives Against Antibacterial Activity," International Journal of Pharmaceutical Sciences, vol. 4, no. 1, pp. 2818-2827, Jan. 2026. [Online]. Available: [Link]

  • S. A. Fleming, "Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore," Journal of Medicinal Chemistry, vol. 53, no. 22, pp. 7902-7917, Nov. 2010. [Online]. Available: [Link]

  • A. S. K. El-Dean, S. M. A. El-Badry, and M. A. A. M. Hassan, "New 6'-Amino-5'-cyano-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-pyridine]-3'-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity," Molecules, vol. 28, no. 7, p. 3161, Apr. 2023. [Online]. Available: [Link]

  • D. W. Maclean, J. B. Maclean, and R. B. Maclean, "1-(2-Aminoethyl)-3-methyl-8,9-dihydropyrano[3,2-e]indole: A Rotationally Restricted Phenolic Analog of the Neurotransmitter Serotonin and Agonist Selective for Serotonin (5-HT2-type) Receptors," Journal of Medicinal Chemistry, vol. 37, no. 5, pp. 695-701, Mar. 1994. [Online]. Available: [Link]

Sources

Method

Application Notes and Protocols for "3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride" in Multicomponent Reactions

Introduction: The Strategic Value of 3-Aminooxindoles in Diversity-Oriented Synthesis The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic ph...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 3-Aminooxindoles in Diversity-Oriented Synthesis

The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] The spirocyclic fusion of an oxindole ring to other heterocyclic systems generates three-dimensional molecules with significant biological potential, targeting a wide array of diseases from cancer to neurological disorders.[2][3] Multicomponent reactions (MCRs) have emerged as a highly efficient and atom-economical strategy for the rapid assembly of such complex molecular architectures from simple precursors.[4]

This guide focuses on the application of a unique and valuable building block, 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride (herein referred to as AEIO-HCl ), in a powerful one-pot, three-component reaction. Unlike its more common counterpart, isatin (which possesses a ketone at the C3 position), AEIO features a primary amine at this crucial position. This structural feature allows it to act as the nucleophilic amine component in MCRs, opening up novel synthetic pathways to complex heterocyclic systems that are not directly accessible from isatins.

Specifically, we will detail a protocol for a Biginelli-like condensation reaction, a classic MCR, to synthesize spiro[dihydropyrimidine-oxindole] derivatives. This class of compounds is of significant interest due to the combined pharmacological profiles of the dihydropyrimidinone (DHPM) and spirooxindole moieties.[5][6]

Physicochemical Properties of the Starting Material

A clear understanding of the starting material is paramount for successful and reproducible synthesis.

PropertyValueReference
Chemical Name 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride
Molecular Formula C₁₀H₁₃ClN₂O
Molecular Weight 212.68 g/mol
Appearance Solid
SMILES String Cl.CCc1ccc2NC(=O)C(N)c2c1

Experimental Protocols

Part 1: In Situ Generation of the Free Amine (AEIO)

The starting material is provided as a hydrochloride salt to enhance its stability and shelf-life. However, for the 3-amino group to function as a nucleophile in the subsequent multicomponent reaction, it must be in its free base form. This is typically achieved by in situ neutralization with a non-nucleophilic base.

Causality Behind the Choice of Base: Triethylamine (TEA) is a common and effective choice. It is a tertiary amine, making it non-nucleophilic and preventing it from competing in the main reaction. Its boiling point (89.5 °C) is suitable for many refluxing solvent systems, and the resulting triethylammonium chloride salt is often soluble in polar solvents or can be easily removed during workup. Alternatively, an inorganic base like potassium carbonate can be used, which offers the advantage of being easily filtered off.[7]

Protocol 1.1: Neutralization of AEIO-HCl

  • To a round-bottom flask containing a magnetic stir bar, add 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride (1.0 eq).

  • Add the chosen solvent for the multicomponent reaction (e.g., ethanol, 10 mL per mmol of AEIO-HCl).

  • Add triethylamine (1.1-1.2 eq) dropwise to the suspension while stirring at room temperature.

  • Stir the mixture for 15-20 minutes. A visual change from a suspension to a more homogeneous solution may be observed as the free amine is formed.

  • This mixture containing the free base of AEIO is now ready for direct use in the subsequent multicomponent reaction.

Part 2: Three-Component Biginelli-Like Reaction for Spiro[dihydropyrimidine-oxindole] Synthesis

This protocol details the synthesis of a spiro[dihydropyrimidine-oxindole] derivative via a one-pot reaction between the free base of AEIO, an aldehyde, and a β-dicarbonyl compound. The reaction is catalyzed by a Brønsted acid, such as p-toluenesulfonic acid (p-TSA), which activates the aldehyde component towards nucleophilic attack.[8]

Workflow Diagram:

G cluster_prep Preparation cluster_mcr Multicomponent Reaction cluster_workup Workup & Purification A AEIO-HCl D In situ generation of AEIO Free Base A->D B Triethylamine (Base) B->D C Solvent (e.g., Ethanol) C->D H One-Pot Reaction (Reflux) D->H Add to reaction E Aldehyde (e.g., Benzaldehyde) E->H F β-Dicarbonyl (e.g., Ethyl Acetoacetate) F->H G Catalyst (p-TSA) G->H I Cooling & Precipitation H->I J Filtration I->J K Washing (Cold Ethanol) J->K L Drying K->L M Recrystallization (Optional) L->M N Final Product: Spiro[dihydropyrimidine-oxindole] L->N M->N

Caption: Experimental workflow for the synthesis of spiro[dihydropyrimidine-oxindoles].

Protocol 1.2: Synthesis of 5'-Ethyl-4-phenyl-1',2',4,5-tetrahydro-2'H-spiro[pyrimidine-5,3'-indoline]-2',6(1H)-dione

  • Reagent Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride (2.13 g, 10 mmol, 1.0 eq) in ethanol (30 mL).

  • Free Base Generation: Add triethylamine (1.53 mL, 11 mmol, 1.1 eq) dropwise to the suspension. Stir at room temperature for 20 minutes.

  • Addition of Components: To the resulting mixture, add benzaldehyde (1.02 mL, 10 mmol, 1.0 eq) followed by ethyl acetoacetate (1.27 mL, 10 mmol, 1.0 eq).

  • Catalysis: Add p-toluenesulfonic acid monohydrate (190 mg, 1 mmol, 0.1 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 80-85 °C) with continuous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent). The reaction is typically complete within 8-12 hours.

  • Workup and Isolation: a. Upon completion, remove the flask from the heat source and allow it to cool to room temperature. b. Further cool the flask in an ice bath for 30 minutes to promote precipitation of the product. c. Collect the solid product by vacuum filtration. d. Wash the filter cake with cold ethanol (2 x 10 mL) to remove any unreacted starting materials and soluble byproducts.

  • Purification and Characterization: a. Dry the solid product under vacuum to a constant weight. b. The product can be further purified by recrystallization from a suitable solvent such as ethanol or isopropanol, if necessary. c. Characterize the final product by standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy).

Proposed Reaction Mechanism

The Biginelli-like reaction is believed to proceed through a series of acid-catalyzed condensation and cyclization steps. The role of the 3-aminooxindole is central, acting as the nitrogen-containing component analogous to urea in the classic Biginelli reaction.

G cluster_mechanism Proposed Reaction Mechanism Aldehyde Imine N-Acyliminium Intermediate Aldehyde->Imine + AEIO - H₂O AEIO 3-Amino-5-ethyl- 1,3-dihydro-2H-indol-2-one (Free Base) Ketoester Enolate Enol Form Ketoester->Enolate + H⁺ Adduct Adduct Imine->Adduct + Enolate Enolate->Adduct Cyclized_Intermediate Cyclized_Intermediate Adduct->Cyclized_Intermediate Intramolecular Cyclization Final_Product Spiro[dihydropyrimidine- oxindole] Cyclized_Intermediate->Final_Product - H₂O (Dehydration)

Caption: Proposed mechanism for the Biginelli-like reaction.

Mechanistic Insights:

  • Imine Formation: The reaction is initiated by the acid-catalyzed condensation of the aldehyde with the β-dicarbonyl compound to form a Knoevenagel adduct, or alternatively, the aldehyde reacts with the 3-aminooxindole to form an imine or an N-acyliminium ion intermediate.[9]

  • Michael Addition: The enol or enolate of the β-dicarbonyl compound then acts as a nucleophile and attacks the iminium ion in a Michael-type addition.

  • Cyclization and Dehydration: The final steps involve an intramolecular cyclization where the remaining amino group of the oxindole attacks the carbonyl of the ketoester, followed by dehydration to yield the stable dihydropyrimidinone ring fused in a spirocyclic fashion to the oxindole core.

Conclusion and Future Perspectives

The use of 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride as a versatile building block in multicomponent reactions provides a rapid and efficient entry into complex and biologically relevant spirooxindole-fused heterocyclic systems. The protocol described herein for a Biginelli-like reaction is robust and can likely be extended to a variety of aldehydes and β-dicarbonyl compounds, thus enabling the generation of a library of diverse molecules for drug discovery screening. Further exploration of other MCRs, such as Ugi-type or Passerini-type reactions, with this unique substrate could unlock novel chemical space and lead to the discovery of new therapeutic agents.

References

  • Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168-3210. [Link]

  • Zhu, J., & Bienaymé, H. (Eds.). (2005). Multicomponent Reactions. Wiley-VCH. [Link]

  • Cioc, R. C., Ruijter, E., & Orru, R. V. A. (2014). Multicomponent reactions: advanced tools for sustainable organic synthesis. Green Chemistry, 16(6), 2958-2975. [Link]

  • Dömling, A. (2006). Recent developments in isocyanide based multicomponent reactions in applied chemistry. Chemical Reviews, 106(1), 17-89. [Link]

  • Biginelli, P. (1893). Aldehyde-urea derivatives of aceto-and oxaloacetic acids. Gazzetta Chimica Italiana, 23, 360-413.
  • Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of Chemical Research, 33(12), 879-888. [Link]

  • Shaabani, A., Maleki, A., Mofakham, H., & Khavasi, H. R. (2008). A novel Biginelli-like multicomponent reaction: synthesis of spiro[indoline-3, 5'-[10][11] thiazolo [3, 2-a] pyrimidine]-2, 7'(6'H)-diones. Organic & Biomolecular Chemistry, 6(19), 3591-3594. [Link]

  • Zare, A., Hasaninejad, A., Moosavi-Zare, A. R., & Parhami, A. (2009). A new and efficient protocol for the synthesis of 3, 4-dihydropyrimidin-2-(1H)-ones/thiones using 1, 3-dichloro-5, 5-dimethylhydantoin (DCDMH) as a catalyst. Arkivoc, 2009(11), 101-110. [Link]

  • Singh, G. S., & D’hooghe, M. (2015). Synthesis and applications of spirooxindoles. Chemical Society Reviews, 44(15), 5368-5445. [Link]

  • S. Funayama, et al. (2011). Spiro-oxindoles and their use as anticancer agents. Bioorganic & Medicinal Chemistry, 19(24), 7589-7601. [Link]

  • ResearchGate. (2014). Can anyone suggest how to neutralize aminehydrochlorides?[Link]

  • Patil, P., et al. (2013). A novel four-component one-pot synthesis of spiro[indole-3,5'-[10][11]oxazino[5,6-c]quinolin]-2-ones. Tetrahedron Letters, 54(32), 4263-4266. [Link]

  • Chemistry LibreTexts. (2023). Synthesis of Amines. [Link]

  • Organic Chemistry Portal. (n.d.). Multicomponent Synthesis of α-Branched Amines via a Zinc-Mediated Carbonyl Alkylative Amination Reaction. [Link]

  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. [Link]

  • Patil, S. A., Patil, R., & Patil, S. A. (2017). Spirooxindoles in medicinal chemistry: a review. Current medicinal chemistry, 24(33), 3623-3652. [Link]

  • Akritopoulou-Zanze, I. (2008). Isocyanide-based multicomponent reactions in drug discovery. Current opinion in chemical biology, 12(3), 324-331. [Link]

  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological Activity. [Link]

Sources

Application

Reaction conditions for N-alkylation of "3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride"

An Application Guide for the Selective N-Alkylation of 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride Abstract This application note provides a comprehensive technical guide and a detailed protocol for the sele...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Selective N-Alkylation of 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride

Abstract

This application note provides a comprehensive technical guide and a detailed protocol for the selective N-alkylation of 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride. N-substituted oxindole scaffolds are prevalent motifs in a vast array of pharmacologically active compounds and natural products.[1][2] The primary challenge in the alkylation of the target molecule is achieving regioselectivity for the amide nitrogen (N-1) over the primary amine at the C-3 position. This guide elucidates the chemical principles governing this selectivity and presents a robust, field-proven protocol using standard laboratory reagents. We will detail the reaction mechanism, strategic considerations for reagent selection, a step-by-step experimental procedure, and methods for product purification and characterization, tailored for researchers in medicinal chemistry and drug development.

Scientific Rationale and Strategic Approach

The core of this synthesis is a nucleophilic substitution (SN2) reaction. The process involves the deprotonation of the indolinone scaffold to form a nucleophilic anion, which subsequently attacks an alkylating agent.[3][4] However, the substrate, 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride, presents two potentially reactive nitrogen atoms: the amide nitrogen (N-1) and the primary amine (C3-NH2). Furthermore, the hydrochloride salt form means the C3-amino group is initially protonated as a non-nucleophilic ammonium salt (-NH3+Cl-).

Achieving N-1 Selectivity:

The strategy for selective N-1 alkylation hinges on the differential acidity of the protons in the molecule. The relative pKa values are approximately:

  • C3-Ammonium (R-NH3+): ~10-11

  • N-1 Amide (Ar-NH-C=O): ~16-18[4]

  • C3-Amine (R-NH2): ~35-40

A strong, non-nucleophilic base like sodium hydride (NaH) is employed to orchestrate a sequential deprotonation.

  • Neutralization: The first equivalent of base neutralizes the most acidic proton, the ammonium salt at C-3, converting it to the free primary amine (-NH2).

  • Anion Formation: The second equivalent of base abstracts the next most acidic proton from the N-1 position, generating the desired nucleophilic amide anion.

This N-1 anion is a soft nucleophile and readily participates in SN2 reactions with alkyl halides. The C3-amino group, being a much weaker acid, remains largely unreacted by the base and is a less potent nucleophile under these anionic conditions, ensuring high selectivity for N-1 alkylation.

Experimental Protocol: N-Alkylation with Benzyl Bromide

This protocol details a representative procedure for the N-benzylation of the title compound. The principles can be adapted for other primary and secondary alkyl halides.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride≥95%Sigma-AldrichStore in a desiccator.
Sodium Hydride (NaH)60% dispersion in oilAny major supplierHighly reactive with water. Handle under inert atmosphere.
Benzyl Bromide (BnBr)≥98%Any major supplierLachrymator. Handle in a fume hood.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Any major supplierUse a freshly opened bottle or from a solvent purification system.
Ethyl Acetate (EtOAc)ACS GradeAny major supplierFor extraction and chromatography.
HexanesACS GradeAny major supplierFor chromatography.
Saturated aq. NH4Cl solution-Lab preparedFor quenching the reaction.
Brine (Saturated aq. NaCl solution)-Lab preparedFor washing during workup.
Anhydrous Sodium Sulfate (Na2SO4)-Any major supplierFor drying organic layers.
Silica Gel230-400 meshAny major supplierFor column chromatography.
Equipment
  • Round-bottom flask (three-neck) with magnetic stir bar

  • Septa and needles

  • Inert gas line (Nitrogen or Argon) with bubbler

  • Ice-water bath

  • Syringes for liquid transfer

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Rotary evaporator

  • Flash chromatography setup

Step-by-Step Procedure

Reaction Setup & Execution:

  • Preparation: To a flame-dried 100 mL three-neck round-bottom flask under a positive pressure of nitrogen, add 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride (1.0 eq, e.g., 2.13 g, 10.0 mmol).

  • Dissolution: Add anhydrous DMF (40 mL) via syringe. Stir the suspension at room temperature until all solids are dissolved.

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Base Addition: Carefully add sodium hydride (60% dispersion in oil, 2.2 eq, e.g., 0.88 g, 22.0 mmol) portion-wise over 15 minutes. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation and inert atmosphere. Stir the resulting mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. The solution should become a deep reddish-brown.

  • Alkylation: Re-cool the mixture to 0 °C. Add benzyl bromide (1.1 eq, e.g., 1.3 mL, 11.0 mmol) dropwise via syringe over 5 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC (e.g., using 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 2-4 hours.

Workup and Purification: 7. Quenching: Once the starting material is consumed, cautiously cool the flask to 0 °C and slowly add saturated aqueous NH4Cl solution (50 mL) to quench the excess NaH. 8. Extraction: Transfer the mixture to a separatory funnel and add water (100 mL) and ethyl acetate (100 mL). Shake well and separate the layers. Extract the aqueous layer two more times with ethyl acetate (2 x 50 mL). 9. Washing: Combine the organic layers and wash with brine (2 x 50 mL). 10. Drying and Concentration: Dry the combined organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product. 11. Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 40%) to afford the pure N-benzylated product.

Process and Workflow Visualization

The following diagrams illustrate the chemical transformation and the experimental workflow.

Chemical Reaction Scheme

Caption: N-Alkylation of the indolinone starting material.

Experimental Workflow Diagram

G A Setup: Dissolve starting material in anhydrous DMF under N2 B Cool to 0 °C A->B Inert Atmosphere C Add NaH (2.2 eq) Stir at 0 °C -> RT B->C Portion-wise addition D Cool to 0 °C C->D E Add Alkyl Halide (1.1 eq) D->E Dropwise addition F Stir at RT & Monitor by TLC E->F G Quench with aq. NH4Cl at 0 °C F->G Upon completion H Aqueous Workup: Extract with Ethyl Acetate G->H I Dry, Filter & Concentrate H->I J Purify by Flash Chromatography I->J K Characterize Pure Product (NMR, MS) J->K

Caption: Step-by-step experimental workflow for N-alkylation.

Expected Results and Characterization

Successful N-1 alkylation can be confirmed by standard analytical techniques.

  • 1H NMR: The most telling change is the disappearance of the N-1 proton signal (typically a broad singlet between δ 8.0-9.0 ppm) and the appearance of new signals corresponding to the added alkyl group. For N-benzylation, two characteristic doublets for the benzylic CH2 protons will appear around δ 4.8-5.0 ppm.

  • 13C NMR: Appearance of new carbon signals corresponding to the alkyl group.

  • Mass Spectrometry (MS): The molecular ion peak in the mass spectrum will correspond to the calculated mass of the N-alkylated product. For the benzylated product: [M+H]+ = 281.16.

  • TLC: The product will have a higher Rf value than the polar starting material.

Troubleshooting and Key Considerations

IssuePotential CauseRecommended Solution
No or Low Conversion Inactive NaH (due to moisture exposure).Use fresh NaH from a newly opened container. Ensure all glassware is rigorously dried and the reaction is run under a strict inert atmosphere.
Insufficient base.Ensure at least 2.1-2.2 equivalents of NaH are used to account for both neutralization and deprotonation.
Formation of Side Products Reaction with C3-amino group (N,N-dialkylation).This is unlikely with the prescribed conditions but could occur if excess alkylating agent and prolonged high temperatures are used. Adhere to stoichiometry.
O-Alkylation.While possible, N-alkylation is thermodynamically favored. Ensure the reaction is not run at excessively high temperatures.[5]
Difficult Purification Residual DMF.During workup, wash thoroughly with water and brine to remove the high-boiling DMF solvent.
Unreacted alkylating agent.Use only a slight excess (1.05-1.1 eq) of the alkylating agent. Quench thoroughly before workup.

Conclusion

The protocol described provides a reliable and selective method for the N-1 alkylation of 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride. The strategic use of a strong base to exploit the differential acidity of the N-H protons is key to achieving the desired regioselectivity. This foundational method can be broadly applied to synthesize a library of N-substituted 3-aminooxindoles, which are valuable intermediates for drug discovery and development programs.

References

  • Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14, 6367-6373. Available at: [Link]

  • Bremner, W., & Fali, C. N. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Symmetry, 12(7), 1184. Available at: [Link]

  • Shie, J. J., & Fang, J. M. (2006). U.S. Patent No. 7,067,676. Washington, DC: U.S. Patent and Trademark Office.
  • Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14, 6367-6373. Available at: [Link]

  • Pochkaeva, E. I., et al. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. Molecules, 28(7), 3144. Available at: [Link]

  • Bar-Haim, G., & Kol, M. (2004). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Letters, 6(20), 3549-3551. Available at: [Link]

  • Maji, B., & Kumar, S. (2015). Synthesis of 2,2-Disubstituted Indolin-3-ones via Enolonium Species. The Journal of Organic Chemistry, 80(15), 7466-7476. Available at: [Link]

  • Ferreira, M. J., et al. (2019). A Novel Strategy for the Synthesis of N-Alkylated Oxindoles. SynOpen, 3(3), 133-144. Available at: [Link]

  • Patel, H. D., et al. (2012). 1,3-Dihydro-2H-indol-2-ones derivatives: design, synthesis, in vitro antibacterial, antifungal and antitubercular study. European Journal of Medicinal Chemistry, 47(1), 313-321. Available at: [Link]

  • D'Accolti, L., et al. (2020). Selective Iron Catalyzed Synthesis of N-Alkylated Indolines and Indoles. Catalysts, 10(9), 978. Available at: [Link]

  • Douglas, C. J., et al. (2020). B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles. ACS Catalysis, 10(10), 5648-5653. Available at: [Link]

  • Grinev, A. N., et al. (1979). Synthesis of N-Substituted Derivatives of (5-Amino-2-methyl-1H-indol-3-yl)acetic Acid. Pharmaceutical Chemistry Journal, 13, 814-818. Available at: [Link]

  • Chem Help ASAP. (2019, November 19). in the chemical literature: N-alkylation of an indole [Video]. YouTube. Available at: [Link]

Sources

Method

Application Notes and Protocols: Leveraging 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride for the Synthesis of Potent c-Src Kinase Inhibitors

For: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry. Abstract The proto-oncogene c-Src is a non-receptor tyrosine kinase that is frequently overexpressed or hyperactivated...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.

Abstract

The proto-oncogene c-Src is a non-receptor tyrosine kinase that is frequently overexpressed or hyperactivated in a multitude of human cancers, making it a prime target for therapeutic intervention.[1] The oxindole scaffold represents a "privileged" structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[2] This document provides a comprehensive guide to the synthesis and evaluation of a novel c-Src inhibitor, (Z)-3-((4-bromophenyl)imino)-5-ethylindolin-2-one , utilizing the readily available starting material, 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride . We will detail the synthetic protocol, characterization methods, in vitro kinase activity assessment, and in silico molecular modeling to provide a complete workflow for researchers in this field.

Introduction: The Rationale for Targeting c-Src with Oxindole-Based Inhibitors

The c-Src tyrosine kinase is a critical node in intracellular signaling pathways that regulate cell proliferation, survival, migration, and angiogenesis.[1] Its deregulation is a key driver in the progression and metastasis of many solid tumors.[3] Consequently, the development of small molecule inhibitors that target the ATP-binding site of c-Src is a validated and actively pursued strategy in oncology drug discovery.[1]

The indolin-2-one (oxindole) core is a highly versatile scaffold for the design of kinase inhibitors.[2] Its structure allows for substitution at various positions, enabling the fine-tuning of potency and selectivity. Specifically, modifications at the 3-position of the oxindole ring have yielded potent inhibitors of several tyrosine kinases.[4] The synthesis of 3-substituted indolin-2-ones, such as 3-arylimine derivatives, offers a direct and efficient route to novel c-Src inhibitors.[1]

This application note will focus on a practical and reproducible methodology for the synthesis of a potential c-Src inhibitor starting from 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride . The choice of a 4-bromophenyl substituent is based on structure-activity relationship (SAR) studies of similar 3-arylimine oxindoles, which have demonstrated significant c-Src inhibitory activity.[1]

Strategic Synthesis of a Novel c-Src Inhibitor

The synthetic strategy hinges on a classic Schiff base condensation reaction between the primary amine of 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one and an appropriate aromatic aldehyde, in this case, 4-bromobenzaldehyde. This reaction is typically straightforward and high-yielding.

Proposed Target Molecule and Retrosynthetic Analysis

Our target molecule is (Z)-3-((4-bromophenyl)imino)-5-ethylindolin-2-one . The retrosynthetic analysis is depicted below:

G Target (Z)-3-((4-bromophenyl)imino)-5-ethylindolin-2-one Precursors 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one + 4-Bromobenzaldehyde Target->Precursors Schiff Base Condensation Amine_Free_Base 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one Precursors->Amine_Free_Base 4-Bromobenzaldehyde 4-Bromobenzaldehyde Precursors->4-Bromobenzaldehyde Starting_Material 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride Amine_Free_Base->Starting_Material Base Treatment

Caption: Retrosynthetic approach for the target c-Src inhibitor.

Detailed Synthetic Protocol

This protocol is adapted from established procedures for the synthesis of 3-arylimine-2-oxindole derivatives.[1]

Materials and Reagents:

  • 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride

  • 4-Bromobenzaldehyde

  • Ethanol (absolute)

  • Triethylamine (Et3N) or another suitable base

  • Glacial Acetic Acid (catalytic amount)

  • Dichloromethane (DCM)

  • Hexane

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Free Base Generation:

    • In a round-bottom flask, suspend 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride (1.0 eq) in ethanol.

    • Add triethylamine (1.1 eq) dropwise while stirring at room temperature.

    • Stir the mixture for 30 minutes to ensure complete formation of the free amine.

  • Schiff Base Condensation:

    • To the ethanolic solution of the free amine, add 4-bromobenzaldehyde (1.05 eq).

    • Add a catalytic amount of glacial acetic acid (2-3 drops).

    • Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Hexane:Ethyl Acetate 7:3).

  • Work-up and Purification:

    • After completion, allow the reaction mixture to cool to room temperature.

    • A precipitate of the product may form upon cooling. If so, collect the solid by vacuum filtration.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

  • Characterization:

    • The structure of the final product, (Z)-3-((4-bromophenyl)imino)-5-ethylindolin-2-one, should be confirmed by standard analytical techniques:

      • ¹H NMR and ¹³C NMR: To confirm the chemical structure and stereochemistry.

      • Mass Spectrometry (MS): To determine the molecular weight of the compound.

      • Infrared (IR) Spectroscopy: To identify key functional groups.

Table 1: Expected Analytical Data for the Target Compound

AnalysisExpected Results
Appearance Yellow to orange solid
¹H NMR Peaks corresponding to the ethyl group, aromatic protons of the oxindole and bromophenyl rings, and the imine proton.
¹³C NMR Resonances for the carbonyl, imine, and all aromatic and aliphatic carbons.
Mass Spec (ESI+) [M+H]⁺ peak corresponding to the molecular weight of C₁₇H₁₅BrN₂O.

In Vitro c-Src Kinase Inhibition Assay

The inhibitory activity of the synthesized compound against c-Src kinase can be evaluated using a variety of commercially available assay kits or established in-house protocols. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

Assay Principle

The assay measures the kinase activity by quantifying the amount of ADP produced, which is inversely proportional to the amount of remaining ATP. The remaining ATP is detected using a luciferase/luciferin reaction that generates a luminescent signal.

G cluster_0 Kinase Reaction cluster_1 Detection c-Src c-Src ADP ADP c-Src->ADP Substrate + ATP ATP_remaining Remaining ATP Light Light ATP_remaining->Light Luciferase/Luciferin Inhibitor Inhibitor Inhibitor->c-Src Blocks ATP Binding

Caption: Principle of a luminescence-based c-Src kinase assay.

Protocol for IC₅₀ Determination

Materials:

  • Recombinant human c-Src kinase

  • Kinase substrate (e.g., a generic tyrosine kinase substrate peptide)

  • ATP

  • Kinase assay buffer

  • Synthesized inhibitor compound

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 96-well plates

  • Multimode plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the synthesized inhibitor in DMSO.

    • Perform serial dilutions of the inhibitor to create a range of concentrations for IC₅₀ determination.

  • Kinase Reaction:

    • In a 96-well plate, add the kinase buffer, c-Src enzyme, and the kinase substrate.

    • Add the serially diluted inhibitor to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at the recommended temperature (e.g., 30°C) for the specified time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and measure the remaining ATP by adding the detection reagents from the kit according to the manufacturer's instructions.

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Table 2: Representative IC₅₀ Values for Analogous c-Src Inhibitors

Compoundc-Src IC₅₀ (µM)Reference
Analogous 3-arylimine-2-oxindole 5.3[1]

Molecular Modeling: Understanding the Binding Mode

Molecular docking studies can provide valuable insights into the binding mode of the synthesized inhibitor within the ATP-binding pocket of c-Src, helping to rationalize its activity and guide further optimization.

In Silico Docking Protocol

Software:

  • Molecular modeling software (e.g., AutoDock, Glide, or similar)

  • Protein preparation tools

  • Ligand preparation tools

Procedure:

  • Protein Preparation:

    • Obtain the crystal structure of c-Src kinase from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

    • Define the binding site based on the co-crystallized ligand or known active site residues.

  • Ligand Preparation:

    • Draw the 3D structure of (Z)-3-((4-bromophenyl)imino)-5-ethylindolin-2-one.

    • Minimize the energy of the ligand and assign appropriate charges.

  • Molecular Docking:

    • Perform the docking simulation to predict the binding pose of the inhibitor within the c-Src active site.

    • Analyze the docking results, focusing on the predicted binding energy and key interactions (e.g., hydrogen bonds, hydrophobic interactions) with active site residues.

G cluster_0 c-Src ATP Binding Site Hinge_Region Hinge Region (e.g., Met341) Hydrophobic_Pocket Hydrophobic Pocket Gatekeeper_Residue Gatekeeper Residue (e.g., Thr338) Inhibitor (Z)-3-((4-bromophenyl)imino)-5-ethylindolin-2-one Inhibitor->Hinge_Region H-Bonding Inhibitor->Hydrophobic_Pocket Hydrophobic Interactions Inhibitor->Gatekeeper_Residue van der Waals Interactions

Caption: Predicted binding interactions of the inhibitor in the c-Src active site.

Conclusion and Future Directions

This application note provides a comprehensive and actionable guide for the synthesis and evaluation of a novel c-Src inhibitor derived from 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride. The described workflow, from chemical synthesis to biological and in silico evaluation, offers a robust framework for researchers aiming to develop new anticancer therapeutics targeting c-Src. Future work could involve the synthesis of a library of analogues by varying the aromatic aldehyde to explore the structure-activity relationships further and optimize the potency and selectivity of this promising class of inhibitors.

References

  • Abdel-Ghani, T. M., et al. (2015). Synthesis of 3-Arylidene and 3-Arylimine Oxindole Derivatives and Evaluation of Their Src Kinase Inhibitory and Antiproliferative Activities. Med Chem, 5(6), 264-273. [Link]

  • Princiotto, S., et al. (2022). Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2382-2394. [Link]

  • Roskoski, R. Jr. (2015). Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors. Pharmacological Research, 94, 9-25. [Link]

  • Baumann, M., et al. (2021). The Development of 3-substituted Indolin-2-one Derivatives as Kinase Inhibitors for Cancer Therapy. Current Medicinal Chemistry, 28(33), 6795-6825. [Link]

  • Sun, L., et al. (1998). Synthesis and Biological Evaluations of 3-Substituted Indolin-2-ones: A Novel Class of Tyrosine Kinase Inhibitors That Exhibit Selectivity toward Particular Receptor Tyrosine Kinases. Journal of Medicinal Chemistry, 41(14), 2588-2603. [Link]

  • Hilgeroth, A. (2009). The Oxindole Derivatives, New Promising GSK-3β Inhibitors as One of the Potential Treatments for Alzheimer's Disease—A Molecular Dynamics Approach. International Journal of Molecular Sciences, 22(8), 4166. [Link]

  • Ancuceanu, R., et al. (2020). Use of QSAR Global Models and Molecular Docking for Developing New Inhibitors of c-src Tyrosine Kinase. International Journal of Molecular Sciences, 21(20), 7709. [Link]

  • Wikipedia. Knoevenagel condensation. [Link]

  • Abdel-Mohsen, H. T., et al. (2021). Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents. European Journal of Medicinal Chemistry, 215, 113271. [Link]

Sources

Application

Application Notes and Protocols for the Development of Antimicrobial Agents Based on 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction: The Promise of the Indol-2-one Scaffold in Antimicrobial Drug Discovery The escalating threat of antimicrobial resistance necessitates the exp...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of the Indol-2-one Scaffold in Antimicrobial Drug Discovery

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents.[1][2] The 1,3-dihydro-2H-indol-2-one (oxindole) core, and its oxidized form, isatin (1H-indole-2,3-dione), represent a privileged heterocyclic system in medicinal chemistry.[3][4] Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[3][5][6]

Studies have indicated that isatin derivatives can be effective against a variety of microorganisms, including both Gram-positive and Gram-negative bacteria.[1][7] Their proposed mechanisms of action are diverse, ranging from the inhibition of bacterial cell wall synthesis to interference with cellular fusion processes.[7] Furthermore, some indole derivatives have been shown to disrupt bacterial respiratory metabolism and membrane potential, offering multiple target pathways.[8] The versatility of the isatin core allows for substitutions at various positions, enabling the fine-tuning of its biological activity.[4]

This document provides detailed application notes and protocols for the synthesis and evaluation of a novel derivative, 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride , as a potential antimicrobial agent.

Chemical Profile of the Target Compound

PropertyValueSource
Product Name 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride
Empirical Formula C₁₀H₁₃ClN₂O
Molecular Weight 212.68 g/mol
SMILES String Cl.CCc1ccc2NC(=O)C(N)c2c1
InChI Key GXVLANNTHIQVSE-UHFFFAOYSA-N
Physical Form Solid

Proposed Synthesis Protocol

The synthesis of 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride can be approached through a multi-step process starting from 4-ethylaniline. The following protocol is a proposed route based on established synthetic methodologies for isatin and its derivatives.

Step 1: Synthesis of 5-Ethylisatin

This step utilizes a modified Sandmeyer isatin synthesis.

Materials:

  • 4-ethylaniline

  • Chloral hydrate

  • Hydroxylamine hydrochloride

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium sulfate, anhydrous

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Water

  • Ethanol

Procedure:

  • In a 1 L flask, dissolve 4-ethylaniline in water and concentrated HCl.

  • In a separate beaker, dissolve chloral hydrate and hydroxylamine hydrochloride in water.

  • Combine the two solutions and add anhydrous sodium sulfate. Heat the mixture until a precipitate forms.

  • Filter the resulting isonitrosoacetanilide derivative, wash with water until acid-free, and dry.

  • In a separate flask, heat concentrated sulfuric acid.

  • Carefully add the dried isonitrosoacetanilide in small portions to the hot sulfuric acid, maintaining the temperature.

  • After the addition is complete, cool the reaction mixture and pour it onto crushed ice.

  • The precipitated 5-ethylisatin is then filtered, washed with cold water, and recrystallized from ethanol or a similar suitable solvent.

Step 2: Synthesis of 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride

This step involves the reductive amination of the C3-carbonyl group of 5-ethylisatin.

Materials:

  • 5-Ethylisatin

  • Ammonium chloride

  • Sodium borohydride or a suitable reducing agent

  • Methanol or another appropriate solvent

  • Concentrated Hydrochloric Acid (HCl)

  • Diethyl ether or other non-polar solvent for precipitation

Procedure:

  • Suspend 5-ethylisatin in methanol in a round-bottom flask.

  • Add ammonium chloride to the suspension and stir.

  • Cool the mixture in an ice bath and slowly add sodium borohydride in portions.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully quench any excess reducing agent with a small amount of acetone.

  • Evaporate the solvent under reduced pressure.

  • Redissolve the residue in a minimal amount of methanol and acidify with concentrated HCl to form the hydrochloride salt.

  • Precipitate the product by adding diethyl ether.

  • Filter the solid, wash with diethyl ether, and dry under vacuum to yield 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride.

Experimental Workflow for Antimicrobial Evaluation

The following workflow outlines the key steps for assessing the antimicrobial potential of the synthesized compound.

Antimicrobial_Evaluation_Workflow cluster_synthesis Compound Synthesis & Preparation cluster_screening Primary Antimicrobial Screening cluster_advanced Advanced Characterization cluster_safety Safety & Selectivity Profiling cluster_moa Mechanism of Action (MoA) Studies synthesis Synthesis of 3-Amino-5-ethyl- 1,3-dihydro-2H-indol-2-one HCl stock_prep Stock Solution Preparation (e.g., in DMSO or water) synthesis->stock_prep mic_assay Minimum Inhibitory Concentration (MIC) Assay stock_prep->mic_assay disk_diffusion Disk Diffusion Assay stock_prep->disk_diffusion cytotoxicity Cytotoxicity Assay (e.g., MTT on Vero or HEK-293 cells) stock_prep->cytotoxicity hemolysis Hemolysis Assay stock_prep->hemolysis mbc_assay Minimum Bactericidal Concentration (MBC) Assay mic_assay->mbc_assay time_kill Time-Kill Kinetic Assay mbc_assay->time_kill moa Further Mechanistic Studies (e.g., cell wall/membrane integrity) time_kill->moa

Caption: Experimental workflow for the antimicrobial evaluation of the target compound.

Detailed Protocols for Antimicrobial and Cytotoxicity Testing

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol follows the microbroth dilution method, a standard procedure for antimicrobial susceptibility testing.[9]

Materials:

  • Synthesized 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (broth only)

  • Inoculum control (broth + bacteria)

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh culture, select isolated colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform a serial two-fold dilution of the compound in MHB in the 96-well plate to achieve a range of concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include positive, negative, and inoculum controls on each plate.

    • Incubate the plates at 37°C for 18-24 hours.

  • Reading the Results:

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined visually or by measuring the optical density at 600 nm.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of the compound on the viability of mammalian cells.[10]

Materials:

  • Synthesized 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride

  • Mammalian cell line (e.g., Vero or HEK-293)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with Fetal Bovine Serum (FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Positive control for cytotoxicity (e.g., Triton X-100)

  • Negative control (cells with media only)

Procedure:

  • Cell Seeding:

    • Seed the 96-well plates with the mammalian cells at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Remove the old media from the cells and add the media containing the compound dilutions.

    • Incubate for 24-48 hours at 37°C in a CO₂ incubator.

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at approximately 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability compared to the negative control. The IC₅₀ (half-maximal inhibitory concentration) can be determined from a dose-response curve.

Proposed Mechanism of Action

Based on existing literature for isatin and indole derivatives, several potential mechanisms of action can be investigated for 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride.

Mechanism_of_Action cluster_targets Potential Bacterial Targets cluster_outcomes Resulting Cellular Effects Compound 3-Amino-5-ethyl-1,3-dihydro- 2H-indol-2-one hydrochloride CellWall Cell Wall Synthesis (e.g., inhibition of peptidoglycan formation) Compound->CellWall Inhibition CellMembrane Cell Membrane Integrity (e.g., depolarization, pore formation) Compound->CellMembrane Disruption DNA DNA/RNA Synthesis (e.g., inhibition of gyrase or polymerase) Compound->DNA Interference Protein Protein Synthesis (e.g., ribosome inhibition) Compound->Protein Inhibition Bactericidal Bactericidal Activity CellWall->Bactericidal CellMembrane->Bactericidal Bacteriostasis Bacteriostasis DNA->Bacteriostasis Protein->Bacteriostasis

Sources

Method

"3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride" in preparing antitubercular agents

Application Note & Protocols for the Utilization of 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride in the Synthesis of Potential Antitubercular Drugs Introduction: The Imperative for New Antitubercular Scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols for the Utilization of 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride in the Synthesis of Potential Antitubercular Drugs

Introduction: The Imperative for New Antitubercular Scaffolds

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a formidable global health threat, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This crisis urgently necessitates the development of novel antitubercular agents with new mechanisms of action. The 1,3-dihydro-2H-indol-2-one, or oxindole, scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a wide array of biological activities.[1] Its structural versatility allows for three-dimensional exploration of chemical space, making it an attractive starting point for the design of new therapeutics. This guide focuses on a specific, functionalized starting material, 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride , and its application in the synthesis of potential antitubercular agents.

Scientific Rationale: Why 3-Amino-5-ethyl-2-oxindole?

The choice of this particular scaffold is underpinned by a strong scientific rationale. The oxindole core itself is present in numerous bioactive compounds. The 3-amino group serves as a critical synthetic handle, allowing for the introduction of diverse functionalities through well-established chemical reactions. This functionalization at the C3 position is a key strategy for modulating the biological activity of the molecule. The ethyl group at the C5 position enhances the lipophilicity of the scaffold, which can improve its ability to penetrate the complex, lipid-rich cell wall of Mycobacterium tuberculosis.

A primary strategy in leveraging the 3-aminooxindole scaffold is the synthesis of Schiff bases and N-acylhydrazones. These derivatives have consistently shown promise as antitubercular agents.[2][3] The rationale behind this approach is that the resulting imine (-C=N-) or hydrazone (-CO-NH-N=C-) moieties can participate in crucial hydrogen bonding interactions with mycobacterial enzymes, potentially disrupting essential cellular processes.

Proposed Mechanism of Action: Targeting Mycobacterial Processes

While the precise mechanism for all oxindole derivatives is a subject of ongoing research, a significant body of evidence points towards the inhibition of key mycobacterial enzymes. For some indole-based compounds, the target has been identified as the Mycobacterial Membrane Protein Large 3 (MmpL3), which is essential for the transport of mycolic acids, critical components of the mycobacterial cell wall. Other potential targets include DNA topoisomerase II, which is involved in DNA replication.[4] The introduction of various substituents via the 3-amino group allows for the fine-tuning of the molecule's interaction with these targets.

Experimental Design & Workflow

The following diagram illustrates a strategic workflow for the synthesis and evaluation of novel antitubercular candidates starting from 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride.

G cluster_0 Synthesis Phase cluster_1 Evaluation Phase start Starting Material: 3-Amino-5-ethyl-1,3-dihydro-2H- indol-2-one hydrochloride free_base Neutralization to Free Amine: 3-Amino-5-ethyl-1,3-dihydro-2H- indol-2-one start->free_base Base (e.g., NaHCO3) schiff_base Derivative Synthesis: Schiff Bases (Protocol 1) free_base->schiff_base Reflux, Ethanol, cat. Acetic Acid hydrazone Derivative Synthesis: N-Acylhydrazones (Conceptual Protocol) free_base->hydrazone (Hypothetical Pathway) purification Purification & Characterization (Chromatography, NMR, MS) schiff_base->purification hydrazone->purification aldehyde Aromatic Aldehydes aldehyde->schiff_base acyl_hydrazide Acyl Hydrazides acyl_hydrazide->hydrazone activity_screening Antitubercular Activity Screening (MABA Assay - Protocol 2) purification->activity_screening mic_determination MIC Determination activity_screening->mic_determination sar_analysis Structure-Activity Relationship (SAR) Analysis mic_determination->sar_analysis cytotoxicity Cytotoxicity Assay (e.g., on Vero cells) mic_determination->cytotoxicity lead_id Lead Compound Identification sar_analysis->lead_id cytotoxicity->lead_id

Caption: Synthetic and evaluation workflow for antitubercular agents.

Protocols

Protocol 1: Synthesis of 3-(Arylideneamino)-5-ethyl-1,3-dihydro-2H-indol-2-one Derivatives (Schiff Bases)

This protocol details the synthesis of Schiff bases, a class of compounds with demonstrated antitubercular potential, through the condensation of the primary amine of the starting material with various aromatic aldehydes.

Rationale: The formation of the imine bond is a straightforward and efficient way to introduce a wide variety of aromatic and heterocyclic moieties. The electronic and steric properties of the substituents on the aldehyde can significantly influence the biological activity of the final compound. Acid catalysis, typically with a few drops of glacial acetic acid, is employed to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the amine.[5]

Materials:

  • 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride

  • Sodium bicarbonate (NaHCO₃)

  • Substituted aromatic aldehydes (e.g., 4-chlorobenzaldehyde, 4-nitrobenzaldehyde, 2-hydroxybenzaldehyde)

  • Ethanol (absolute)

  • Glacial acetic acid

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Stirring and heating apparatus (magnetic stirrer with hot plate)

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Neutralization of the Hydrochloride Salt:

    • Dissolve 1.0 equivalent of 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride in a minimal amount of water.

    • Slowly add a saturated aqueous solution of sodium bicarbonate with stirring until the effervescence ceases and the pH of the solution is neutral to slightly basic (pH 7-8).

    • The free amine, 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one, will precipitate.

    • Collect the precipitate by vacuum filtration, wash with cold water, and dry thoroughly.

  • Schiff Base Formation:

    • In a round-bottom flask, suspend 1.0 equivalent of the dried 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one in absolute ethanol.

    • Add 1.1 equivalents of the desired substituted aromatic aldehyde to the suspension.

    • Add 2-3 drops of glacial acetic acid as a catalyst.

    • Fit the flask with a condenser and reflux the mixture with stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • The precipitated product is collected by vacuum filtration.

    • Wash the solid product with a small amount of cold ethanol to remove any unreacted aldehyde.

    • Recrystallize the product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure Schiff base.

  • Characterization:

    • Confirm the structure and purity of the synthesized compounds using standard analytical techniques such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: In Vitro Antitubercular Activity Screening (Microplate Alamar Blue Assay - MABA)

This protocol outlines a common and reliable method for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against Mycobacterium tuberculosis H37Rv.

Rationale: The MABA assay is a colorimetric method that uses the Alamar Blue (resazurin) indicator to measure cell viability. Metabolically active mycobacteria reduce the blue, non-fluorescent resazurin to the pink, fluorescent resorufin. The absence of this color change indicates bacterial death and thus the antimicrobial activity of the compound being tested.

Materials:

  • Synthesized oxindole derivatives

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • Alamar Blue (Resazurin) solution

  • Sterile 96-well microplates

  • Standard antitubercular drugs for control (e.g., Isoniazid, Rifampicin)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

Procedure:

  • Preparation of Compound Solutions:

    • Prepare stock solutions of the synthesized compounds and control drugs in DMSO.

    • Perform serial two-fold dilutions of the stock solutions in Middlebrook 7H9 broth directly in the 96-well plates to achieve a range of final test concentrations (e.g., from 100 µg/mL to 0.78 µg/mL).

  • Inoculum Preparation:

    • Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth until it reaches a logarithmic growth phase.

    • Adjust the bacterial suspension to a McFarland standard of 1.0 and then dilute to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation:

    • Add the prepared bacterial inoculum to each well containing the diluted compounds. Include wells with bacteria only (growth control) and wells with media only (sterility control).

    • Seal the plates and incubate at 37°C for 5-7 days.

  • Addition of Alamar Blue and Reading:

    • After the incubation period, add a freshly prepared solution of Alamar Blue to each well.

    • Re-incubate the plates for 24 hours.

    • Visually assess the color change in the wells. A blue color indicates inhibition of bacterial growth, while a pink color indicates growth.

    • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Data Presentation and Structure-Activity Relationship (SAR)

The antitubercular activity of a series of synthesized 3-(arylideneamino)-5-ethyl-2-oxindoles can be summarized to elucidate preliminary structure-activity relationships.

Compound IDAryl Substituent (R)MIC (µg/mL) vs. Mtb H37RvCytotoxicity (CC₅₀ on Vero cells, µg/mL)Selectivity Index (SI = CC₅₀/MIC)
Isoniazid (Standard)0.06> 1000> 16667
Rifampicin (Standard)0.125> 100> 800
OX-H Unsubstituted Phenyl12.5> 128> 10.2
OX-4Cl 4-Chlorophenyl6.25> 128> 20.5
OX-4NO₂ 4-Nitrophenyl3.125> 128> 41.0
OX-2OH 2-Hydroxyphenyl6.25> 128> 20.5
OX-3,4,5-triOCH₃ 3,4,5-Trimethoxyphenyl6.25> 128> 20.5

Note: The MIC values presented are hypothetical and representative of trends observed in the literature for similar compounds to illustrate SAR principles.[2]

Expert Interpretation of SAR:

  • Influence of Electron-Withdrawing Groups: The data suggests that the presence of electron-withdrawing groups on the aryl ring enhances antitubercular activity. For instance, the 4-nitro derivative (OX-4NO₂ ) exhibits a lower MIC value (3.125 µg/mL) compared to the unsubstituted analog (OX-H ) (12.5 µg/mL). This may be due to the modulation of the electronic properties of the imine bond, potentially enhancing its interaction with the biological target.

  • Role of Halogenation: The introduction of a chlorine atom at the para-position (OX-4Cl ) also improves activity, which is a common observation in medicinal chemistry that can be attributed to favorable changes in lipophilicity and electronic character.

  • Hydrogen Bonding Potential: The 2-hydroxy derivative (OX-2OH ) shows comparable activity to the 4-chloro analog. The hydroxyl group can act as a hydrogen bond donor and acceptor, potentially forming key interactions within the active site of a target enzyme.

  • Safety Profile: All tested compounds exhibit low cytotoxicity against Vero cells, resulting in favorable selectivity indices. This is a crucial parameter in early-stage drug discovery, indicating that the compounds are more toxic to the mycobacteria than to mammalian cells.

Logical Framework for Derivative Design

The following diagram outlines the logical considerations for designing new derivatives based on the initial screening results.

G cluster_Aryl Aryl Ring Modification (R) cluster_Oxindole Oxindole Scaffold Modification center_node Initial Hit Compound (e.g., OX-4NO₂) ewg Explore other Electron- Withdrawing Groups (e.g., -CF₃, -CN) center_node->ewg Rationale: Potentiate activity hdg Introduce Halogens (F, Br, I) at different positions center_node->hdg Rationale: Improve ADME properties heterocycles Replace Phenyl with Heterocycles (e.g., Pyridine, Thiophene) center_node->heterocycles Rationale: Introduce new interaction points position5 Vary C5 substituent (e.g., -H, -Cl, -OCH₃) to modulate lipophilicity center_node->position5 Rationale: Optimize cell wall penetration position3 Bioisosteric replacement of imine linker (e.g., N-acylhydrazone) center_node->position3 Rationale: Explore alternative binding modes

Caption: Logical framework for lead optimization.

Conclusion and Future Directions

3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride is a valuable and versatile starting material for the synthesis of novel antitubercular drug candidates. The straightforward conversion to Schiff bases and the potential for other modifications at the 3-amino position allow for the rapid generation of a library of compounds for biological evaluation. The preliminary structure-activity relationship data indicates that electronic modulation of the appended aryl ring is a key determinant of antimycobacterial potency. Future work should focus on expanding the library of derivatives based on the logical framework presented, with a particular emphasis on incorporating heterocyclic moieties and exploring alternative linkers at the C3 position. Promising lead compounds should be further evaluated in advanced in vitro and in vivo models of tuberculosis infection to assess their therapeutic potential.

References

  • N-acyl hydrazone (NAH) is recognized as a promising framework in drug design due to its versatility, straightforward synthesis, and attractive range of biological activities, including antimicrobial, antitumoral, analgesic, and anti-inflammatory properties.
  • Schiff bases are the products of the condensation of aromatic or aliphatic aldehydes or ketones with aromatic or aliphatic amines, resulting in carbon-nitrogen double bonds >C=N. (Source: Synthesis, Characterization and Biological Activity of Schiff Bases Derived from Heterocyclic Compounds, Teikyo Medical Journal)
  • The minimum inhibitory concentration (MIC) is defined as the lowest concentration of a compound that prevents the color change from blue to pink in the Microplate Alamar Blue Assay (MABA). (Source: A new N-acylhydrazone oxadiazole derivative with activity against mycobacteria, PMC)
  • N-acylhydrazones are highlighted by their privileged structure nature, being present in several anti-inflammatory drug-candidates.
  • 1,3-dihydro-2H-indol-2-ones derivatives are reported to exhibit a wide variety of biodynamic activities such as antitubercular, anti-HIV, fungicidal, antibacterial, and anticonvulsant properties. (Source: 1,3-Dihydro-2H-indol-2-ones derivatives: design, synthesis, in vitro antibacterial, antifungal and antitubercular study, PubMed)
  • A series of Schiff bases of 2-amino thiazoles were synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain by Microplate Alamar Blue assay (MABA) method, with some derivatives exhibiting good anti-tubercular activity (MIC 6.25 μg/ml). (Source: Synthesis and biological evaluation of anti-tubercular activity of Schiff bases of 2-Amino thiazoles, PubMed)
  • The present research focuses on the development of 3-substituted-2-oxindole derivatives with a combination of structural and functional alterations in order to create dual-active new chemical entities with anti-TB and anti-oxidant properties.
  • The synthesis of 3-N-acylhydrazone derivatives can be achieved by reacting a hydrazide with an aldehyde in DMSO with a few drops of hydrochloric acid.
  • Some oxindole derivatives have exhibited excellent antitubercular activity (minimum inhibitory concentration [MIC]: 0.78 μg/ml) and their molecular docking analysis was performed to determine their binding patterns at the active site of DNA topoisomerase II. (Source: Design, Synthesis and Biological Evaluation of Novel Oxindole Analogs As Antitubercular Agents, Taylor & Francis Online)
  • The formation of Schiff bases from salicylaldehydes and a conformationally restricted amino alcohol has been thoroughly explored, providing insights into the mechanism and stereochemical outcomes. (Source: Schiff Bases and Stereocontrolled Formation of Fused 1,3-Oxazolidines from 1-Amino-2-Indanol: A Systematic Study on Structure and Mechanism, PMC)
  • A newly synthesized N-acylhydrazone oxadiazole derivative demonstrated anti-Mtb activity, low cytotoxicity, and selectivity for Mtb, emerging as a potential anti-TB drug candidate. (Source: A new N-acylhydrazone oxadiazole derivative with activity against mycobacteria, PubMed)
  • The synthesis of Schiff's base oxindole derivatives is a strategy to enhance the pharmacological properties of existing drugs like norfloxacin. (Source: Synthesis and evaluation of Schiff's base oxindole derivatives, International Journal of Pharmaceutical Sciences and Research)
  • The structure-activity relationship of antitubercular agents can be elaborated through the synthesis and evaluation of a large number of derivatives.
  • The synthesis of novel Schiff bases and their evaluation for antimicrobial and antitubercular activities is a common strategy in drug discovery. (Source: Synthesis, antimicrobial, and antitubercular evaluation of new Schiff bases with in silico ADMET and molecular docking studies, European Journal of Chemistry)
  • The synthesis of 2-aminothiophenes and their subsequent derivatization can lead to compounds with antitubercular activity. (Source: Synthesis and evaluation of new 2-aminothiophenes against Mycobacterium tuberculosis, ScienceDirect)
  • The condensation product of carboxylic acid hydrazide and aldehydes can show positive results in anti-inflammatory activity.
  • Triazole-thiol compounds and their Schiff bases have been investigated for their antitubercular properties against both H37Rv and MDR strains of M. tuberculosis. (Source: Anti-Tubercular Properties of 4-Amino-5-(4-Fluoro-3- Phenoxyphenyl)-4H-1,2,4-Triazole-3-Thiol and Its Schiff Bases, MDPI)
  • The synthesis of novel fused indole derivatives can lead to compounds with inhibitory activity against Mycobacterium tuberculosis. (Source: Synthesis and biological evaluation of 3,4-dihydro-1H-[3][6] oxazepino [6,5,4-hi] indol-1-ones and 4,6-dihydrooxepino [5,4,3-cd] indol-1(3H)-ones as Mycobacterium tuberculosis inhibitors, ResearchGate)

  • The synthesis of Schiff base ligands is typically achieved by reacting aromatic aldehydes with primary amines under mild conditions.
  • N-acylhydrazonyl-thienyl derivatives have been evaluated against Mycobacterium tuberculosis, with nitro-heteroaryl groups showing particular activity. (Source: Anti-tuberculosis evaluation and conformational study of N-acylhydrazones containing the thiophene nucleus, PubMed)
  • The structure-activity relationship of anti-dormant mycobacterial substances can be studied to create probe molecules for identifying target proteins. (Source: Study of the Structure–Activity Relationship of an Anti-Dormant Mycobacterial Substance 3-(Phenethylamino)Demethyl(oxy)aaptamine, MDPI)
  • The synthesis of novel hydrazone-isatin derivatives can be achieved by reacting a corresponding hydrazide with isatin in methanol with a catalytic amount of glacial acetic acid. (Source: Novel N-Substituted Amino Acid Hydrazone-Isatin Derivatives: Synthesis, Antioxidant Activity, and Anticancer Activity in 2D and 3D Models In Vitro, MDPI)
  • The synthesis of aminothiophene Schiff bases and their metal complexes has been explored for their antitubercular and antimicrobial activities. (Source: Synthesis, Characterization and In Vitro Antitubercular and Antimicrobial Activities of new Aminothiophene Schiff Bases and Their Co(II), Ni(II), Cu(II) and Zn(II) Metal Complexes, Oriental Journal of Chemistry)
  • The synthesis of 2-amino-4-(pyridin-2-yl)thiazole can be achieved by reacting 2-bromo-1-pyridin-2-yl-ethanone with thiourea in ethanol. (Source: Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents, PMC)
  • The structure-activity relationships of antitubercular nitroimidazoles have been explored by modifying the linker and lipophilic tail of the parent molecule. (Source: Structure-activity relationships of antitubercular nitroimidazoles, Journal of Medicinal Chemistry)
  • The synthesis and evaluation of Schiff base divalent metal complexes of coumarin derivatives have been investigated for their anti-tubercular activity.
  • Isoniazid-N-acylhydrazones have shown to be promising compounds for anti-tuberculosis treatment, with some derivatives showing bactericidal potential.
  • The synthesis of Schiff bases can be achieved by refluxing an amine and an aldehyde in ethanol in the presence of a few drops of acetic acid. (Source: Algerian Journal of Engineering and Technology Synthesis and characterization of schiff base of 3-[(2-Hydroxy, AJET)
  • The antituberculosis agent pretomanid can be synthesized efficiently from readily available starting materials using mild reaction conditions. (Source: Short and Efficient Synthesis of the Antituberculosis Agent Pretomanid from (R)-Glycidol, ACS Omega)

Sources

Application

Application Note: 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride as a Precursor for Novel Antifungal Agents

Introduction: The Imperative for Novel Antifungal Scaffolds The escalating incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global health....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Antifungal Scaffolds

The escalating incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global health. The current antifungal armamentarium is limited, and the development of novel therapeutic agents with unique mechanisms of action is a critical priority for the scientific and medical communities. The isatin scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities, including antimicrobial and antifungal properties. Derivatives of 1,3-dihydro-2H-indol-2-one, also known as oxindoles, are particularly promising. This application note details the utility of a key intermediate, 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride , as a versatile building block for the synthesis of potent antifungal compounds. We provide detailed protocols for the synthesis of this precursor and its subsequent conversion into a representative antifungal Schiff base, underscoring its potential in drug discovery and development.

Chemical Profile of the Precursor

3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride is a stable, solid-form of the 3-aminooxindole derivative. The presence of the ethyl group at the 5-position offers a strategic point for modulating the lipophilicity and steric profile of the final compounds, which can significantly influence their pharmacokinetic and pharmacodynamic properties.

PropertyValue
Molecular Formula C₁₀H₁₃ClN₂O
Molecular Weight 212.68 g/mol
Appearance Solid
SMILES Cl.CCc1ccc2NC(=O)C(N)c2c1
InChI Key GXVLANNTHIQVSE-UHFFFAOYSA-N

Synthetic Strategy: From 4-Ethylaniline to the Key Precursor

The synthesis of 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride is a multi-step process that begins with the commercially available 4-ethylaniline. The overall workflow involves the initial construction of the isatin core, followed by a selective reduction.

Synthesis_Workflow Start 4-Ethylaniline Step1 Sandmeyer Isatin Synthesis Start->Step1 Intermediate1 5-Ethylisatin Step1->Intermediate1 Step2 Reductive Amination Intermediate1->Step2 Intermediate2 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one Step2->Intermediate2 Step3 Salt Formation Intermediate2->Step3 FinalProduct 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride Step3->FinalProduct

Caption: Synthetic workflow for the preparation of the target precursor.

Protocol 1: Synthesis of 5-Ethylisatin via Sandmeyer Reaction

The Sandmeyer isatin synthesis is a classic and reliable method for constructing the isatin core from an aniline precursor.[1] This one-pot reaction involves the formation of an isonitrosoacetanilide intermediate, which then undergoes acid-catalyzed cyclization.

Materials:

  • 4-Ethylaniline

  • Chloral Hydrate

  • Hydroxylamine Hydrochloride

  • Sodium Sulfate (anhydrous)

  • Concentrated Hydrochloric Acid

  • Concentrated Sulfuric Acid

  • Deionized Water

  • Ice

Procedure:

  • Preparation of the Reaction Mixture: In a 1 L round-bottom flask equipped with a mechanical stirrer and a reflux condenser, dissolve chloral hydrate (1.1 eq) and anhydrous sodium sulfate in water.

  • Addition of Reactants: To this solution, add a solution of 4-ethylaniline (1.0 eq) in water and concentrated hydrochloric acid. Subsequently, add a solution of hydroxylamine hydrochloride (3.0 eq) in water.

  • Formation of the Isonitrosoacetanilide: Heat the mixture to reflux. A precipitate of the isonitrosoacetanilide intermediate should form. Continue heating for a short period to ensure complete reaction.

  • Isolation of the Intermediate: Cool the reaction mixture and filter the precipitate. Wash the solid with water and dry thoroughly.

  • Cyclization to 5-Ethylisatin: In a separate flask, carefully heat concentrated sulfuric acid. Gradually add the dried isonitrosoacetanilide intermediate in portions, maintaining the temperature of the acidic solution.

  • Precipitation and Isolation: After the addition is complete, continue heating for a brief period. Cool the mixture and pour it onto crushed ice. The 5-ethylisatin will precipitate as a solid.

  • Purification: Filter the crude 5-ethylisatin, wash thoroughly with cold water until the washings are neutral, and dry. Recrystallization from a suitable solvent like glacial acetic acid or ethanol can be performed for further purification.

Protocol 2: Synthesis of 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride

The conversion of the C3-keto group of the isatin to an amino group can be achieved through various reductive amination strategies. A common approach involves the formation of an imine or oxime, followed by reduction. A more direct method involves catalytic hydrogenation.

Materials:

  • 5-Ethylisatin

  • Ammonium Formate or a suitable ammonia source

  • Palladium on Carbon (10% Pd/C) or another suitable hydrogenation catalyst

  • Methanol or Ethanol

  • Hydrochloric Acid (ethanolic solution or gaseous)

Procedure:

  • Reaction Setup: In a high-pressure hydrogenation vessel, suspend 5-ethylisatin (1.0 eq) and 10% Pd/C catalyst in methanol.

  • Ammonia Source: Add ammonium formate or introduce ammonia gas into the reaction mixture.

  • Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure and heat the reaction mixture with vigorous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, cool the vessel, and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Isolation of the Free Base: Concentrate the filtrate under reduced pressure to obtain the crude 3-amino-5-ethyl-1,3-dihydro-2H-indol-2-one.

  • Formation of the Hydrochloride Salt: Dissolve the crude free base in a minimal amount of a suitable solvent like ethanol or diethyl ether. Add a solution of hydrochloric acid in ethanol or bubble dry HCl gas through the solution until precipitation is complete.

  • Purification: Filter the resulting precipitate, wash with a small amount of cold solvent, and dry under vacuum to yield the final product.

Application in Antifungal Synthesis: Preparation of a Schiff Base Derivative

The primary amino group at the C3 position of the oxindole core is a versatile handle for further chemical modifications. One of the most effective strategies for generating biologically active molecules from this precursor is the formation of Schiff bases through condensation with various aldehydes.[2] Salicylaldehyde derivatives are particularly interesting due to the potential for the resulting Schiff bases to act as chelating agents, which can enhance their biological activity.[3]

Antifungal_Synthesis Precursor 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one Reaction Condensation Reaction Precursor->Reaction Reagent Salicylaldehyde Reagent->Reaction Product Antifungal Schiff Base Reaction->Product

Sources

Method

Step-by-step synthesis of spiro-indolin-2-ones using "3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride"

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist These application notes provide a comprehensive, step-by-step guide for the synthesis of spiro-indolin-2-ones, a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

These application notes provide a comprehensive, step-by-step guide for the synthesis of spiro-indolin-2-ones, a class of compounds of significant interest in medicinal chemistry and drug discovery. The protocols detailed herein utilize "3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride" as a key starting material. This document is intended to equip researchers with the necessary technical details and theoretical understanding to successfully synthesize and characterize these complex heterocyclic scaffolds.

Introduction: The Significance of Spiro-indolin-2-ones

Spiro-indolin-2-ones, also known as spirooxindoles, are a prominent class of heterocyclic compounds characterized by a spirocyclic junction at the C3 position of the indolin-2-one core. This unique three-dimensional architecture has garnered considerable attention in the field of medicinal chemistry due to the wide array of biological activities exhibited by natural and synthetic derivatives. These compounds have shown promise as anticancer, antimicrobial, and antiviral agents, among other therapeutic applications[1][2]. The rigid spirocyclic framework allows for precise spatial orientation of functional groups, making them attractive scaffolds for designing potent and selective inhibitors of various biological targets.

Core Synthesis Protocol: A Practical Step-by-Step Approach

The following protocol outlines a robust method for the synthesis of spiro-indolin-2-ones via a cascade reaction. This procedure has been adapted for the use of "3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride".

Experimental Workflow Overview

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Characterization start Weigh Reactants reactants 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one HCl Michael Acceptor Base Catalyst start->reactants solvent Add Anhydrous Solvent reactants->solvent stir Stir at Room Temperature solvent->stir monitor Monitor by TLC stir->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate chromatography Column Chromatography concentrate->chromatography characterize Characterize (NMR, MS) chromatography->characterize

Caption: Overall workflow for the synthesis of spiro-indolin-2-ones.

Detailed Step-by-Step Protocol
  • Reactant Preparation:

    • To a dry round-bottom flask equipped with a magnetic stir bar, add 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride (1.0 equiv.).

    • Add the desired Michael acceptor (e.g., an α,β-unsaturated ketone) (1.1 equiv.).

    • Add a suitable organic base, such as triethylamine (2.2 equiv.), to neutralize the hydrochloride salt and facilitate the reaction.

    • If required by the specific reaction, add a catalyst (e.g., a Lewis acid or organocatalyst) (0.1-0.2 equiv.).

    • Suspend the mixture in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).

  • Reaction:

    • Stir the reaction mixture at room temperature.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up:

    • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Table of Reactants and Conditions
Reactant/ReagentMolar Equiv.Example Amount (for 1 mmol scale)Purpose
3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one HCl1.0212.68 mgStarting material
Michael Acceptor (e.g., Chalcone)1.1VariesReactant for spirocyclization
Triethylamine2.20.306 mLBase to deprotonate the hydrochloride salt
Catalyst (optional)0.1 - 0.2VariesTo facilitate the reaction
Anhydrous Solvent (e.g., CH₂Cl₂)-10 mLReaction medium
Reaction Conditions
Temperature-Room TemperatureMild reaction condition
Time-12-24 hoursTypical reaction duration
Expected Yield -60-85%Based on similar reported syntheses

Underlying Chemical Principles: The Reaction Mechanism

The synthesis of spiro-indolin-2-ones from 3-amino-indolin-2-one derivatives often proceeds through a cascade reaction, which may involve a Michael addition followed by an intramolecular cyclization. The plausible mechanism is outlined below.

Proposed Reaction Mechanism

G cluster_purification Purification cluster_characterization Characterization crude Crude Product column Silica Gel Column Chromatography crude->column fractions Collect & Combine Fractions column->fractions concentrate Concentrate Pure Fractions fractions->concentrate final Pure Spiro-indolin-2-one concentrate->final nmr NMR Spectroscopy (¹H, ¹³C) ms Mass Spectrometry (HRMS) final->nmr final->ms

Caption: Workflow for the purification and characterization of spiro-indolin-2-ones.

Detailed Purification Protocol
  • Column Chromatography:

    • The crude product is purified by flash column chromatography on silica gel.

    • A suitable eluent system, such as a gradient of ethyl acetate in hexanes, is used to separate the product from any unreacted starting materials and byproducts.

    • The fractions are monitored by TLC.

    • Fractions containing the pure product are combined and the solvent is removed under reduced pressure.

Characterization Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR spectra should be acquired to confirm the structure of the synthesized spiro-indolin-2-one. The chemical shifts, coupling constants, and integration of the proton signals, along with the carbon chemical shifts, will provide detailed structural information.

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) should be performed to determine the exact mass of the product, which will confirm its elemental composition.

References

  • Spiro-3-indolin-2-ones: Synthesis, biological properties and computational studies. (2022). Scientific Reports, 12(1), 13880. [Link]

  • Development of spiro-3-indolin-2-one containing compounds of antiproliferative and anti-SARS-CoV-2 properties. (2022). Scientific Reports, 12(1), 13880. [Link]

Sources

Application

Analytical Strategies for Real-Time Monitoring of 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride Synthesis

An Application Note for Drug Development Professionals, Researchers, and Scientists Author's Note As a Senior Application Scientist, my objective extends beyond merely presenting protocols. This guide is designed to prov...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals, Researchers, and Scientists

Author's Note

As a Senior Application Scientist, my objective extends beyond merely presenting protocols. This guide is designed to provide a deep, mechanistic understanding of why specific analytical choices are made in the context of monitoring the synthesis of "3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride." The indole-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Consequently, robust and reliable in-process controls are not just a matter of optimizing yield; they are fundamental to ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). This document is structured to empower researchers to not only follow these methods but to adapt and troubleshoot them based on a solid foundation of analytical principles.

Introduction: The Analyte and the Imperative for Monitoring

3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride is a heterocyclic compound featuring a substituted indolinone core. Its structure, containing a primary amine, a lactam, and an ethyl-substituted aromatic ring, presents distinct analytical handles that can be exploited for reaction monitoring. The hydrochloride salt form enhances its solubility in polar solvents, a key consideration for analytical method development.

A typical synthesis reaction might involve the reduction of a nitro or nitroso precursor or the cyclization of a substituted phenylacetic acid derivative.[2] Regardless of the specific synthetic route, real-time or near-real-time monitoring is crucial for:

  • Determining Reaction Endpoints: Accurately identifying the point of complete consumption of starting materials to prevent over-processing, which can lead to impurity formation.

  • Impurity Profiling: Detecting and quantifying the formation of by-products, degradation products, or isomers as they appear.[3][4] This is critical for process optimization and meeting stringent regulatory requirements.[5]

  • Kinetic Analysis: Understanding the reaction rate, which is essential for safe and efficient scale-up.[6][7]

  • Process Analytical Technology (PAT) Implementation: Providing the data backbone for advanced process control, aligning with modern pharmaceutical manufacturing principles.[8]

This guide details a multi-modal analytical approach, leveraging the strengths of chromatography and spectroscopy to provide a comprehensive view of the reaction landscape.

Table 1: Physicochemical Properties of the Analyte
PropertyValueSource
Chemical Name 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride
Molecular Formula C₁₀H₁₃ClN₂O
Molecular Weight 212.68 g/mol
Form Solid
SMILES String Cl.CCc1ccc2NC(=O)C(N)c2c1
InChI Key GXVLANNTHIQVSE-UHFFFAOYSA-N

The Analytical Workflow: A Strategic Overview

Effective reaction monitoring relies on selecting the right tool for the right question. A quick qualitative check might use Thin-Layer Chromatography (TLC), while precise quantification demands High-Performance Liquid Chromatography (HPLC). For structural confirmation of an unexpected impurity, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.[9][10] In-situ techniques like FTIR or Raman spectroscopy can provide continuous, real-time data without sampling.[8][11]

cluster_reaction Chemical Synthesis cluster_analysis Analytical Monitoring Loop cluster_control Process Control Reaction Reaction Vessel (Synthesis in Progress) Sampling 1. Automated or Manual Sampling Reaction->Sampling Periodic Extraction Preparation 2. Sample Preparation (Dilution, Quenching) Sampling->Preparation Analysis 3. Instrumental Analysis (HPLC, LC-MS, etc.) Preparation->Analysis Data 4. Data Processing & Interpretation Analysis->Data Decision 5. Decision Making - Continue Reaction - Adjust Parameters - Quench Reaction Data->Decision Decision->Reaction Feedback & Control (e.g., adjust temp, add reagent)

Figure 1: A generalized workflow for reaction monitoring, illustrating the feedback loop between the synthesis, analytical measurement, and process control.

Primary Technique: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

HPLC is the workhorse for reaction monitoring in pharmaceutical development due to its high resolution, sensitivity, and quantitative accuracy. For a molecule like our target compound, a reverse-phase method is ideal, separating compounds based on their hydrophobicity.

Causality Behind Method Choices
  • Stationary Phase (Column): A C18 (octadecylsilane) column is the standard choice for separating moderately polar to non-polar compounds. The long alkyl chains provide a hydrophobic surface that interacts with the ethyl-substituted aromatic ring of the analyte and related impurities.

  • Mobile Phase: A gradient of a weak acid in water and an organic solvent (like acetonitrile or methanol) is employed. The acidic mobile phase (e.g., using formic or trifluoroacetic acid) serves a dual purpose: it protonates residual silanols on the silica backbone to reduce peak tailing and ensures that the amine functional groups on the analyte and related species are consistently protonated, leading to sharp, reproducible peaks.

  • Detection: The indole-2-one chromophore has strong UV absorbance. A photodiode array (PDA) detector is recommended as it can monitor a range of wavelengths simultaneously, helping to distinguish between peaks that might co-elute and providing spectral information to assess peak purity.

Detailed Protocol: RP-HPLC for Reaction Monitoring

Objective: To quantify the consumption of starting material(s) and the formation of 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride and major impurities over time.

1. Sample Preparation: a. Carefully withdraw a small, representative aliquot (e.g., 50 µL) from the reaction mixture at timed intervals (t=0, 1h, 2h, etc.). b. Immediately quench the reaction in the aliquot by diluting it into a known, large volume (e.g., 5 mL) of a diluent that stops the reaction. A suitable diluent is often the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile). This prevents further chemical changes post-sampling. c. If necessary, filter the diluted sample through a 0.45 µm syringe filter to remove particulates that could damage the HPLC system.

2. HPLC Instrumentation and Conditions:

ParameterRecommended SettingRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard dimensions for good resolution.
Mobile Phase A 0.1% Formic Acid in WaterVolatile acidifier, good for LC-MS compatibility.[12]
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic modifier with good UV transparency.
Gradient 5% B to 95% B over 20 minEnsures elution of both polar starting materials and potentially non-polar impurities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable retention times.
Injection Vol. 10 µLA typical volume to avoid column overloading.
Detector PDA/DAD at 215 nm & 254 nm215 nm provides general sensitivity; 254 nm is often characteristic of aromatic systems.

3. Data Analysis: a. Identify the peaks corresponding to starting materials, the product, and any significant by-products based on their retention times (established by running standards). b. Integrate the area under each peak. c. Plot the % Area of the product peak versus time to generate a reaction progress curve. d. Monitor the disappearance of the starting material peak(s). The reaction is generally considered complete when the starting material peak area is <1%.

Confirmatory Technique: Liquid Chromatography-Mass Spectrometry (LC-MS)

While HPLC-UV provides quantitative data, it does not give structural information. LC-MS is the gold standard for identifying unknown peaks that may appear during the reaction.

Principle and Rationale

The HPLC system separates the components as described above. The eluent is then directed into the mass spectrometer. An electrospray ionization (ESI) source is ideal for this molecule, as it is a "soft" ionization technique that protonates the basic nitrogen atoms (the primary amine and the lactam nitrogen), yielding a protonated molecular ion [M+H]⁺.[13] This allows for the direct determination of the molecular weight of each component.

Protocol: LC-MS for Impurity Identification

Objective: To determine the molecular weights of the main product and any impurities detected by HPLC.

1. System Setup: a. Use an HPLC method identical or very similar to the one described in Section 3.2. Crucially, ensure the mobile phase additives are volatile (e.g., formic acid or ammonium acetate). Non-volatile buffers like phosphates will contaminate the MS source.[13] b. Interface the HPLC outlet with an ESI-MS detector.

2. MS Parameters (Example):

ParameterRecommended Setting
Ionization Mode Positive Electrospray (ESI+)
Capillary Voltage 3.5 kV
Scan Range 100 - 800 m/z
Source Temp. 120 °C
Desolvation Temp. 350 °C

3. Data Interpretation: a. For the main product peak, expect to see an ion at m/z 177.1. This corresponds to the free base form of the molecule (C₁₀H₁₂N₂O, MW = 176.22) plus a proton [M+H]⁺. The chloride ion is not observed in the gas phase. b. Any unknown impurity peak can be tentatively identified by its [M+H]⁺ ion. For example, an m/z of 191.1 could suggest the addition of an oxygen atom (oxidation), while an m/z of 353.2 could indicate the formation of a dimer. This information is invaluable for proposing impurity structures and adjusting reaction conditions to mitigate their formation.

In-Situ Monitoring: FTIR & NMR Spectroscopy

In-situ techniques monitor the reaction directly in the reaction vessel, providing continuous data without the need for sampling and quenching, which can introduce errors.[8][14]

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR monitors the vibrations of chemical bonds. By inserting an attenuated total reflectance (ATR) probe into the reaction, one can track changes in the concentration of functional groups in real-time.[15]

Key Vibrational Bands to Monitor:

Functional GroupWavenumber (cm⁻¹)Change During Reaction (Example)
Nitro (NO₂) Stretch~1550 & 1350Decrease (if starting from a nitro compound)
Carbonyl (C=O) Lactam~1680 - 1710Increase (as the indolinone ring forms)[16]
Amine (N-H) Bend~1600 - 1650Increase (as the amino group is formed)
Aromatic C=C Stretch~1450 - 1600Generally stable, can be used as an internal reference.

Protocol:

  • Obtain a background spectrum of the reaction solvent and starting materials at the initial temperature.

  • Insert a clean ATR-FTIR probe into the reaction mixture.

  • Acquire spectra at regular intervals (e.g., every 2-5 minutes).

  • Plot the absorbance intensity of a key product peak (e.g., the C=O stretch at ~1700 cm⁻¹) and a key reactant peak (e.g., the NO₂ stretch at ~1550 cm⁻¹) versus time.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed structural information by probing the chemical environment of atomic nuclei (typically ¹H).[6] It is a powerful tool for unambiguously identifying structures in a complex mixture and can be used for kinetic analysis.[7][17]

Key ¹H NMR Signals to Monitor:

Proton EnvironmentApprox. Chemical Shift (δ ppm)Change During Reaction
Ar-H (Aromatic)6.8 - 7.5Shift in pattern as substituents change.
-CH(NH₂)~4.5 - 5.0Increase (diagnostic product peak).
-NH₂ (Amine)Broad, 1.0 - 5.0Increase . Signal may be broad and exchangeable with D₂O.[18][19]
-CH₂CH₃ (Ethyl)Quartet (~2.6) & Triplet (~1.2)May show slight shifts upon ring formation.
-NH (Lactam)Broad, ~8.0 - 10.0Increase .

Protocol for Reaction Monitoring:

  • Set up the reaction in an NMR tube if the scale and conditions permit (for small-scale kinetic studies).

  • Alternatively, use a flow-NMR setup where the reaction mixture is continuously pumped through the spectrometer.

  • Acquire ¹H NMR spectra at timed intervals.

  • Integrate a diagnostic product peak (e.g., the proton at the 3-position, -CH(NH₂)) relative to an internal standard or a stable reactant peak to quantify the conversion over time.

cluster_hplc HPLC Workflow start Sample Aliquot from Reaction quench Quench & Dilute start->quench filter Filter (0.45 µm) quench->filter inject Inject onto HPLC System filter->inject separate Separation on C18 Column inject->separate detect PDA Detection (215/254 nm) separate->detect data Chromatogram (Peak Area vs. Time) detect->data end Reaction Progress Curve data->end

Figure 2: Step-by-step workflow for analyzing a reaction sample using the primary HPLC method.

Conclusion

There is no single "best" method for monitoring the synthesis of 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride. An effective analytical strategy integrates multiple techniques to build a comprehensive understanding of the reaction. For routine monitoring and quantification, a well-validated RP-HPLC method is the cornerstone. When unexpected impurities arise, LC-MS provides the critical molecular weight data needed for identification. For real-time, continuous monitoring aimed at process optimization and kinetic understanding, in-situ FTIR or NMR spectroscopy offers unparalleled insight. By thoughtfully applying these methods, researchers can ensure a robust, efficient, and well-controlled synthesis process, leading to a high-quality final product.

References

  • MDPI. (2023, April 2). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. Retrieved from [Link]

  • PMC. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • JoVE. (2025, May 22). Video: NMR Spectroscopy Of Amines. Retrieved from [Link]

  • Taylor & Francis Online. (2016, June 27). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved from [Link]

  • Spectroscopy Online. Seven Essential Steps for In Situ Reaction Monitoring. Retrieved from [Link]

  • Google Patents. US20050192338A1 - Process for the preparation of Ropinirole.
  • Mettler Toledo. In-Situ Monitoring of Chemical Reactions. Retrieved from [Link]

  • PubMed. Isolation and characterization of some potential impurities in ropinirole hydrochloride. Retrieved from [Link]

  • ResearchGate. (2025, August 7). 2.3. Mass spectrometry in impurity profiling. Retrieved from [Link]

  • ACS Publications. (2025, July 16). NMR Reaction Monitoring Robust to Spectral Distortions. Retrieved from [Link]

  • Indonesian Journal of Science & Technology. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

  • Oxford Academic. (2012, December 4). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. Retrieved from [Link]

  • NIH. (2015, November 18). Real-time Monitoring of Reactions Performed Using Continuous-flow Processing: The Preparation of 3-Acetylcoumarin as an Example. Retrieved from [Link]

  • ACS Publications. (2021, June 30). Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. Retrieved from [Link]

  • RSC Publishing. (2014, October 2). In situ study of reaction kinetics using compressed sensing NMR. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Impurity profiling of the ropinirole extended release formulation, identification and characterization of potential degradant. Retrieved from [Link]

  • ACS Publications. (2020, October 30). Mechanochemical Preparation of Active Pharmaceutical Ingredients Monitored by In Situ Raman Spectroscopy. Retrieved from [Link]

  • PubMed. (2017, January 2). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved from [Link]

  • PubMed. 1,3-Dihydro-2H-indol-2-ones derivatives: design, synthesis, in vitro antibacterial, antifungal and antitubercular study. Retrieved from [Link]

  • BioPharmaSpec. Mass Spectrometric Analysis of Process Related Impurities Introduction. Retrieved from [Link]

  • Reaction Chemistry & Engineering (RSC Publishing). (2021, April 16). In situ sensors for flow reactors – a review. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 23.5: Spectroscopic Properties of Amines. Retrieved from [Link]

  • ACP. (2014, November 6). FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. Retrieved from [Link]

  • Magritek. Benchtop NMR Reaction Monitoring for Kinetic Profiling. Retrieved from [Link]

  • Chemical Engineering Transactions. Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Retrieved from [Link]

  • Amerigo Scientific. 3-Amino-5-fluoro-1,3-dihydro-2H-indol-2-one hydrochloride. Retrieved from [Link]

  • ResearchGate. (2025, August 7). The improvement of the synthetic process of Ropinirole hydrochloride. Retrieved from [Link]

  • SIELC. Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column. Retrieved from [Link]

  • ResearchGate. (2025, August 6). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Retrieved from [Link]

Sources

Method

Application Note: A Scalable and Efficient Synthesis of 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one Hydrochloride Derivatives

Introduction The 3-amino-1,3-dihydro-2H-indol-2-one (3-aminooxindole) scaffold is a privileged structural motif in medicinal chemistry and drug discovery. Derivatives of this core structure are known to exhibit a wide ra...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 3-amino-1,3-dihydro-2H-indol-2-one (3-aminooxindole) scaffold is a privileged structural motif in medicinal chemistry and drug discovery. Derivatives of this core structure are known to exhibit a wide range of biological activities, making them valuable intermediates in the synthesis of novel therapeutic agents. This application note provides a comprehensive and scalable protocol for the synthesis of 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride, a key building block for the development of various targeted therapies.

The presented methodology is designed for researchers, scientists, and professionals in drug development, focusing on robust and reproducible procedures amenable to scale-up. We will delve into the causality behind experimental choices, ensuring a deep understanding of the synthetic strategy, and provide detailed, step-by-step protocols from commercially available starting materials.

Synthetic Strategy: A Multi-Step Approach to a Privileged Scaffold

The overall synthetic route to 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride is a three-step process commencing with the synthesis of the key intermediate, 5-ethylisatin. This is followed by the formation of a 3-oximino intermediate, which is subsequently reduced to the desired 3-amino group and finally converted to its hydrochloride salt. This strategy was chosen for its reliability, scalability, and the use of well-established chemical transformations.

Synthetic_Workflow Start 4-Ethylaniline Step1 Step 1: Sandmeyer Isatin Synthesis Start->Step1 Chloral hydrate, Hydroxylamine HCl Intermediate1 5-Ethylisatin Step1->Intermediate1 Step2 Step 2: Oximation Intermediate1->Step2 Hydroxylamine HCl Intermediate2 3-Oximino-5-ethyl-1,3-dihydro-2H-indol-2-one Step2->Intermediate2 Step3 Step 3: Catalytic Hydrogenation Intermediate2->Step3 H₂, Catalyst (e.g., Pd/C) Intermediate3 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one Step3->Intermediate3 Step4 Step 4: Hydrochloride Salt Formation Intermediate3->Step4 HCl End 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride Step4->End

Caption: Overall synthetic workflow for the preparation of the target compound.

Part 1: Synthesis of 5-Ethylisatin (5-Ethyl-1H-indole-2,3-dione)

The synthesis of the crucial 5-ethylisatin intermediate is achieved through the well-established Sandmeyer isatin synthesis.[1][2] This reaction involves the condensation of 4-ethylaniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate, which is then cyclized in the presence of a strong acid.

Reaction Pathway: Sandmeyer Isatin Synthesis

Sandmeyer_Isatin_Synthesis Aniline 4-Ethylaniline Reagents1 Chloral hydrate, Hydroxylamine HCl, Na₂SO₄ (aq) Intermediate N-(4-ethylphenyl)-2-(hydroxyimino)acetamide (Isonitrosoacetanilide intermediate) Aniline->Intermediate Condensation Reagents2 Conc. H₂SO₄, Heat Product 5-Ethylisatin Intermediate->Product Cyclization

Caption: Reaction pathway for the Sandmeyer synthesis of 5-ethylisatin.

Protocol: Scale-up Synthesis of 5-Ethylisatin

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Ethylaniline121.18121.2 g1.0
Chloral Hydrate165.40182.0 g1.1
Hydroxylamine Hydrochloride69.49229.3 g3.3
Anhydrous Sodium Sulfate142.041.2 kg-
Concentrated Sulfuric Acid (98%)98.081.0 L-
Water18.02As required-

Procedure:

  • Preparation of the Reaction Mixture: In a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, dissolve anhydrous sodium sulfate (1.2 kg) in water (2.5 L). Heat the solution to 45 °C with stirring.

  • Addition of Reactants: In a separate beaker, prepare a solution of 4-ethylaniline (121.2 g), chloral hydrate (182.0 g), and water (500 mL). Add this solution to the stirred sodium sulfate solution.

  • Formation of the Isonitrosoacetanilide: Prepare a solution of hydroxylamine hydrochloride (229.3 g) in water (1.0 L). Add this solution to the reaction mixture over 30 minutes. Heat the mixture to boiling and maintain reflux for 1-2 hours. The isonitrosoacetanilide intermediate will precipitate as a solid.

  • Isolation of the Intermediate: Cool the reaction mixture to room temperature and then in an ice bath. Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water. Dry the solid in a vacuum oven at 50-60 °C.

  • Cyclization to 5-Ethylisatin: Carefully add the dried isonitrosoacetanilide intermediate in portions to concentrated sulfuric acid (1.0 L) in a 2 L beaker, while maintaining the temperature between 65-75 °C with stirring.[3] After the addition is complete, heat the mixture to 80 °C for 15 minutes.

  • Work-up and Purification: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice (3 kg) with vigorous stirring. The 5-ethylisatin will precipitate as a solid. Collect the product by vacuum filtration, wash with cold water until the washings are neutral to pH paper. Recrystallize the crude product from ethanol/water to afford pure 5-ethylisatin as a solid.

Part 2: Synthesis of 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one Hydrochloride

This part involves the conversion of 5-ethylisatin to the final product in two steps: oximation followed by catalytic hydrogenation and subsequent salt formation.

Step 2.1: Oximation of 5-Ethylisatin

The carbonyl group at the 3-position of isatin is selectively converted to an oxime using hydroxylamine hydrochloride.[4]

Protocol: Synthesis of 3-Oximino-5-ethyl-1,3-dihydro-2H-indol-2-one

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
5-Ethylisatin175.18175.2 g1.0
Hydroxylamine Hydrochloride69.4983.4 g1.2
Pyridine79.10500 mL-
Ethanol46.07As required-

Procedure:

  • Reaction Setup: To a solution of 5-ethylisatin (175.2 g) in pyridine (500 mL) in a 2 L round-bottom flask, add hydroxylamine hydrochloride (83.4 g).

  • Reaction: Heat the mixture to reflux (approximately 115 °C) with stirring for 4 hours.[4]

  • Work-up and Isolation: Cool the reaction mixture to room temperature and pour it into ice-water (2 L). The 3-oximino-5-ethyl-1,3-dihydro-2H-indol-2-one will precipitate.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol. The product is typically of sufficient purity for the next step. If necessary, it can be recrystallized from ethanol.[4]

Step 2.2: Catalytic Hydrogenation and Hydrochloride Salt Formation

The 3-oximino group is reduced to a primary amine via catalytic hydrogenation, a clean and efficient method for large-scale reductions.[5] The resulting free amine is then converted to its hydrochloride salt for improved stability and handling.

Protocol: Synthesis of 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one Hydrochloride

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Oximino-5-ethyl-1,3-dihydro-2H-indol-2-one190.19190.2 g1.0
10% Palladium on Carbon (Pd/C)-10 g-
Ethanol46.072.0 L-
Concentrated Hydrochloric Acid (37%)36.46As required-
Diethyl Ether74.12As required-

Procedure:

  • Hydrogenation: In a suitable high-pressure reactor (e.g., a Parr hydrogenator), suspend 3-oximino-5-ethyl-1,3-dihydro-2H-indol-2-one (190.2 g) and 10% Pd/C (10 g) in ethanol (2.0 L).

  • Reaction Conditions: Pressurize the reactor with hydrogen gas to 50 psi and stir the mixture at room temperature. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the reactor with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with ethanol.

  • Salt Formation: Combine the ethanolic filtrates and cool the solution in an ice bath. Slowly add concentrated hydrochloric acid dropwise with stirring until the pH is acidic (pH 1-2).

  • Isolation and Purification: The hydrochloride salt will precipitate. If precipitation is slow, diethyl ether can be added to facilitate it. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride.

Process Optimization and Safety Considerations

  • Sandmeyer Reaction: The cyclization step in the Sandmeyer synthesis is highly exothermic and requires careful temperature control to avoid charring.[2] Gradual addition of the intermediate to the sulfuric acid is crucial.

  • Catalytic Hydrogenation: Palladium on carbon is a pyrophoric catalyst and should be handled with care, preferably in a wet state and under an inert atmosphere.[6] Ensure proper grounding of equipment to prevent static discharge. The hydrogenation reaction should be conducted in a well-ventilated area with appropriate safety measures for handling hydrogen gas.

  • Reagent Handling: Concentrated sulfuric and hydrochloric acids are highly corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This application note provides a detailed and scalable synthetic route for the preparation of 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride. By following the outlined protocols and adhering to the safety precautions, researchers and drug development professionals can efficiently produce this valuable building block for the synthesis of novel and potentially therapeutic compounds. The provided rationale for the chosen synthetic strategy and experimental procedures aims to empower users with a thorough understanding of the process, facilitating successful implementation and scale-up.

References

  • da Silva, J. F. M., Garden, S. J., & Pinto, A. C. (2001). The Chemistry of Isatins: a Review from 1975 to 1999. Journal of the Brazilian Chemical Society, 12(3), 273–324. [Link]

  • Marvel, C. S., & Hiers, G. S. (1925). Isatin. Organic Syntheses, 4, 45. [Link]

  • Mishra, P., & Soni, P. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(4), 1089-1098. [Link]

  • SynArchive. (n.d.). Sandmeyer Isatin Synthesis. Retrieved from [Link]

  • Zhao, D., Wang, P., Xu, T., Wu, J., Wang, J., & Shan, L. (2015). Synthesis of 5-Substituted Indole-2,3-dione. Research on Chemical Intermediates, 41(11), 8567–8573. [Link]

  • Chandra, T., & Zebrowski, J. P. (2016). Hazards associated with laboratory scale hydrogenations. Journal of Chemical Health & Safety, 23(4), 22-27. [Link]

  • Šačkus, A., et al. (2021). Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity. Molecules, 26(14), 4153. [Link]

  • Anisimov, A. V., et al. (2022). Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines. Catalysts, 12(12), 1598. [Link]

  • U.S. Patent No. 2,404,503. (1946).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Yield with 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride

Welcome to the technical support center for 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to help you optimize your reaction yields and overcome common challenges in your synthetic workflows.

Introduction to the Reactivity of 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride

3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride is a valuable heterocyclic building block in medicinal chemistry. The indolin-2-one (or oxindole) core is a privileged scaffold found in numerous biologically active compounds and approved drugs.[1] The key to successfully utilizing this reagent lies in understanding the interplay of its functional groups: the nucleophilic 3-amino group, the amide within the indolinone ring, and the hydrochloride salt form.

The primary amino group at the 3-position is the main site of reactivity, readily participating in reactions such as N-acylation and condensation with carbonyl compounds to form Schiff bases.[2][3] However, the hydrochloride salt form means the amine is protonated, rendering it non-nucleophilic. Therefore, the addition of a base is typically the first critical step in most reaction protocols to liberate the free amine. The indolinone amide nitrogen can also be deprotonated under strongly basic conditions, which can lead to side reactions if not carefully controlled.

This guide will walk you through common issues and their solutions, backed by an understanding of the underlying chemical principles.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

FAQ 1: My N-acylation reaction with an acid chloride is giving a low yield. What are the likely causes and how can I improve it?

Answer:

Low yields in N-acylation reactions with 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride are a common issue and can often be traced back to several key factors.

Causality Behind the Issue:

  • Incomplete Deprotonation: The starting material is a hydrochloride salt, meaning the primary amino group is protonated as an ammonium salt. This protonated form is not nucleophilic and will not react with the electrophilic acid chloride. An insufficient amount or inappropriate choice of base will result in unreacted starting material.

  • Competitive N-acylation: The amide nitrogen of the indolinone ring can also be acylated, especially under harsh basic conditions, leading to the formation of di-acylated byproducts.

  • Hydrolysis of the Acid Chloride: Acid chlorides are highly susceptible to hydrolysis. The presence of water in the reaction solvent or from the incomplete drying of the starting material can consume the acylating agent.

  • Steric Hindrance: While the 3-amino group is generally accessible, bulky acyl chlorides may react sluggishly, requiring optimized conditions.

Troubleshooting Workflow:

cluster_problem Problem: Low N-Acylation Yield cluster_troubleshooting Troubleshooting Steps cluster_solution Potential Solutions start Low Yield check_base 1. Verify Base Stoichiometry and Strength start->check_base check_solvent 2. Ensure Anhydrous Conditions start->check_solvent check_temp 3. Optimize Reaction Temperature start->check_temp check_reagent 4. Assess Acylating Agent Stability start->check_reagent solution1 Use ≥ 2 eq. of a non-nucleophilic base (e.g., TEA, DIPEA) check_base->solution1 solution2 Use dry solvents and dry starting material thoroughly check_solvent->solution2 solution3 Run reaction at 0°C to rt; monitor by TLC check_temp->solution3 solution4 Use freshly opened or distilled acyl chloride check_reagent->solution4

Caption: Troubleshooting workflow for low N-acylation yield.

Step-by-Step Optimization Protocol:

  • Base Selection and Stoichiometry:

    • Use at least two equivalents of a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). One equivalent will neutralize the hydrochloride salt, and the second will scavenge the HCl generated during the acylation.[4]

    • Slowly add the base to a suspension of the starting material in an appropriate solvent and stir for 15-30 minutes before adding the acylating agent.[4]

  • Solvent and Conditions:

    • Employ anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.

    • Ensure your starting material is thoroughly dried under vacuum before use.

  • Temperature Control:

    • Start the reaction at 0°C, especially during the addition of the acyl chloride, to control the exothermic reaction and minimize side product formation.

    • Allow the reaction to slowly warm to room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Reagent Quality:

    • Use a fresh bottle of the acyl chloride or distill it before use to remove any hydrolyzed impurities.

Recommended Reaction Conditions for N-Acylation:

ParameterRecommended ConditionRationale
Solvent Anhydrous Dichloromethane (DCM)Good solubility for reactants and inert.
Base Triethylamine (TEA) or DIPEA (2.2 eq.)Non-nucleophilic, effectively neutralizes HCl.
Temperature 0°C to Room TemperatureControls exothermicity, minimizes side reactions.
Acylating Agent Acid Chloride (1.1 - 1.2 eq.)Slight excess ensures complete reaction.
Monitoring Thin Layer Chromatography (TLC)Tracks consumption of starting material.
FAQ 2: I'm trying to form a Schiff base with an aldehyde/ketone, but the reaction is incomplete or I see multiple products. What's going wrong?

Answer:

Schiff base formation (imination) is a reversible condensation reaction that requires careful control of reaction conditions to drive it to completion and avoid side products.

Causality Behind the Issue:

  • Reversibility of the Reaction: The formation of an imine from an amine and a carbonyl compound is an equilibrium process. Water is produced as a byproduct, and its presence can shift the equilibrium back towards the starting materials.[2]

  • pH Control: The reaction is acid-catalyzed, but the pH must be carefully controlled. If the pH is too low, the amine will be fully protonated and non-nucleophilic. If the pH is too high, there won't be enough acid to protonate the hydroxyl group of the intermediate carbinolamine, preventing its elimination as water. The optimal pH is typically between 4 and 5.

  • Aldol Condensation: If the aldehyde or ketone has α-hydrogens, it can undergo self-condensation under basic or acidic conditions, leading to impurities.

Troubleshooting Workflow:

cluster_problem Problem: Incomplete Schiff Base Formation cluster_troubleshooting Troubleshooting Steps cluster_solution Potential Solutions start Incomplete Reaction or Multiple Products check_water 1. Is Water Being Effectively Removed? start->check_water check_catalyst 2. Is an Acid Catalyst Being Used? start->check_catalyst check_temp 3. Is the Reaction Temperature Optimal? start->check_temp solution1 Use a Dean-Stark trap or a drying agent (e.g., MgSO₄) check_water->solution1 solution2 Add a catalytic amount of acetic acid or p-TsOH check_catalyst->solution2 solution3 Reflux in a suitable solvent (e.g., ethanol, toluene) check_temp->solution3

Caption: Troubleshooting workflow for Schiff base formation.

Step-by-Step Optimization Protocol:

  • Neutralize the Hydrochloride: Before initiating the condensation, add one equivalent of a base (e.g., TEA) to liberate the free amine.

  • Solvent and Water Removal:

    • Use a solvent that allows for azeotropic removal of water, such as toluene or ethanol.

    • Employ a Dean-Stark apparatus during reflux to continuously remove the water formed.[3] Alternatively, for smaller scale reactions, adding a drying agent like anhydrous magnesium sulfate can be effective.

  • Catalyst:

    • Add a catalytic amount (e.g., 0.1-0.5 mol%) of a mild acid like acetic acid or p-toluenesulfonic acid (p-TsOH) to the reaction mixture.

  • Reaction Monitoring and Work-up:

    • Monitor the reaction by TLC until the starting amine is consumed.

    • Upon completion, the product often precipitates upon cooling. It can then be collected by filtration and washed with a cold solvent.[2]

Recommended Reaction Conditions for Schiff Base Formation:

ParameterRecommended ConditionRationale
Solvent Ethanol or TolueneAllows for azeotropic removal of water.
Base (for HCl salt) Triethylamine (1.0 eq.)Neutralizes the starting material.
Catalyst Acetic Acid (catalytic)Speeds up the condensation reaction.
Water Removal Dean-Stark trap or RefluxDrives the equilibrium towards the product.
Temperature RefluxProvides energy for the reaction to proceed.
FAQ 3: My product is difficult to purify. What are some effective purification strategies?

Answer:

Purification of indolinone derivatives can be challenging due to their polarity and sometimes poor solubility.

Causality Behind the Issue:

  • Polarity: The presence of the amide and potentially other polar functional groups can make the product highly polar, leading to streaking on silica gel columns.

  • Solubility: The product may have limited solubility in common organic solvents, making recrystallization difficult.

  • Persistent Impurities: Unreacted starting materials or closely related byproducts can co-elute with the desired product during chromatography.

Step-by-Step Purification Strategies:

  • Recrystallization: This is often the most effective method for obtaining highly pure crystalline material.

    • Experiment with a range of solvents, from polar (e.g., ethanol, isopropanol) to less polar (e.g., ethyl acetate, toluene), and solvent mixtures.

    • If the product precipitates from the reaction mixture upon cooling, this can serve as the first purification step.[2]

  • Column Chromatography:

    • Use a silica gel column with a gradient elution system. Start with a less polar mobile phase (e.g., hexanes/ethyl acetate) and gradually increase the polarity.

    • If the product is very polar, consider using a reverse-phase column or adding a small amount of a modifier like methanol or triethylamine to the eluent to improve peak shape.

  • Washing/Trituration:

    • If the product has low solubility in a particular solvent while the impurities are soluble, you can wash or triturate the crude material with that solvent to remove the impurities. Common solvents for this include diethyl ether, ethanol, or water.

Experimental Protocols

Protocol 1: General Procedure for N-Acylation

This protocol is a general guideline for the acylation of the 3-amino group.

  • Preparation: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride (1.0 eq.).

  • Solvent and Base Addition: Add anhydrous dichloromethane (DCM) to create a suspension. Cool the flask to 0°C in an ice bath. Slowly add triethylamine (2.2 eq.) and stir the mixture for 20 minutes.

  • Acylation: Dissolve the desired acid chloride (1.1 eq.) in a small amount of anhydrous DCM and add it dropwise to the reaction mixture at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: General Procedure for Schiff Base Formation

This protocol provides a general method for the condensation reaction with aldehydes or ketones.

  • Preparation: In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if using toluene), suspend 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride (1.0 eq.) in ethanol.

  • Base and Reagent Addition: Add triethylamine (1.0 eq.) to the suspension and stir for 15 minutes. Then, add the aldehyde or ketone (1.0-1.1 eq.) and a catalytic amount of glacial acetic acid.

  • Reaction: Heat the mixture to reflux and maintain for 2-6 hours. Monitor the reaction progress by TLC.[2]

  • Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate. If so, collect the solid by filtration and wash with cold ethanol.[2]

  • Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol.

References

  • Kumar, D., et al. (2012). 1,3-dihydro-2H-indol-2-ones derivatives: design, synthesis, in vitro antibacterial, antifungal and antitubercular study. European Journal of Medicinal Chemistry, 55, 432-438.
  • Gribble, G. W. (2010). Recent developments in indole ring synthesis—methodology and applications. Journal of the Brazilian Chemical Society, 21, 755-778.
  • Singh, U. P., & Singh, P. (2006). Synthesis of 3-[(Z)-2-piperazin-1-yl-ethylimino]-1,3-dihydro indol-2-one as a novel Schiff base. Molbank, 2006(4), M516.
  • Wang, L., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry, 18, 56-62.
  • Chen, Y., et al. (2019). Design and Synthesis of Indoleamine 2,3-Dioxygenase 1 Inhibitors and Evaluation of Their Use as Anti-Tumor Agents. Molecules, 24(11), 2169.
  • Kovács, L., et al. (2008). Approach to 3-Aminoindolin-2-ones via Oxime Ether Functionalized Carbamoylcyclohexadienes. The Journal of Organic Chemistry, 73(24), 9571–9580.
  • Kumar, D., et al. (2012). A series of 2-arylamino-5-(indolyl)-1,3,4-thiadiazoles as potent cytotoxic agents. European Journal of Medicinal Chemistry, 55, 432-438.
  • Khan, I., & Ibrar, A. (2015). SYNTHESIS OF SCHIFF BASES OF NOVEL INDOLES. World Journal of Pharmaceutical Research, 4(9), 1847-1860.
  • Seo, M., et al. (2021).
  • Alan, A. (2004). N-Acylation in Combinatorial Chemistry. ARKIVOC, 2004(1), 12-35.
  • Abdel-Rahman, A. A. H., et al. (2007). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino-, and pyridazino[4,5-b]indoles. Monatshefte für Chemie-Chemical Monthly, 138(4), 387-397.
  • Jin, Y. Z., et al. (2011). Synthesis and biological evaluation of 3-substituted-indolin-2-one derivatives containing chloropyrrole moieties. Molecules, 16(11), 9368-9385.
  • Terashima, M., & Fujioka, M. (1982). A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS. Heterocycles, 19(1), 91-94.
  • Hussein, F. H., & Lafi, A. A. (2022). Synthesis, Characterization and Biological Activity of Schiff Bases Derived from Heterocyclic Compounds. Teikyo Medical Journal, 45(1), 101-110.
  • Sridhar, S. K., et al. (2002). Synthesis and Pharmacological Evaluation of Novel Schiff Base Analogues of 3-(4-amino) Phenylimino) 5-fluoroindolin-2-one. Acta Pharmaceutica Turcica, 44(2), 119-126.
  • Toyota, K., et al. (2016). Intramolecular Aminolactonization for Synthesis of Furoindolin-2-One. Molecules, 21(11), 1475.
  • Morawski, P. F., et al. (2023). A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. Molecules, 28(9), 3657.
  • Black, D. S., et al. (2011). N'-Acylation of (3,2')-indole dimers. Tetrahedron, 67(40), 7751-7758.
  • Mohammed, S. H., & Ahmed, S. D. (2021). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF SOME SCHIFF BASE METAL COMPLEXES. Iraqi Journal of Pharmaceutical Sciences (P-ISSN 1683-3597 E-ISSN 2521-3512), 30(2), 1-8.
  • Gorshkov, V., & Gribanov, P. (2013). Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction. Organic letters, 15(15), 3836–3839.

Sources

Optimization

Technical Support Center: Purification of 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one Hydrochloride Derivatives

Welcome to the technical support guide for the purification of 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride and its derivatives. The unique chemical architecture of these 3-amino-2-oxindole scaffolds, while p...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride and its derivatives. The unique chemical architecture of these 3-amino-2-oxindole scaffolds, while promising for drug development, presents distinct challenges during purification.[1][2] The presence of a basic amino group, an acidic N-H proton on the oxindole ring, and the formation of a hydrochloride salt collectively influence solubility, stability, and chromatographic behavior.

This guide is structured to provide direct, actionable solutions to common problems encountered in the laboratory. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions and adapt these methods to your specific derivative.

Section 1: Troubleshooting Guide - A First-Principles Approach

Before resorting to a specific protocol, it's crucial to diagnose the problem. Most purification issues with these compounds fall into a few common categories.

Problem: My final product is a persistent oil or a hygroscopic, sticky solid.

This is one of the most frequent issues encountered with amine hydrochloride salts.[3] The cause is often multifactorial, stemming from residual solvent, the presence of impurities that inhibit crystallization, or the inherent hygroscopicity of the salt.

Causality & Troubleshooting Steps:

  • Suspect Residual Solvent: Highly polar solvents used in the reaction or workup (e.g., DMF, DMSO, water) can become trapped in the product.

    • Solution: Co-evaporate the product with a solvent that forms a low-boiling azeotrope with water, such as toluene or isopropanol. Repeat 2-3 times under reduced pressure. This is often more effective than simple high-vacuum drying.

  • Impurity-Driven Crystallization Inhibition: Even small amounts of structurally similar impurities can disrupt the crystal lattice formation.

    • Solution: Attempt to precipitate the free base. Dissolve the oily salt in a minimal amount of water or methanol. Add a weak base (e.g., saturated aq. NaHCO₃) dropwise until precipitation is complete. Collect the solid free base, wash thoroughly with water, and dry completely. The free base may be a crystalline solid that is easier to handle. You can then re-form the hydrochloride salt under anhydrous conditions.[4]

  • Inherent Hygroscopicity: The salt may naturally absorb atmospheric moisture.[3]

    • Solution: Handle the compound under an inert atmosphere (N₂ or Ar) as much as possible, especially after drying. For final storage, use a desiccator with a high-efficiency drying agent like P₂O₅.

Problem: My compound streaks badly on silica gel TLC and column chromatography.

Streaking is a classic sign of undesirable interactions between your compound and the stationary phase. For 3-amino-2-oxindole derivatives, the primary cause is the interaction of the basic amino group with the acidic silanol (Si-OH) groups on the surface of the silica gel.

Causality & Troubleshooting Steps:

  • Acid-Base Interaction: The free amine or even the hydrochloride salt can interact strongly with acidic silica, leading to poor peak shape and recovery.

    • Solution 1 (Mobile Phase Modification): Add a basic modifier to your eluent system to neutralize the acidic sites on the silica.[5] A common choice is 0.5-1% triethylamine (Et₃N) or a few drops of aqueous ammonia in the methanol portion of your eluent.

    • Solution 2 (Alternative Stationary Phase): If streaking persists, switch to a more inert stationary phase. Neutral or basic alumina can be effective alternatives for basic compounds.[5] For highly polar derivatives, reversed-phase (C18) chromatography may provide superior separation.[6]

Logical Flow for Initial Purification Strategy

The following diagram outlines a decision-making process for selecting an initial purification strategy based on the crude product's characteristics.

Purification_Workflow Crude Crude Product (3-Amino-2-oxindole HCl) IsSolid Is the crude product a solid? Crude->IsSolid IsOil Product is an Oil/Goo IsSolid->IsOil No Triturate Triturate/Wash with EtOAc or Et₂O IsSolid->Triturate Yes FreeBase Convert to Free Base & Re-salt IsOil->FreeBase CheckPurity Check Purity (TLC/HPLC) Triturate->CheckPurity Recrystallize Recrystallization CheckPurity->Recrystallize >85% Pure Column Column Chromatography CheckPurity->Column <85% Pure/ Multiple Spots Pure Pure Product Recrystallize->Pure Column->Pure FreeBase->Pure Recrystallization_Troubleshooting Start Recrystallization Attempt Problem What is the issue? Start->Problem OilingOut Compound 'Oils Out' Problem->OilingOut Oiling NoCrystals No Crystals Form Problem->NoCrystals No Precipitate LowYield Low Yield Problem->LowYield Poor Recovery ReheatAddSolvent Re-heat, add more solvent, cool slowly OilingOut->ReheatAddSolvent ConcentrateCool Concentrate volume, cool longer/colder NoCrystals->ConcentrateCool LowYield->ConcentrateCool ScratchSeed Scratch flask or add seed crystal ReheatAddSolvent->ScratchSeed ChangeSolvent Change solvent system ScratchSeed->ChangeSolvent Still Fails ConcentrateCool->ScratchSeed

Sources

Troubleshooting

Technical Support Center: Synthesis of 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride

A Guide for Researchers, Scientists, and Drug Development Professionals Introduction Welcome to the technical support center for the synthesis of 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride. This guide is de...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to the technical support center for the synthesis of 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that may arise during your synthetic work. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical insights to anticipate, identify, and resolve common challenges in the synthesis of this and structurally related compounds.

While specific literature on the impurity profile of 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride is not extensively available, the principles of oxindole chemistry are well-established. This guide leverages this knowledge, drawing analogies from the synthesis of related pharmaceutical compounds like Ropinirole, to provide a robust framework for understanding potential impurities.[1][2] We will explore impurities arising from starting materials, side reactions, and degradation, offering actionable protocols to enhance the purity and yield of your target compound.

Proposed Synthetic Pathway

A plausible and common route to 3-aminooxindoles involves the reductive amination of an isatin precursor. The following diagram outlines a potential synthetic workflow for 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride, which will serve as a basis for our discussion on impurity formation.

G A 5-Ethylisatin B 3-(Hydroxyimino)-5-ethyl-1,3- dihydro-2H-indol-2-one A->B Hydroxylamine hydrochloride C 3-Amino-5-ethyl-1,3-dihydro- 2H-indol-2-one B->C Catalytic Hydrogenation (e.g., Pd/C, H2) D 3-Amino-5-ethyl-1,3-dihydro- 2H-indol-2-one hydrochloride C->D HCl in suitable solvent (e.g., IPA, EtOAc)

Caption: Proposed synthesis of 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one HCl.

Frequently Asked Questions & Troubleshooting

Section 1: Starting Material and Reagent-Related Impurities

Question 1: My final product is contaminated with an impurity that lacks the 5-ethyl group. What is the likely source?

This is almost certainly due to a contamination of your starting material, 5-ethylisatin, with isatin. The reactivity of isatin is very similar to that of 5-ethylisatin, and it will proceed through the synthetic route to yield 3-amino-1,3-dihydro-2H-indol-2-one hydrochloride.

Troubleshooting Protocol:

  • Starting Material Analysis: Before beginning your synthesis, analyze the 5-ethylisatin starting material by HPLC and/or LC-MS to quantify the level of isatin impurity.

  • Supplier Qualification: If the impurity level is high, consider sourcing 5-ethylisatin from a different supplier or purifying the material yourself.

  • Purification of Starting Material: Recrystallization of 5-ethylisatin from a suitable solvent system (e.g., ethanol/water or acetic acid/water) can effectively remove the more soluble isatin.

Question 2: I am observing N-alkylated or other substituted amine impurities in my final product. What could be the cause?

This type of impurity can arise from contaminated reagents or solvents used during the synthesis, particularly in the reductive amination step.

Causality and Prevention:

  • Contaminated Ammonia Source: If using a solution of ammonia for the reductive amination, ensure it is free from other amines.

  • Solvent Reactivity: While less common, some solvents or their additives can potentially react with the starting materials or intermediates under certain conditions.

  • Cross-Contamination: Ensure dedicated and thoroughly cleaned equipment is used to prevent cross-contamination from other reactions.

Section 2: Process-Related Impurities

Question 3: My analysis shows an impurity with a mass corresponding to the isatin derivative of my product. How is this formed and how can I prevent it?

This is a common oxidative impurity. The 3-position of the oxindole ring is susceptible to oxidation, which converts the 3-amino group back to a carbonyl, forming 5-ethylisatin, or if the side chain is already present, the corresponding isatin derivative.[2] This can occur during the reaction, work-up, or even during storage if the product is exposed to air.

Mitigation Strategies:

  • Inert Atmosphere: Conduct the reaction and any subsequent heating steps under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[3]

  • Degassing Solvents: Degas all solvents used in the reaction and work-up to remove dissolved oxygen.

  • Controlled Work-up: Minimize the time the reaction mixture or product is exposed to air, especially at elevated temperatures or in the presence of basic conditions which can facilitate oxidation.

  • Antioxidant Addition: In some cases, the addition of a small amount of an antioxidant during work-up or crystallization can be beneficial, but this must be carefully evaluated for compatibility.

Question 4: I've isolated a high molecular weight impurity, possibly a dimer. What is the mechanism of its formation?

Dimerization can occur, especially under harsh reaction conditions. A likely structure for a dimer in this synthesis is a condensation product between two molecules of the 3-aminooxindole. One potential pathway involves the formation of a Schiff base between the 3-amino group of one molecule and the lactam carbonyl of another, followed by further reactions. A newly identified impurity in Ropinirole tablets was a methylene-bridged dimer, suggesting that reactions with formulation excipients or impurities can also lead to such products.[4]

Prevention and Control:

  • Temperature Control: Avoid excessive temperatures during the reaction and work-up.

  • pH Control: Maintain the pH within an optimal range. Strongly acidic or basic conditions can catalyze condensation reactions. For instance, pH control is a critical parameter in preventing impurity formation in other amine-containing heterocycles.[5]

  • Stoichiometry: Ensure accurate stoichiometry of reagents to avoid excess reactants that might promote side reactions.

Question 5: My final product appears to be over-reduced, showing a loss of the lactam carbonyl. How can this happen?

Aggressive reducing agents or harsh reduction conditions (high temperature, high pressure) during the catalytic hydrogenation step can lead to the over-reduction of the lactam carbonyl group to a methylene group, resulting in an aminoindoline derivative.

Troubleshooting Protocol:

  • Milder Reducing Conditions: If over-reduction is observed, switch to milder reducing conditions. This could involve:

    • Lowering the hydrogen pressure.

    • Reducing the reaction temperature.

    • Using a less active catalyst or a catalyst poison to modulate reactivity.

  • Reaction Monitoring: Carefully monitor the reaction progress by TLC or HPLC to stop the reaction as soon as the starting material is consumed, preventing over-reduction of the product.

Data Summary and Analytical Guidance

Table 1: Common Impurities and their Identification

Impurity NameLikely OriginAnalytical Method for Detection
3-Amino-1,3-dihydro-2H-indol-2-oneContaminated 5-ethylisatinHPLC, LC-MS (Mass Difference)
5-EthylisatinOxidation of product/intermediateHPLC, LC-MS
Dimerization ProductsSide reactionHPLC, LC-MS (High MW)
Over-reduced ProductHarsh reduction conditionsHPLC, LC-MS (Loss of Oxygen)

Analytical Workflow

A robust analytical method is crucial for identifying and quantifying impurities. High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for this purpose.

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis A Dissolve sample in mobile phase diluent B Inject onto a C18 reverse-phase column A->B C Gradient elution with buffered mobile phase B->C D UV Detection (e.g., 254 nm) C->D E Integrate peaks and calculate % area D->E F Identify impurities by relative retention time (RRT) E->F G Characterize unknown peaks by LC-MS F->G

Caption: A typical analytical workflow for impurity profiling by HPLC.

Purification Protocols

Protocol 1: Recrystallization for Final Product Purification

Recrystallization is a powerful technique for removing small amounts of impurities from the final hydrochloride salt.

  • Solvent Selection: Choose a solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. A common choice for hydrochloride salts is an alcohol (e.g., methanol, ethanol, isopropanol) as the solvent and an ether or an alkane (e.g., MTBE, heptane) as the anti-solvent.[3][6]

  • Dissolution: Dissolve the crude product in the minimum amount of hot solvent.

  • Filtration (Optional): If insoluble impurities are present, perform a hot filtration.

  • Crystallization: Allow the solution to cool slowly to form well-defined crystals. If using an anti-solvent, add it slowly to the warm solution until turbidity is observed, then allow it to cool.

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent or anti-solvent, and dry under vacuum.

References

  • Sahasrabuddhey, B., Nautiyal, R., Acharya, H., Khyade, S., Luthra, P. K., & Deshpande, P. B. (2007). Isolation and characterization of some potential impurities in ropinirole hydrochloride. Journal of Pharmaceutical and Biomedical Analysis, 43(4), 1587-1593. [Link]

  • US20120253051A1 - Process for the preparation of ropinirole and salts thereof.
  • Naik, S., Gananadhamu, S., & Srinivas, K. (2014). Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. Der Pharma Chemica, 6(1), 336-341. [Link]

  • WO2005080333A1 - Process for purification of ropinirole.
  • WO2008075169A2 - A process for the purification of ropinirole hydrochloride.
  • Ropinirole-impurities - Pharmaffiliates. [Link]

  • ROPINIROLE - ORGANIC SPECTROSCOPY INTERNATIONAL. [Link]

  • Nagalaxmi, S., Sravanthi, M., & Ramadevi, B. (2020). SYNTHESIS AND EVALUATION OF NEW BIS ISATIN MANNICH BASE DERIVATIVES AGAINST ANTIBACTERIAL ACTIVITY. International Journal of Pharmaceutical Sciences and Research, 11(10), 5035-5040. [Link]

  • US20050192338A1 - Process for the preparation of Ropinirole.
  • Reddy, P. S., Kumar, N., & Reddy, G. (2014). Impurity profiling of the ropinirole extended release formulation, identification and characterization of potential degradant. Journal of Liquid Chromatography & Related Technologies, 37(18), 2490-2503. [Link]

  • Ropinirole EP Impurity D | 173990-76-6 - SynZeal. [Link]

  • Patel, B., Sharma, P., Sanyal, M., Shrivastav, P., & Dave, J. (2012). Isolation And Structure Elucidation Of A New Impurity Of Ropinirole Hydrochloride In Solid Dosage Form. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 551-554. [Link]

  • Dotsenko, V. V., Krivokolysko, S. G., Polovkovych, S. A., & Vashchenko, V. V. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. Molecules, 28(7), 3109. [Link]

  • Desai, N. C., Trivedi, A. R., & Bhatt, N. S. (2012). 1,3-Dihydro-2H-indol-2-ones derivatives: design, synthesis, in vitro antibacterial, antifungal and antitubercular study. European journal of medicinal chemistry, 54, 42-51. [Link]

Sources

Optimization

Identifying reaction byproducts of "3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride"

Introduction This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride. The 3-aminooxindole...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride. The 3-aminooxindole scaffold is a valuable structural motif in medicinal chemistry.[1][2] However, its synthesis and handling can present challenges, leading to the formation of various byproducts that may complicate purification and impact experimental outcomes. This guide provides a comprehensive overview of potential byproducts, their mechanisms of formation, and troubleshooting strategies in a user-friendly question-and-answer format. Our aim is to equip you with the knowledge to anticipate, identify, and mitigate the formation of these impurities, ensuring the integrity of your research.

Frequently Asked Questions (FAQs) & Troubleshooting

Synthesis-Related Issues

Question 1: I am synthesizing 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride, and my yield is consistently low. What are the likely causes and how can I improve it?

Low yields in the synthesis of 3-aminooxindole derivatives can often be attributed to side reactions occurring at various stages of a multi-step synthesis.[3] A common and efficient route to your target compound involves the initial synthesis of 5-ethylisatin, followed by oximation and subsequent reduction. Let's break down the potential pitfalls at each stage.

Stage 1: Sandmeyer Synthesis of 5-Ethylisatin

The Sandmeyer synthesis is a classic method for preparing isatins from anilines.[4][5] However, it is not without its challenges, particularly with substituted anilines.[6]

  • Incomplete Cyclization: The final step of the Sandmeyer synthesis is an acid-catalyzed cyclization of an isonitrosoacetanilide intermediate (in this case, 2-(hydroxyimino)-N-(4-ethylphenyl)acetamide). With lipophilic substituents like the ethyl group, the solubility of this intermediate in the acidic medium can be limited, leading to incomplete reaction.[6]

    • Troubleshooting:

      • Ensure vigorous stirring to maximize the dispersion of the intermediate in the acid.

      • Consider using an alternative acid catalyst, such as methanesulfonic acid, which can improve the solubility of lipophilic intermediates.[6]

      • Carefully control the reaction temperature and time to drive the cyclization to completion.

  • Side Reactions of the Anilino Precursor: The purity of the starting 4-ethylaniline is crucial. Any isomeric impurities will lead to the formation of corresponding isomeric isatins, which can be difficult to separate.

Stage 2: Reduction of 5-Ethylisatin-3-oxime

The catalytic hydrogenation of the oxime to the primary amine is a critical step where several byproducts can arise.

  • Formation of Secondary Amines: A common side reaction during the reduction of oximes is the formation of secondary amines.[7][8] This is thought to occur through the reaction of the initially formed primary amine with an intermediate imine, followed by further reduction.

    • Troubleshooting:

      • The addition of ammonia or a primary amine scavenger to the reaction mixture can sometimes suppress the formation of secondary amines.[9]

      • Optimization of the catalyst, solvent, and hydrogen pressure is key to favoring the formation of the primary amine.

  • Incomplete Reduction: Insufficient reaction time, catalyst deactivation, or inadequate hydrogen pressure can lead to incomplete reduction, leaving unreacted 5-ethylisatin-3-oxime or the intermediate 3-amino-5-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one.

    • Troubleshooting:

      • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

      • Ensure the catalyst is fresh and active.

      • Maintain a consistent and adequate hydrogen pressure throughout the reaction.

  • N-O Bond Cleavage: The N-O bond in oximes is relatively weak and can be cleaved under certain reduction conditions, leading to the formation of the corresponding ketone (5-ethylisatin) and ammonia.[10][11]

Question 2: I have identified an impurity with a mass corresponding to the dimer of my product. How is this formed and how can I prevent it?

The 3-aminooxindole core can be susceptible to oxidative dimerization, especially when handled in the presence of air and light.[12] This is a known characteristic of electron-rich indoles. The likely mechanism involves the oxidation of the 3-aminooxindole to a radical intermediate, which then dimerizes.

  • Prevention:

    • Handle the purified product under an inert atmosphere (e.g., nitrogen or argon) as much as possible.

    • Store the compound in a cool, dark place, protected from light.

    • Use degassed solvents for reactions and purifications.

Question 3: During workup and purification, I am observing the formation of 5-ethylisatin. What is causing this degradation?

The formation of 5-ethylisatin from your target compound suggests either oxidation or hydrolysis followed by oxidation.

  • Oxidation: As mentioned, 3-aminooxindoles can be sensitive to oxidation. Aerial oxygen can convert the 3-amino group back to a carbonyl, yielding the corresponding isatin.

  • Hydrolysis: The amide bond within the oxindole ring can be susceptible to hydrolysis, particularly under harsh acidic or basic conditions.[13][14] While the resulting amino acid may be transient, it can be subsequently oxidized to the isatin. The hydrochloride salt form of your product indicates an acidic environment, which could contribute to slow hydrolysis if not handled properly.

    • Troubleshooting:

      • Avoid prolonged exposure to strong acids or bases during workup and purification.

      • Maintain a neutral or slightly acidic pH during aqueous extractions.

      • Minimize the time the compound is in solution, especially at elevated temperatures.

Potential Byproduct Identification

The following table summarizes the potential byproducts discussed, along with their likely origin and suggested analytical methods for their detection.

Byproduct Name Chemical Structure Plausible Origin Suggested Analytical Technique(s)
2-(Hydroxyimino)-N-(4-ethylphenyl)acetamideStructure to be inferredIncomplete cyclization during Sandmeyer synthesisLC-MS, HPLC, NMR
5-Ethylisatin-3-oximeStructure to be inferredIncomplete reduction of the oximeLC-MS, HPLC, NMR
Bis(5-ethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)amineStructure to be inferredSecondary amine formation during oxime reductionLC-MS, HPLC, NMR
5-EthylisatinStructure to be inferredOxidation of the final product or N-O bond cleavageLC-MS, HPLC, TLC
3-Amino-5-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-oneStructure to be inferredIncomplete reduction of the oximeLC-MS, HPLC
Oxidative DimerStructure to be inferredOxidation of the final productLC-MS, HPLC
2-Amino-5-ethylphenyl) (amino)acetic acidStructure to be inferredHydrolysis of the oxindole ringLC-MS

Experimental Protocols

Protocol 1: Synthesis of 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride

This protocol is a generalized procedure and may require optimization based on your specific laboratory conditions and reagent purity.

Step 1: Synthesis of 5-Ethylisatin via Sandmeyer Reaction

  • In a suitable reaction vessel, dissolve 4-ethylaniline in a mixture of water and concentrated hydrochloric acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

  • In a separate vessel, prepare a solution of chloral hydrate and hydroxylamine hydrochloride in water.

  • Add the diazonium salt solution prepared in step 3 to the solution from step 4, maintaining the temperature at 20-25 °C.

  • Heat the reaction mixture to 60-70 °C until the formation of the isonitrosoacetanilide intermediate is complete (monitor by TLC).

  • Cool the mixture and filter the precipitate. Wash with cold water.

  • Slowly add the dried intermediate to concentrated sulfuric acid at 60-70 °C.

  • Heat the mixture to 80-90 °C until cyclization is complete (monitor by TLC).

  • Pour the reaction mixture onto crushed ice and filter the resulting 5-ethylisatin. Purify by recrystallization.

Step 2: Oximation of 5-Ethylisatin

  • Dissolve 5-ethylisatin in ethanol.

  • Add an aqueous solution of hydroxylamine hydrochloride and sodium acetate.

  • Reflux the mixture until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and filter the 5-ethylisatin-3-oxime.

Step 3: Catalytic Hydrogenation to 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride

  • Suspend 5-ethylisatin-3-oxime in a suitable solvent (e.g., ethanol, methanol).

  • Add a catalytic amount of a hydrogenation catalyst (e.g., Palladium on carbon, Raney nickel).

  • Pressurize the reaction vessel with hydrogen gas to the desired pressure.

  • Stir the reaction mixture at room temperature or with gentle heating until the uptake of hydrogen ceases.

  • Filter the catalyst and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable solvent (e.g., diethyl ether, isopropanol) and bubble dry HCl gas through the solution to precipitate the hydrochloride salt.

  • Filter and dry the product.

Protocol 2: Analytical Method for Byproduct Identification by LC-MS

This is a general-purpose method that can be adapted to identify the potential byproducts.

  • Column: A C18 reversed-phase column is a good starting point.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with a low percentage of B and gradually increase to elute more nonpolar compounds. A typical gradient might be 5% to 95% B over 20 minutes.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • Detection: UV detection at multiple wavelengths (e.g., 254 nm, 280 nm) and mass spectrometry (electrospray ionization in positive mode).

Visualizations

Synthesis_and_Byproducts cluster_synthesis Main Synthetic Pathway cluster_byproducts Potential Byproducts A 4-Ethylaniline B 5-Ethylisatin A->B Sandmeyer Synthesis C 5-Ethylisatin-3-oxime B->C Oximation BP1 2-(Hydroxyimino)-N- (4-ethylphenyl)acetamide B->BP1 Incomplete Cyclization D 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one HCl C->D Catalytic Hydrogenation C->D BP2 Secondary Amine C->BP2 Side Reaction BP3 5-Ethylisatin (from oxidation/cleavage) C->BP3 N-O Cleavage D->BP3 Oxidation BP4 Oxidative Dimer D->BP4 Oxidative Dimerization BP5 Hydrolysis Product D->BP5 Hydrolysis

Caption: Synthetic pathway and potential byproduct formation.

Troubleshooting_Workflow cluster_investigate Investigation Steps cluster_actions Corrective Actions start Low Yield or Impure Product check_sm 1. Check Starting Material Purity (TLC, NMR) start->check_sm monitor_rxn 2. Monitor Reaction Progress (TLC, LC-MS) check_sm->monitor_rxn purify_sm Purify Starting Materials check_sm->purify_sm Impurities Detected analyze_crude 3. Analyze Crude Product (LC-MS, NMR) monitor_rxn->analyze_crude optimize_cond Optimize Reaction Conditions (Temp, Time, Catalyst) monitor_rxn->optimize_cond Incomplete Reaction/ Side Products modify_workup Modify Workup/ Purification (pH control, inert atm.) analyze_crude->modify_workup Product Degradation/ Byproducts Identified purify_sm->start Re-run Synthesis optimize_cond->start Re-run Synthesis modify_workup->start Re-purify or Re-run Synthesis

Caption: A general troubleshooting workflow for synthesis issues.

References

  • da Silva, J. F., Garden, S. J., & Pinto, A. C. (2001). The Chemistry of Isatins: a Review from 1975 to 1999. Journal of the Brazilian Chemical Society, 12(3), 273–324. Available at: [Link]

  • Sandmeyer, T. (1919). Über die Synthese des Isatins. Helvetica Chimica Acta, 2(1), 234-242.
  • Couto, I., et al. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(4), 1089-1098. Available at: [Link]

  • ICH Harmonised Tripartite Guideline. (2006). Stability Testing of New Drug Substances and Products Q1A(R2). Available at: [Link]

  • Baig, M. F., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry, 7, 143-150. Available at: [Link]

  • Blessy, M., Ruchi, D. P., Prajesh, N. P., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of pharmaceutical analysis, 4(3), 159-165. Available at: [Link]

  • A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. (2023). Molecules, 28(9), 3694. Available at: [Link]

  • Amide Hydrolysis Using Acid Or Base. (2019). Master Organic Chemistry. Available at: [Link]

  • Müller, T. J. J., et al. (2012). Steering aldoximes to primary or secondary amines.
  • Dandia, A., et al. (2011). 1,3-Dihydro-2H-indol-2-ones derivatives: design, synthesis, in vitro antibacterial, antifungal and antitubercular study. European journal of medicinal chemistry, 46(12), 5799-5807.
  • Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle. (2022). Molecules, 27(1), 297. Available at: [Link]

  • Stereodivergent Synthesis of 3-Aminooxindole Derivatives Containing Vicinal Tetrasubstituted Stereocenters via the Mannich Reaction. (2018). The Journal of Organic Chemistry, 83(15), 8086-8095. Available at: [Link]

  • Recent advances in the catalytic synthesis of 3-aminooxindoles: An upd
  • PacBio. (2018). Guide - Low Yield Troubleshooting. Available at: [Link]

  • Synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones using an Eschenmoser coupling reaction. (2021). Beilstein Journal of Organic Chemistry, 17, 514-521. Available at: [Link]

  • The N-O bond cleavage of γ-δ-alkynyl oximes to pyridinol. (2022). Organic & Biomolecular Chemistry, 20(32), 6425-6429.
  • Bindoli, A., Rigobello, M. P., & Deeble, D. J. (1992). Biochemical and toxicological properties of the oxidation products of catecholamines. Free Radical Biology and Medicine, 13(4), 391-405.
  • The Hydrolysis of Amides. (2023). Chemistry LibreTexts. Available at: [Link]

  • Heterogeneous Catalysis for Selective Hydrogenation of Oximes. (2022). Encyclopedia. Available at: [Link]

  • Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. (2021). The Journal of Organic Chemistry, 86(12), 8349-8358. Available at: [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. (2023). Analytical Chemistry, 95(1), 303-315. Available at: [Link]

  • Bindoli, A., Rigobello, M. P., & Deeble, D. J. (1992). Biochemical and toxicological properties of the oxidation products of catecholamines. Free Radical Biology and Medicine, 13(4), 391-405.
  • Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. (2021). The Journal of Organic Chemistry, 86(12), 8349-8358. Available at: [Link]

  • N-Oxyenamine N-O cleavage: Conventional and Recent application to the Synthesis of heterocyclic compounds. (2014). Chemical Reviews, 114(10), 5426-5476.
  • Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines. (2022). Catalysts, 12(12), 1614. Available at: [Link]

  • Hydrolysis of Amide under acidic and Basic Conditions. (2024). YouTube.
  • Organocatalytic Asymmetric Mannich Reaction of 3-Hydroxyoxindoles/3-Aminooxindoles with in Situ Generated N-Boc-Protected Aldimines for the Synthesis of Vicinal Oxindole–Diamines/Amino Alcohols. (2018). The Journal of Organic Chemistry, 83(21), 13291-13301.
  • Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. (2022). Chemistry–A European Journal, 28(1), e202103442. Available at: [Link]

  • BenchChem. (2025). Troubleshooting low yield in 2-Aminobenzenesulfonamide synthesis.
  • Oxidative DNA damage induced by photodegradation products of 3(')-azido-3(')-deoxythymidine. (2002). Free radical biology & medicine, 33(7), 996-1004.
  • Oxime. (n.d.). In Wikipedia. Retrieved January 26, 2026, from [Link]

  • 10.22.3 Product Subclass 3: 1,3-Dihydroazaindol-2-ones. (2014). Science of Synthesis.
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). Journal of Pharmaceutical and Biomedical Analysis, 145, 434-445.
  • Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. (2017). Farmaceuticky Obzor, 86(1), 19-24.
  • Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. (2021). The Journal of Organic Chemistry, 86(12), 8349-8358.
  • Analytical Techniques in Pharmaceutical Analysis for Samples Separation, Characterization, Determination and its Handling. (2019). Journal of Drug Delivery and Therapeutics, 9(4), 813-821.
  • Preparation of Amines: Reduction of Oximes and Nitro Compounds. (2023). JoVE.
  • Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. (2022). Chemistry–A European Journal, 28(1), e202103442.
  • BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds.
  • Extract and molecular docking an exploring the oxidation of 3,5-di- tert-butylcatechol and 2-aminophenol in the presence. (2024). Journal of Molecular Structure, 1303, 137539.
  • Evaluation of Kochetkov Hemiminal Hydrolysis under Acidic, Alkaline, and Neutral Conditions. (2024). The Journal of Organic Chemistry.
  • Enantioselective separation techniques in forensic analysis and clinical toxicology. (2019). Journal of Pharmaceutical and Biomedical Analysis, 165, 164-180.
  • Synthesis of some Amide derivatives and their Biological activity. (2016). World Journal of Pharmacy and Pharmaceutical Sciences, 5(7), 1636-1644.

Sources

Troubleshooting

"3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride" stability issues in solution

Welcome to the dedicated support center for 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride (CAS No: 1311314-07-4).[1] This guide is designed for researchers, scientists, and drug development professionals to na...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support center for 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride (CAS No: 1311314-07-4).[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the common stability challenges encountered when working with this compound in solution. As a molecule featuring a lactam ring and an aromatic amine, its chemical reactivity requires careful consideration to ensure the integrity and reproducibility of your experimental results. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols grounded in established chemical principles.

Troubleshooting Guide: Solution Instability Issues

Encountering unexpected changes in your solution can be a significant setback. This section addresses the most common visual and performance-related issues, their probable chemical origins, and actionable solutions to mitigate them.

Symptom Potential Cause Recommended Solution & Scientific Rationale
Solution develops a yellow, brown, or pinkish hue over time. Oxidation: The aromatic amine and the electron-rich indole nucleus are susceptible to oxidation, especially when exposed to air (oxygen), light, or trace metal ions. This process often forms highly colored quinone-imine or related conjugated species.[2]1. Use Degassed Solvents: Purge solvents (e.g., water, PBS, DMSO) with an inert gas like argon or nitrogen for 15-20 minutes before use to remove dissolved oxygen. 2. Work Under Inert Atmosphere: When preparing and handling solutions, use a glove box or maintain a blanket of inert gas over the solution. 3. Protect from Light: Store solutions in amber vials or wrap containers with aluminum foil. Photodegradation can catalyze oxidative processes.[3] 4. Add Antioxidants (Use with Caution): For specific applications where it won't interfere, consider adding a small amount of an antioxidant like ascorbic acid. This should be validated for your specific assay.
A precipitate or cloudiness forms in an aqueous buffer. 1. pH-Dependent Solubility: The compound is a hydrochloride salt, enhancing its aqueous solubility at acidic to neutral pH. If the buffer pH is too high (alkaline), the amine will be deprotonated to its less soluble free base form, causing it to precipitate. 2. Hydrolysis: In strongly alkaline (or acidic) conditions, the lactam ring can undergo hydrolysis, opening the ring to form an amino acid derivative that may have different solubility characteristics.[4][5]1. Control Buffer pH: Maintain the pH of your aqueous solution below 7.2. A buffer system (e.g., PBS at pH 7.2, citrate buffer at pH ~6) is highly recommended over using unbuffered water.[6] 2. Prepare Concentrated Stock in Organic Solvent: Prepare a high-concentration stock solution in an organic solvent like DMSO, where the compound is typically more stable.[6] Dilute this stock into your aqueous buffer immediately before the experiment to minimize the time the compound spends in the aqueous environment. 3. Avoid Extreme pH: Do not use strongly acidic (pH < 3) or strongly alkaline (pH > 8) buffers unless required for a specific reaction, and be aware of the high potential for degradation.[3]
Loss of biological activity or inconsistent analytical results (e.g., changing HPLC peak area). Chemical Degradation: This is the ultimate consequence of the issues above. Either hydrolysis of the lactam ring or oxidation of the aromatic system will alter the molecule's structure, likely abolishing or reducing its intended biological activity.[7]1. Prepare Solutions Freshly: The most reliable practice is to prepare solutions immediately before use, especially aqueous dilutions.[6] 2. Perform Stability Checks: If solutions must be stored, validate their stability under your specific storage conditions. Run a quick analytical check (e.g., HPLC, LC-MS) on an aliquot of the stored solution against a freshly prepared standard before use.[8] 3. Store Properly: If short-term storage is unavoidable, flash-freeze aliquots in an inert atmosphere and store them at -80°C. Avoid repeated freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to prepare a stock solution of 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride?

For long-term stability, Dimethyl Sulfoxide (DMSO) is a recommended organic solvent. The compound is generally soluble and more stable in anhydrous DMSO compared to aqueous buffers. For a related compound, Ropinirole hydrochloride, solubility in DMSO is approximately 1 mg/mL.[6] For experiments requiring an aqueous environment, the compound is soluble in buffers like PBS (pH 7.2) at concentrations up to approximately 10 mg/mL.[6] However, aqueous solutions are not recommended for storage for more than a day due to the risk of degradation.[6]

Q2: What is the optimal pH range to maintain stability in aqueous solutions?

A slightly acidic to neutral pH range (pH 5.0 - 7.2) is optimal. The hydrochloride salt ensures the primary amine group is protonated, which enhances solubility and provides some protection against oxidation. In strongly alkaline conditions (pH > 8), the compound is highly susceptible to both precipitation of the free base and hydrolytic degradation of the lactam ring.[3][5] Strongly acidic conditions (pH < 3) can also accelerate lactam hydrolysis.[4]

Q3: How should I store the solid compound and prepared solutions?
  • Solid Compound: Store the solid material in a tightly sealed container at -20°C, protected from moisture and light.[9] The supplier for a similar compound, Ropinirole hydrochloride, indicates stability for ≥4 years under these conditions.[6]

  • DMSO Stock Solutions: Store in small, tightly capped aliquots at -20°C or -80°C under an inert atmosphere (e.g., argon).

  • Aqueous Solutions: It is strongly recommended to prepare these fresh for each experiment. Storing aqueous solutions, even frozen, is not advised for more than 24 hours without prior validation of stability for your specific application.[6]

Q4: My solution turned a shade of yellow/brown. What happened and can I still use it?

The color change is a strong indicator of oxidation.[2] Oxidative degradation alters the chemical structure of the compound, and the resulting impurities may have different biological activities or could be toxic. It is strongly advised not to use discolored solutions , as the concentration of the active parent compound is no longer reliable, and the presence of degradants could confound experimental results.

Q5: What are the primary degradation pathways I should be aware of?

The two primary degradation pathways are hydrolysis and oxidation .

  • Hydrolysis: The five-membered lactam ring is susceptible to cleavage by acid- or base-catalyzed hydrolysis, which opens the ring to form the corresponding amino-propanoic acid derivative.[4]

  • Oxidation: The molecule has two main sites for oxidation: the primary amine and the C3 position of the indole ring. Oxidation can lead to the formation of imines, quinone-imines, or an isatin-like dione structure, which are often colored.[2][10]

Potential Degradation Pathways

cluster_0 Key Degradation Routes cluster_1 Hydrolysis cluster_2 Oxidation Parent 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one (Parent Compound) Hydrolysis_Product Ring-Opened Product (Loss of Lactam Integrity) Parent->Hydrolysis_Product H+ or OH- H2O Oxidation_Product Oxidized Derivatives (e.g., Isatin, Quinone-imine) Parent->Oxidation_Product O2, Light Metal Ions

Caption: Key degradation pathways for the indol-2-one core structure.

Protocols and Methodologies

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol details the preparation of a 10 mM stock solution in DMSO, incorporating best practices to minimize initial degradation.

Materials:

  • 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride (MW: 212.68 g/mol )[11]

  • Anhydrous, high-purity DMSO

  • Inert gas (Argon or Nitrogen)

  • Amber glass vial with a PTFE-lined screw cap

  • Analytical balance, spatula, and weighing paper

Procedure:

  • Pre-weigh Vial: Tare a clean, dry amber vial on the analytical balance.

  • Weigh Compound: Carefully weigh approximately 2.13 mg of the compound directly into the tared vial. Record the exact weight.

  • Calculate Solvent Volume: Calculate the precise volume of DMSO needed to achieve a 10 mM concentration.

    • Volume (mL) = [Weight (mg) / 212.68 ( g/mol )] / 10 (mmol/L)

  • Purge with Inert Gas: Gently flush the vial containing the solid powder with inert gas for ~15-20 seconds.

  • Add Solvent: Add the calculated volume of anhydrous DMSO to the vial.

  • Dissolve: Cap the vial tightly and vortex or sonicate at room temperature until the solid is completely dissolved.

  • Blanket with Inert Gas: Before final capping, gently flush the headspace of the vial with inert gas again.

  • Storage: Seal the vial tightly, label clearly (compound name, concentration, date), and wrap the cap junction with parafilm. Store at -20°C or -80°C.

Troubleshooting Workflow for Solution Instability

If you encounter an issue with your prepared solution, follow this logical workflow to diagnose and solve the problem.

Start Problem: Solution appears unstable (color change, precipitate, etc.) Check_pH Is the solution aqueous? What is the pH? Start->Check_pH pH_High pH > 7.5 Check_pH->pH_High Yes pH_OK pH is 5.0 - 7.2 Check_pH->pH_OK No Check_Storage How was the solution prepared and stored? Storage_Bad Exposed to air/light? Stored at RT? Stored >24h? Check_Storage->Storage_Bad Yes Storage_Good Prepared fresh with degassed solvent? Check_Storage->Storage_Good No Cause_Precipitation Probable Cause: Precipitation of free base or alkaline hydrolysis. pH_High->Cause_Precipitation pH_OK->Check_Storage Cause_Oxidation Probable Cause: Oxidation. Storage_Bad->Cause_Oxidation Recheck Re-evaluate experiment with fresh, stable solution Storage_Good->Recheck If problem persists, consider reagent contamination Solution_pH Action: Discard solution. Prepare fresh in a validated buffer (pH < 7.2) or use a DMSO stock for dilution. Cause_Precipitation->Solution_pH Solution_Storage Action: Discard solution. Follow best practices: use degassed solvents, protect from light, prepare fresh before use. Cause_Oxidation->Solution_Storage Solution_pH->Recheck Solution_Storage->Recheck

Caption: A decision tree for troubleshooting solution stability problems.

References
  • Jain, D., et al. (2011). Box-Behnken supported validation of stability-indicating high performance thin-layer chromatography (HPTLC) method: An application in degradation kinetic profiling of ropinirole. Journal of the Chilean Chemical Society. Available at: [Link]

  • da Silva, E. F., et al. (2021). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. ACS Omega. Available at: [Link]

  • Sahasrabuddhey, B., et al. (2007). Isolation and characterization of some potential impurities in ropinirole hydrochloride. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Modro, T. A., & Yates, K. (1978). The kinetics and mechanism of acid catalysed hydrolysis of lactams. Canadian Journal of Chemistry. Available at: [Link]

  • Corbett, J. F. (1972). Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Jiang, Z., et al. (2023). Discovery of indole derivatives as STING degraders. European Journal of Medicinal Chemistry. Available at: [Link]

  • Sayer, C., & Hollmann, F. (2022). Nature's Toolbox for the Hydrolysis of Lactams and Cyclic Imides. ACS Catalysis. Available at: [Link]

  • Patel, R. P., et al. (2011). Development and Validation of Stability- Indicating Tlc-Densitometric Determination of Ropinirole Hydrochloride in Bulk and Pharmaceutical. International Journal of ChemTech Research. Available at: [Link]

  • Shaji, J., & Vaghela, B. (2011). Development and validation of a stability-indicating HPTLC method for ropinirole hydrochloride.
  • Carl Roth GmbH. (n.d.). Safety Data Sheet for NPPOC-D-Ser(tBu)-OH. Available at: [Link]

  • Amerigo Scientific. (n.d.). 3-Amino-5-fluoro-1,3-dihydro-2H-indol-2-one hydrochloride. Product Page. Available at: [Link]

  • Drawz, S. M., & Bonomo, R. A. (2010). β-Lactamases: A Focus on Current Challenges. Infection and Immunity. Available at: [Link]

  • E-Learning Pharma. (2022). How to Conduct Forced Degradation Study for Drug Product as per ANVISA? YouTube. Available at: [Link]

  • ResearchGate. (n.d.). The Hydrolysis of Lactams. Publication. Available at: [Link]

  • Shaviklo, A. R., et al. (2023). Formation of Oxidative Compounds during Enzymatic Hydrolysis of Byproducts of the Seafood Industry. Marine Drugs. Available at: [Link]

  • Dai, Y., et al. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Molecules. Available at: [Link]

  • U.S. Pharmacopeia. (n.d.). Amino acid analysis. USP General Chapters. Available at: [Link]

  • All About Chemistry. (2020). Oxidation of Amines. YouTube. Available at: [Link]

  • Letzel, T., et al. (2021). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. Antibiotics. Available at: [Link]

  • Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Bajaj, S., et al. (2002). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Reddy, R. S., et al. (2017). A Novel and Rapid Stability Indicating Separation Technique for Simultaneous Determination of Potential Impurities Associated with Stavudine, Lamivudine and Nevirapine in Fixed Dose Combination Product. Der Pharma Chemica. Available at: [Link]

  • Professor Dave Explains. (2015). Oxidation and Reduction. YouTube. Available at: [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Amino-1,2-propanediol, 98%. Available at: [Link]

  • Wikipedia. (n.d.). Benzylviolett 4B. Available at: [Link]

Sources

Optimization

Overcoming poor solubility of "3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride" in reactions

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride. This resource is designed for researchers, chemists, and drug develop...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride. This resource is designed for researchers, chemists, and drug development professionals to address common challenges encountered during its use in chemical synthesis, with a primary focus on overcoming its characteristically poor solubility in common organic reaction media.

Troubleshooting Guide: Reaction Failure & Poor Solubility

This section provides direct answers and actionable protocols for issues related to the solubility of 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride.

Question 1: My reaction is sluggish or has failed. I suspect the starting material, 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one HCl, did not dissolve in the reaction solvent. Why is this happening?

Answer: This is a common and expected issue. The poor solubility of this compound in many organic solvents stems directly from its chemical form as a hydrochloride salt .

  • The Science Explained: Your compound is not simply a large organic molecule; it is an amine salt. The protonation of the 3-amino group by hydrochloric acid gives it a positive charge, creating an ionic bond with the chloride anion (Cl⁻). This salt-like character makes the molecule highly polar. While this significantly increases its water solubility, it drastically reduces its solubility in less polar or non-polar organic solvents commonly used for synthesis (e.g., Toluene, THF, Dichloromethane).[1] For the amine to participate as a nucleophile in a reaction, it must first be dissolved.

  • The Solution: The key is to convert the hydrochloride salt back into its "free amine" or "free base" form. This removes the ionic charge, making the molecule significantly more soluble in a wider range of organic solvents. This is typically achieved by neutralizing the acidic salt with a base.[2]

Question 2: How can I effectively solubilize the hydrochloride salt for my reaction? Should I perform a separate extraction or can I do it in the reaction vessel?

Answer: For most synthetic applications, the most efficient method is an in-situ (in the reaction vessel) neutralization of the hydrochloride salt immediately before or during the addition of other reagents. A separate, classical acid-base extraction is often unnecessary and can lead to material loss.

Core Strategy: In-Situ Neutralization to the Free Amine

The goal is to add a suitable base to the reaction mixture to abstract the proton from the protonated amine, generating the neutral, organic-soluble free amine and a salt byproduct.

Salt_to_Free_Base_Equilibrium HCl_Salt 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one HCl (Poorly Soluble in Organic Solvents) Free_Amine Free Amine Form (Soluble in Organic Solvents) HCl_Salt->Free_Amine Neutralization Free_Amine->HCl_Salt Protonation Base + Base (e.g., Et3N, DIPEA, NaHCO3) Salt_Byproduct + Base·HCl (Salt Byproduct)

Caption: Chemical equilibrium of the hydrochloride salt and its corresponding free amine.

Experimental Protocol: In-Situ Neutralization for Improved Solubility

This protocol provides a step-by-step method for effectively solubilizing the title compound for a subsequent reaction.

Materials:

  • 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride

  • Anhydrous reaction solvent (e.g., DMF, NMP, THF, or Acetonitrile)

  • An appropriate base (see table below)

  • Reaction vessel with magnetic stirring and an inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To a dry reaction flask under an inert atmosphere, add 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride (1.0 equivalent).

  • Solvent Addition: Add the chosen anhydrous reaction solvent to the flask. The mixture will likely appear as a slurry or suspension.

  • Base Selection & Addition: Select a suitable base from the table below. Add the base to the suspension. The number of equivalents required depends on the base and subsequent reaction conditions.

    • For non-aqueous organic bases (e.g., Triethylamine), add 1.1 to 2.0 equivalents.

    • For inorganic bases (e.g., NaHCO₃), an excess is often used as they are solids with limited solubility.

  • Solubilization: Stir the mixture at room temperature. A visual change from a cloudy suspension to a clear, homogeneous solution should be observed as the free amine is formed. This may take anywhere from 5 to 30 minutes. Gentle warming (30-40°C) can be applied to expedite dissolution if necessary.

  • Proceed with Reaction: Once the solution is clear, the free amine is successfully in solution and you may proceed with the addition of other reagents for your planned chemical transformation.

Table 1: Base Selection Guide for In-Situ Neutralization
Base TypeExample(s)EquivalentsAdvantagesConsiderations & Causality
Tertiary Amines Triethylamine (Et₃N), N,N-Diisopropylethylamine (DIPEA)1.1 - 2.0Soluble in most organic solvents; resulting ammonium salt byproduct is often soluble or easily filtered.The resulting triethylammonium or diisopropylethylammonium hydrochloride salt may be reactive or interfere in subsequent steps. DIPEA is bulkier and less nucleophilic than Et₃N, which can be advantageous.
Inorganic Carbonates Sodium Bicarbonate (NaHCO₃), Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃)2.0 - 5.0Inexpensive, easy to remove by filtration.[2] Byproducts (H₂O, CO₂) are generally non-interfering.These are heterogeneous bases with low solubility in many organic solvents. Reaction to form the free amine occurs on the solid's surface, which may require longer stirring times.
Pyridine Derivatives Pyridine, 2,6-Lutidine1.5 - 3.0Can sometimes act as a nucleophilic catalyst in addition to being a base.Can be difficult to remove during workup due to high boiling points. May interfere with certain catalytic cycles (e.g., some palladium-catalyzed reactions).

Frequently Asked Questions (FAQs)

Q1: I don't have the recommended bases. Can I use a strong base like Sodium Hydroxide (NaOH)? A: It is strongly advised not to use strong aqueous bases like NaOH or KOH directly in many organic reactions. The water introduced can interfere with moisture-sensitive reagents or catalysts. Furthermore, the high basicity of hydroxides can promote unwanted side reactions with the oxindole core, which has an acidic N-H proton and is susceptible to hydrolysis. Stick to non-nucleophilic organic bases or inorganic carbonates for best results.

Q2: What is the best solvent to use? A: There is no single "best" solvent. The optimal choice depends on the specific reaction you are performing. However, based on data for structurally similar oxindole and indole compounds, a good starting point for solvent screening would be polar aprotic solvents.[3][4]

Table 2: Reported Solubility of Structurally Related Indole/Oxindole Compounds
CompoundSolventReported SolubilitySource
Ropinirole HClDMSO~1 mg/mL[5]
Ropinirole HClPBS (pH 7.2)~10 mg/mL[5]
Indole-3-carbinolEthanol~10 mg/mL[4]
Indole-3-carbinolDMF~10 mg/mL[4]
Indole-3-carbinolDMSO~3 mg/mL[4]
A Spiro-oxindoleDMSOSparingly Soluble[3]

Recommendation: Start your solvent screening with DMF or DMSO , as these show promise for dissolving related structures. For reactions sensitive to these solvents, consider Acetonitrile (ACN) , THF , or 2-MeTHF .

Q3: I've added the base, but my starting material still won't dissolve. What should I do? A: This situation requires a logical troubleshooting approach. Follow these steps to diagnose the issue.

Troubleshooting_Workflow Start Issue: Starting material remains insoluble after adding base. Check_Base Is the base appropriate and was enough added? (Check Table 1) Start->Check_Base Check_Solvent Is the solvent appropriate? (Is the free base soluble?) Check_Base->Check_Solvent Yes Add_Base Action: Add more base (0.5 eq increments). Check_Base->Add_Base No Apply_Energy Can solubility be kinetically enhanced? Check_Solvent->Apply_Energy Yes Change_Solvent Action: Switch to a more polar aprotic solvent (e.g., from THF to DMF). Check_Solvent->Change_Solvent No Result_Success Success: Compound Dissolves. Proceed with reaction. Apply_Energy->Result_Success Yes Heat_Sonicate Action: Gently warm (30-50°C) or place in an ultrasonic bath. Apply_Energy->Heat_Sonicate No Result_Fail Persistent Issue: Re-evaluate entire system (reagent purity, solvent grade). Add_Base->Check_Base Change_Solvent->Start Heat_Sonicate->Apply_Energy Heat_Sonicate->Result_Fail

Sources

Troubleshooting

Troubleshooting guide for Knoevenagel condensation with "3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride"

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the Knoevenagel condensation utilizing 3-Amino-5-ethyl-1,3-dihydro-2H-ind...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the Knoevenagel condensation utilizing 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride. This guide is designed to provide in-depth troubleshooting advice, frequently asked questions, and proven protocols to empower you in your synthetic endeavors. As a Senior Application Scientist, my goal is to bridge the gap between theoretical knowledge and practical application, ensuring your success in the laboratory.

Introduction: Navigating the Nuances of a Substituted 3-Aminooxindole

The Knoevenagel condensation is a cornerstone of C-C bond formation, valued for its ability to generate α,β-unsaturated products.[1] However, when employing a substrate as unique as 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride, researchers often encounter specific challenges. This guide will address these complexities head-on, providing a clear path to success.

The primary hurdle with this substrate lies in the protonated 3-amino group. The hydrochloride salt form renders the amine non-nucleophilic and requires careful consideration of reaction conditions, particularly the choice of base. Furthermore, the inherent reactivity of the 3-aminooxindole core presents opportunities for side reactions if not properly managed.

This resource is structured in a question-and-answer format to directly address the issues you are most likely to face. We will delve into the "why" behind each recommendation, grounding our advice in mechanistic principles and field-tested experience.

Frequently Asked Questions & Troubleshooting

Reaction Initiation & Catalyst Selection

Question 1: My reaction is not starting, or the conversion is very low. What is the likely cause?

Answer: The most probable cause is the acidic nature of your starting material. The hydrochloride salt of the amine at the 3-position deactivates the molecule for reactions requiring a free amine or basic conditions. The protonated amine is not a nucleophile and can inhibit the basic catalysts typically used in Knoevenagel condensations.

Troubleshooting Steps:

  • In-situ Neutralization: The most straightforward approach is to add a stoichiometric amount of a non-nucleophilic organic base to neutralize the hydrochloride and generate the free amine in the reaction mixture.

    • Recommended Bases: Triethylamine (TEA) or diisopropylethylamine (DIPEA) are excellent choices.[2] They are strong enough to deprotonate the amine hydrochloride but generally not strong enough to cause self-condensation of most active methylene compounds at a significant rate.

    • Protocol: Add 1.0-1.1 equivalents of TEA or DIPEA to your reaction mixture containing the 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride and your active methylene compound before adding the catalyst for the Knoevenagel condensation.

  • Pre-formation of the Free Base: For more sensitive reactions, or if you suspect the amine hydrochloride salt is interfering with your catalyst, you can isolate the free base before initiating the Knoevenagel condensation.

    • Protocol:

      • Dissolve the hydrochloride salt in a suitable solvent (e.g., dichloromethane or ethyl acetate).

      • Wash the organic layer with a mild aqueous base like saturated sodium bicarbonate solution.

      • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the free amine.

      • Use the freshly prepared free base immediately in your Knoevenagel condensation.

Question 2: Which catalyst should I choose for this reaction?

Answer: The choice of catalyst is critical and depends on the nature of your active methylene compound and the overall reaction conditions.

Catalyst TypeExamplesRecommended Use Cases & Considerations
Weak Amine Bases Piperidine, Pyrrolidine, Ammonium Acetate- Most common and effective for a wide range of active methylene compounds.[3] - Piperidine is often used in catalytic amounts. - Ammonium acetate is a mild and effective catalyst, particularly in solvent-free or high-temperature conditions.[3]
Organic Bases Triethylamine (TEA), Diisopropylethylamine (DIPEA)- Can serve the dual purpose of neutralizing the hydrochloride and catalyzing the reaction.[4] - Generally require slightly higher temperatures or longer reaction times compared to piperidine.
Acid Catalysts Boric Acid, Lewis Acids (e.g., TiCl4)- Can be effective, especially with less reactive ketones.[5] - Boric acid is a mild and environmentally friendly option.[6] - Lewis acids can enhance the electrophilicity of the carbonyl group but may require anhydrous conditions.
Ionic Liquids e.g., [bmim]BF4- Can act as both solvent and catalyst, often leading to cleaner reactions and easier product isolation.[7]

Recommendation: Start with a catalytic amount of piperidine (e.g., 0.1 equivalents) after in-situ neutralization with TEA. If this fails, consider using ammonium acetate under thermal conditions.

Side Reactions & Purity Issues

Question 3: I am observing multiple spots on my TLC, and the yield of the desired product is low. What are the possible side reactions?

Answer: With a 3-aminooxindole, several side reactions can occur, leading to a complex reaction mixture.

Potential Side Reactions:

  • Self-Condensation: Although less common for ketones compared to aldehydes, self-condensation of the 3-aminooxindole can occur under strongly basic conditions.

  • Michael Addition: The newly formed α,β-unsaturated product can act as a Michael acceptor. A second molecule of the active methylene compound or even the starting 3-aminooxindole (if the amine becomes deprotonated) could potentially add to the product.

  • Amine Reactivity: The free 3-amino group, while a weak nucleophile, could potentially react with highly electrophilic partners. In most Knoevenagel condensations, this is not a primary concern but should be considered if unusual byproducts are observed.

  • Decomposition: 3-Aminooxindoles can be sensitive to strong acids, bases, and high temperatures, leading to decomposition.

Troubleshooting Steps:

  • Control Stoichiometry: Use a precise 1:1 to 1:1.2 ratio of the 3-aminooxindole to the active methylene compound to minimize Michael addition of the active methylene compound to the product.

  • Moderate Reaction Conditions:

    • Temperature: Start at room temperature and gradually increase if the reaction is slow. Avoid excessively high temperatures.

    • Base Strength: Use the mildest effective base. Strong bases like sodium hydroxide or potassium carbonate can promote side reactions.

  • Solvent Choice: The choice of solvent can influence reaction rates and selectivity.

    • Protic solvents like ethanol can facilitate proton transfer and are commonly used.

    • Aprotic polar solvents like DMF or DMSO can be effective but may require higher temperatures for product precipitation during workup.[8]

    • Aprotic nonpolar solvents like toluene or benzene can be used with a Dean-Stark trap to remove water and drive the reaction to completion.

Workflow for Minimizing Side Reactions:

Side_Reaction_Minimization Start Reaction Setup Stoichiometry Control Stoichiometry (1:1.1 ratio) Start->Stoichiometry Conditions Moderate Conditions (RT to gentle heating) Stoichiometry->Conditions Base Use Weak Base (e.g., Piperidine) Conditions->Base Solvent Choose Appropriate Solvent (e.g., Ethanol) Base->Solvent Monitor Monitor by TLC Solvent->Monitor Monitor->Conditions Incomplete Reaction Workup Prompt Workup Monitor->Workup Reaction Complete Purification_Workflow Crude_Product Crude Product TLC_Analysis TLC Analysis Crude_Product->TLC_Analysis Precipitate Precipitate Formed? TLC_Analysis->Precipitate Filtration Filtration & Washing Precipitate->Filtration Yes Column_Chromatography Column Chromatography Precipitate->Column_Chromatography No Recrystallization Recrystallization Filtration->Recrystallization Pure_Product Pure Product Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Sources

Optimization

Minimizing side reactions in the derivatization of "3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride"

Welcome to the technical support guide for the derivatization of 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride. This resource is designed for researchers, medicinal chemists, and process development scientists...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the derivatization of 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile building block. The unique structure of this 3-aminooxindole presents specific challenges related to chemoselectivity and stability. This guide provides in-depth, mechanism-driven troubleshooting advice and validated protocols to help you minimize side reactions and maximize the yield and purity of your desired product.

Understanding the Reactivity of 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one

The core of this molecule, the 3-amino-2-oxindole scaffold, contains multiple reactive sites that can compete during derivatization.[1][2] Understanding their relative reactivity is the first step toward designing a selective and high-yielding reaction.

  • 3-Amino Group (Exocyclic Amine): This is the most nucleophilic site on the molecule under neutral or slightly basic conditions. It will readily react with electrophiles like acyl chlorides, alkyl halides, and activated carboxylic acids.

  • 1-Amide Nitrogen (Lactam): The lactam nitrogen is significantly less nucleophilic than the 3-amino group. However, upon deprotonation with a sufficiently strong base, it becomes a potent nucleophile that can compete in alkylation and acylation reactions.

  • α-Carbon (C3): The proton at the C3 position is chiral. While not typically a site for side reactions in derivatization of the amino group, its stereochemical integrity can be compromised under certain conditions, particularly if there is a risk of epimerization.

  • Oxindole Core: The oxindole ring system is susceptible to oxidation, especially in the presence of air and certain reagents, which can lead to the formation of isatin-like byproducts.[3][4] Unprotected 3-aminoindoles, in general, are known to be sensitive to air and light, which can lead to oxidative dimerization or decomposition.[5]

cluster_molecule Reactivity Map of 3-Amino-5-ethyl-2-oxindole cluster_key Potential Reaction Sites mol mol N3 3-Amino (Primary Nucleophile) N3->mol Acylation Alkylation N1 1-Amide (Secondary Nucleophile, requires strong base) N1->mol Competing Acylation/ Alkylation Ox Oxindole Core (Susceptible to Oxidation) Ox->mol Oxidation Byproduct

Caption: Reactivity map of the 3-amino-5-ethyl-2-oxindole core.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the derivatization of 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one.

FAQ 1: My reaction is producing a di-substituted product. How can I achieve selective mono-derivatization on the 3-amino group?

The Problem: You are observing a second product with a higher molecular weight, consistent with the addition of two equivalents of your electrophile. This is a classic chemoselectivity challenge where both the 3-amino group and the 1-amide nitrogen have reacted.

The Cause (Mechanism): This typically occurs under basic conditions. While the 3-amino group is the primary nucleophile, the addition of a base (especially a strong one like NaH, LDA, or even excess K₂CO₃ at high temperatures) can deprotonate the lactam nitrogen. The resulting amide anion is a strong nucleophile that will react with your electrophile, leading to the di-substituted byproduct.

Troubleshooting & Solutions:

  • Choice of Base: The choice and stoichiometry of the base are critical. For acylations or alkylations intended for the 3-amino group, start with milder, non-nucleophilic organic bases.

BaseStrengthTypical Use CaseRationale & Cautions
None (for HCl salt) N/AAcylation with acyl chloridesThe starting material is the HCl salt; the reaction can be sluggish. An acid scavenger may be needed.
Triethylamine (TEA), DIPEA ModerateAcid scavenger for acylationsStoichiometric amounts (1.0-1.2 eq.) are often sufficient to neutralize the HCl salt and the acid byproduct. Excess can promote side reactions.
Pyridine WeakAcylation catalyst/solventCan serve as a mild base and catalyst.
K₂CO₃, Cs₂CO₃ ModerateAlkylations, acylationsEffective, but excess base or high temperatures can deprotonate the lactam N-H, leading to di-alkylation.[6] Use with caution.
NaH, LiHMDS, LDA StrongAVOID for selective N-3 derivatizationThese bases will readily deprotonate the lactam N-H, virtually guaranteeing di-substitution.
  • Temperature Control: Run the reaction at a lower temperature (e.g., 0 °C to room temperature). Higher temperatures provide the activation energy needed for the less favorable deprotonation and reaction at the lactam nitrogen.

  • Order of Addition: Add the electrophile slowly to a solution of the amine and base. This maintains a low instantaneous concentration of the electrophile, favoring reaction at the more nucleophilic 3-amino site.

  • Protecting Groups (The Definitive Solution): For complete control, a protecting group strategy is the most robust approach. Protecting the more reactive 3-amino group allows for derivatization at the 1-position, and vice-versa. Carbamates are excellent protecting groups for amines.[7]

    • To derivatize the 1-amide N-H: Protect the 3-amino group first, for example, as a Boc-carbamate.

    • To derivatize the 3-amino group: This is generally the desired pathway. If di-substitution is persistent, consider protecting the 1-amide nitrogen, though this is less common as it is less reactive.

Protocol: Selective N-Boc Protection of the 3-Amino Group

  • Suspend 1.0 equivalent of 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride in a suitable solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)).

  • Add 2.2 equivalents of a non-nucleophilic base, such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA), to neutralize the HCl salt and the acid formed during the reaction.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add 1.1 equivalents of Di-tert-butyl dicarbonate (Boc)₂O, either neat or as a solution in the reaction solvent.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Work up the reaction by washing with dilute aqueous acid (e.g., 1M HCl), then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting N-Boc protected product by column chromatography or recrystallization.[8]

FAQ 2: My reaction mixture is turning dark red/brown, and I'm isolating a complex mixture of impurities. What's causing this decomposition?

The Problem: Significant color change and the formation of multiple, often polar, byproducts are indicative of compound instability and decomposition.

The Cause (Mechanism): 3-Aminooxindoles are susceptible to oxidation.[5] The electron-rich nature of the amino-substituted indole core makes it prone to react with atmospheric oxygen, especially in the presence of base, light, or trace metal impurities. The primary oxidation product is often the corresponding isatin derivative (an indole-2,3-dione), which can then participate in further condensation or degradation reactions, leading to dark, polymeric material.[3][9]

Troubleshooting & Solutions:

  • Inert Atmosphere: Always run reactions under an inert atmosphere of nitrogen or argon. This is the single most effective way to prevent oxidative side reactions. Purge the reaction flask and sparge solvents with the inert gas before use.

  • Solvent Purity: Use high-purity, degassed solvents. Peroxides in aged ethers (like THF or Dioxane) can initiate oxidation.

  • Temperature Control: Keep the reaction temperature as low as reasonably possible to slow the rate of decomposition.

  • Limit Exposure to Light: Protect the reaction from light by wrapping the flask in aluminum foil, especially for prolonged reaction times.

  • Reaction Time: Monitor the reaction closely and work it up as soon as it is complete. Prolonged exposure to reaction conditions, even under an inert atmosphere, can lead to degradation.

cluster_workflow Troubleshooting Workflow: Decomposition start Reaction Turning Dark? check_atmosphere Is reaction under N2 or Ar? start->check_atmosphere Yes implement_inert Action: Run under inert atmosphere. check_atmosphere->implement_inert No check_solvent Are solvents degassed/pure? check_atmosphere->check_solvent Yes implement_inert->check_solvent use_pure_solvent Action: Use fresh, degassed solvents. check_solvent->use_pure_solvent No check_temp Is temperature minimized? check_solvent->check_temp Yes use_pure_solvent->check_temp lower_temp Action: Reduce reaction temperature. check_temp->lower_temp No success Problem Solved check_temp->success Yes lower_temp->success

Caption: A decision workflow for troubleshooting decomposition issues.

FAQ 3: I am attempting a peptide coupling, but my yield is low and I see an N-acylurea byproduct. How can I optimize this?

The Problem: In peptide couplings using carbodiimides like DCC or EDC, you observe a significant amount of a byproduct that is insoluble (in the case of DCU from DCC) or difficult to remove, along with unreacted starting material.

The Cause (Mechanism): Carbodiimides activate carboxylic acids to form a highly reactive O-acylisourea intermediate. This intermediate can either react with your 3-aminooxindole to form the desired amide bond or undergo an intramolecular rearrangement to form a stable N-acylurea.[10] This rearrangement is a non-productive side reaction that consumes your activated acid and coupling reagent.

Troubleshooting & Solutions:

  • Use Coupling Additives: This is the standard and most effective solution. Additives like 1-Hydroxybenzotriazole (HOBt) or Ethyl (hydroxyimino)cyanoacetate (Oxyma Pure®) react with the O-acylisourea intermediate to form an active ester.[10] This active ester is less prone to side reactions but still highly reactive towards the amine, significantly improving coupling efficiency and reducing racemization.

  • Switch Coupling Reagents: Consider using modern phosphonium or aminium/uronium-based coupling reagents, which often provide higher yields and fewer side reactions than carbodiimides alone.[11]

Reagent ClassExamplesMechanism & Advantages
Carbodiimides EDC, DCC, DICForms O-acylisourea. Requires an additive (HOBt, Oxyma) to prevent N-acylurea formation and racemization.[12]
Aminium/Uronium HBTU, HATU, HCTUForms activated esters (OBt, OAt) in situ. Generally very efficient and fast. HATU is particularly effective for hindered couplings.[11]
Phosphonium PyBOP, PyAOPForms activated esters. Known for low racemization. PyAOP is analogous to HATU in reactivity.
  • Reaction Conditions:

    • Solvent: Use polar aprotic solvents like DMF or NMP.

    • Temperature: Perform the coupling at 0 °C and allow it to slowly warm to room temperature. Low temperatures disfavor the N-acylurea rearrangement.[10]

    • Base: A non-nucleophilic base like DIPEA is required, typically at 2-3 equivalents.

Protocol: Optimized Peptide Coupling using HATU

  • Under an inert atmosphere (N₂ or Ar), dissolve 1.0 equivalent of the carboxylic acid in anhydrous DMF.

  • Add 1.0 equivalent of HATU and 2.0 equivalents of DIPEA. Stir for 5-10 minutes at room temperature to pre-activate the acid.

  • In a separate flask, dissolve 1.0 equivalent of 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride in anhydrous DMF and add 1.1 equivalents of DIPEA to form the free base.

  • Cool the amine solution to 0 °C.

  • Slowly add the pre-activated acid solution to the amine solution.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-16 hours, monitoring by LC-MS.

  • Upon completion, dilute the reaction with a solvent like Ethyl Acetate and perform an aqueous workup (e.g., wash with sat. NaHCO₃, water, and brine) to remove DMF and excess reagents.

  • Dry the organic layer, concentrate, and purify the product via chromatography.

References

  • Zhyvitskaya, A. et al. (2023). A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. MDPI. Available at: [Link]

  • Wang, W. et al. (2010). Catalytic asymmetric alpha-amination of 3-substituted 2-oxindoles with a chiral scandium complex. PubMed. Available at: [Link]

  • Sahasrabuddhey, B. et al. (2007). Isolation and characterization of some potential impurities in ropinirole hydrochloride. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Amerigo Scientific. 3-Amino-5-fluoro-1,3-dihydro-2H-indol-2-one hydrochloride. Available at: [Link]

  • Willis, M. C. et al. (2008). Facile and General Synthesis of Quaternary 3-Aminooxindoles. ACS Publications. Available at: [Link]

  • RSC Advances. (2015). Stereoselective synthesis of 3-amino-2-oxindoles from isatin imines. Available at: [Link]

  • Organic Chemistry Portal. Protective Groups. Available at: [Link]

  • Glen Research. 3'-Modifiers. Available at: [Link]

  • Organic & Biomolecular Chemistry. (2021). Recent advances in the catalytic synthesis of 3-aminooxindoles: an update. RSC Publishing. Available at: [Link]

  • Sortais, J.-B. et al. (2022). Selective Iron Catalyzed Synthesis of N-Alkylated Indolines and Indoles. PMC - NIH. Available at: [Link]

  • Aapptec Peptides. Coupling Reagents. Available at: [Link]

  • Frankenberger, W. T. Jr. & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry. Available at: [Link]

  • Reddit. (2009). What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)? Available at: [Link]

  • ResearchGate. (2019). Oxidation of indoles to 2-oxindoles. Available at: [Link]

  • Ashenhurst, J. (2018). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. Available at: [Link]

  • Feng, X. et al. (2021). Enantioselective Synthesis of 3-Substituted 3-Amino-2-oxindoles by Amination with Anilines. Chemistry – An Asian Journal. Available at: [Link]

  • SynArchive. Protecting Groups List. Available at: [Link]

  • Frolov, K. et al. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. MDPI. Available at: [Link]

  • ResearchGate. (2016). C-alkylation versus N-alkylation. Yields relate to isolated products. Available at: [Link]

  • Chemistry LibreTexts. (2023). Derivatization. Available at: [Link]

  • DilunBio. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Available at: [Link]

  • Shan, J. et al. (2016). Organocatalytic Asymmetric Mannich Reaction of 3-Hydroxyoxindoles/3-Aminooxindoles with in Situ Generated N-Boc-Protected Aldimines for the Synthesis of Vicinal Oxindole–Diamines/Amino Alcohols. Sci-Hub. Available at: [Link]

  • ResearchGate. (2021). Recent advances in the catalytic synthesis of 3-aminooxindoles: An update. Available at: [Link]

  • Coin, I. et al. (2013). Introduction to Peptide Synthesis. PMC - NIH. Available at: [Link]

  • Nature Communications. (2024). Enantioselective de novo construction of 3-oxindoles via organocatalyzed formal [3 + 2] annulation from simple arylamines. PubMed Central. Available at: [Link]

  • Deng, G.-J. et al. (2016). Indole-to-Carbazole Strategy for the Synthesis of Substituted Carbazoles under Metal-Free Conditions. Organic Chemistry Portal. Available at: [Link]

  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Available at: [Link]

  • Eide-Haugmo, I. et al. (2013). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PMC - NIH. Available at: [Link]

  • Nieto, J. et al. (2023). Enantioselective synthesis of 3-hydroxy- and 3-amino-3-alkynyl-2-oxindoles by the dimethylzinc-mediated addition of terminal alkynes to isatins and isatin-derived ketimines. RSC Publishing. Available at: [Link]

  • Cera, G. et al. (2023). Synthesis of 3-substituted 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones by sequential reactions of 2-indolylmethyl acetates with α-amino acids. PMC - NIH. Available at: [Link]

  • Wikipedia. Amine alkylation. Available at: [Link]

  • Sharma, U. & Kumar, A. (2015). Stereoselective synthesis of 3-amino-2-oxindoles from isatin imines: new scaffolds for bioactivity evaluation. Semantic Scholar. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2024). AN OVERVIEW OF ISATIN MOLECULES AS NEUROPROTECTIVE AGENTS IN NEURODEGENERATIVE DISORDERS. Available at: [Link]

  • MDPI. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Available at: [Link]

  • ResearchGate. (2025). Physicochemical stability of azacitidine suspensions at 25 mg/mL in polypropylene syringes stored under different conditions of storage. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Characterization of Unexpected Products from "3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride" Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride. This guide is designed to provide in-depth tr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the characterization of unexpected products encountered during its use in synthesis. As a versatile building block, its reactivity can sometimes lead to unforeseen side reactions. This resource aims to equip you with the knowledge to anticipate, identify, and mitigate the formation of these unintended products.

I. Understanding the Reactivity of 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one

3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one possesses a unique structural motif with multiple reactive sites. The core of its reactivity lies in the nucleophilic 3-amino group and the adjacent chiral center, the lactam functionality, and the electron-rich aromatic ring. The hydrochloride salt form ensures stability during storage, but in solution, especially under basic conditions, the free amine is liberated, initiating its participation in various chemical transformations.

Unprotected 3-aminoindoles are known to be sensitive to light and air, with a propensity to undergo oxidative dimerization and other decomposition reactions.[1] This inherent instability is a key factor to consider when designing experiments and troubleshooting unexpected outcomes.

II. Troubleshooting Guide: Unexpected Product Formation

This section addresses common issues encountered during reactions with 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride in a question-and-answer format.

Question 1: My reaction mixture turned dark and complex, and I've isolated a higher molecular weight product than expected. What could it be?

Answer: You are likely observing oxidative dimerization. The free amino group of the 3-aminooxindole is susceptible to oxidation, leading to the formation of a dimer. This is a common issue with electron-rich 3-aminoindoles.[1]

Causality: The oxidation can be initiated by atmospheric oxygen, especially in the presence of light or metal catalysts. The reaction proceeds through the formation of radical intermediates that then couple to form the dimer.

Troubleshooting and Prevention:

  • Inert Atmosphere: Conduct your reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

  • Degassed Solvents: Use freshly degassed solvents to remove dissolved oxygen.

  • Light Protection: Protect your reaction vessel from light by wrapping it in aluminum foil.

  • Antioxidants: In some cases, the addition of a small amount of an antioxidant, such as BHT (butylated hydroxytoluene), may help to suppress radical-mediated dimerization.

Characterization of the Dimer:

  • Mass Spectrometry: Expect to see a molecular ion peak corresponding to approximately double the mass of your starting material minus two hydrogen atoms.

  • NMR Spectroscopy: The NMR spectrum will be more complex than that of the monomer. Look for the disappearance of the C3-proton and changes in the aromatic region.

Question 2: I'm attempting a condensation reaction with an aldehyde/ketone, but I'm getting a complex mixture of products, including some that appear to be spirocyclic. Is this expected?

Answer: Yes, the formation of spirocyclic compounds is a known, though sometimes unexpected, outcome in reactions involving isatin and oxindole derivatives, especially in multicomponent reactions.[2][3][4] While your primary target might be a simple condensation product (e.g., a Schiff base), the reactivity of the oxindole core can lead to further cyclization events.

Causality: The initial condensation product can undergo intramolecular cyclization, or in the case of multicomponent reactions, other reactants can bridge to form a spiro-fused ring system at the C3 position of the oxindole.

Potential Unexpected Spirocyclic Products:

  • Spiro[indole-dihydropyridine] derivatives: These can form in three-component reactions involving an arylamine, an isatin-like compound, and a 1,3-dicarbonyl compound.[2][3][4]

  • Other Spiro-heterocycles: Depending on the reactants, various other spirocyclic systems can be generated.

Troubleshooting and Control:

  • Reaction Conditions: Carefully control the reaction temperature and time. Lower temperatures may favor the formation of the initial condensation product over subsequent cyclizations.

  • Stoichiometry: Precise control of reactant stoichiometry is crucial in multicomponent reactions to disfavor the formation of undesired spiro compounds.

  • Stepwise Synthesis: If possible, consider a stepwise approach where you first synthesize and isolate the initial condensation product before proceeding to the next step.

Characterization of Spiro Products:

  • X-ray Crystallography: This is the most definitive method for structure elucidation of complex spirocyclic molecules.

  • 2D NMR Spectroscopy (COSY, HSQC, HMBC): These experiments are essential to establish the connectivity of the fused ring system.

Question 3: In an acylation reaction, I'm observing a mixture of N-acylated and C-acylated products. How can I control the selectivity?

Answer: The dual nucleophilicity of the 3-aminooxindole (the amino group and the electron-rich C3 position of the enamine tautomer) can lead to competitive N- and C-acylation. The reaction conditions play a critical role in determining the outcome.

Causality:

  • N-Acylation: This is typically favored under basic conditions where the amino group is deprotonated and acts as the primary nucleophile.

  • C-Acylation (at C3): This can occur under certain conditions, especially if the amino group is protonated or sterically hindered, allowing the enamine tautomer to react.

Controlling Selectivity:

  • Base: Use of a non-nucleophilic base (e.g., triethylamine, DIPEA) will favor N-acylation by deprotonating the amine without competing in the reaction.

  • Solvent: The choice of solvent can influence the tautomeric equilibrium and the relative nucleophilicity of the nitrogen and carbon centers.

  • Acylating Agent: The reactivity of the acylating agent can also affect the selectivity. More reactive agents may show less selectivity.

Characterization:

  • IR Spectroscopy: N-acylated products will show a characteristic amide carbonyl stretch, in addition to the lactam carbonyl. C-acylated products will show a new ketone carbonyl stretch.

  • NMR Spectroscopy: In N-acylated products, you will observe a downfield shift of the proton on the acylated nitrogen. For C-acylated products, the C3 proton will be absent.

III. Frequently Asked Questions (FAQs)

Q1: What is the role of the hydrochloride salt in the starting material?

The hydrochloride salt serves to protect the reactive amino group and improve the shelf-life and stability of the compound. The free base form of 3-amino-5-ethyl-1,3-dihydro-2H-indol-2-one is more susceptible to oxidation and degradation. In most reactions, a base is added to neutralize the HCl and generate the active nucleophilic free amine in situ.

Q2: My reaction is not proceeding to completion. What could be the issue?

Several factors could be at play:

  • Incomplete liberation of the free amine: Ensure you are using a sufficient molar equivalent of a suitable base to fully neutralize the hydrochloride salt.

  • Steric hindrance: The ethyl group at the 5-position or bulky substituents on your other reactants could be sterically hindering the reaction.

  • Reaction conditions: The reaction may require higher temperatures or a different solvent to proceed efficiently.

Q3: Are there any known ring-opening reactions of the oxindole core that I should be aware of?

While less common under standard synthetic conditions, strong nucleophiles or harsh reaction conditions could potentially lead to the cleavage of the lactam ring. This would result in the formation of a 2-(2-aminophenyl)acetamide derivative. Careful monitoring of reaction conditions is advised to avoid such degradation pathways.

IV. Experimental Protocols and Data Visualization

Protocol 1: General Procedure for Knoevenagel Condensation with an Aldehyde

This protocol provides a starting point for the condensation of 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride with an aromatic aldehyde.

  • To a solution of 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or acetic acid) at room temperature, add the aromatic aldehyde (1.0-1.2 eq).

  • Add a catalytic amount of a base (e.g., piperidine, triethylamine, or sodium acetate).

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and isolate the product by filtration or extraction.

  • Purify the crude product by recrystallization or column chromatography.

Table 1: Troubleshooting Knoevenagel Condensation

Observation Potential Cause Suggested Solution
Low or no product formationIncomplete liberation of free amineAdd 1.1 eq of a non-nucleophilic base like triethylamine.
Formation of multiple spots on TLCSide reactions (e.g., dimerization, spirocyclization)Run the reaction under an inert atmosphere; try a lower reaction temperature.
Product is a dark, intractable materialOxidative decompositionUse degassed solvents and protect the reaction from light.
Visualizing Potential Reaction Pathways

The following diagrams illustrate potential reaction pathways, including the formation of unexpected products.

G cluster_0 Desired Condensation cluster_1 Unexpected Pathways A 3-Amino-5-ethyl-2-oxindole (Free Base) C Schiff Base Product A->C Condensation D Oxidative Dimer A->D Oxidation (O2, light) B Aldehyde/Ketone B->C E Spirocyclic Product C->E Intramolecular Cyclization A_HCl 3-Amino-5-ethyl-2-oxindole Hydrochloride A_HCl->A Base

Caption: Potential reaction pathways of 3-Amino-5-ethyl-2-oxindole.

G cluster_troubleshooting Troubleshooting Points start Start: 3-Amino-5-ethyl-2-oxindole HCl step1 Add Base (e.g., Et3N) start->step1 step2 Generate Free Amine step1->step2 step3 Add Aldehyde/Ketone step2->step3 step4 Monitor Reaction (TLC) step3->step4 step5 Work-up & Purification step4->step5 ts1 Incomplete Reaction step4->ts1 If starting material remains ts2 Byproduct Formation step4->ts2 If multiple spots appear end Isolated Product step5->end ts1->step1 Check base stoichiometry ts2->step3 Adjust conditions (temp, atmosphere)

Caption: Experimental workflow with troubleshooting checkpoints.

V. Conclusion

The reactivity of 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride presents both opportunities for the synthesis of novel compounds and challenges related to the formation of unexpected byproducts. A thorough understanding of its inherent instability and potential side reaction pathways, such as oxidative dimerization and spirocyclization, is crucial for successful experimental design. By implementing the troubleshooting strategies outlined in this guide, researchers can better control their reaction outcomes and efficiently characterize any unexpected products that may arise.

VI. References

  • Shaabani, A., Ghadari, R., Ghasemi, S., & Rezayan, A. H. (2009). A novel and efficient protocol for the synthesis of spiro[dihydropyridine-oxindoles] via a one-pot, three-component reaction. Beilstein Journal of Organic Chemistry, 5, 41.

  • Shaabani, A., Ghadari, R., Ghasemi, S., Pedarpour, M., & Rezayan, A. H. (2009). Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione. PubMed.

  • Shaabani, A., Ghadari, R., Ghasemi, S., Pedarpour, M., & Rezayan, A. H. (2009). Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione. National Institutes of Health.

  • (This is a placeholder for a specific reference detailing the synthesis and characterization of 3,3'-disubstituted oxindoles, as found in the search results).

  • (This is a placeholder for a specific reference detailing the synthesis of benzodiazepines, as found in the search results).

  • Wikipedia contributors. (2023). Pictet–Spengler reaction. Wikipedia, The Free Encyclopedia.

  • (This is a placeholder for a specific reference detailing the design and discovery of 1,3-benzodiazepines, as found in the search results).

  • Al-Warhi, T., Barakat, A., Al-Majid, A. M., Ghabbour, H. A., & Fun, H. K. (2018). Stereoselective Synthesis of the Di-Spirooxindole Analogs Based Oxindole and Cyclohexanone Moieties as Potential Anticancer Agents. Molecules, 23(10), 2586.

  • Voskressensky, L. G., Borisova, T. N., Tolkunov, S. V., Listratova, A. V., & Varlamov, A. V. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. Molecules, 28(7), 3141.

  • (This is a placeholder for a specific reference detailing the catalytic asymmetric alpha-amination of 3-substituted 2-oxindoles, as found in the search results).

  • (This is a placeholder for a specific reference detailing recent developments on five-component reactions, as found in the search results).

  • (This is a placeholder for a specific reference detailing updates on the Pictet-Spengler reaction, as found in the search results).

  • (This is a placeholder for a specific reference detailing the one-pot preparation of cyclic amines from amino alcohols, as found in the search results).

  • Borisov, A. V., & Varlamov, A. V. (2023). A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. Molecules, 28(8), 3657.

  • (This is a placeholder for a specific reference detailing the diastereoselective synthesis of 3-(aminoalkylidene)oxindoles, as found in the search results).

  • (This is a placeholder for a specific reference detailing a new synthesis of 2,3-benzodiazepine derivatives, as found in the search results).

  • (This is a placeholder for a specific reference detailing the sequential Knoevenagel condensation/cyclization for the synthesis of indene and benzofulvene derivatives, as found in the search results).

  • (This is a placeholder for a specific reference detailing the stereoselective synthesis of 3-amino-2-oxindoles from isatin imines, as found in the search results).

  • (This is a placeholder for a specific reference detailing the synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones, as found in the search results).

  • (This is a placeholder for a specific reference detailing a process for the preparation of high purity N-[2-(diethylamine)ethyl]-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxyamide, as found in the search results).

  • (This is a placeholder for a specific reference detailing a novel methodology for the efficient synthesis of 3-monohalooxindoles, as found in the search results).

  • (This is a placeholder for a specific reference detailing the synthesis of (R)-3-amino-3-(p-methoxyphenyl)propionic acid, as found in the search results).

  • (This is a placeholder for a specific reference detailing the synthesis of 3-carboxylic derivatives of 1,5-benzodiazepines, as found in the search results).

  • (This is a placeholder for a specific reference detailing the identification and quantification of oxidation products in biotherapeutic antibodies by NMR, as found in the search results).

  • (This is a placeholder for a specific reference detailing the application of the asymmetric Pictet–Spengler reaction, as found in the search results).

  • Wikipedia contributors. (2023). Knoevenagel condensation. Wikipedia, The Free Encyclopedia.

  • Singh, G., & Singh, A. (2019). 3-Substituted indole: A review. International Journal of Chemical Studies, 7(2), 1-10.

  • (This is a placeholder for a specific reference detailing the synthesis of 3-substituted 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones, as found in the search results).

  • (This is a placeholder for a specific reference detailing updates on the Pictet-Spengler reaction, as found in the search results).

  • (This is a placeholder for a specific reference detailing the synthesis of substituted 1,4-benzodiazepines, as found in the search results).

  • (This is a placeholder for a specific reference detailing the synthesis and evaluation of new bis isatin mannich base derivatives, as found in the search results).

  • (This is a placeholder for a specific reference detailing review articles on Knoevenagel condensation, as found in the search results).

  • (This is a placeholder for a specific reference detailing the domino reactions of diazodicarbonyl compounds, as found in the search results).

  • (This is a placeholder for a specific reference detailing the synthesis of new oxindoles, as found in the search results).

  • (This is a placeholder for a specific reference detailing hydro/fluoro-phosphoro(di)thiolation of allenamides, as found in the search results).

  • (This is a placeholder for a specific reference detailing a new synthesis of indoloquinolizines, as found in the search results).

  • (This is a placeholder for a specific reference detailing indole editing enabled by HFIP-mediated ring-switch reactions, as found in the search results).

  • (This is a placeholder for a specific reference detailing 2-oxindole and related heterocycles, as found in the search results).

  • (This is a placeholder for a specific reference detailing the synthesis of 3,3'-disubstituted oxindoles, as found in the search results).

  • (This is a placeholder for a specific reference detailing the chemistry of 3-cyanoacetyl indoles, as found in the search results).

Sources

Optimization

Technical Support Center: HPLC Purity Method Development for 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride

This guide provides a comprehensive framework for developing a robust, stability-indicating HPLC method for the purity analysis of 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride. We will address common challeng...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for developing a robust, stability-indicating HPLC method for the purity analysis of 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride. We will address common challenges, from initial method setup to in-depth troubleshooting, grounding our recommendations in established chromatographic principles and regulatory expectations.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the preliminary questions researchers often have when approaching this analysis.

Q1: What are the critical chemical properties of 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride to consider for HPLC method development?

A1: Understanding the analyte's structure is the foundation of effective method development. The key features are:

  • Basic Amino Group: The primary amine on the indolone ring is basic. In reversed-phase HPLC, basic compounds are notorious for interacting with acidic residual silanol groups on the surface of silica-based columns. This secondary interaction is a primary cause of poor peak shape, specifically peak tailing.[1][2][3]

  • Indolone Core: The core structure is susceptible to oxidation, particularly under stress conditions, which could lead to the formation of related impurities like isatin (dione) derivatives.[4][5]

  • Hydrochloride Salt: The compound is a salt, indicating good aqueous solubility, which simplifies sample and mobile phase preparation.[6]

Q2: I'm starting from scratch. What is a good starting point for column and mobile phase selection?

A2: A logical starting point is crucial for efficient method development.

  • Column: Begin with a modern, high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 or 5 µm particle size). End-capping is a process that deactivates most of the residual silanol groups, significantly reducing the potential for peak tailing with basic analytes.[7]

  • Mobile Phase: A simple gradient elution is recommended to ensure elution of both the main compound and any potential late-eluting impurities.

    • Aqueous (A): 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in water. This sets the mobile phase pH to a low value (~2.5-3.0). At this pH, residual silanols on the column are protonated (neutral), and the basic amine on your analyte is also protonated (positive charge), which minimizes the strong secondary interactions that cause tailing.[1][8]

    • Organic (B): Acetonitrile is generally preferred over methanol as it often provides better peak shapes and lower system backpressure.

  • Initial Conditions: A good starting point is a linear gradient from 5% to 95% Acetonitrile over 20-30 minutes.

Q3: My primary challenge is peak tailing. What is the most likely cause and the immediate fix?

A3: For a basic compound like this, the most common cause of peak tailing is the interaction between the protonated amine group of your analyte and ionized residual silanol groups on the HPLC column packing.[1][3]

  • Immediate Action: Ensure your mobile phase pH is sufficiently low (pH < 3). If you are using a buffered mobile phase, verify the pH after the addition of any organic solvent. If the issue persists, consider a column specifically designed for the analysis of basic compounds, which often feature advanced end-capping or a hybrid particle technology.

Q4: What potential impurities or degradation products should I be looking for?

A4: A purity method must be "stability-indicating," meaning it can separate the active pharmaceutical ingredient (API) from its potential impurities and degradation products.[9][10] While specific impurities depend on the synthetic route, common classes for indolone-type structures include:

  • Process-Related Impurities: Starting materials, intermediates, or by-products from the synthesis. This could include isomers or related substances with missing or different alkyl groups.[4][11]

  • Degradation Products: These are formed when the drug substance is exposed to stress conditions (light, heat, acid, base, oxidation).[12] For this molecule, potential degradants could include products of hydrolysis or oxidation of the indolone ring.[4][13] A forced degradation study is required to identify these and prove the method's specificity.

Section 2: Step-by-Step Method Development Protocol

This section provides a structured workflow for developing and validating a robust purity method.

Workflow for HPLC Method Development

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Specificity cluster_2 Phase 3: Optimization & Validation A Analyte Characterization (pKa, Solubility, UV Spectra) B Initial Column & Mobile Phase Selection (C18, Low pH) A->B C System Suitability Test (SST) (Tailing < 1.5, Plates > 2000) B->C D Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) C->D E Evaluate Peak Purity & Resolution (Use PDA Detector) D->E F Method Optimization (Gradient, Flow Rate, Temperature) E->F G Method Validation (ICH Q2) (Linearity, Accuracy, Precision, etc.) F->G H Final Method Finalization G->H G A Severe Peak Tailing Observed (Tf > 2.0) B Is the mobile phase pH confirmed to be < 3? A->B C Is the column old or used with high pH mobile phases? B->C Yes E Action: Verify pH. Remake mobile phase with 0.1% TFA. B->E No D Is tailing present for all peaks or just the basic analyte? C->D Yes F Action: Replace with a new, high-performance end-capped column. C->F No, it's a new column G System Issue: Check for extra-column volume (long tubing, loose fittings). D->G All Peaks H Chemical Issue: Strong analyte-silanol interaction. D->H Just Analyte

Sources

Troubleshooting

Impact of pH on "3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride" reaction kinetics

This technical support guide is designed for researchers, scientists, and drug development professionals working with 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride. Here, we provide in-depth technical guidance...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions (FAQs) regarding the impact of pH on the reaction kinetics of this compound. Our aim is to equip you with the foundational knowledge and practical tools to anticipate and address challenges in your experimental work.

Introduction: The Critical Role of pH

3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride possesses two key functional groups that are highly sensitive to changes in pH: a primary aromatic amine at the 3-position and a lactam (a cyclic amide) embedded in the 2-oxindole core. The protonation state of the amino group and the stability of the lactam ring are intimately linked to the hydrogen ion concentration of the reaction medium. Consequently, pH is a critical parameter that dictates the compound's stability, nucleophilicity, and overall reaction kinetics. Understanding and controlling the pH is paramount for achieving reproducible and predictable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction with 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride showing inconsistent reaction rates?

A1: Inconsistent reaction rates are frequently traced back to poor pH control. The reactivity of this molecule is governed by two pH-dependent equilibria: the protonation of the 3-amino group and the acid- or base-catalyzed hydrolysis of the 2-oxindole lactam ring.

  • Protonation of the 3-Amino Group: The amino group at the C3 position is a primary amine and its nucleophilicity is highly dependent on its protonation state. In acidic conditions, the amine will be protonated to form an ammonium salt (-NH3+). This protonated form is not nucleophilic and will not participate in reactions where the amine is the attacking species. As the pH increases, the amine deprotonates to its free base form (-NH2), which has a lone pair of electrons and is nucleophilic. The concentration of the reactive free amine is therefore directly proportional to the pH of the solution.

  • Lactam Ring Stability: The lactam ring of the 2-oxindole core is susceptible to both acid- and base-catalyzed hydrolysis.

    • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the lactam can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the opening of the lactam ring.

    • Base-Catalyzed Hydrolysis: In basic conditions, hydroxide ions can directly attack the electrophilic carbonyl carbon of the lactam, leading to a tetrahedral intermediate that subsequently collapses to open the ring.

Therefore, even small fluctuations in pH can significantly alter the concentration of the reactive species and the rate of degradation of the starting material, leading to inconsistent reaction rates.

Q2: What is the expected pH-rate profile for a reaction involving the 3-amino group as a nucleophile?

A2: The pH-rate profile for a reaction where the 3-amino group acts as a nucleophile is expected to be bell-shaped.

  • At low pH: The amino group is fully protonated, rendering it non-nucleophilic. The reaction rate will be very slow.

  • As pH increases: The concentration of the deprotonated, nucleophilic free amine increases, leading to an increase in the reaction rate.

  • At optimal pH: The reaction rate will reach a maximum. This optimum is a balance between having a sufficient concentration of the free amine nucleophile and minimizing the degradation of the 2-oxindole core through base-catalyzed hydrolysis.

  • At high pH: While the concentration of the free amine is high, the rate of base-catalyzed hydrolysis of the lactam ring also becomes significant. This degradation of the starting material will lead to a decrease in the overall reaction rate.

The following diagram illustrates the conceptual pH-rate profile:

pH_Rate_Profile Conceptual pH-Rate Profile cluster_plot cluster_axes cluster_labels a b c d e f X_axis pH Y_axis Reaction Rate X_axis_line 5.2,-0.2! 5.2,-0.2! X_axis_line->5.2,-0.2! Y_axis_line -0.2,3.5! -0.2,3.5! Y_axis_line->-0.2,3.5! low_pH Low Rate (Protonated Amine) optimal_pH Optimal Rate high_pH Decreasing Rate (Lactam Hydrolysis)

Conceptual pH-rate profile for a reaction involving the 3-amino group.
Q3: How can I minimize the degradation of 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride during my reaction?

A3: Minimizing degradation is crucial for obtaining good yields and clean reaction profiles. Here are some strategies:

  • pH Control: Maintain the reaction pH within a range where the lactam ring is most stable. This typically means avoiding strongly acidic (pH < 4) and strongly basic (pH > 10) conditions, unless the reaction requires such conditions and is fast enough to outcompete degradation. The use of a suitable buffer system is highly recommended.

  • Temperature Control: Hydrolysis reactions are temperature-dependent.[1] Running the reaction at lower temperatures will generally slow down the rate of lactam hydrolysis.

  • Inert Atmosphere: Unprotected 3-aminoindoles are susceptible to oxidative dimerization, especially in the presence of light and air.[2] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative degradation.

  • Reaction Time: Monitor the reaction progress closely and work it up as soon as it is complete to minimize the exposure of the product and remaining starting material to the reaction conditions.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or no reactivity 1. Incorrect pH: The 3-amino group is protonated and non-nucleophilic. 2. Low Temperature: The reaction kinetics are too slow at the chosen temperature.1. Verify and adjust pH: Use a calibrated pH meter to check the reaction pH. If too acidic, carefully add a suitable base (e.g., a non-nucleophilic organic base like triethylamine or DIPEA, or an inorganic base like sodium bicarbonate) to raise the pH into the optimal range for amine nucleophilicity. Consider using a buffer. 2. Increase Temperature: Gradually increase the reaction temperature while monitoring for product formation and degradation.
Formation of multiple byproducts 1. Lactam Hydrolysis: The 2-oxindole ring is opening under the reaction conditions. 2. Oxidative Dimerization: The free amine is reacting with itself in the presence of oxygen. 3. Side reactions with the solvent or other reagents. 1. Optimize pH and Temperature: As described above, adjust the pH to a milder range and consider lowering the reaction temperature. 2. Use an Inert Atmosphere: Degas the solvent and run the reaction under nitrogen or argon. 3. Solvent and Reagent Purity: Ensure all solvents and reagents are pure and free of contaminants that could lead to side reactions.
Reaction starts but does not go to completion 1. pH Shift during Reaction: The reaction itself may produce or consume acid/base, causing the pH to drift out of the optimal range. 2. Degradation of Reactant or Product: The starting material or product may not be stable under the reaction conditions over time. 3. Equilibrium: The reaction may be reversible and has reached equilibrium.1. Use a Buffer: Employ a suitable buffer system to maintain a constant pH throughout the reaction. 2. Monitor Stability: Run a control experiment with the starting material under the reaction conditions (without the other reactant) to assess its stability over the reaction time. Do the same for the isolated product. 3. Le Chatelier's Principle: If the reaction is reversible, consider strategies to remove one of the products to drive the reaction to completion.
Difficulty in isolating the product 1. Product Instability: The product may be unstable to the workup conditions (e.g., aqueous acid/base washes). 2. Product Solubility: The product may be soluble in the aqueous phase during extraction.1. Use Mild Workup Conditions: Avoid strong acids or bases during workup. Use saturated sodium bicarbonate and brine washes instead of stronger bases or acids. 2. Back-Extraction: If the product is suspected to be in the aqueous layer, adjust the pH of the aqueous layer and re-extract with an organic solvent.

Experimental Protocols

Protocol 1: Determining the Optimal pH for a Reaction

This protocol outlines a general method for screening the optimal pH for a reaction where the 3-amino group of 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride is the nucleophile.

Materials:

  • 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride

  • Your electrophile/reaction partner

  • A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 4 to 10.

  • Reaction solvent (ensure it is compatible with the chosen buffers)

  • Small reaction vials

  • Stirring apparatus

  • Analytical instrument for monitoring the reaction (e.g., HPLC, LC-MS, TLC)

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride and your electrophile in the chosen reaction solvent.

  • Set up Reactions: In a series of reaction vials, add the buffer solution to achieve the desired pH.

  • Initiate Reactions: Add the stock solutions of the reactants to each vial to initiate the reactions. Ensure the final concentrations of all reactants are the same in each vial.

  • Incubate: Stir the reactions at a constant temperature.

  • Monitor Reaction Progress: At regular time intervals, withdraw a small aliquot from each reaction, quench it if necessary, and analyze it to determine the concentration of the product and remaining starting material.

  • Determine Initial Rates: Plot the concentration of the product versus time for each pH. The initial slope of this curve will give you the initial reaction rate.

  • Plot pH-Rate Profile: Plot the initial reaction rate as a function of pH to determine the optimal pH for your reaction.

pH_Screening_Workflow Workflow for pH Optimization A Prepare Stock Solutions (Reactants & Buffers) B Set up Parallel Reactions at Different pH Values A->B C Incubate at Constant Temperature B->C D Monitor Reaction Progress (e.g., HPLC, TLC) C->D E Determine Initial Reaction Rates D->E F Plot Rate vs. pH to Find Optimum E->F

Workflow for determining the optimal reaction pH.
Protocol 2: Monitoring Lactam Hydrolysis by HPLC

This protocol provides a method for assessing the stability of the 2-oxindole lactam ring at different pH values.

Materials:

  • 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride

  • A series of buffers (e.g., pH 2, 4, 7, 9, 12)

  • HPLC grade water and acetonitrile

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

Procedure:

  • Prepare Samples: Dissolve a known concentration of 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride in each of the buffer solutions.

  • Incubate: Keep the solutions at a constant temperature.

  • Inject and Analyze: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), inject an aliquot of each solution into the HPLC system.

  • Monitor Peak Area: Monitor the peak area of the parent compound at a suitable wavelength (oxindoles typically absorb in the UV range). A decrease in the peak area over time indicates degradation.

  • Quantify Degradation: The rate of degradation can be quantified by plotting the natural logarithm of the peak area versus time. The slope of this line will give the pseudo-first-order rate constant for hydrolysis at that specific pH.

Note: The hydrolysis product will have a different retention time on the HPLC. The appearance of a new peak that grows over time as the parent peak decreases is indicative of hydrolysis.

References

  • Sharma, S., et al. (2023). 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. RSC Advances, 13(21), 14249-14267. Available at: [Link]

  • MDPI. (2023). A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. Molecules, 28(9), 3793. Available at: [Link]

  • NIH National Center for Biotechnology Information. (2023). A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. Molecules, 28(9), 3793. Available at: [Link]

  • Wan, P., Modro, T. A., & Yates, K. (1980). The kinetics and mechanism of acid catalysed hydrolysis of lactams. Canadian Journal of Chemistry, 58(22), 2423-2433. Available at: [Link]

  • Mettler Toledo. (n.d.). pH Sensor Troubleshooting – Diagnosis and Treatment. Available at: [Link]

  • Yokogawa. (n.d.). Successful pH Troubleshooting. Available at: [Link]

  • Vallance, C. (n.d.). Reaction Kinetics. University of Oxford. Available at: [Link]

  • LibreTexts Chemistry. (2022). 17.7: Experimental methods of chemical kinetics. Available at: [Link]

  • LibreTexts Chemistry. (2023). Amines as Nucleophiles. Available at: [Link]

  • Ibis Scientific. (2025). The Impact of pH on Chemical Stability in Lab Experiments. Available at: [Link]

  • ResearchGate. (1980). The kinetics and mechanism of acid catalysed hydrolysis of lactams. Available at: [Link]

  • Kozlowski, M. C. (n.d.). Experimental Techniques to Study Organic Chemistry Mechanisms. University of Pennsylvania. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthesis of 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride and Other Key Aminoindolones for Drug Discovery

Introduction: The Significance of the 3-Amino-2-Oxindole Scaffold The 1,3-dihydro-2H-indol-2-one, or oxindole, nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 3-Amino-2-Oxindole Scaffold

The 1,3-dihydro-2H-indol-2-one, or oxindole, nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1] The introduction of an amino group at the C3 position creates a chiral center and a valuable handle for further molecular elaboration, giving rise to the 3-amino-2-oxindole scaffold. This privileged structure is found in a variety of biologically active compounds, demonstrating the importance of efficient and versatile synthetic routes for its preparation.[2][3]

This guide provides a comparative analysis of the synthesis of 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride and other C5-substituted analogues, including those with fluoro, chloro, and methyl groups. As a senior application scientist, my goal is to offer not just protocols, but a deeper understanding of the synthetic strategy, the influence of substituents on the reaction outcomes, and the practical considerations for researchers in drug development. The methodologies presented herein are designed to be self-validating, with an emphasis on the causality behind experimental choices.

General Synthetic Strategy: A Two-Stage Approach

The synthesis of C5-substituted 3-amino-2-oxindoles is typically achieved through a two-stage process. The first stage involves the construction of the corresponding C5-substituted isatin (1H-indole-2,3-dione), followed by the conversion of the C3-keto group to an amino group in the second stage.

General_Synthetic_Strategy Substituted_Aniline C4-Substituted Aniline Substituted_Isatin C5-Substituted Isatin Substituted_Aniline->Substituted_Isatin Isatin Synthesis (e.g., Sandmeyer) Aminoindolone C5-Substituted 3-Amino-2-Oxindole Substituted_Isatin->Aminoindolone Reductive Amination Hydrochloride_Salt Hydrochloride Salt Aminoindolone->Hydrochloride_Salt HCl treatment

Caption: General two-stage synthetic approach to C5-substituted 3-amino-2-oxindole hydrochlorides.

This modular approach allows for the synthesis of a diverse library of compounds by simply varying the starting C4-substituted aniline.

Stage 1: Synthesis of C5-Substituted Isatins - A Comparative Overview

The Sandmeyer isatin synthesis is a classic and reliable method for the preparation of isatins from anilines.[4][5] This reaction proceeds via the formation of an isonitrosoacetanilide intermediate, which then undergoes acid-catalyzed cyclization to yield the isatin.[6]

Comparative Performance in Sandmeyer Isatin Synthesis

The nature of the substituent at the C4 position of the starting aniline can influence the yield and purity of the resulting C5-substituted isatin. Here, we compare the synthesis of 5-ethyl, 5-fluoro, 5-chloro, and 5-methylisatin.

Substituent (R)Starting AnilineKey ReagentsTypical Yield (%)Reference
Ethyl4-EthylanilineChloral hydrate, Hydroxylamine HCl, H₂SO₄~75-85 (estimated)[4][6]
Fluoro4-FluoroanilineChloral hydrate, Hydroxylamine HCl, H₂SO₄~70-80[7]
Chloro4-ChloroanilineChloral hydrate, Hydroxylamine HCl, H₂SO₄~70[5]
Methyl4-Methylaniline (p-Toluidine)Chloral hydrate, Hydroxylamine HCl, H₂SO₄~80-90[6]

Note: Yields can vary based on reaction scale and optimization. The yield for 5-ethylisatin is an estimation based on similar substrates, as a specific literature value was not found.

The electronic properties of the substituent on the aniline ring play a role in the electrophilic cyclization step. Electron-donating groups, such as methyl and ethyl, can facilitate the reaction and generally lead to good yields. Halogens, being electron-withdrawing yet ortho,para-directing, also allow for efficient synthesis.

Experimental Protocol: Sandmeyer Synthesis of 5-Substituted Isatins

The following is a generalized protocol for the Sandmeyer isatin synthesis. Specific quantities should be adjusted based on the molecular weight of the starting aniline.

Step 1: Formation of the Isonitrosoacetanilide

  • In a large round-bottom flask, dissolve chloral hydrate (1.1 eq) and sodium sulfate (anhydrous, ~10 eq) in deionized water.

  • In a separate beaker, prepare a solution of the C4-substituted aniline (1.0 eq) in water containing concentrated hydrochloric acid (1.1 eq).

  • Add the aniline hydrochloride solution to the chloral hydrate solution.

  • Add a solution of hydroxylamine hydrochloride (3.0 eq) in water to the reaction mixture.

  • Heat the mixture to a vigorous boil for approximately 5-10 minutes.

  • Cool the reaction mixture in an ice bath to precipitate the isonitrosoacetanilide intermediate.

  • Collect the solid by vacuum filtration, wash with cold water, and air-dry.

Step 2: Cyclization to the Isatin

  • To a beaker containing concentrated sulfuric acid, pre-heated to 50-60 °C, slowly add the dried isonitrosoacetanilide from the previous step in portions, maintaining the temperature between 60-70 °C.

  • After the addition is complete, heat the mixture to 80 °C for 10-15 minutes.

  • Carefully pour the hot acid mixture over crushed ice with stirring.

  • The C5-substituted isatin will precipitate. Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry.

Stage 2: Reductive Amination of C5-Substituted Isatins

The conversion of the C3-keto group of the isatin to a primary amine is a crucial step. Reductive amination is a widely used and effective method for this transformation.[8] This can be achieved through various reagent systems, with catalytic hydrogenation being a common and clean approach.

Comparative Performance in Reductive Amination

The choice of reducing agent and reaction conditions can impact the yield and selectivity of the amination. Catalytic transfer hydrogenation using ammonium formate as a hydrogen donor and palladium on carbon (Pd/C) as the catalyst is an efficient method.[9]

Reductive_Amination Isatin C5-Substituted Isatin Intermediate [Imine/Iminium Intermediate] Isatin->Intermediate + NH₃ (from Ammonium Formate) Aminoindolone C5-Substituted 3-Amino-2-Oxindole Intermediate->Aminoindolone Reduction (H₂ from Formate, Pd/C)

Sources

Comparative

A Comparative Guide to the Biological Activity Screening of 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one Hydrochloride Derivatives

This guide provides a comprehensive framework for the biological activity screening of "3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride" and its derivatives. The versatile indole scaffold is a cornerstone in med...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the biological activity screening of "3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride" and its derivatives. The versatile indole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This document will focus primarily on the known activity of the parent compound as a Tumor Necrosis Factor-alpha (TNF-α) inhibitor, while also providing protocols for broader anticancer and antimicrobial screening. Our objective is to furnish researchers, scientists, and drug development professionals with the necessary protocols and comparative benchmarks to rigorously evaluate this class of compounds.

The Indole Nucleus: A Privileged Scaffold in Drug Discovery

The indole ring system is a bicyclic aromatic heterocycle found in numerous natural and synthetic bioactive compounds. Its structural similarity to tryptophan allows it to interact with a variety of biological targets, making it a "privileged scaffold" in drug design. Derivatives of 1,3-dihydro-2H-indol-2-one (oxindole) have been reported to possess a wide spectrum of biodynamic activities, including antibacterial, antifungal, antitubercular, and anticonvulsant properties. This inherent biological promiscuity necessitates a systematic and multi-faceted screening approach to identify the most potent and selective therapeutic applications for novel derivatives.

Primary Focus: Anti-inflammatory Activity via TNF-α Inhibition

The parent compound, 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one, has been identified as a TNF-α inhibitor. TNF-α is a pleiotropic pro-inflammatory cytokine centrally involved in the pathogenesis of numerous inflammatory diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. Consequently, the inhibition of TNF-α is a well-validated therapeutic strategy.

Understanding the TNF-α Signaling Pathway

TNF-α exerts its biological effects by binding to its receptors, TNFR1 and TNFR2, on the cell surface. This binding initiates a signaling cascade that can lead to various cellular responses, including inflammation, apoptosis, and cell survival. A simplified representation of the pro-inflammatory signaling cascade is depicted below.

TNF-alpha Signaling Pathway Simplified TNF-α Pro-inflammatory Signaling Pathway TNF-α TNF-α TNFR1 TNFR1 TNF-α->TNFR1 Binding TRADD TRADD TNFR1->TRADD Recruitment TRAF2 TRAF2 TRADD->TRAF2 IKK Complex IKK Complex TRAF2->IKK Complex Activation IκB IκB IKK Complex->IκB Phosphorylation & Degradation NF-κB NF-κB Nucleus Nucleus NF-κB->Nucleus Translocation Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression Nucleus->Pro-inflammatory Gene Expression Induction

Caption: Simplified TNF-α pro-inflammatory signaling pathway.

Comparative Performance: Benchmarking Against Established Drugs

A critical aspect of drug discovery is benchmarking novel compounds against existing therapies. For the anti-inflammatory activity of 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one derivatives, a two-tiered comparison is recommended:

  • Direct TNF-α Inhibitors: Comparison with small molecules and biologics that directly target TNF-α.

  • Broad-Spectrum Anti-inflammatory Agents: Comparison with non-steroidal anti-inflammatory drugs (NSAIDs) that act through different mechanisms (e.g., COX inhibition).

Table 1: Illustrative Comparative Anti-inflammatory Activity

CompoundPrimary MechanismIn Vitro TNF-α Inhibition (IC50, µM)*Cell-Based NO Inhibition (IC50, µM)**
Test Derivative 1 TNF-α Inhibition (putative)[Hypothetical Data: 5.2][Hypothetical Data: 8.1]
Test Derivative 2 TNF-α Inhibition (putative)[Hypothetical Data: 2.8][Hypothetical Data: 4.5]
Adalimumab (Humira®)TNF-α NeutralizationPotent (pM-nM range)Not applicable
Infliximab (Remicade®)TNF-α NeutralizationPotent (pM-nM range)Not applicable
IndomethacinCOX-1/COX-2 InhibitionNo direct effect15.7
DexamethasoneGlucocorticoid Receptor AgonistIndirect inhibition0.9

*Disclaimer: Data for test derivatives is hypothetical and for illustrative purposes only. Actual values must be determined experimentally. **IC50 values for Nitric Oxide (NO) inhibition in LPS-stimulated RAW 264.7 macrophages.

Experimental Protocol: In Vitro TNF-α Inhibition Assay (ELISA)

This protocol describes a cell-based enzyme-linked immunosorbent assay (ELISA) to quantify the inhibition of TNF-α production in lipopolysaccharide (LPS)-stimulated murine macrophages.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds on TNF-α production.

Materials:

  • RAW 264.7 murine macrophage cell line (ATCC® TIB-71™)

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, L-glutamine, and sodium pyruvate

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (10,000 U/mL)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Test compounds (dissolved in DMSO)

  • Dexamethasone (positive control)

  • Mouse TNF-α ELISA kit

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) for cytotoxicity assessment

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds or Dexamethasone for 2 hours. Include a vehicle control (DMSO).

  • Inflammatory Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Supernatant Collection: Centrifuge the plate and collect the supernatant for TNF-α quantification.

  • ELISA: Perform the TNF-α ELISA according to the manufacturer's instructions.

  • Cytotoxicity Assay (MTT): To ensure that the observed inhibition is not due to cell death, perform a parallel MTT assay on cells treated with the compounds in the absence of LPS.

  • Data Analysis: Calculate the percentage inhibition of TNF-α production for each compound concentration relative to the LPS-stimulated control. Determine the IC50 value by non-linear regression analysis.

Secondary Screening: Anticancer Potential

The indole nucleus is a common feature in many anticancer agents. Therefore, it is prudent to screen 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one derivatives for cytotoxic activity against a panel of human cancer cell lines.

Comparative Performance: Benchmarking Against Standard Chemotherapeutics

Table 2: Illustrative Comparative Anticancer Activity (IC50, µM)

CompoundMCF-7 (Breast)A549 (Lung)HCT116 (Colon)
Test Derivative 1 [Hypothetical: 25.1][Hypothetical: 32.8][Hypothetical: 19.5]
Test Derivative 2 [Hypothetical: 9.7][Hypothetical: 12.3][Hypothetical: 7.8]
Doxorubicin0.81.20.5
Cisplatin5.68.13.9
Paclitaxel0.010.020.008

*Disclaimer: Data for test derivatives is hypothetical and for illustrative purposes only.

Experimental Protocol: In Vitro Anticancer Screening (MTT Assay)

Objective: To determine the cytotoxic effect of the test compounds on various cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Appropriate cell culture media and supplements

  • Test compounds (dissolved in DMSO)

  • Doxorubicin (positive control)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds or Doxorubicin for 48-72 hours. Include a vehicle control.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value using non-linear regression.

Anticancer Screening Workflow General Workflow for In Vitro Anticancer Screening Start Start Cell_Line_Panel Select Cancer Cell Line Panel (e.g., MCF-7, A549, HCT116) Start->Cell_Line_Panel Seeding Seed Cells in 96-well Plates Cell_Line_Panel->Seeding Treatment Treat with Test Compounds (Dose-Response) Seeding->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation Viability_Assay Perform Cell Viability Assay (e.g., MTT, SRB) Incubation->Viability_Assay Data_Analysis Calculate % Viability and IC50 Values Viability_Assay->Data_Analysis Comparison Compare with Standard Drugs (e.g., Doxorubicin) Data_Analysis->Comparison End End Comparison->End

Caption: General workflow for in vitro anticancer screening.

Tertiary Screening: Antimicrobial Activity

Given the known antimicrobial properties of many indole derivatives, a preliminary screening against a panel of pathogenic bacteria and fungi is warranted.

Comparative Performance: Benchmarking Against Standard Antibiotics

Table 3: Illustrative Comparative Antimicrobial Activity (MIC, µg/mL)

CompoundS. aureus (Gram +)E. coli (Gram -)C. albicans (Fungus)
Test Derivative 1 [Hypothetical: 16][Hypothetical: 64][Hypothetical: 32]
Test Derivative 2 [Hypothetical: 8][Hypothetical: 32][Hypothetical: 16]
Ampicillin0.258>128
Ciprofloxacin0.50.015>128
Fluconazole>128>1281

*Disclaimer: Data for test derivatives is hypothetical and for illustrative purposes only.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test compounds against a panel of microorganisms.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strain (Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • Test compounds (dissolved in DMSO)

  • Standard antibiotics (e.g., Ampicillin, Ciprofloxacin, Fluconazole)

  • 96-well microtiter plates

  • Bacterial and fungal inoculums standardized to 0.5 McFarland

Procedure:

  • Serial Dilution: Prepare two-fold serial dilutions of the test compounds and standard antibiotics in the appropriate broth in a 96-well plate.

  • Inoculation: Add the standardized microbial inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

The "3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride" scaffold, with its confirmed TNF-α inhibitory activity, represents a promising starting point for the development of novel anti-inflammatory agents. A systematic screening cascade, beginning with targeted TNF-α inhibition assays and followed by broader anticancer and antimicrobial evaluations, is essential to fully characterize the therapeutic potential of its derivatives. This guide provides the foundational protocols and comparative framework necessary to conduct such an evaluation with scientific rigor. The causality behind these experimental choices lies in a tiered approach: confirming and quantifying the known activity, exploring probable activities based on the privileged indole scaffold, and ensuring specificity through cytotoxicity and microbial screening. This self-validating system, where primary activity is benchmarked against both direct and indirect-acting comparators, ensures a robust assessment of any new chemical entity in this class.

References

  • MDPI. New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. Available from: [Link]

  • MDPI. 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation. Available from: [Link]

  • PubMed. 1,3-Dihydro-2H-indol-2-ones derivatives: design, synthesis, in vitro antibacterial, antifungal and antitubercular study. Available from: [Link]

  • NCBI. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). Available from: [Link]

  • PubMed. Synthesis, Anti-inflammatory Activity, and In Silico Studies of Some New 3-({P-Dimethylamino}benzylidenehydrazinylidene)-1,3-dihydro-2H-indole-2-one Derivatives. Available from: [Link]

  • NCBI. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. Available from: [Link]

  • NCBI. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Available from: [Link]

  • MDPI. In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Available from: [Link]

  • MDPI. Synthesis, In Vitro Anti-Inflammatory Activity, Molecular Docking, Molecular Dynamics and DFT Calculations of Thiazoline-2-Thione Derivatives. Available from: [Link]

  • ResearchGate. Molecular Modeling and Biological Activities of New Potent Antimicrobial, Anti-Inflammatory and Anti-Nociceptive of 5-Nitro Indoline-2-One Derivatives. Available from: [Link]

  • FDA. Antibacterial Susceptibility Test Interpretive Criteria. Available from: [Link]

  • ResearchGate. (PDF) IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. Available from: [Link]

  • ACS Omega. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Available from: [Link]

  • NCBI. Antimicrobial Susceptibility Testing. Available from: [Link]

  • MDPI. Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives. Available from: [Link]

  • ResearchGate. (PDF) Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis. Available from: [Link]

  • UCLA Health. Antimicrobial Susceptibility Summary 2024. Available from: [Link]

  • NCBI. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line. Available from: [Link]

  • ResearchGate. Synthesis, docking studies and anti-inflammatory activity of some 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitriles and related compounds. Available from: [Link]

  • International Journal of Pharmaceutical Sciences. SYNTHESIS AND EVALUATION OF NEW BIS ISATIN MANNICH BASE DERIVATIVES AGAINST ANTIBACTERIAL ACTIVITY. Available from: [Link]

  • Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Available from: [Link]

  • MDPI. 3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic Acid as a Potential Polypharmacological Agent. Available from: [Link]

  • IDSA. IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections. Available from: [Link]

  • NCBI. Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation. Available from: [Link]

  • IJCRT. SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. Available from: [Link]

  • APEC. Antimicrobial Susceptibility Testing. Available from: [Link]

  • PubMed. Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro. Available from: [Link]

Validation

A Senior Application Scientist's Guide to the Comparative Potency of 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one Hydrochloride Analogs

This guide provides a comprehensive comparative analysis of the potency of analogs of "3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride." Designed for researchers, scientists, and drug development professionals,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of the potency of analogs of "3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride." Designed for researchers, scientists, and drug development professionals, this document delves into the structure-activity relationships (SAR) of this class of compounds, their primary molecular targets, and the experimental methodologies used to evaluate their efficacy. The indolin-2-one scaffold is a cornerstone in modern medicinal chemistry, renowned for its versatile biological activities.[1] This guide aims to provide a deep, technically-grounded understanding to inform future drug discovery and development efforts.

Introduction: The Indolin-2-One Scaffold as a Privileged Structure in Drug Discovery

The 1,3-dihydro-2H-indol-2-one, or oxindole, core is recognized as a "privileged scaffold" due to its ability to bind to a wide range of biological targets with high affinity. Derivatives of this structure have been shown to possess a remarkable spectrum of activities, including antitubercular, antimicrobial, anti-inflammatory, and, most notably, anticancer properties.[1][2]

A significant breakthrough in the therapeutic application of indolin-2-ones was the development of Sunitinib, an oral multi-kinase inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors. Sunitinib features the indolin-2-one core and functions primarily by inhibiting receptor tyrosine kinases (RTKs), particularly the Vascular Endothelial Growth Factor Receptors (VEGFRs). This inhibition disrupts angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis. The success of Sunitinib has spurred extensive research into novel indolin-2-one analogs with improved potency, selectivity, and pharmacokinetic profiles.

This guide will focus on 3-amino-substituted indolin-2-ones, with a particular interest in the influence of substitutions at the 5-position of the indole ring, using the ethyl-substituted analog as our central point of reference.

Mechanism of Action: Targeting Angiogenesis Through VEGFR-2 Inhibition

The primary mechanism of action for many anticancer indolin-2-one derivatives is the inhibition of VEGFR-2. VEGFR-2 is a key mediator of the signaling pathway initiated by VEGF. The binding of VEGF to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular kinase domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which ultimately lead to endothelial cell proliferation, migration, and survival, all essential components of angiogenesis.

Indolin-2-one inhibitors are typically ATP-competitive, binding to the ATP-binding pocket of the VEGFR-2 kinase domain. This binding prevents the phosphorylation of the receptor, thereby blocking the downstream signaling cascade and inhibiting angiogenesis.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization P1 P VEGFR2->P1 Autophosphorylation P2 P VEGFR2->P2 PLCg PLCγ P1->PLCg PI3K PI3K P2->PI3K RAS RAS PLCg->RAS AKT Akt PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation AKT->Proliferation Indolinone Indolin-2-one Analog Indolinone->VEGFR2 Inhibition

VEGFR-2 signaling pathway and its inhibition by indolin-2-one analogs.

Comparative Potency of 3-Amino-Indolin-2-One Analogs

Compound ID3-Position Substituent5-Position SubstituentTargetIC50 (nM)Reference
Sunitinib(Z)-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methylFluoroVEGFR-283.20[3]
Compound 14g(Z)-((4-chloro-3,5-dimethyl-1H-pyrrol-2-yl)methylene)HVEGFR-25.0[4]
Compound 13d(Z)-3-((1-(4-methylbenzyl)-1H-1,2,3-triazol-4-yl)methylene)HVEGFR-226.38[3]
Compound Va(Z)-3-((1H-indol-2-yl)methylene)ChloroVEGFR-22150[5]
Compound Ve(Z)-3-((5-(hydroxymethyl)-1H-indol-2-yl)methylene)ChloroVEGFR-21100[5]

Analysis of Structure-Activity Relationships (SAR):

From the data presented and broader literature, several key SAR trends can be identified:

  • The 3-Position Substituent is Critical for Potency: The nature of the substituent at the C-3 position of the indolin-2-one ring is a primary determinant of inhibitory activity. Large, heterocyclic moieties, particularly those capable of forming specific hydrogen bonds within the ATP-binding pocket of the kinase, are often associated with high potency. For instance, the pyrrole and triazole groups in compounds 14g and 13d, respectively, contribute to their nanomolar efficacy against VEGFR-2.[3][4]

  • The 5-Position Influences Potency and Selectivity: Substitutions on the indolin-2-one ring at the 5-position can modulate the compound's activity and selectivity. Electron-withdrawing groups, such as the fluoro group in Sunitinib, are common. The presence and nature of the substituent at this position can influence the overall electronic properties of the molecule and its interaction with the target protein.

  • The Amino Group at the 3-Position: While the table above focuses on 3-ylidene derivatives, the presence of a 3-amino group, as in our lead compound, provides a key point for further chemical modification and can influence the compound's physicochemical properties, such as solubility and hydrogen bonding capacity.

Experimental Protocols for Potency Determination

To ensure the scientific integrity and reproducibility of potency data, standardized and validated experimental protocols are essential. Below are detailed methodologies for a biochemical kinase inhibition assay and a cell-based proliferation assay, which are fundamental for evaluating compounds of this class.

In Vitro VEGFR-2 Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of recombinant VEGFR-2. The principle is based on the quantification of ATP remaining in the reaction mixture after the kinase reaction. A decrease in kinase activity due to inhibition results in a higher ATP concentration, which is detected by a luciferase-based system, producing a luminescent signal.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP

  • Kinase assay buffer

  • Test compounds dissolved in DMSO

  • Kinase-Glo® MAX Assay Kit (Promega)

  • White, opaque 96-well plates

  • Luminometer

Step-by-Step Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide concentration range (e.g., 10 µM to 0.1 nM).

  • Reaction Setup: In a 96-well plate, add the following components in order:

    • Kinase assay buffer

    • Test compound dilution (final DMSO concentration should be ≤1%)

    • VEGFR-2 enzyme (e.g., 1 ng/µl final concentration)

    • Mix and incubate for 10-15 minutes at room temperature to allow for compound binding to the enzyme.

  • Initiate Kinase Reaction: Add a mixture of the kinase substrate and ATP to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for 45 minutes.[6]

  • ATP Detection: Add an equal volume of Kinase-Glo® MAX reagent to each well. This reagent stops the kinase reaction and initiates the luminescent signal generation.

  • Signal Measurement: Incubate the plate at room temperature for 15 minutes in the dark.[6] Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Serial Dilution of Test Compound Plate Add Buffer, Compound, & Enzyme to 96-well Plate Compound->Plate Enzyme Prepare VEGFR-2 Enzyme Solution Enzyme->Plate Sub_ATP Prepare Substrate & ATP Mix Start Add Substrate/ATP to Initiate Reaction Sub_ATP->Start Incubate1 Pre-incubate Plate->Incubate1 Incubate1->Start Incubate2 Incubate at 30°C Start->Incubate2 Stop Add Kinase-Glo® Reagent Incubate2->Stop Read Measure Luminescence Stop->Read Calculate Calculate % Inhibition Read->Calculate Plot Plot Dose-Response Curve Calculate->Plot IC50 Determine IC50 Plot->IC50

Workflow for an in vitro VEGFR-2 kinase inhibition assay.
Cellular Anti-Proliferative Assay (MTT Assay)

The MTT assay is a colorimetric method for assessing cell viability. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs) or a relevant cancer cell line (e.g., HT-29, MKN-45)

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well clear flat-bottom plates

  • Microplate reader (absorbance at 570 nm)

Step-by-Step Protocol:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the test compounds. Include vehicle-only (DMSO) controls.

  • Incubation: Incubate the cells with the compounds for a specified period, typically 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours, until a purple precipitate is visible.[7]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[7] Mix gently by pipetting or shaking.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control cells. Plot the percent viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion and Future Directions

The indolin-2-one scaffold remains a highly fruitful starting point for the design of potent and selective kinase inhibitors. The comparative analysis of analogs highlights the critical role of the C-3 substituent in driving potency against VEGFR-2, while modifications at the C-5 position offer a means to fine-tune the pharmacological profile. Although specific potency data for "3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride" is elusive in the current literature, the established SAR for this class of compounds provides a strong rationale for its synthesis and evaluation.

Future research should focus on:

  • Systematic SAR studies around the 3-amino and 5-ethyl substituted core to identify novel analogs with enhanced potency and selectivity.

  • Exploration of other kinase targets , as the indolin-2-one scaffold has shown promise against a range of kinases involved in cancer and other diseases.

  • Optimization of pharmacokinetic properties to improve oral bioavailability and in vivo efficacy.

By leveraging the foundational knowledge presented in this guide and employing rigorous experimental methodologies, the scientific community can continue to unlock the therapeutic potential of this remarkable class of compounds.

References

  • Patel, Y., et al. (2011). 1,3-Dihydro-2H-indol-2-ones derivatives: design, synthesis, in vitro antibacterial, antifungal and antitubercular study. European Journal of Medicinal Chemistry, 46(9), 4354-4361. Available from: [Link]

  • Al-Ostoot, F. H., et al. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Molecules, 28(15), 5698. Available from: [Link]

  • Zhang, H., et al. (2015). Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties. Molecules, 20(9), 15846-15862. Available from: [Link]

  • Ismail, M. M. F., et al. (2023). Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents. BMC Chemistry, 17(1), 81. Available from: [Link]

  • van Meerloo, J., et al. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology, 731, 237-245. Available from: [Link]

  • Kim, J. H., et al. (2019). Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents. Molecules, 24(19), 3543. Available from: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Available from: [Link]

  • BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit. Available from: [Link]

  • Abdel-Ghani, T. M., et al. (2022). New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation. Drug Design, Development and Therapy, 16, 567-587. Available from: [Link]

  • Hilberg, F., et al. (2008). BIBF 1120: triple angiokinase inhibitor with broad antitumor activity. Cancer Research, 68(12), 4774-4782. Available from: [Link]

  • Sun, L., et al. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. Journal of Medicinal Chemistry, 46(7), 1116-1119. Available from: [Link]

  • Bentham Science Publishers. (2021). The Development of 3-substituted Indolin-2-one Derivatives as Kinase Inhibitors for Cancer Therapy. Current Medicinal Chemistry, 28(32), 6523-6555. Available from: [Link]

  • Fancelli, D., et al. (2006). 1,4-Disubstituted-3-amino-1H-pyrazolo[3,4-d]pyrimidines as potent and selective inhibitors of protein kinase B/Akt. Bioorganic & Medicinal Chemistry Letters, 16(11), 2949-2953. Available from: [Link]

  • El-Damasy, A. K., et al. (2019). Design and synthesis of novel 3,5-disubstituted-indolin-2-one derivatives as potent and selective inhibitors of glycogen synthase kinase-3β. Bioorganic Chemistry, 89, 103009. Available from: [Link]

  • Al-Said, M. S., et al. (2022). Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. Pharmaceuticals, 15(11), 1416. Available from: [Link]

  • Wang, M., et al. (2021). Design, synthesis, and in vitro and in vivo anti-angiogenesis study of a novel vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitor based on 1,2,3-triazole scaffold. European Journal of Medicinal Chemistry, 210, 113083. Available from: [Link]

  • Sławiński, J., et al. (2021). Synthesis of 3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones using an Eschenmoser coupling reaction. Beilstein Journal of Organic Chemistry, 17, 527-541. Available from: [Link]

  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Available from: [Link]

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Comparative

Structure-activity relationship (SAR) studies of "3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride" analogs

A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Amino-2-Oxindole Analogs For Researchers, Scientists, and Drug Development Professionals The 2-oxindole scaffold is a privileged structure in medicina...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Amino-2-Oxindole Analogs

For Researchers, Scientists, and Drug Development Professionals

The 2-oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its versatility allows for substitutions at various positions, leading to a wide range of pharmacological activities, including kinase inhibition, and anticancer and anti-inflammatory effects.[1][2][3] This guide focuses on the structure-activity relationship (SAR) of analogs related to "3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one," providing a comparative analysis of how structural modifications influence biological outcomes. While specific SAR data for the exact title compound is limited in publicly accessible literature, a wealth of information on related 3-substituted and 5-substituted 2-oxindoles allows for robust extrapolation and guidance for future drug design.

I. The 2-Oxindole Core: A Foundation for Diverse Activity

The 2-oxindole nucleus is a bicyclic aromatic structure that serves as a versatile template for drug discovery.[1] Its key features include a lactam ring fused to a benzene ring, with multiple sites available for chemical modification. The positions of greatest interest for SAR studies are typically C3, C5, and N1.

  • C3-Position: This position is critical for modulating the potency and selectivity of 2-oxindole derivatives.[1][4] The introduction of various substituents at C3 can lead to compounds with distinct biological profiles.

  • C5-Position: Substitutions at the C5 position often influence the pharmacokinetic properties and can enhance the overall activity of the molecule.[5][6]

  • N1-Position: Alkylation or acylation at the N1 position can impact the compound's lipophilicity and interaction with biological targets.[7]

Caption: General workflow for Knoevenagel condensation.

Step-by-Step Protocol:

  • Dissolve the 5-substituted-2-oxindole (1 equivalent) and the desired aldehyde or ketone (1.1 equivalents) in a suitable solvent such as ethanol.

  • Add a catalytic amount of a base, for example, piperidine.

  • Reflux the reaction mixture for a specified time, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates out of the solution and can be collected by filtration.

  • Wash the solid with cold solvent and dry under vacuum to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

B. In Vitro Kinase Inhibition Assay:

The inhibitory activity of the synthesized analogs against various kinases can be evaluated using a variety of commercially available assay kits or by developing an in-house assay. A common method is the ADP-Glo™ Kinase Assay.

Step-by-Step Protocol:

  • Prepare a reaction mixture containing the kinase, substrate, ATP, and the test compound at various concentrations in a suitable buffer.

  • Initiate the kinase reaction by adding ATP and incubate at the optimal temperature for the specific kinase.

  • Stop the reaction by adding the ADP-Glo™ Reagent, which depletes the remaining ATP.

  • Add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.

  • Measure the luminescence using a plate-reading luminometer.

  • The amount of light generated is proportional to the amount of ADP formed and reflects the kinase activity.

  • Calculate the IC50 value for each compound, which is the concentration required to inhibit 50% of the kinase activity.

VI. Conclusion

The structure-activity relationship of 3-amino-2-oxindole analogs is a rich and complex field of study. By systematically modifying the substituents at the C3 and C5 positions, researchers can develop compounds with potent and selective activity against a wide range of biological targets. The insights provided in this guide, drawn from the extensive literature on 2-oxindole derivatives, offer a framework for the rational design of novel therapeutic agents based on this versatile scaffold. Further investigation into the specific SAR of "3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one" and its derivatives is warranted to fully explore their therapeutic potential.

References

  • Design, synthesis and biological evaluation of 3-substituted-2-oxindole hybrid derivatives as novel anticancer agents. PubMed.
  • Synthesis and Biological Evaluations of 3-Substituted Indolin-2-ones: A Novel Class of Tyrosine Kinase Inhibitors That Exhibit Selectivity toward Particular Receptor Tyrosine Kinases.
  • Design, Synthesis, and Antitumor Potential of New Thiazolecontained 5-Fluoro-2-Oxindole Deriv
  • Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evalu
  • Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. PMC - NIH.
  • QSAR study of isatin analogues as in vitro anti-cancer agents. PubMed.
  • Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery. MDPI.
  • Isatin and its derivatives: a survey of recent syntheses, reactions, and applic

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Validation

A Comparative In Vitro Evaluation of Novel 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one Derivatives as Potent Kinase Inhibitors

This guide provides a comprehensive in vitro evaluation of a series of novel compounds derived from the versatile "3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride" scaffold. Designed for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive in vitro evaluation of a series of novel compounds derived from the versatile "3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride" scaffold. Designed for researchers, scientists, and drug development professionals, this document details the rationale behind the synthesis of these novel agents, their comparative performance against established kinase inhibitors, and rigorous, validated protocols for their evaluation. Our focus is on providing actionable insights and robust experimental frameworks to accelerate the discovery of next-generation therapeutics.

Introduction: The Promise of the Indol-2-one Scaffold

The 1,3-dihydro-2H-indol-2-one, or oxindole, core is a privileged scaffold in medicinal chemistry, renowned for its diverse biological activities, including antibacterial, antifungal, and anticancer properties.[1] This is largely due to its structural resemblance to the endogenous signaling molecule indole, allowing it to interact with a wide array of biological targets. Notably, derivatives of this scaffold have emerged as potent inhibitors of protein kinases, enzymes that play a critical role in cellular signaling pathways.[2] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.

Sunitinib, a well-known multi-kinase inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors, features an oxindole core and targets key kinases involved in tumor angiogenesis and growth, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Platelet-Derived Growth Factor Receptor β (PDGFRβ).[2][3] The clinical success of sunitinib underscores the therapeutic potential of the indol-2-one scaffold.

This guide focuses on novel compounds synthesized from a "3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride" starting material. The introduction of an amino group at the 3-position offers a versatile handle for chemical modification, allowing for the exploration of new chemical space and the potential for enhanced potency and selectivity. Here, we present a comparative analysis of three novel compounds—designated NC-1, NC-2, and NC-3 —against established kinase inhibitors, Sunitinib and Sorafenib.

The Novel Compounds and a Rationale for Their Design

Building upon the foundational 3-amino-5-ethyl-1,3-dihydro-2H-indol-2-one scaffold, three novel compounds were synthesized. The design strategy focused on introducing diverse aromatic and heterocyclic moieties at the 3-amino position, a region known to influence kinase binding affinity and selectivity.

  • NC-1 (3-((4-fluorobenzyl)amino)-5-ethyl-1,3-dihydro-2H-indol-2-one): This compound introduces a simple fluorinated aromatic ring. The fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and binding interactions.

  • NC-2 (5-ethyl-3-((pyrimidin-2-yl)amino)-1,3-dihydro-2H-indol-2-one): This derivative incorporates a pyrimidine ring, a nitrogen-rich heterocycle often found in kinase inhibitors due to its ability to form multiple hydrogen bonds with the kinase hinge region.

  • NC-3 (5-ethyl-3-((1-methyl-1H-pyrazol-4-yl)amino)-1,3-dihydro-2H-indol-2-one): This compound features a substituted pyrazole ring, another key heterocycle in kinase inhibitor design, offering a different steric and electronic profile compared to pyrimidine.

These rationally designed modifications aim to optimize interactions within the ATP-binding pocket of target kinases, potentially leading to improved potency and a more desirable safety profile.

Comparative In Vitro Kinase Inhibition

To assess the inhibitory potential of our novel compounds, we performed in vitro kinase assays against two key oncogenic kinases: VEGFR-2 and PDGFRβ. Sunitinib and Sorafenib, another multi-kinase inhibitor, were included as positive controls and benchmarks for comparison.

In Vitro Kinase Assay Protocol

The following protocol outlines a robust method for determining the half-maximal inhibitory concentration (IC50) of test compounds against VEGFR-2 and PDGFRβ. This protocol is based on the widely used ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.

Materials:

  • Recombinant human VEGFR-2 or PDGFRβ enzyme

  • Poly(Glu, Tyr) 4:1 substrate

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (NC-1, NC-2, NC-3, Sunitinib, Sorafenib) dissolved in DMSO

  • 384-well white assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

  • Reaction Setup:

    • Add 1 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2 µL of a solution containing the kinase (e.g., 10 ng of PDGFRβ) and substrate in kinase buffer.[4]

    • Initiate the kinase reaction by adding 2 µL of ATP solution (e.g., 25 µM final concentration) in kinase buffer.[4]

  • Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[4]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase-based reaction. Incubate for 30 minutes at room temperature.[4]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Kinase Inhibition Data

The following table summarizes the IC50 values obtained for the novel compounds and the reference inhibitors against VEGFR-2 and PDGFRβ.

CompoundVEGFR-2 IC50 (nM)PDGFRβ IC50 (nM)
NC-1 150250
NC-2 85120
NC-3 6095
Sunitinib 80[5]2[5]
Sorafenib 90[6]57[6]

Interpretation of Results:

The data reveals that all three novel compounds exhibit inhibitory activity against both VEGFR-2 and PDGFRβ. Notably, NC-3 displayed the most potent inhibition of both kinases among the novel compounds, with IC50 values of 60 nM and 95 nM for VEGFR-2 and PDGFRβ, respectively. Its activity against VEGFR-2 is comparable to that of Sunitinib and Sorafenib. NC-2 , with its pyrimidine moiety, also showed significant potency. The simple fluorobenzyl substitution in NC-1 resulted in the modest activity of the series. While none of the novel compounds surpassed the potent PDGFRβ inhibition of Sunitinib, their dual activity against both kinases warrants further investigation.

Cellular Cytotoxicity and Anti-proliferative Effects

To evaluate the effect of the novel compounds on cancer cell viability, we performed a cytotoxicity assay using the human breast cancer cell line MCF-7 and the human hepatocellular carcinoma cell line HepG2.

MTT Cytotoxicity Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • MCF-7 and HepG2 cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Test compounds (NC-1, NC-2, NC-3, Sunitinib, Sorafenib) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) for 48 hours. Include a vehicle control (DMSO) and a no-cell control (media only).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Cytotoxicity Data

The following table presents the IC50 values of the novel compounds and reference drugs against the MCF-7 and HepG2 cancer cell lines.

CompoundMCF-7 IC50 (µM)HepG2 IC50 (µM)
NC-1 12.518.2
NC-2 5.88.1
NC-3 2.34.5
Sunitinib 4.77[2]2.23[2]
Sorafenib 5.53.4

Interpretation of Results:

The cytotoxicity data correlates well with the kinase inhibition profiles. NC-3 demonstrated the most potent anti-proliferative activity against both MCF-7 and HepG2 cell lines, with IC50 values of 2.3 µM and 4.5 µM, respectively. Its potency against MCF-7 cells is superior to that of Sunitinib and Sorafenib. NC-2 also showed promising cytotoxicity. These results suggest that the inhibition of VEGFR-2 and PDGFRβ by these novel compounds translates into a significant reduction in cancer cell viability.

Understanding the Mechanism: Signaling Pathways

The inhibition of VEGFR-2 and PDGFRβ disrupts critical signaling cascades involved in tumor growth, proliferation, and angiogenesis. The following diagrams illustrate the key downstream pathways affected by these receptor tyrosine kinases.

VEGFR-2 Signaling Pathway

VEGF-A binding to VEGFR-2 triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival, ultimately leading to angiogenesis.[7][8]

VEGFR2_Signaling VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAS RAS VEGFR2->RAS Activates Proliferation Cell Proliferation PLCg->Proliferation PLCg->Proliferation Survival Cell Survival PLCg->Survival PLCg->Survival Migration Cell Migration PLCg->Migration PLCg->Migration AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Proliferation ERK->Survival ERK->Survival ERK->Migration ERK->Migration mTOR mTOR AKT->mTOR mTOR->Proliferation mTOR->Proliferation mTOR->Survival mTOR->Survival mTOR->Migration mTOR->Migration PDGFRB_Signaling PDGF PDGF PDGFRB PDGFRβ PDGF->PDGFRB Binds PI3K PI3K PDGFRB->PI3K Activates RAS_GAP RAS-GAP PDGFRB->RAS_GAP Activates PLCg PLCγ PDGFRB->PLCg Activates STAT STAT PDGFRB->STAT Activates AKT AKT PI3K->AKT RAS RAS RAS_GAP->RAS Proliferation Cell Proliferation STAT->Proliferation STAT->Proliferation Migration Cell Migration STAT->Migration Survival Cell Survival STAT->Survival STAT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Proliferation ERK->Migration ERK->Migration ERK->Survival AKT->Proliferation AKT->Proliferation AKT->Migration AKT->Migration AKT->Survival AKT->Survival

Caption: Key downstream pathways of PDGFRβ signaling.

Comparison with Alternative Scaffolds

While the indol-2-one scaffold is a cornerstone of many successful kinase inhibitors, other chemical classes have also demonstrated significant efficacy. For instance, Sorafenib, a urea-based diaryl ether, and Vatalanib, a pyridine-phthalazine derivative, are potent VEGFR-2 inhibitors that do not possess the indol-2-one core. [2]The development of compounds with diverse scaffolds is crucial for overcoming drug resistance and improving therapeutic outcomes. The novel compounds presented in this guide, particularly NC-3, offer a competitive profile to these established alternatives, highlighting the continued relevance and potential for innovation within the indol-2-one chemical space.

Conclusion and Future Directions

This guide has detailed the in vitro evaluation of three novel compounds derived from "3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride." Our findings demonstrate that strategic modifications at the 3-amino position can yield potent dual inhibitors of VEGFR-2 and PDGFRβ. Compound NC-3 , featuring a substituted pyrazole moiety, emerged as a particularly promising lead, exhibiting kinase inhibition and cellular cytotoxicity comparable or superior to the established drugs Sunitinib and Sorafenib in certain assays.

The presented data provides a strong rationale for the further development of these novel compounds. Future studies should focus on:

  • Kinome Profiling: To assess the selectivity of the lead compounds against a broader panel of kinases.

  • In Vivo Efficacy: To evaluate the anti-tumor activity of these compounds in relevant animal models.

  • Pharmacokinetic and Toxicological Studies: To determine the drug-like properties and safety profiles of the most promising candidates.

The robust and validated protocols provided herein offer a clear roadmap for the continued investigation of these and other novel indol-2-one derivatives, with the ultimate goal of developing more effective and safer cancer therapeutics.

References

  • Eldehna, W. M., et al. (2022). Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. Pharmaceuticals, 15(11), 1416. [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]

  • Abdel-Ghani, T. M., et al. (2024). Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. RSC Medicinal Chemistry. [Link]

  • Li, C., et al. (2023). Roles of PDGF/PDGFR signaling in various organs. Biomedicine & Pharmacotherapy, 166, 115283. [Link]

  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. [Link]

  • Choudhary, S., et al. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Journal of Biomolecular Structure and Dynamics, 1-22.
  • Koch, S., et al. (2016). VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. Cellular and Molecular Life Sciences, 73(23), 4345-4360. [Link]

  • Patel, H., et al. (2011). 1,3-Dihydro-2H-indol-2-ones derivatives: design, synthesis, in vitro antibacterial, antifungal and antitubercular study. European Journal of Medicinal Chemistry, 46(9), 4354-4359. [Link]

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Comparative

Validating the Mechanism of Action of 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one Hydrochloride Derivatives: A Comparative Guide

The 1,3-dihydro-2H-indol-2-one, or oxindole, scaffold is a privileged structure in medicinal chemistry, recognized for its presence in numerous natural products and its versatile biological activities.[1] Derivatives of...

Author: BenchChem Technical Support Team. Date: February 2026

The 1,3-dihydro-2H-indol-2-one, or oxindole, scaffold is a privileged structure in medicinal chemistry, recognized for its presence in numerous natural products and its versatile biological activities.[1] Derivatives of this core structure, such as "3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride," are of significant interest in drug discovery, particularly as inhibitors of protein kinases.[2][3] Kinases are a crucial class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[2][4] Therefore, rigorously validating the mechanism of action (MoA) of novel indol-2-one derivatives is paramount for their development as therapeutic agents.

This guide provides a comparative overview of essential experimental approaches to elucidate and validate the MoA of this class of compounds, with a focus on their potential as kinase inhibitors. We will delve into the causality behind experimental choices, provide detailed protocols, and compare the strengths and limitations of various techniques.

The Kinase Inhibitor Validation Cascade: From Target Engagement to Cellular Effects

A hierarchical and multi-faceted approach is essential to confidently establish the MoA of a potential kinase inhibitor. This process typically begins with confirming direct interaction with the intended target protein and progresses to assessing the downstream consequences of this interaction within the complex cellular environment.

Confirming Direct Target Engagement

The foundational step in MoA validation is to demonstrate that the compound physically interacts with its putative target protein within a cellular context. The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful technique for this purpose.[5][6][7]

Principle of CETSA: The binding of a ligand, such as a small molecule inhibitor, can stabilize its target protein, leading to an increase in the protein's melting temperature. CETSA measures this thermal stabilization by heating cell lysates or intact cells treated with the compound to a range of temperatures. The amount of soluble, non-denatured target protein remaining at each temperature is then quantified, typically by Western blotting.[6][8]

Experimental Workflow for CETSA:

CETSA Experimental Workflow

Comparison of Target Engagement Assays:

AssayPrincipleAdvantagesDisadvantages
Cellular Thermal Shift Assay (CETSA) Ligand binding increases protein thermal stability.[9]In-cell/in-vivo compatible, label-free.[5][9]Requires a specific antibody for the target, lower throughput.[6]
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon ligand binding to an immobilized target.Real-time kinetics, label-free.Requires purified protein, potential for artifacts from protein immobilization.
Isothermal Titration Calorimetry (ITC) Measures heat changes upon ligand binding to a target in solution.Provides full thermodynamic profile, solution-based.Requires large amounts of purified protein and compound, low throughput.
Assessing Kinase Selectivity and Potency

Indol-2-one derivatives, like many kinase inhibitors, may interact with multiple kinases.[2] Understanding the selectivity profile of a compound is crucial for interpreting its biological effects and anticipating potential off-target toxicities.

Kinome Profiling: This is a broad screening approach to assess the inhibitory activity of a compound against a large panel of kinases.[10][11] Several commercial services offer kinome profiling, typically using in vitro enzymatic assays.[10][11] The results are often visualized as a "kinome tree" to illustrate the selectivity of the compound.

Rationale for Kinome Profiling: Early assessment of selectivity helps in identifying potential off-target effects that could confound downstream cellular assays. It also provides a more comprehensive understanding of the compound's MoA. A highly selective inhibitor is a valuable tool for dissecting specific signaling pathways.[12]

Probing Downstream Signaling Pathways

Once target engagement and selectivity are established, the next logical step is to investigate the functional consequences of target inhibition on cellular signaling pathways. For kinase inhibitors, this typically involves measuring changes in the phosphorylation state of downstream substrates.[13]

Western Blotting for Phospho-proteins: This is a widely used technique to detect changes in protein phosphorylation.[14] By using antibodies specific to the phosphorylated form of a protein, one can assess the activity of the upstream kinase.[14][15] For instance, many indol-2-one derivatives target receptor tyrosine kinases (RTKs) like VEGFR2, which are involved in angiogenesis.[4][16][17] Inhibition of VEGFR2 would be expected to decrease the phosphorylation of downstream signaling proteins in the MAPK/ERK pathway (e.g., MEK, ERK).[18][19]

Experimental Protocol for Western Blotting:

  • Cell Treatment and Lysis: Culture cells to an appropriate density and treat with various concentrations of the indol-2-one derivative for a defined period. Include a vehicle-treated control. Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading of samples.

  • SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.[20]

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the phosphorylated target protein (e.g., anti-phospho-ERK). Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) that enables detection.

  • Detection and Analysis: Add a chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities and normalize to a loading control (e.g., β-actin or total protein levels of the target) to determine the relative change in phosphorylation.[20][21]

Visualizing a Prototypical Kinase Signaling Pathway:

G cluster_0 cluster_1 cluster_2 Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Activation RAS RAS Receptor Tyrosine Kinase (RTK)->RAS Phosphorylation Cascade Indol-2-one Derivative Indol-2-one Derivative Indol-2-one Derivative->Receptor Tyrosine Kinase (RTK) Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation, Survival, Angiogenesis Cell Proliferation, Survival, Angiogenesis Gene Expression->Cell Proliferation, Survival, Angiogenesis

Simplified RTK Signaling Pathway

Assessing Cellular Phenotypes

The culmination of target engagement and downstream signaling modulation should be a measurable change in cellular behavior or phenotype. For compounds targeting kinases involved in cell growth and survival, common phenotypic assays include cell viability and proliferation assays.

MTT Assay for Cell Viability: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[22][23] Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to a purple formazan product.[24]

Experimental Protocol for MTT Assay:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[25]

  • Compound Treatment: Treat the cells with a serial dilution of the indol-2-one derivative for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.[25]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[24]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.[22]

Comparison of Cell Viability Assays:

AssayPrincipleAdvantagesDisadvantages
MTT Enzymatic reduction of tetrazolium salt by metabolically active cells.[23]Inexpensive, well-established.[22]Insoluble formazan requires a solubilization step, can be toxic to cells.[24]
MTS/XTT Similar to MTT, but produces a soluble formazan product.[25]More convenient than MTT (no solubilization step).Reagents can be more expensive.
Resazurin (alamarBlue) Reduction of non-fluorescent resazurin to fluorescent resorufin by viable cells.Highly sensitive, non-toxic, allows for kinetic monitoring.Can be sensitive to culture medium components.
ATP-based (e.g., CellTiter-Glo) Measures ATP levels, which correlate with cell viability.Highly sensitive, rapid, suitable for high-throughput screening.Lytic assay, more expensive.

Conclusion

Validating the mechanism of action of novel "3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride" derivatives requires a systematic and multi-pronged experimental approach. By integrating methods that confirm direct target engagement, define selectivity, and quantify downstream cellular and phenotypic consequences, researchers can build a robust and compelling case for the compound's MoA. This comprehensive validation is a critical step in the journey of transforming a promising chemical scaffold into a potential therapeutic agent.

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Validation

A Head-to-Head Comparison of Synthetic Routes to Indol-2-One Scaffolds: A Guide for Researchers

The indol-2-one, or oxindole, scaffold is a privileged heterocyclic motif frequently encountered in a vast array of natural products and pharmacologically active compounds. Its prevalence in drug discovery programs, targ...

Author: BenchChem Technical Support Team. Date: February 2026

The indol-2-one, or oxindole, scaffold is a privileged heterocyclic motif frequently encountered in a vast array of natural products and pharmacologically active compounds. Its prevalence in drug discovery programs, targeting indications from oncology to neurodegenerative disorders, has spurred the development of a diverse arsenal of synthetic strategies for its construction. This guide provides a head-to-head comparison of the most prominent synthetic routes to indol-2-one scaffolds, offering insights into their mechanisms, substrate scope, and practical applications. We will delve into both classical and modern transition-metal-catalyzed approaches, providing the necessary experimental data and protocols to empower researchers in their synthetic endeavors.

Classical Approaches: Time-Tested but with Limitations

While modern catalytic methods have gained significant traction, classical named reactions for indole synthesis have also been adapted for the preparation of indol-2-ones. These methods often rely on harsh reaction conditions and may have a limited substrate scope, but their historical significance and utility in specific contexts warrant their inclusion.

The Gassman Indole Synthesis

The Gassman indole synthesis is a one-pot reaction that can be adapted to produce 2-substituted oxindoles. The reaction proceeds through the formation of a sulfonium ylide, which then undergoes a[1][2]-sigmatropic rearrangement.[3][4]

Mechanism:

The reaction is initiated by the N-chlorination of an aniline derivative, followed by the addition of a keto-thioether to form a sulfonium salt.[3][4] Deprotonation with a base generates a sulfonium ylide, which rearranges to form a ketone intermediate. Subsequent intramolecular condensation yields the 3-thiomethylindole, which can be converted to the corresponding oxindole.[4]

Gassman Indole Synthesis Aniline Aniline Chloramine N-Chloramine Aniline->Chloramine + t-BuOCl Keto_thioether Keto-thioether tBuOCl t-BuOCl Base Base Sulfonium_ion Sulfonium Ion Chloramine->Sulfonium_ion + Keto-thioether Sulfonium_ylide Sulfonium Ylide Sulfonium_ion->Sulfonium_ylide + Base Rearranged_ketone Rearranged Ketone Sulfonium_ylide->Rearranged_ketone [2,3]-Sigmatropic Rearrangement Indol_2_one Indol-2-one Rearranged_ketone->Indol_2_one Intramolecular Condensation

Caption: The Gassman indole synthesis workflow.

Causality in Experimental Choices: The choice of a keto-thioether is crucial as the sulfur atom facilitates the key[1][2]-sigmatropic rearrangement. The use of a non-nucleophilic base is important to favor ylide formation over other potential side reactions.

Limitations: The Gassman synthesis is often limited by the availability of the requisite keto-thioethers and can be sensitive to the electronic nature of the aniline substrate. Electron-rich anilines, for instance, can sometimes fail to give the desired product.[3]

The Bischler-Möhlau Indole Synthesis

The Bischler-Möhlau synthesis involves the reaction of an α-halo- or α-hydroxyketone with an excess of an aniline.[5][6] While primarily used for the synthesis of 2-arylindoles, modifications can lead to indol-2-one derivatives.

Mechanism:

The reaction proceeds through the initial formation of an α-arylaminoketone intermediate. This intermediate then undergoes an intramolecular electrophilic cyclization, followed by dehydration to yield the indole ring.[7] The formation of indol-2-ones via this method is less direct and often requires further oxidation steps.

Bischler-Möhlau Indole Synthesis alpha_Halo_ketone α-Halo-ketone Arylaminoketone α-Arylaminoketone alpha_Halo_ketone->Arylaminoketone + Aniline Aniline Aniline (excess) Cyclized_intermediate Cyclized Intermediate Arylaminoketone->Cyclized_intermediate Intramolecular Cyclization Indole Indole Cyclized_intermediate->Indole Dehydration Indol_2_one Indol-2-one Indole->Indol_2_one Oxidation (if required)

Caption: The Bischler-Möhlau synthesis leading to indoles.

Causality in Experimental Choices: The use of excess aniline is often necessary to drive the initial substitution reaction and to act as a solvent. The reaction is typically carried out at high temperatures to facilitate the cyclization and dehydration steps.

Limitations: The Bischler-Möhlau synthesis often requires harsh conditions (high temperatures and strong acids) and can lead to a mixture of products, making purification challenging.[6] Its application to the direct synthesis of indol-2-ones is not straightforward.

Modern Transition-Metal-Catalyzed Routes: Efficiency and Versatility

The advent of transition-metal catalysis has revolutionized the synthesis of indol-2-ones, offering milder reaction conditions, broader substrate scope, and higher functional group tolerance compared to classical methods.

Palladium-Catalyzed Intramolecular α-Arylation of Amides (Buchwald-Hartwig Type)

One of the most powerful and widely used methods for the synthesis of indol-2-ones is the palladium-catalyzed intramolecular α-arylation of N-(2-halophenyl)acetamides. This reaction, a variation of the Buchwald-Hartwig amination, provides a direct and efficient route to the oxindole core.[1][8][9]

Mechanism:

The catalytic cycle is believed to involve the oxidative addition of the aryl halide to a Pd(0) complex, followed by deprotonation of the amide α-proton to form a palladium enolate. Subsequent reductive elimination furnishes the indol-2-one product and regenerates the active Pd(0) catalyst.[10]

Palladium-Catalyzed α-Arylation Substrate N-(2-halophenyl)acetamide Oxidative_Addition Oxidative Addition Intermediate Substrate->Oxidative_Addition + Pd(0)Ln Pd_0 Pd(0)Ln Pd_Enolate Palladium Enolate Oxidative_Addition->Pd_Enolate + Base, -HX Indol_2_one Indol-2-one Pd_Enolate->Indol_2_one Reductive Elimination Indol_2_one->Pd_0 (catalyst regeneration)

Caption: Catalytic cycle for Pd-catalyzed α-arylation.

Causality in Experimental Choices: The choice of ligand is critical for the success of this reaction. Bulky, electron-rich phosphine ligands, such as 2-(di-tert-butylphosphino)biphenyl, are often employed to promote both the oxidative addition and reductive elimination steps.[1][8] The selection of a suitable base is also important for the efficient formation of the palladium enolate.

Substrate Scope and Limitations: This method exhibits excellent functional group tolerance, allowing for the synthesis of a wide variety of substituted indol-2-ones in good to excellent yields.[1][8] However, the synthesis of the N-(2-halophenyl)acetamide precursors is a necessary prerequisite.

Copper-Catalyzed Intramolecular C-H Activation

A more recent and highly atom-economical approach to indol-2-ones involves the copper-catalyzed intramolecular C-H activation of N-aryl amides. This method avoids the need for pre-functionalized aryl halides, directly coupling a C(sp²)-H bond with the enolate of the amide.[11][12]

Mechanism:

The precise mechanism is still a subject of investigation, but it is generally believed to proceed through the formation of a copper enolate, followed by an intramolecular C-H activation/functionalization step. The reaction often utilizes an oxidant to regenerate the active copper catalyst.[13]

Copper-Catalyzed C-H Activation Substrate N-Aryl Amide Cu_Enolate Copper Enolate Substrate->Cu_Enolate + Cu(II) Cu_catalyst Cu(II) Catalyst Cyclized_Intermediate Cyclized Intermediate Cu_Enolate->Cyclized_Intermediate Intramolecular C-H Activation Indol_2_one Indol-2-one Cyclized_Intermediate->Indol_2_one Reductive Elimination Indol_2_one->Cu_catalyst (catalyst regeneration with oxidant) Oxidant Oxidant

Caption: Proposed pathway for Cu-catalyzed C-H activation.

Causality in Experimental Choices: The choice of the copper salt and oxidant is crucial for the efficiency of the reaction. Copper(II) acetate is a commonly used catalyst, and molecular oxygen or other oxidants are often employed to facilitate catalyst turnover.[11][12]

Substrate Scope and Limitations: This method is particularly attractive for its atom economy and the use of readily available starting materials. It has been shown to tolerate a range of functional groups.[14][15] However, directing group assistance may be required for selective C-H activation in some cases, and the reaction conditions may need careful optimization for different substrates.

Palladium-Catalyzed Heck Reactions

The intramolecular Heck reaction provides a powerful tool for the synthesis of 3,3-disubstituted indol-2-ones. This reaction involves the cyclization of an N-alkenyl-N-aryl-α,β-unsaturated amide.[16][17]

Mechanism:

The reaction is initiated by the oxidative addition of an aryl halide to a Pd(0) catalyst. The resulting arylpalladium intermediate then undergoes intramolecular carbopalladation onto the tethered alkene. Subsequent β-hydride elimination or other termination steps can lead to the formation of the 3,3-disubstituted indol-2-one.

Intramolecular Heck Reaction Substrate N-alkenyl-N-aryl- α,β-unsaturated amide Aryl_Pd Aryl-Pd(II) Intermediate Substrate->Aryl_Pd + Pd(0)Ln Pd_0 Pd(0)Ln Carbopalladation Carbopalladation Intermediate Aryl_Pd->Carbopalladation Intramolecular Carbopalladation Product 3,3-Disubstituted Indol-2-one Carbopalladation->Product β-Hydride Elimination or other termination Product->Pd_0 (catalyst regeneration)

Caption: The intramolecular Heck reaction for indol-2-one synthesis.

Causality in Experimental Choices: The choice of the palladium precursor, ligand, and base are all critical parameters that can influence the outcome of the Heck reaction. The geometry of the alkene in the starting material can also affect the stereochemistry of the final product.

Substrate Scope and Limitations: The intramolecular Heck reaction is a versatile method for constructing quaternary carbon centers at the C3 position of the indol-2-one core.[17] The synthesis of the required starting materials can sometimes be multi-step.

Head-to-Head Comparison of Synthetic Routes

Synthetic RouteKey FeaturesTypical Yields (%)Substrate ScopeKey Limitations
Gassman Synthesis One-pot reaction, forms 2-substituted oxindoles.40-70ModerateRequires specific keto-thioethers, sensitive to aniline electronics.[3]
Bischler-Möhlau Synthesis Uses readily available starting materials.30-60ModerateHarsh reaction conditions, often leads to mixtures of products.[6]
Pd-Catalyzed α-Arylation High yields, excellent functional group tolerance.70-95BroadRequires pre-functionalized N-(2-halophenyl)acetamides.[1][8]
Cu-Catalyzed C-H Activation High atom economy, uses readily available starting materials.60-90BroadMay require directing groups, conditions need careful optimization.[11][12]
Intramolecular Heck Reaction Excellent for 3,3-disubstituted oxindoles.60-85GoodSynthesis of starting materials can be multi-step.[16][17]

Experimental Protocols

General Procedure for Palladium-Catalyzed Intramolecular α-Arylation of an N-(2-chlorophenyl)acetamide

Adapted from Hennessy, E. J.; Buchwald, S. L. J. Am. Chem. Soc. 2003, 125 (41), 12084–12085.[1]

To a flame-dried Schlenk tube is added Pd₂(dba)₃ (2.5 mol %), 2-(di-tert-butylphosphino)biphenyl (7.5 mol %), and sodium tert-butoxide (1.4 equiv). The tube is evacuated and backfilled with argon. Toluene (2 mL per 0.5 mmol of substrate) and the N-(2-chlorophenyl)acetamide (1.0 equiv) are added. The mixture is stirred at 80 °C until the starting material is consumed as monitored by TLC or GC-MS. The reaction is then cooled to room temperature, diluted with ethyl acetate, and washed with saturated aqueous ammonium chloride. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired indol-2-one.

General Procedure for Copper-Catalyzed Intramolecular C-H Activation of an N-Aryl Amide

Adapted from Klein, J. E. M. N.; et al. Org. Lett. 2010, 12 (15), 3446–3449.[11]

A mixture of the N-aryl amide (1.0 equiv), Cu(OAc)₂·H₂O (10 mol %), and a suitable solvent (e.g., mesitylene, 0.1 M) is placed in a round-bottom flask equipped with a reflux condenser. The flask is fitted with a balloon of oxygen and the mixture is heated to 140 °C with vigorous stirring. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel to give the corresponding indol-2-one.

Conclusion

The synthesis of indol-2-one scaffolds has been significantly advanced by the development of modern transition-metal-catalyzed methods. While classical approaches like the Gassman and Bischler-Möhlau syntheses have their place, the palladium-catalyzed intramolecular α-arylation and copper-catalyzed C-H activation methods offer superior efficiency, milder conditions, and broader substrate scope, making them the preferred choice for most applications. The intramolecular Heck reaction is particularly valuable for the construction of sterically demanding 3,3-disubstituted oxindoles. The choice of synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired level of functional group tolerance. This guide provides a solid foundation for researchers to make informed decisions in the design and execution of their synthetic strategies towards this important class of heterocyclic compounds.

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Comparative

A Comparative Guide to Cross-Reactivity Profiling of Novel 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one Hydrochloride Derived Inhibitors

Abstract The 1,3-dihydro-2H-indol-2-one (oxindole) scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities.[1][2] This guide provides a comprehensive framework for evaluating...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,3-dihydro-2H-indol-2-one (oxindole) scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities.[1][2] This guide provides a comprehensive framework for evaluating the cross-reactivity of novel inhibitors derived from "3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride." We introduce a hypothetical lead compound, AEI-1 (Amino-Ethyl-Indolone-1) , a potent inhibitor of Tyrosine Kinase 2 (TYK2), a key mediator in inflammatory disease pathways.[3] The critical challenge in drug development is ensuring that such potent inhibitors are also selective, as off-target interactions can lead to unforeseen toxicities or reduced efficacy.[4] This document details a systematic approach to compare AEI-1 with its structural analogs, providing objective experimental data from both biochemical and cell-based assays to build a robust selectivity profile, a crucial step in advancing a drug candidate toward preclinical evaluation.[5][6]

Introduction: The Imperative of Selectivity

The journey from a promising hit compound to a viable drug candidate is paved with rigorous testing, where selectivity is a primary gatekeeper. Poor selectivity is a leading cause of drug attrition during preclinical and clinical phases.[4][7] Off-target effects can range from mild side effects to severe toxicity, underscoring the need for their early identification.[8]

Our lead compound, AEI-1, and its derivatives (AEI-2 and AEI-3) are built upon the oxindole core. This structure is present in numerous approved drugs and clinical candidates, particularly kinase inhibitors, due to its ability to form key hydrogen bonds within ATP-binding pockets. However, the conserved nature of kinase active sites presents a significant hurdle for achieving selectivity.[9]

This guide will therefore compare AEI-1 against two derivatives and a known multi-kinase inhibitor, Sunitinib, to contextualize its selectivity profile. The primary goal is to establish a clear, data-driven rationale for selecting the most promising candidate for further development, in line with regulatory expectations for preclinical safety evaluation.[10][11]

  • AEI-1: The parent compound (3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride).

  • AEI-2: A derivative with a cyclopropyl group replacing the ethyl group at the C5 position, designed to probe a hydrophobic pocket.

  • AEI-3: A derivative featuring a fluorine substitution on the ethyl group, intended to alter electronic properties and potentially improve selectivity.

  • Sunitinib: A multi-kinase inhibitor used as a reference compound to benchmark the selectivity of the AEI series.

Designing a Robust Cross-Reactivity Study

A successful cross-reactivity study is not merely about broad screening; it is a strategic investigation. The design must be logical, hierarchical, and self-validating.

Rationale for Off-Target Panel Selection

The choice of an off-target panel is the most critical decision in this process. A purely random selection is inefficient. Our approach is two-pronged:

  • Homology-Based Selection: We prioritize kinases with high sequence and structural homology to the TYK2 ATP-binding site. This includes other members of the JAK family (JAK1, JAK2, JAK3) and closely related families within the kinome. This is crucial because even minor differences in the binding pocket can be exploited to achieve selectivity.[12][13]

  • Toxicity-Associated Kinase Selection: We include kinases that are known to be implicated in common drug-induced toxicities (e.g., VEGFR2 for hypertension, SRC for gastrointestinal issues). Proactively identifying inhibition of these kinases can predict potential safety liabilities.[14]

Our panel, therefore, consists of a mix of closely related kinases to assess selectivity and key "anti-targets" to forecast safety.

The Integrated Screening Workflow

Our screening process follows a tiered approach, starting with broad biochemical assays and progressing to more physiologically relevant cell-based models. This workflow ensures that resources are focused on the most promising compounds and provides a holistic view of inhibitor behavior.

G cluster_0 Phase 1: Biochemical Profiling cluster_1 Phase 2: Cell-Based Validation cluster_2 Phase 3: Data Analysis cpd Test Compounds (AEI-1, AEI-2, AEI-3, Sunitinib) assay Primary Screen: TR-FRET Kinase Assay (TYK2 On-Target) cpd->assay panel Secondary Screen: Kinase Selectivity Panel (48 Off-Targets) assay->panel ic50 IC50 Determination & Selectivity Score Calculation panel->ic50 target Target Engagement Assay (Western Blot for p-STAT3) ic50->target cyto Cytotoxicity Assay (LDH Release in HepG2 cells) ic50->cyto analysis Comparative Analysis: Potency vs. Selectivity vs. Toxicity target->analysis cyto->analysis candidate Candidate Selection analysis->candidate

Caption: Integrated workflow for inhibitor cross-reactivity assessment.

In-Depth Analysis: Biochemical (Target-Based) Assays

Biochemical assays provide the cleanest assessment of direct enzyme inhibition, free from confounding factors like cell permeability or metabolism.[15] For our primary and secondary screens, we employ a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, a robust, high-throughput method known for its sensitivity and resistance to interference from colored or fluorescent compounds.[16][17]

TR-FRET Kinase Assay: Step-by-Step Protocol

This protocol describes the determination of inhibitor potency (IC50) against the target kinase.

  • Reagent Preparation:

    • Prepare Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

    • Prepare Kinase Solution: Dilute recombinant human TYK2 enzyme in Assay Buffer to a 2X final concentration (e.g., 2 nM).

    • Prepare Substrate/ATP Solution: Dilute a biotinylated peptide substrate (e.g., Biotin-STAT3 peptide) and ATP in Assay Buffer to a 2X final concentration (e.g., 200 nM peptide, 20 µM ATP). Causality Note: ATP concentration is set near the Km value to ensure competitive inhibitors can be detected sensitively.

    • Prepare Inhibitor Solutions: Perform a serial dilution of AEI-1, AEI-2, AEI-3, and Sunitinib in 100% DMSO, then dilute into Assay Buffer to a 4X final concentration. Include a DMSO-only control (vehicle).

  • Assay Procedure (384-well plate):

    • Add 2.5 µL of 4X inhibitor solution to each well.

    • Add 2.5 µL of 2X Kinase Solution to all wells.

    • Incubate for 20 minutes at room temperature to allow compound binding to the kinase.

    • Initiate the kinase reaction by adding 5 µL of 2X Substrate/ATP Solution.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Stop the reaction by adding 5 µL of Stop/Detection Buffer containing EDTA (to chelate Mg²⁺ and stop the reaction) and the TR-FRET detection reagents (e.g., Europium-labeled anti-phospho-STAT3 antibody and Streptavidin-Allophycocyanin).

    • Incubate for 60 minutes at room temperature to allow detection reagents to bind.

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm and 620 nm.

  • Data Analysis:

    • Calculate the TR-FRET ratio (665 nm / 620 nm).

    • Normalize the data relative to the vehicle (DMSO) control (0% inhibition) and a no-kinase control (100% inhibition).

    • Plot the normalized response against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Comparative Biochemical Data

The following table summarizes the hypothetical IC50 values obtained from the biochemical screens. A lower IC50 value indicates higher potency.

CompoundTYK2 IC50 (nM) JAK1 IC50 (nM) JAK2 IC50 (nM) VEGFR2 IC50 (nM) SRC IC50 (nM) Selectivity Score (S@100nM)
AEI-1 8150220>10,0008500.02 (1/48)
AEI-2 15450980>10,000>10,0000 (0/48)
AEI-3 6951808,5001,2000.02 (1/48)
Sunitinib 50801551500.21 (10/48)

The Selectivity Score (S) is calculated as the number of off-targets inhibited by >50% at a given concentration (here, 100 nM) divided by the total number of kinases in the panel.[9] A lower score indicates higher selectivity.

Interpretation:

  • AEI-3 emerges as the most potent inhibitor of the target kinase, TYK2.

  • AEI-2 shows the best selectivity profile, with no significant off-target inhibition observed at 100 nM, though its on-target potency is slightly reduced compared to AEI-1 and AEI-3.

  • AEI-1 and AEI-3 show some cross-reactivity with other JAK family members, which is expected due to homology, but maintain a >10-fold selectivity window.

  • Sunitinib , as expected, inhibits multiple kinases across different families, resulting in a poor selectivity score and validating its use as a control.

In-Depth Analysis: Cell-Based (Phenotypic) Assays

While biochemical assays measure direct target inhibition, cell-based assays provide critical insights into a compound's performance in a biological system.[18] They help answer questions about cell permeability, target engagement in a native environment, and potential for cytotoxicity.

Visualizing the Target Pathway

To understand the impact of our inhibitors, it is essential to visualize the TYK2 signaling pathway. TYK2 is a non-receptor tyrosine kinase that mediates signaling from cytokine receptors, such as the IL-23 receptor. Upon cytokine binding, TYK2 becomes activated, leading to the phosphorylation and activation of downstream transcription factors, primarily STAT3.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus il23r IL-23 Receptor tyk2 TYK2 il23r->tyk2 associates il23r->tyk2 activates stat3 STAT3 tyk2->stat3 phosphorylates il23 IL-23 (Cytokine) il23->il23r binds p_stat3 p-STAT3 stat3->p_stat3 dimer p-STAT3 Dimer p_stat3->dimer dimerizes gene Gene Transcription (Inflammatory Response) dimer->gene translocates to nucleus & activates inhibitor AEI Inhibitors inhibitor->tyk2 INHIBITS

Caption: Simplified IL-23/TYK2 signaling pathway targeted by AEI inhibitors.
Western Blot for Target Engagement: Step-by-Step Protocol

This protocol assesses if the inhibitors can enter the cell and suppress TYK2 activity, measured by the reduction of phosphorylated STAT3 (p-STAT3).

  • Cell Culture and Treatment:

    • Culture a relevant human cell line (e.g., HaCaT keratinocytes) to 80% confluency.

    • Starve the cells in a low-serum medium for 4 hours to reduce basal signaling.

    • Pre-treat cells with various concentrations of AEI inhibitors or vehicle (DMSO) for 2 hours.

  • Stimulation and Lysis:

    • Stimulate the cells with recombinant human IL-23 (e.g., 50 ng/mL) for 30 minutes to activate the TYK2 pathway. A non-stimulated control should be included.

    • Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors. Causality Note: Phosphatase inhibitors are critical to preserve the phosphorylated state of proteins for detection.

  • Protein Quantification and Sample Preparation:

    • Quantify total protein concentration using a BCA assay to ensure equal loading.

    • Prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against p-STAT3 (Tyr705), total STAT3, and a loading control (e.g., GAPDH).

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the p-STAT3 signal to the total STAT3 signal to account for any changes in total protein expression.

LDH Cytotoxicity Assay: Step-by-Step Protocol

This assay measures membrane integrity to assess general cytotoxicity, often used as an indicator of severe off-target effects.[19] We use HepG2 cells, a human liver cell line, as a surrogate for potential hepatotoxicity.

  • Cell Culture and Treatment:

    • Seed HepG2 cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the AEI inhibitors for 24 hours. Include a vehicle control (DMSO) and a lysis control (provided in the assay kit) to determine maximum LDH release.

  • Assay Procedure:

    • Carefully collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of the LDH assay reaction mixture to each supernatant sample.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Measurement and Analysis:

    • Add 50 µL of the stop solution.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the percentage of cytotoxicity relative to the lysis control. Determine the CC50 (50% cytotoxic concentration).

Comparative Cell-Based Data
CompoundCellular p-STAT3 Inhibition IC50 (nM) HepG2 Cytotoxicity CC50 (µM) Therapeutic Index (CC50 / Cellular IC50)
AEI-1 25401600
AEI-2 60>100>1667
AEI-3 18351944
Sunitinib 90889

Interpretation:

  • The cellular IC50 values are higher than the biochemical IC50s, which is expected due to factors like cell membrane permeability and protein binding. The rank order of potency (AEI-3 > AEI-1 > AEI-2) is maintained.

  • AEI-2 demonstrates the most favorable safety profile, with no significant cytotoxicity observed at the tested concentrations.

  • AEI-3 , despite being the most potent, also shows slightly higher cytotoxicity than AEI-1, though its therapeutic index remains excellent.

  • Sunitinib shows significant cytotoxicity at concentrations not far above its cellular efficacy, resulting in a very low therapeutic index and highlighting its known toxicity profile.

Conclusion and Candidate Selection

Synthesizing the data from both biochemical and cellular assays provides a multi-dimensional view of each compound's potential.

  • AEI-3 is the most potent candidate both biochemically and in cells, with a strong therapeutic index. Its slightly higher cytotoxicity and minor cross-reactivity with JAK family members are manageable risks that warrant further investigation.

  • AEI-2 is the "selectivity champion." Its pristine off-target profile and lack of cytotoxicity make it an extremely safe candidate. However, its lower on-target potency may be a disadvantage. The decision to advance AEI-2 would depend on whether its potency is sufficient for the desired therapeutic effect in vivo.

  • AEI-1 represents a solid baseline but is outperformed by its derivatives in key parameters—potency (by AEI-3) and selectivity/safety (by AEI-2).

Recommendation:

Based on this comprehensive cross-reactivity guide, AEI-3 is the lead candidate recommended for advancement into further preclinical studies, including formal pharmacokinetic and in vivo toxicology evaluations. Its superior potency is a significant advantage, and its selectivity profile is highly favorable compared to existing multi-kinase inhibitors. The structure-activity relationship suggests that the fluorinated ethyl group enhances target engagement without significantly compromising its overall safety profile. The next phase of development should focus on confirming its efficacy in animal models of inflammatory disease and further characterizing its safety margin.

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Validation

A Senior Application Scientist's Guide to Benchmarking Novel Kinase Inhibitors: 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one Hydrochloride Derivatives vs. Sunitinib

Abstract The oxindole (1,3-dihydro-2H-indol-2-one) scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous approved ATP-competitive kinase inhibitors.[1][2] This guide provides a comprehensi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The oxindole (1,3-dihydro-2H-indol-2-one) scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous approved ATP-competitive kinase inhibitors.[1][2] This guide provides a comprehensive framework for drug discovery researchers to benchmark the efficacy of novel derivatives of "3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride," a heterocyclic building block, against the established multi-kinase inhibitor, Sunitinib. We will detail the scientific rationale and step-by-step protocols for a tiered screening approach, moving from high-throughput biochemical assays to more complex, physiologically relevant cell-based models. This guide emphasizes experimental integrity, data interpretation, and the strategic decisions necessary to profile a new chemical entity's potency, selectivity, and cellular activity.

Introduction: The Oxindole Scaffold and the Sunitinib Benchmark

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a frequent driver of diseases like cancer.[2] Small molecule inhibitors that target the ATP-binding site of kinases have emerged as a powerful therapeutic strategy.[1] The oxindole motif is a "privileged scaffold" in this context, capable of forming key interactions within the kinase ATP pocket.[3] Sunitinib, an oxindole-based drug, exemplifies this success. It inhibits multiple receptor tyrosine kinases (RTKs), including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), thereby disrupting tumor angiogenesis and cell proliferation.[4][5]

Any new series of oxindole derivatives, such as those derived from 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride, must be rigorously compared against established standards. Sunitinib serves as an ideal benchmark due to its multi-targeted profile and well-understood mechanism of action. This guide will use the inhibition of VEGFR2, a key target of Sunitinib, as the primary example for benchmarking.[6]

The Benchmarking Workflow: A Tiered Approach

A logical, tiered approach is essential for efficiently evaluating new chemical entities (NCEs). This strategy prioritizes cost-effective, high-throughput biochemical assays to quickly identify potent compounds, followed by more resource-intensive cellular assays to confirm on-target activity and phenotypic effects.

G cluster_0 Tier 1: Biochemical Potency & Selectivity cluster_1 Tier 2: Cellular Activity & Mechanism a Primary Biochemical Assay (e.g., VEGFR2 Luminescence Assay) b Kinase Selectivity Profiling (Broad Kinome Panel) a->b Hit Confirmation c Target Engagement Assay (Phospho-RTK Array) b->c Advance Selective Hits d Phenotypic Assay (Cell Proliferation) c->d Confirm Cellular Potency e Lead Candidate d->e G cluster_0 Experimental Workflow a 1. Culture Cells (e.g., HUVECs) b 2. Serum Starve a->b c 3. Pre-treat with Inhibitor (Derivative A or Sunitinib) b->c d 4. Stimulate with Ligand (VEGF) c->d e 5. Lyse Cells d->e f 6. Incubate Lysate on Phospho-RTK Array e->f g 7. Detect Phosphorylation (Anti-P-Tyr-HRP & Chemi) f->g h 8. Image & Quantify g->h

Caption: Workflow for a phospho-RTK array experiment.

Experimental Protocol: Phospho-VEGFR2 Detection in HUVECs

  • Objective: To determine if test compounds inhibit VEGF-induced VEGFR2 phosphorylation in human umbilical vein endothelial cells (HUVECs).

  • Materials: HUVECs, appropriate culture media, VEGF, test compounds, Sunitinib, DMSO, Phospho-RTK Array Kit (e.g., R&D Systems ARY001B).

  • Procedure:

    • Plate HUVECs and grow to ~80-90% confluency.

    • Serum-starve the cells overnight to reduce basal RTK activity.

    • Pre-incubate cells with test compounds, Sunitinib (e.g., at 10x biochemical IC50), or DMSO for 2 hours.

    • Stimulate the cells with a pre-determined concentration of VEGF (e.g., 50 ng/mL) for 10 minutes. Include an unstimulated, vehicle-treated control.

    • Wash cells with cold PBS and lyse them using the lysis buffer provided in the kit. [7] 6. Determine the protein concentration of each lysate and normalize all samples.

    • Incubate the normalized lysates on the phospho-RTK array membranes overnight at 4°C to allow capture antibodies to bind their targets. [7] 8. Wash the membranes thoroughly to remove unbound proteins.

    • Incubate with the provided pan anti-phospho-tyrosine-HRP antibody. [8] 10. After further washes, apply the chemiluminescent reagent and image the array using a chemiluminescence imager. [7] 11. Quantify the spot densities. A successful inhibitor will show a significant reduction in the VEGFR2 spot density in the VEGF-stimulated sample compared to the vehicle control.

Phenotypic Effect: Cell Proliferation Assay

Scientific Rationale: The ultimate goal of an anti-cancer kinase inhibitor is to stop tumor cell growth. A cell proliferation assay, such as the MTS assay, measures the metabolic activity of cells, which correlates with the number of viable cells. [9]The MTS tetrazolium compound is reduced by metabolically active cells into a colored formazan product, which can be quantified by measuring absorbance. [10]This assay determines the compound's GI50 (concentration for 50% growth inhibition).

Experimental Protocol: MTS Proliferation Assay

  • Objective: To determine the GI50 of test compounds in a relevant cancer cell line (e.g., 786-O renal cell carcinoma).

  • Materials: 786-O cells, culture medium, test compounds, Sunitinib, DMSO, 96-well plates, MTS Assay Kit (e.g., Abcam ab197010).

  • Procedure:

    • Seed 786-O cells in 96-well plates at a pre-determined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight. [10] 2. Add serially diluted test compounds, Sunitinib, or DMSO to the wells.

    • Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO2).

    • Add 20 µL of the MTS reagent to each well. [11] 5. Incubate for 1-4 hours, allowing viable cells to convert MTS to formazan. [12] 6. Measure the absorbance at 490 nm using a microplate reader. [9] 7. Calculate GI50 values by plotting percent viability against the log of inhibitor concentration.

Data Presentation: Comparative Cellular Potency

CompoundCell LineGI50 (nM)
Derivative A 786-O25.4
Derivative B 786-O310.8
Sunitinib 786-O30.1

This is hypothetical data for illustrative purposes.

Conclusion and Next Steps

This guide outlines a robust, multi-tiered strategy for benchmarking novel 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride derivatives against the clinical standard, Sunitinib. By systematically evaluating biochemical potency, selectivity, cellular target engagement, and phenotypic outcomes, researchers can build a comprehensive data package.

Based on the hypothetical data presented:

  • Derivative A shows comparable biochemical and cellular potency to Sunitinib, making it a strong candidate for further investigation. Its selectivity profile would be the deciding factor for progression.

  • Derivative B shows significantly weaker potency in both biochemical and cellular assays and would likely be deprioritized.

Successful lead candidates emerging from this workflow would proceed to more advanced studies, including in vivo animal efficacy models, pharmacokinetic profiling (ADME), and toxicology assessments, on the path toward clinical development.

References

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Comparative

A Comparative In Silico Analysis of 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one Hydrochloride Derivatives as Putative Kinase Inhibitors

A Senior Application Scientist's Guide to Computational Drug Discovery Workflows Introduction: The Therapeutic Potential of the Indol-2-one Scaffold The indol-2-one core is a privileged scaffold in medicinal chemistry, f...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Computational Drug Discovery Workflows

Introduction: The Therapeutic Potential of the Indol-2-one Scaffold

The indol-2-one core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with diverse biological activities.[1][2] Its versatile structure allows for modifications that can modulate its interaction with various biological targets, leading to applications in oncology, neurology, and anti-inflammatory research.[3][4] Notably, the indol-2-one framework is a key feature in several approved ATP-competitive kinase inhibitors, which function by blocking the signaling pathways that drive cell proliferation and survival.[5]

This guide focuses on the in silico modeling and molecular docking studies of a specific series of derivatives based on the "3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride" scaffold. As a starting point for a drug discovery campaign, this molecule presents an interesting template for derivatization to target various protein kinases. The primary objective of this document is to provide a comparative analysis of these hypothetical derivatives against established kinase inhibitors, offering a detailed, field-proven workflow for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices in a computational setting, ensuring a self-validating and robust in silico protocol.

The Rationale for Targeting Kinases

Protein kinases are a large family of enzymes that play a critical role in regulating cellular processes such as growth, proliferation, and survival.[6][7] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention.[5][8] The indol-2-one scaffold has been successfully utilized in the development of multi-kinase inhibitors, such as Sunitinib, which targets Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[6][9]

VEGFR-2, in particular, is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[10] By inhibiting VEGFR-2, the tumor's blood supply can be disrupted, leading to a potent anti-cancer effect.[10] This guide will therefore focus on VEGFR-2 as a primary target for the docking studies of our novel 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one derivatives.

Comparative Analysis: Benchmarking Against Approved Drugs

To provide a meaningful evaluation of our novel derivatives, it is essential to compare their predicted performance against established drugs that share a similar scaffold and target. For this purpose, we have selected Sunitinib and Sorafenib, both of which are multi-kinase inhibitors with indol-2-one or similar cores and are known to inhibit VEGFR-2.

Compound Core Scaffold Primary Targets Experimental VEGFR-2 IC50 (nM) Reference
SunitinibIndolin-2-oneVEGFRs, PDGFRs, c-KIT, FLT3, RET83.20[11]
SorafenibBi-aryl ureaVEGFR-2, PDGFR-β, c-KIT, BRAF90[12]
Compound 18b (literature)IndoleVEGFR-270[12]
Hypothetical Derivative 1 3-Amino-5-ethyl-indol-2-oneVEGFR-2 (predicted)--
Hypothetical Derivative 2 3-Amino-5-ethyl-indol-2-oneVEGFR-2 (predicted)--

Table 1: Comparison of the core scaffold, primary targets, and reported experimental VEGFR-2 IC50 values for Sunitinib, Sorafenib, and a potent indole derivative from the literature. This table will serve as a benchmark for our in silico predictions for the hypothetical derivatives.

In Silico Methodology: A Step-by-Step Protocol

The following section details a comprehensive and self-validating in silico workflow for the modeling and docking of our novel derivatives. This protocol is designed to be robust and reproducible, providing a solid foundation for further experimental validation.

Ligand and Protein Preparation

The initial and critical step in any docking study is the accurate preparation of both the ligand (small molecule) and the protein (receptor).

Experimental Protocol:

  • Ligand Preparation:

    • The 3D structures of the "3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one" derivatives, Sunitinib, and Sorafenib are sketched using a molecular editor (e.g., ChemDraw, MarvinSketch).

    • The structures are then imported into a molecular modeling package (e.g., AutoDock Tools).[13][14]

    • Hydrogens are added, and Gasteiger charges are computed to assign partial charges to each atom.

    • The rotatable bonds are defined to allow for conformational flexibility during docking.

    • The final prepared ligands are saved in the PDBQT file format.

  • Protein Preparation:

    • The crystal structure of VEGFR-2 in complex with a ligand is downloaded from the Protein Data Bank (PDB ID: 4AGD).[15][16]

    • Water molecules and any co-crystallized ligands are removed from the protein structure.

    • Polar hydrogens are added to the protein, and Kollman charges are assigned.

    • The prepared protein is saved in the PDBQT format.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.

Experimental Protocol:

  • Grid Box Generation:

    • A grid box is defined around the active site of VEGFR-2. The dimensions and center of the grid box are determined based on the position of the co-crystallized ligand in the original PDB file to ensure that the docking search is focused on the relevant binding pocket.

  • Docking with AutoDock Vina:

    • AutoDock Vina is used to perform the molecular docking simulations.[13][14]

    • The prepared ligand and protein files, along with a configuration file specifying the grid box parameters and search algorithm settings, are provided as input.

    • Vina then explores different conformations and orientations of the ligand within the active site, scoring them based on a semi-empirical free energy force field.

    • The output provides a set of binding poses for each ligand, ranked by their predicted binding affinity (in kcal/mol).

Analysis of Docking Results and Visualization

The output from the docking simulation requires careful analysis to understand the binding interactions and to select the most promising candidates.

Experimental Protocol:

  • Binding Affinity Analysis:

    • The binding affinities of the top-ranked poses for each derivative are compared to those of Sunitinib and Sorafenib. A more negative binding affinity suggests a more favorable binding interaction.

  • Interaction Analysis:

    • The binding poses are visualized using molecular graphics software (e.g., PyMOL, Discovery Studio).

    • The hydrogen bonds, hydrophobic interactions, and other key interactions between the ligand and the amino acid residues in the VEGFR-2 active site are identified and analyzed.

ADMET Prediction

In the early stages of drug discovery, it is crucial to assess the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of potential drug candidates.[17][18][19]

Experimental Protocol:

  • In Silico ADMET Prediction:

    • The SMILES strings of the novel derivatives and the reference compounds are submitted to online ADMET prediction servers (e.g., SwissADME, pkCSM).

    • A range of physicochemical and pharmacokinetic properties are calculated, including Lipinski's rule of five, solubility, oral bioavailability, and potential toxicity.

Visualizing the Workflow and Pathways

To provide a clear overview of the in silico process, the following diagrams have been generated using Graphviz.

G cluster_docking Docking & Simulation cluster_analysis Analysis & Prediction ligand_prep Ligand Preparation (Derivatives, Sunitinib, Sorafenib) grid_gen Grid Box Generation ligand_prep->grid_gen admet_pred ADMET Prediction ligand_prep->admet_pred protein_prep Protein Preparation (VEGFR-2, PDB: 4AGD) protein_prep->grid_gen docking Molecular Docking (AutoDock Vina) grid_gen->docking binding_analysis Binding Affinity & Interaction Analysis docking->binding_analysis

Caption: In Silico Drug Discovery Workflow for Novel Kinase Inhibitors.

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PI3K PI3K VEGFR2->PI3K RAS Ras VEGFR2->RAS AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Angiogenesis Angiogenesis & Cell Proliferation mTOR->Angiogenesis RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis Inhibitor Indol-2-one Derivative Inhibitor->VEGFR2

Caption: Simplified VEGFR-2 Signaling Pathway and Point of Inhibition.

Hypothetical Results and Comparative Discussion

This section presents a hypothetical comparative analysis of two novel "3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one" derivatives against Sunitinib and Sorafenib.

Molecular Docking Results
Compound Binding Affinity (kcal/mol) Key Interacting Residues (VEGFR-2)
Sunitinib-9.8Cys919, Glu885, Asp1046
Sorafenib-9.5Cys919, Glu885, Asp1046
Hypothetical Derivative 1 -10.2Cys919, Glu885, Asp1046, Phe1047
Hypothetical Derivative 2 -8.9Cys919, Asp1046

Table 2: Predicted binding affinities and key interacting residues for the reference compounds and hypothetical derivatives within the VEGFR-2 active site. A more negative binding affinity suggests a stronger binding interaction.

Discussion of Docking Results:

In this hypothetical scenario, Derivative 1 exhibits a more favorable binding affinity than both Sunitinib and Sorafenib, suggesting it could be a potent inhibitor of VEGFR-2. The interaction analysis would likely reveal that the ethyl group at the 5-position of the indole ring forms a beneficial hydrophobic interaction with a key residue like Phe1047, which may not be present for Sunitinib. The amino group at the 3-position could be forming an additional hydrogen bond, further stabilizing the complex.

Conversely, Derivative 2 shows a weaker predicted binding affinity. This could be due to steric hindrance or an unfavorable orientation of its substituents within the active site, leading to fewer stabilizing interactions.

ADMET Prediction Results
Property Sunitinib Sorafenib Hypothetical Derivative 1 Hypothetical Derivative 2
Lipinski's Rule of 5 CompliantCompliantCompliantCompliant
Oral Bioavailability HighHighGoodModerate
Predicted hERG Inhibition YesNoNoNo
Ames Mutagenicity Non-mutagenNon-mutagenNon-mutagenNon-mutagen

Table 3: Predicted ADMET properties for the reference compounds and hypothetical derivatives. This table provides an early assessment of the drug-likeness and potential safety of the novel compounds.

Discussion of ADMET Results:

The ADMET predictions suggest that Derivative 1 has a promising drug-like profile. It adheres to Lipinski's rule of five, indicating good oral bioavailability, and importantly, it is predicted to be a non-inhibitor of the hERG channel, reducing the risk of cardiotoxicity that has been a concern with some kinase inhibitors.[16] Derivative 2 also shows a generally favorable profile, although its predicted oral bioavailability is lower.

Conclusion and Future Directions

This in silico comparative guide demonstrates a robust and scientifically grounded workflow for the initial assessment of novel drug candidates. By leveraging molecular modeling, docking, and ADMET prediction, we can efficiently prioritize compounds for synthesis and experimental testing.

Our hypothetical results suggest that "3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one" derivatives, particularly those with specific substitutions that enhance interactions within the VEGFR-2 active site, represent a promising avenue for the development of novel kinase inhibitors. The next logical steps in this drug discovery campaign would be:

  • Synthesis and In Vitro Validation: Synthesize the most promising derivatives and experimentally determine their IC50 values against VEGFR-2 and a panel of other kinases to assess their potency and selectivity.

  • Structure-Activity Relationship (SAR) Studies: Synthesize a library of related derivatives to establish a clear SAR, guiding further optimization of the lead compounds.

  • In Vivo Efficacy and Safety Studies: Test the most potent and selective compounds in animal models of cancer to evaluate their in vivo efficacy and safety profiles.

By integrating computational and experimental approaches, we can accelerate the drug discovery process and increase the likelihood of developing novel and effective therapies.

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Sources

Validation

A Senior Application Scientist's Guide to Early ADME-Tox Profiling of 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one Derivatives

Foreword: The Imperative of Early Assessment in Drug Discovery In the landscape of modern drug discovery, the adage "fail early, fail cheap" has never been more resonant. A significant portion of drug candidates falter i...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Early Assessment in Drug Discovery

In the landscape of modern drug discovery, the adage "fail early, fail cheap" has never been more resonant. A significant portion of drug candidates falter in late-stage development due to suboptimal Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties.[1][2] The chemical scaffold, 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one, represents a promising starting point for synthesizing novel chemical entities. However, its therapeutic potential can only be realized if its derivatives possess a drug-like profile.

This guide provides a comprehensive, multi-tiered strategy for assessing the ADME-Tox properties of molecules synthesized from this core structure. We will move beyond rote protocol recitation to explore the causal logic behind each experimental choice, empowering research teams to make informed, data-driven decisions. Our approach integrates predictive in silico modeling with robust in vitro validation, establishing a self-validating framework to identify and advance candidates with the highest probability of success.

The Strategic Framework: An Integrated Triage System

The successful navigation of preclinical development hinges on a strategic and tiered evaluation process.[3][4] A high-throughput, cost-effective screening funnel allows for the rapid triage of large compound libraries, ensuring that only the most promising candidates consume valuable resources for more intensive, lower-throughput assays.

Our assessment workflow is designed around this principle, beginning with broad computational predictions and progressively moving towards specific, mechanistic biological assays.

G cluster_0 Tier 1: In Silico Profiling cluster_1 Tier 2: In Vitro ADME Screening cluster_2 Tier 3: In Vitro Mechanistic & Safety Assays cluster_3 Decision Gate insilico Computational ADME-Tox Prediction (Solubility, Permeability, Metabolism, Toxicity Alerts) solubility Kinetic Solubility Assay insilico->solubility Prioritize Compounds pampa PAMPA (Passive Permeability) insilico->pampa lms Liver Microsomal Stability insilico->lms caco2 Caco-2 Assay (Active Transport) solubility->caco2 pampa->caco2 Confirm Permeability & Assess Efflux ppb Plasma Protein Binding lms->ppb Prioritize Metabolically Stable Compounds decision Advance, Optimize, or Terminate? caco2->decision cyto Cytotoxicity (LDH Assay) ppb->cyto herg hERG Safety Assay cyto->herg ames Ames Test (Mutagenicity) herg->ames ames->decision

Caption: Tiered ADME-Tox Assessment Workflow.

Tier 1: In Silico Profiling – The Predictive Foundation

Before a single physical experiment is conducted, computational tools can provide invaluable foresight into a compound's potential drug-likeness.[1] These methods use algorithms and models trained on vast datasets of known molecules to predict ADME-Tox properties from chemical structure alone.[5][6] This step is crucial for initial filtering and identifying potential liabilities that can be addressed through chemical modification.

Causality Behind the Choice: In silico modeling is a rapid, cost-effective method to evaluate thousands of virtual or newly synthesized compounds, allowing us to prioritize resources for the experimental validation of those with the most promising computed profiles.[7][8]

Key Parameters & Recommended Tools:

  • Physicochemical Properties: Molecular Weight, logP (lipophilicity), Topological Polar Surface Area (TPSA), and adherence to frameworks like Lipinski's Rule of Five.

  • Absorption: Predicted aqueous solubility and human intestinal absorption.

  • Metabolism: Susceptibility to metabolism by key Cytochrome P450 (CYP) enzymes.

  • Toxicity: Structural alerts for mutagenicity, carcinogenicity, and potential for hERG channel inhibition.[5]

Tools: Web-based platforms like SwissADME and pkCSM provide free and user-friendly interfaces for these predictions.[9][10]

Comparative Data (Hypothetical)

Let's consider three hypothetical derivatives of our core scaffold:

  • IND-001: R = -CH₃

  • IND-002: R = -C₆H₅ (Phenyl)

  • IND-003: R = -SO₂NH₂ (Sulfonamide)

ParameterIND-001 (R = -CH₃)IND-002 (R = -C₆H₅)IND-003 (R = -SO₂NH₂)Desired RangeRationale
MW ( g/mol )204.26266.33269.32< 500Adherence to Lipinski's Rule for oral bioavailability.
logP1.853.201.501 - 3Balances solubility and permeability.
Solubility (logS)-2.5-4.0-2.2> -4.0Higher solubility is crucial for absorption.
GI AbsorptionHighHighHighHighIndicates good potential for oral administration.
BBB PermeantYesYesNoTarget DependentImportant for CNS vs. peripherally acting drugs.
CYP2D6 InhibitorNoYesNoNoAvoids potential for drug-drug interactions.[9]
hERG InhibitorLow RiskHigh RiskLow RiskLow RiskCritical for avoiding cardiotoxicity.
Ames ToxicityNoNoNoNoIndicates low potential for mutagenicity.

Interpretation: Based on this in silico screen, IND-001 and IND-003 appear more promising than IND-002, which shows potential risks for CYP inhibition and hERG-related cardiotoxicity. These predictions now guide our experimental strategy.

Tier 2: In Vitro ADME Screening – The First Empirical Test

With prioritized candidates, we move to high-throughput in vitro assays to generate the first layer of empirical data. These assays are designed to be rapid, resource-efficient, and provide clear go/no-go decision points.

A: Absorption - Solubility & Passive Permeability

Causality Behind the Choice: Poor aqueous solubility is a primary cause of low oral bioavailability. A kinetic solubility assay, which measures the solubility of a compound precipitating out of a DMSO stock solution, is a high-throughput method that mimics the conditions of many in vitro assays and provides an early flag for potential issues.

Experimental Protocol: Kinetic Solubility

  • Stock Solution: Prepare a 10 mM stock solution of each test compound in 100% DMSO.

  • Dilution: Add 2 µL of the stock solution to 198 µL of phosphate-buffered saline (PBS), pH 7.4, in a 96-well plate. This creates a 100 µM solution with 1% DMSO.

  • Incubation: Shake the plate at room temperature for 2 hours to allow for precipitation of insoluble compound.

  • Filtration: Filter the samples through a 96-well filter plate to remove any precipitate.

  • Quantification: Analyze the concentration of the compound remaining in the filtrate using LC-MS/MS against a standard curve.

Causality Behind the Choice: The PAMPA is a non-cell-based, high-throughput assay that models passive diffusion, the primary absorption mechanism for many drugs.[11] It is faster and less expensive than cell-based assays, making it ideal for screening.[12] It measures a compound's ability to diffuse from a donor compartment, through a synthetic membrane coated with lipids, into an acceptor compartment.

Experimental Protocol: PAMPA

  • Membrane Coating: Gently add 5 µL of a lipid solution (e.g., 1% lecithin in dodecane) to the membrane of each well in a 96-well donor plate and allow it to impregnate the filter.[12]

  • Acceptor Plate: Fill the wells of a 96-well acceptor plate with 300 µL of PBS, pH 7.4.

  • Donor Plate: Prepare test compounds at 100 µM in PBS, pH 7.4. Add 150 µL of the compound solution to each well of the coated donor plate.

  • Incubation: Carefully place the donor plate onto the acceptor plate, ensuring the membrane is in contact with the acceptor buffer. Incubate the assembly at room temperature for 5 to 16 hours in a sealed container with a wet towel to prevent evaporation.[11]

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS. Lucifer yellow is often included to check the integrity of the membrane.[11]

  • Calculation: The apparent permeability coefficient (Pₑ) is calculated using the following equation: Pₑ (cm/s) = [Vₐ / (Area × Time)] × [1 / (Cdonor - Cacceptor)] × Cacceptor

M: Metabolism - Metabolic Stability

Causality Behind the Choice: The liver is the primary site of drug metabolism.[13] The liver microsomal stability assay is a robust in vitro model that assesses a compound's susceptibility to metabolism by Phase I enzymes (primarily CYPs) present in these subcellular fractions.[14][15] Rapid degradation in this assay often correlates with high hepatic clearance in vivo, leading to a short half-life and poor bioavailability.

Experimental Protocol: Human Liver Microsome (HLM) Stability Assay

  • Reaction Mixture: Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL protein) in 100 mM phosphate buffer (pH 7.4).[14][16]

  • Compound Addition: Add the test compound to the microsome mixture to a final concentration of 1 µM.

  • Initiation: Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding the cofactor NADPH (final concentration 1 mM).[13] A control reaction is run in parallel without NADPH.

  • Time Points: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 45 minutes).[13]

  • Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[13]

  • Analysis: Samples are centrifuged to precipitate protein, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Calculation: The percentage of compound remaining at each time point is plotted against time. The half-life (t½) and intrinsic clearance (Clᵢₙₜ) are calculated from the slope of the natural log plot of the disappearance of the compound.

Comparative Data (Hypothetical) - Tier 2
ParameterIND-001IND-003Verapamil (Control)Desired Outcome
Kinetic Solubility (µM)859265> 50 µM
PAMPA Pₑ (10⁻⁶ cm/s)15.22.118.5High for passive absorption (>10)
HLM Stability (t½, min)42> 6025> 30 min

Interpretation: IND-001 shows good solubility, high passive permeability, and moderate metabolic stability. IND-003 has excellent solubility and stability but very low passive permeability, suggesting it may rely on active transport or have absorption issues. Verapamil serves as a high permeability, moderately stable control.

Tier 3: Mechanistic & Safety Assays – Deeper Insights

Compounds that perform well in Tier 2 are advanced to more complex, lower-throughput assays to understand specific mechanisms and identify key safety liabilities.

A: Absorption - Caco-2 Permeability & Efflux

Causality Behind the Choice: While PAMPA assesses passive diffusion, it cannot model active transport or efflux. The Caco-2 assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions and express key transporter proteins (like P-glycoprotein, P-gp), mimicking the intestinal barrier.[17][18] A bidirectional assay is essential to determine if a compound is a substrate of efflux pumps, which actively transport drugs out of cells, reducing absorption.[19]

Caption: Caco-2 Bidirectional Permeability Assay.

Experimental Protocol: Caco-2 Bidirectional Permeability

  • Cell Culture: Caco-2 cells are seeded on semi-permeable filter inserts in a multi-well plate and cultured for ~21 days to allow them to differentiate and form a confluent monolayer.[20]

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).

  • Transport Study:

    • A→B (Apical to Basolateral): The test compound is added to the apical (upper) chamber. Samples are taken from the basolateral (lower) chamber over 2 hours.

    • B→A (Basolateral to Apical): The test compound is added to the basolateral chamber. Samples are taken from the apical chamber over 2 hours.

  • Quantification: Compound concentrations in the collected samples are measured by LC-MS/MS.

  • Calculation: The apparent permeability (Papp) is calculated for both directions. The Efflux Ratio (ER) is then determined: ER = Papp (B→A) / Papp (A→B)

    • An ER > 2 suggests the compound is a substrate for active efflux.[19]

T: Toxicity - Cytotoxicity, Cardiotoxicity & Genotoxicity

Causality Behind the Choice: This assay provides a general measure of cytotoxicity. LDH is a stable enzyme present in the cytoplasm of all cells.[21] When the cell membrane is compromised (a hallmark of cytotoxicity), LDH is released into the culture medium. Measuring the amount of LDH released provides a quantitative measure of cell death.[21][22]

Experimental Protocol: LDH Assay

  • Cell Plating: Seed a relevant cell line (e.g., HepG2 for liver toxicity) in a 96-well plate and allow cells to attach overnight.

  • Compound Treatment: Treat cells with a range of concentrations of the test compound for 24-48 hours. Include a vehicle control (no compound) and a maximum lysis control (cells treated with a lysis buffer).

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant.

  • LDH Reaction: Add the supernatant to a reaction mixture containing a substrate that is converted by LDH into a colored formazan product.[23]

  • Measurement: Incubate for 30 minutes in the dark. Measure the absorbance at 490 nm using a plate reader.

  • Calculation: Percentage cytotoxicity is calculated relative to the controls.

Causality Behind the Choice: Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium ion channel is a major cause of acquired long QT syndrome, which can lead to fatal cardiac arrhythmias. Regulatory agencies mandate hERG testing for nearly all new chemical entities.[24] Automated patch-clamp electrophysiology is the gold standard for assessing a compound's inhibitory effect on the hERG channel.

Experimental Protocol: Automated Patch-Clamp hERG Assay

  • Cell Line: A stable cell line expressing the hERG channel (e.g., HEK293) is used.

  • Electrophysiology: The automated system (e.g., QPatch) establishes a whole-cell patch clamp on individual cells.

  • Voltage Protocol: A specific voltage protocol is applied to elicit the hERG current.[24]

  • Compound Application: The baseline current is recorded, after which increasing concentrations of the test compound are sequentially applied to the cell.

  • Data Analysis: The percentage of current inhibition at each concentration is measured. The data is used to generate a concentration-response curve and calculate an IC₅₀ value (the concentration at which 50% of the channel activity is inhibited).

Causality Behind the Choice: The Ames test is a widely used and regulatory-accepted method to assess a compound's mutagenic potential—its ability to cause mutations in DNA.[25] The test uses several strains of bacteria (e.g., Salmonella typhimurium) with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine).[26] A positive test, indicated by the bacteria reverting to a state where they can grow without histidine, suggests the compound is a mutagen and may be a carcinogen.[27]

Experimental Protocol: Ames Test (Plate Incorporation Method)

  • Strains: Several tester strains of Salmonella typhimurium are used to detect different types of mutations.

  • Metabolic Activation: The test is performed both with and without a mixture of liver enzymes (S9 fraction), as some chemicals only become mutagenic after being metabolized.

  • Exposure: The test compound, the bacterial culture, and (if used) the S9 mix are combined in molten top agar.

  • Plating: This mixture is poured onto a minimal glucose agar plate, which lacks histidine.

  • Incubation: Plates are incubated for 48-72 hours at 37°C.

  • Scoring: The number of revertant colonies (colonies that have mutated back to being able to produce their own histidine) is counted. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a mutagenic effect.

Comparative Data (Hypothetical) - Tier 3
ParameterIND-001IND-003Desired Outcome
Caco-2 Papp (A→B) (10⁻⁶ cm/s)12.51.8High (>10)
Caco-2 Efflux Ratio1.21.5< 2
HepG2 Cytotoxicity (CC₅₀, µM)> 50> 50> 10x target potency
hERG Inhibition (IC₅₀, µM)> 30> 30> 30 µM or >30x therapeutic Cmax
Ames TestNegativeNegativeNegative

Data Integration and Candidate Selection: The Decision Matrix

The ultimate goal is to integrate these disparate data points into a holistic profile of each candidate, enabling a clear, evidence-based decision.

G cluster_0 ADME Profile cluster_1 Toxicity Profile cluster_2 Decision compound Test Compound (e.g., IND-001) perm High Permeability (PAMPA, Caco-2) compound->perm stab High Metabolic Stability (t½ > 30 min) compound->stab efflux Low Efflux (ER < 2) compound->efflux cyto Low Cytotoxicity (CC₅₀ > 50 µM) compound->cyto herg No hERG Liability (IC₅₀ > 30 µM) compound->herg ames Non-Mutagenic (Ames Negative) compound->ames advance Advance to In Vivo PK perm->advance stab->advance optimize Optimize (e.g., improve stability) stab->optimize if t½ < 15 min efflux->advance cyto->advance herg->advance terminate Terminate (e.g., Ames Positive) herg->terminate if IC₅₀ < 1 µM ames->advance ames->terminate if Positive

Caption: A simplified decision-making matrix for candidate progression.

Final Assessment of Hypothetical Compounds:

  • IND-001: This compound presents a strong overall profile. It has good solubility, high permeability without being an efflux substrate, acceptable metabolic stability, and a clean toxicity profile in the initial screens. Decision: Advance to in vivo pharmacokinetic studies.

  • IND-002: Flagged by in silico tools for potential hERG and CYP inhibition. This candidate would likely be terminated early or redesigned to mitigate these risks before committing to expensive synthesis and testing. Decision: Terminate or Redesign.

  • IND-003: This compound shows excellent stability and safety but suffers from very low passive permeability. While not an efflux substrate, its absorption would likely be poor. It might be a candidate for intravenous administration, but if oral delivery is the goal, it would require significant chemical modification to improve permeability. Decision: Requires Chemical Optimization.

By systematically applying this integrated assessment strategy, research teams can de-risk their projects, focus resources effectively, and build a robust data package that confidently supports the advancement of high-quality drug candidates derived from the 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one scaffold.

References

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024). protocols.io.
  • Synthesis, molecular docking, and in silico ADME/Tox profiling studies of new 1-aryl-5-(3-azidopropyl)indol-4-ones: Potential inhibitors of SARS CoV-2 main protease. (2020). PubMed Central.
  • Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. (2019). FDA.
  • Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Evotec.
  • In Silico Tools and Software to Predict ADMET of New Drug Candid
  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (n.d.). FDA.
  • Ames test. (n.d.). Wikipedia.
  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (n.d.).
  • In Vitro ADME and Toxicology Assays. (n.d.). Eurofins Discovery.
  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). NCBI.
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  • Caco-2 Permeability Assay. (n.d.). Evotec.
  • Microsomal Stability. (n.d.). Evotec.
  • LDH assay kit guide: Principles and applic
  • In-silico ADME and toxcity studies of some novel indole derivatives. (n.d.). Journal of Applied Pharmaceutical Science.
  • PAMPA Permeability Assay Protocol. (n.d.). Technology Networks.
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  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition
  • Streamlining Toxicity Predictions with In Silico Profiling. (n.d.). Instem.
  • Cell-based hERG Channel Inhibition Assay in High-throughput Form
  • A beginners guide to ADME Tox. (2024). Cell Guidance Systems.
  • Caco2 assay protocol. (n.d.). Source not specified.
  • FDA Toxicology Studies & Drug Approval Requirements. (2025). Auxochromofours.
  • The Ames Test or Bacterial Reverse Mut
  • A Guide to In Vitro ADME Testing in Drug Development. (2022). WuXi AppTec.
  • Cell viability from MTT assay and cytotoxicity results
  • New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. (2023). MDPI.
  • Caco-2 cell permeability assays to measure drug absorption. (2025).
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  • metabolic stability in liver microsomes. (n.d.). Mercell.
  • Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). (n.d.). Source not specified.
  • PRECLINICAL TOXICOLOGY. (n.d.). Pacific BioLabs.
  • What ADME tests should be conducted for preclinical studies?. (2013). ADMET & DMPK.
  • LDH cytotoxicity assay. (2024). protocols.io.
  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. (n.d.).
  • Ames test ( Technique to determine mutagenic potential). (2020). YouTube.
  • Best Practice hERG Assay. (2024).
  • Synthesis, molecular docking, and in silico ADME/Tox profiling studies of new 1-aryl-5-(3-azidopropyl)indol-4-ones: Potential inhibitors of SARS CoV-2 main protease. (n.d.).
  • Computational toxicology in drug discovery: applications of artificial intelligence in ADMET and toxicity prediction. (2025).
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  • In silico ADME and Toxicity Prediction of Ceftazidime and Its Impurities. (2019). Frontiers.
  • In silico evaluation of binding interaction and ADME study of new 1,3-diazetidin-2-one derivatives with high antiprolifer
  • Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. (2023). NIH.
  • Microbial Mutagenicity Assay: Ames Test. (2018). PubMed Central.
  • An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. (n.d.). PubMed Central.
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Sources

Comparative

A Comparative Guide to the Reproducibility of Synthetic Protocols for 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride

For Researchers, Scientists, and Drug Development Professionals The synthesis of 3-amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride, a substituted 3-aminooxindole, is a critical process in the development of variou...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 3-amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride, a substituted 3-aminooxindole, is a critical process in the development of various pharmacologically active compounds. The reproducibility of its synthetic protocol is paramount for consistent production, purity, and scalability in research and drug development settings. This guide provides a comprehensive analysis of the available synthetic strategies, focusing on the key steps, potential challenges, and a comparative assessment of their reproducibility.

Introduction to the 3-Aminooxindole Scaffold

The 3-aminooxindole core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic molecules with a wide range of biological activities, including potential applications as kinase inhibitors and anticonvulsants. The ethyl substituent at the 5-position and the amino group at the 3-position of the oxindole ring in the target molecule create a specific chemical entity with potential for unique biological interactions. The hydrochloride salt form is often utilized to improve the compound's solubility and stability.

Synthetic Strategies: A Two-Stage Approach

The synthesis of 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride typically proceeds through a two-stage process:

  • Synthesis of the Key Intermediate: 5-Ethylisatin.

  • Conversion of 5-Ethylisatin to the Target 3-Aminooxindole Derivative.

This guide will dissect each stage, presenting established protocols and discussing the factors that influence their reproducibility.

Stage 1: Synthesis of 5-Ethylisatin

The reliable synthesis of the precursor, 5-ethylisatin (5-ethyl-1H-indole-2,3-dione), is the foundation for the entire synthetic route. Two classical methods, the Sandmeyer isatin synthesis and the Stolle synthesis, are the most common approaches.

Protocol 1: Sandmeyer Isatin Synthesis

The Sandmeyer synthesis is a well-established method for preparing isatins from anilines.[1][2][3] For the synthesis of 5-ethylisatin, the starting material would be 4-ethylaniline. The reaction proceeds in two steps: the formation of an isonitrosoacetanilide intermediate, followed by acid-catalyzed cyclization.

Experimental Protocol:

Step 1: Synthesis of N-(4-ethylphenyl)-2-(hydroxyimino)acetamide (Isonitrosoacetanilide Intermediate)

  • In a suitable reaction vessel, dissolve chloral hydrate and hydroxylamine hydrochloride in water containing sodium sulfate.

  • Add a solution of 4-ethylaniline in dilute hydrochloric acid to the mixture.

  • Heat the reaction mixture to facilitate the formation of the isonitrosoacetanilide precipitate.

  • Cool the mixture and isolate the solid product by filtration.

  • Wash the crude product with water and dry thoroughly.

Step 2: Cyclization to 5-Ethylisatin

  • Carefully add the dried N-(4-ethylphenyl)-2-(hydroxyimino)acetamide in small portions to pre-heated concentrated sulfuric acid, maintaining strict temperature control.

  • After the addition is complete, continue heating the mixture for a short period to ensure complete cyclization.

  • Pour the reaction mixture onto crushed ice to precipitate the 5-ethylisatin.

  • Isolate the solid product by filtration, wash with cold water until the washings are neutral, and dry.

Causality and Reproducibility Analysis:

The Sandmeyer synthesis, while being a classic and widely cited method, presents several challenges to reproducibility:

  • Temperature Control: The cyclization step in concentrated sulfuric acid is highly exothermic and requires careful temperature management to prevent charring and side reactions, which can significantly impact yield and purity.

  • Purity of Intermediate: The purity of the isonitrosoacetanilide intermediate is crucial for a successful cyclization. Incomplete reaction or the presence of impurities can lead to a complex mixture of products.

  • Harsh Conditions: The use of concentrated sulfuric acid necessitates specialized equipment and careful handling, which can be a limiting factor for scalability and safety.[1]

Protocol 2: Stolle Synthesis

The Stolle synthesis offers an alternative route to isatins, often favored for its milder conditions compared to the Sandmeyer method for certain substrates. This protocol involves the reaction of an aniline with oxalyl chloride followed by a Friedel-Crafts cyclization.

Experimental Protocol:

Step 1: Synthesis of N-(4-ethylphenyl)oxoacetyl chloride

  • In an inert atmosphere, dissolve 4-ethylaniline in a dry, non-polar solvent (e.g., dichloromethane or diethyl ether).

  • Cool the solution in an ice bath and slowly add oxalyl chloride dropwise with vigorous stirring.

  • Allow the reaction to proceed to completion, monitoring by techniques like TLC.

  • Remove the solvent under reduced pressure to obtain the crude N-(4-ethylphenyl)oxoacetyl chloride.

Step 2: Friedel-Crafts Cyclization to 5-Ethylisatin

  • Dissolve the crude N-(4-ethylphenyl)oxoacetyl chloride in a suitable solvent for Friedel-Crafts reactions (e.g., carbon disulfide or nitrobenzene).

  • Add a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in portions while maintaining a low temperature.

  • After the addition, allow the reaction mixture to warm to room temperature or heat gently to drive the cyclization.

  • Quench the reaction by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.

  • Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt, and concentrate to obtain 5-ethylisatin.

Causality and Reproducibility Analysis:

The Stolle synthesis can offer better reproducibility for certain substrates due to:

  • Milder Conditions: The avoidance of concentrated sulfuric acid can lead to cleaner reactions with fewer side products.

  • Catalyst Activity: The activity of the Lewis acid is critical. The quality and handling of AlCl₃, which is highly hygroscopic, can significantly affect the reaction outcome. Inconsistent catalyst activity is a common source of variability.

  • Substrate Scope: The Stolle synthesis is generally effective for a range of anilines.

Comparison of 5-Ethylisatin Synthesis Protocols

FeatureSandmeyer SynthesisStolle Synthesis
Starting Material 4-Ethylaniline4-Ethylaniline
Key Reagents Chloral hydrate, Hydroxylamine HCl, H₂SO₄Oxalyl chloride, AlCl₃
Reproducibility Moderate; sensitive to temperature controlGood; sensitive to Lewis acid quality
Scalability Challenging due to exothermic cyclizationMore amenable to scale-up
Safety High; use of concentrated sulfuric acidModerate; handling of oxalyl chloride and AlCl₃
Yield VariableGenerally good

Stage 2: Conversion of 5-Ethylisatin to 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride

Once high-purity 5-ethylisatin is obtained, the next critical step is the introduction of the amino group at the C3 position. The most common and reliable method involves the formation of an oxime intermediate followed by its reduction.

Protocol 3: Reduction of 5-Ethylisatin Oxime

This protocol involves two steps: the oximation of 5-ethylisatin and the subsequent reduction of the resulting oxime.

Experimental Protocol:

Step 1: Synthesis of 5-ethyl-3-(hydroxyimino)-1,3-dihydro-2H-indol-2-one (5-Ethylisatin Oxime)

  • Suspend 5-ethylisatin in ethanol or a similar solvent.

  • Add hydroxylamine hydrochloride and a base (e.g., sodium acetate or pyridine) to the suspension.

  • Heat the mixture under reflux until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and pour it into water to precipitate the oxime.

  • Filter the solid, wash with water, and dry to obtain the 5-ethylisatin oxime.

Step 2: Reduction to 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one

  • Dissolve the 5-ethylisatin oxime in a suitable solvent, such as ethanol or acetic acid.

  • Perform a catalytic hydrogenation using a catalyst like Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere. Alternatively, chemical reduction can be performed using reagents like tin(II) chloride in hydrochloric acid.

  • After the reduction is complete, filter off the catalyst (if used).

  • Isolate the free base of the 3-aminooxindole.

Step 3: Formation of the Hydrochloride Salt

  • Dissolve the crude 3-amino-5-ethyl-1,3-dihydro-2H-indol-2-one in a suitable solvent (e.g., isopropanol or diethyl ether).

  • Add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in a solvent) dropwise until the precipitation of the hydrochloride salt is complete.

  • Isolate the solid by filtration, wash with a cold solvent, and dry under vacuum.

Causality and Reproducibility Analysis:

  • Oximation Step: This step is generally high-yielding and reproducible. The choice of base and solvent can be optimized for efficiency.

  • Reduction Step: The choice of reduction method is critical for reproducibility and product purity.

    • Catalytic Hydrogenation: This method is often preferred for its clean reaction profile and high yields. However, the activity of the catalyst can vary between batches, and the reaction is sensitive to catalyst poisoning. Consistent catalyst quality and reaction setup are key to reproducibility.

    • Chemical Reduction: While effective, methods using reducing metals like tin can sometimes lead to the formation of metal-containing impurities that require careful removal. The stoichiometry of the reducing agent and reaction conditions must be precisely controlled.

Alternative Approaches for 3-Amination

While the reduction of the oxime is a common route, other methods for the direct or indirect introduction of an amino group at the C3 position of oxindoles exist, though they are less frequently reported for this specific substrate. These can include reductive amination of the isatin carbonyl group or nucleophilic substitution reactions on a suitable 3-substituted oxindole precursor. The reproducibility of these alternative methods would need to be carefully validated on a case-by-case basis.

Visualizing the Synthetic Workflow

To provide a clearer understanding of the synthetic pathways, the following diagrams illustrate the key transformations.

Synthesis of 5-Ethylisatin 4-Ethylaniline 4-Ethylaniline Isonitrosoacetanilide_Intermediate Isonitrosoacetanilide_Intermediate 4-Ethylaniline->Isonitrosoacetanilide_Intermediate Sandmeyer Step 1 (Chloral hydrate, NH2OH.HCl) N-(4-ethylphenyl)oxoacetyl_chloride N-(4-ethylphenyl)oxoacetyl_chloride 4-Ethylaniline->N-(4-ethylphenyl)oxoacetyl_chloride Stolle Step 1 (Oxalyl chloride) 5-Ethylisatin 5-Ethylisatin Isonitrosoacetanilide_Intermediate->5-Ethylisatin Sandmeyer Step 2 (H2SO4) N-(4-ethylphenyl)oxoacetyl_chloride->5-Ethylisatin Stolle Step 2 (AlCl3)

Caption: Synthetic routes to the key intermediate, 5-Ethylisatin.

Synthesis of 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one_hydrochloride 5-Ethylisatin 5-Ethylisatin 5-Ethylisatin_Oxime 5-Ethylisatin_Oxime 5-Ethylisatin->5-Ethylisatin_Oxime Oximation (NH2OH.HCl) 3-Amino-5-ethyl-oxindole 3-Amino-5-ethyl-oxindole 5-Ethylisatin_Oxime->3-Amino-5-ethyl-oxindole Reduction (e.g., H2/Pd-C) Target_Molecule_HCl 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride 3-Amino-5-ethyl-oxindole->Target_Molecule_HCl Salt Formation (HCl)

Caption: Conversion of 5-Ethylisatin to the final hydrochloride salt.

Conclusion and Recommendations for Reproducibility

The synthesis of 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride is a multi-step process where the reproducibility of each step is critical for the overall success.

  • For the synthesis of 5-ethylisatin , the Stolle synthesis may offer a more reproducible and scalable alternative to the Sandmeyer method, provided that the quality of the Lewis acid is consistent. However, for laboratories equipped to handle the exothermic nature of the Sandmeyer cyclization, it remains a viable option.

  • For the conversion to the final product , the reduction of the 5-ethylisatin oxime via catalytic hydrogenation is generally the most reliable and clean method. To ensure reproducibility, it is essential to:

    • Use a consistent source and batch of catalyst.

    • Carefully control the reaction parameters, including hydrogen pressure, temperature, and reaction time.

    • Ensure the purity of the oxime starting material.

Ultimately, the choice of protocol will depend on the specific capabilities of the laboratory, the desired scale of the synthesis, and the acceptable levels of impurities. It is strongly recommended that any chosen protocol be thoroughly optimized and validated in-house to establish robust and reproducible reaction conditions.

References

  • Mishra, P., et al. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(4), 1089-1098. [Link]

  • SynArchive. Sandmeyer Isatin Synthesis. [Link]

  • Aziz, M. A., et al. (2020). Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Biomedical Journal of Scientific & Technical Research, 30(4).
  • Wikipedia. Stollé synthesis. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride

Understanding the Hazard Profile: A Precautionary Approach Given the chemical structure of 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride, it is prudent to treat it with the same level of caution as related het...

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Hazard Profile: A Precautionary Approach

Given the chemical structure of 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride, it is prudent to treat it with the same level of caution as related heterocyclic compounds. Safety data sheets for similar molecules indicate potential hazards such as being harmful if swallowed and very toxic to aquatic life with long-lasting effects[1][2]. Therefore, all disposal procedures must be designed to prevent human exposure and environmental release.

Key Precautionary Measures:

  • Avoid Environmental Release: Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain[3][4][5].

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves, when handling this compound[6].

  • Work in a Ventilated Area: All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols[6][7].

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe collection, storage, and disposal of 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride waste.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect any solid waste, including residual powder and contaminated items (e.g., weighing paper, gloves, and wipes), in a dedicated, properly labeled hazardous waste container[8][9].

    • The container should be made of a material compatible with the chemical and have a secure, tight-fitting lid to prevent spills and the release of dust[9][10]. Plastic containers are often preferred for their durability[8].

  • Liquid Waste:

    • For solutions containing 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride, collect the waste in a designated, leak-proof hazardous waste container.

    • Do not mix this waste with other incompatible chemical waste streams. Incompatible materials can include strong oxidizing agents and acids[6][7].

2. Container Labeling and Storage:

  • Labeling: Immediately label the hazardous waste container with the full chemical name: "Hazardous Waste: 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride" and any other information required by your institution's Environmental Health and Safety (EHS) office[8][9].

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory[8][11].

    • The SAA should be at or near the point of generation and under the control of the laboratory personnel[8].

    • Ensure the storage area is away from heat sources and direct sunlight[5].

    • Keep the waste container closed at all times, except when adding waste[8][10].

3. Arranging for Disposal:

  • Contact EHS: Once the waste container is full or has been in accumulation for the maximum allowable time per institutional and local regulations (often up to 12 months as long as accumulation limits are not exceeded), contact your institution's EHS office to arrange for a hazardous waste pickup[8].

  • Documentation: Complete all necessary waste disposal forms as required by your institution.

Data Summary for Safe Disposal
ParameterGuidelineRationale
Personal Protective Equipment (PPE) Lab coat, safety goggles, chemical-resistant gloves.To prevent skin and eye contact with the hazardous chemical[6].
Waste Container Type Compatible, sealed, and clearly labeled plastic or glass container.To ensure safe containment and prevent leaks or reactions[8][9][10].
Disposal Method Collection by a certified hazardous waste disposal service.To comply with regulations and prevent environmental contamination[1][8].
Prohibited Disposal Routes Do not dispose of in regular trash or down the drain.To prevent contamination of municipal waste streams and aquatic ecosystems[3][4][5].
Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Storage & Disposal A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Ventilated Area (Chemical Fume Hood) A->B C Identify Waste Type B->C D Solid Waste (e.g., powder, contaminated items) C->D Solid E Liquid Waste (e.g., solutions) C->E Liquid F Collect in Labeled, Sealed Container D->F E->F G Store in Designated Satellite Accumulation Area (SAA) F->G H Container Full or Max Storage Time Reached? G->H H->G No I Contact EHS for Hazardous Waste Pickup H->I Yes J Complete Waste Disposal Documentation I->J

Caption: Disposal workflow for 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride, thereby upholding the highest standards of laboratory safety and environmental stewardship.

References

  • Safety Data Sheet. (n.d.).
  • Safety Data Sheet. (2024, September 6). Sigma-Aldrich.
  • Ropinirole hydrochloride - Safety Data Sheet. (2019, May 7).
  • Safety Data Sheet. (2009, September 26).
  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS.
  • Hazardous Waste and Disposal. American Chemical Society.
  • Managing Hazardous Chemical Waste in the Lab. (2021, October 26).
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
  • Safety Data Sheet. (n.d.). Fisher Scientific.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Safety Data Sheet: Tropolone. (n.d.). Chemos GmbH & Co. KG.
  • Safety Data Sheet. (2024, December 2).
  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.
  • Ropinirole (hydrochloride) - Safety Data Sheet. (2025, December 5).
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride. In the absence of a speci...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally similar molecules to establish a robust safety protocol. The causality behind each recommendation is explained to ensure a deep understanding of the necessary precautions.

Hazard Assessment: An Evidence-Based Approach

Anticipated Hazards:

  • Skin Corrosion/Irritation: Potential to cause burns upon contact.[1][2]

  • Serious Eye Damage: Risk of severe eye injury, potentially leading to blindness.[2][5]

  • Acute Oral Toxicity: May be harmful if ingested.[3][4]

  • Respiratory Irritation: Inhalation of dust particles may cause respiratory tract irritation.

Given these potential hazards, a multi-layered approach to personal protective equipment (PPE) is mandatory to create a reliable barrier between the researcher and the chemical.

Personal Protective Equipment (PPE): Your Primary Defense

The selection of appropriate PPE is critical and should be based on a risk assessment of the specific procedure being performed. The following table outlines the recommended PPE for various laboratory scenarios involving 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride.

ScenarioTask DescriptionMinimum Required PPE
Low-Risk Handling sealed containers, visual inspection.- Nitrile gloves (single pair)- Safety glasses with side shields- Laboratory coat
Moderate-Risk Weighing, preparing solutions in a ventilated enclosure.- Double-gloving with nitrile gloves[6]- Chemical splash goggles[6]- Polyethylene-coated gown with long sleeves and closed cuffs[6]- Face shield (if splash potential exists)
High-Risk Large-scale synthesis, handling of powders outside of a contained system.- Double-gloving with chemotherapy-rated gloves- Chemical splash goggles and a face shield[7]- Impermeable coveralls[8]- NIOSH-approved N95 respirator[9]- Disposable shoe covers[6]
A Deeper Dive into PPE Selection:
  • Gloves: Double-gloving is recommended for most manipulations to provide an extra layer of protection.[6] For high-risk activities, chemotherapy-rated gloves that have been tested against a range of chemicals should be used. It is crucial to change gloves regularly, as their protective qualities can degrade over time and with exposure to chemicals.[7]

  • Eye and Face Protection: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are necessary to protect against splashes and fine particulates.[6] A face shield should be worn in conjunction with goggles whenever there is a significant risk of splashing.[7]

  • Body Protection: A laboratory coat is the minimum requirement. For more extensive work, a polyethylene-coated gown provides superior protection against liquid penetration.[6] In high-risk scenarios, a disposable coverall made of a material like Tyvek is recommended to protect the entire body.[8]

  • Respiratory Protection: When handling the solid compound, especially in larger quantities or in areas with suboptimal ventilation, an N95 respirator is essential to prevent the inhalation of airborne particles.[9]

Procedural Guidance: A Step-by-Step Approach to Safety

Adherence to strict protocols is paramount for ensuring a safe laboratory environment. The following workflows provide detailed, step-by-step guidance for critical procedures.

Workflow for Donning and Doffing PPE

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence (Contamination Removal) Don1 1. Shoe Covers Don2 2. Gown/Coverall Don1->Don2 Don3 3. N95 Respirator (if required) Don2->Don3 Don4 4. Goggles & Face Shield Don3->Don4 Don5 5. Outer Gloves Don4->Don5 Doff1 1. Outer Gloves Doff2 2. Gown/Coverall (turn inside out) Doff1->Doff2 Doff3 3. Shoe Covers Doff2->Doff3 Doff4 4. Goggles & Face Shield Doff3->Doff4 Doff5 5. Inner Gloves Doff4->Doff5

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride
Reactant of Route 2
3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride
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